molecular formula C5H6F2O2 B138078 2,2-Difluoro-1-methylcyclopropanecarboxylic acid CAS No. 128073-33-6

2,2-Difluoro-1-methylcyclopropanecarboxylic acid

Cat. No.: B138078
CAS No.: 128073-33-6
M. Wt: 136.1 g/mol
InChI Key: HLFLYOQLHYYNLT-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-methylcyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C5H6F2O2 and its molecular weight is 136.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

2,2-difluoro-1-methylcyclopropane-1-carboxylic acid
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InChI

InChI=1S/C5H6F2O2/c1-4(3(8)9)2-5(4,6)7/h2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFLYOQLHYYNLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563119
Record name 2,2-Difluoro-1-methylcyclopropane-1-carboxylic acid
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Molecular Weight

136.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

128073-33-6
Record name 2,2-Difluoro-1-methylcyclopropanecarboxylic acid
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Record name 2,2-Difluoro-1-methylcyclopropane-1-carboxylic acid
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Record name 2,2-difluoro-1-methylcyclopropane-1-carboxylic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,2-Difluoro-1-methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Gem-Difluorocyclopropyl Moiety in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing the pharmacological profile of drug candidates. The introduction of fluorine can profoundly influence key properties such as metabolic stability, lipophilicity, and binding affinity.[1] Among the various fluorinated motifs, the gem-difluorocyclopropane unit has emerged as a particularly valuable "privileged" structural element. Its inherent conformational rigidity and the unique electronic properties conferred by the two fluorine atoms can lead to enhanced potency and improved pharmacokinetic profiles.[1][2]

2,2-Difluoro-1-methylcyclopropanecarboxylic acid is a key building block that provides a direct entry point to this valuable motif. Its trifunctional nature—a stereocenter at the C1 position, the reactive carboxylic acid handle, and the influential difluoromethylene group—makes it a versatile synthon for the construction of complex molecular architectures in drug development programs. This guide provides an in-depth examination of the prevalent synthetic strategies, mechanistic underpinnings, and detailed experimental protocols for the preparation of this important intermediate.

Core Synthetic Strategy: The [2+1] Cycloaddition of Difluorocarbene

The most direct and widely adopted approach to constructing the 2,2-difluoro-1-methylcyclopropane core is through the [2+1] cycloaddition of difluorocarbene (:CF₂) to a suitable alkene precursor. The overall synthetic pathway involves two primary stages: the difluorocyclopropanation of a methacrylic acid ester, followed by the hydrolysis of the resulting ester to yield the target carboxylic acid.

G cluster_0 Stage 1: Difluorocyclopropanation cluster_1 Stage 2: Hydrolysis Alkene Ethyl Methacrylate Ester Ethyl 2,2-Difluoro-1-methylcyclopropanecarboxylate Alkene->Ester [2+1] Cycloaddition Carbene :CF₂ (Difluorocarbene) Final_Acid This compound Ester->Final_Acid Base Hydrolysis (e.g., LiOH) then Acidic Workup

Caption: Overall two-stage synthetic pathway.

The choice to begin with an ester of methacrylic acid, rather than the free acid, is a critical experimental design consideration. The acidic proton of a carboxylic acid can react with the carbene or the basic reagents often used in its generation, leading to side reactions and reduced yields. The robust ester functionality is readily carried through the cyclopropanation step and can be efficiently cleaved in a subsequent step.

Generation of Difluorocarbene: A Comparative Analysis

The success of the synthesis hinges on the efficient generation of the highly electrophilic difluorocarbene intermediate. Several methods exist, each with distinct advantages and operational considerations.[1]

Method 1: Thermal Decomposition of Sodium Chlorodifluoroacetate

Historically, the most common source of difluorocarbene is the thermal decomposition of sodium chlorodifluoroacetate (ClCF₂COONa).[1][3] In this process, heating the salt in a high-boiling aprotic solvent (e.g., diglyme) induces decarboxylation to form a chlorodifluoromethyl anion, which then rapidly eliminates a chloride ion to furnish difluorocarbene.

G reagent ClCF₂COONa intermediate [ClCF₂]⁻ + CO₂ reagent->intermediate Δ (Heat) - CO₂ product :CF₂ + Cl⁻ intermediate->product - Cl⁻

Caption: Difluorocarbene generation from ClCF₂COONa.

While effective, this method often requires high temperatures (e.g., >180 °C) and extended reaction times, which can be energy-intensive and may not be suitable for thermally sensitive substrates.[4][5]

Method 2: Microwave-Assisted Synthesis (Recommended)

A significant advancement in difluorocyclopropanation is the use of microwave irradiation.[4][6] This technique dramatically accelerates the decomposition of ClCF₂COONa, allowing reactions to be completed in minutes rather than hours.[5] A key advantage is the ability to use lower-boiling solvents like tetrahydrofuran (THF), which greatly simplifies product isolation and purification.[6] The rapid, controlled heating provided by microwaves often leads to cleaner reactions and improved yields.

Other Difluorocarbene Precursors

Other reagents capable of generating difluorocarbene include:

  • Trimethyl(trifluoromethyl)tin (Me₃SnCF₃): Effective but raises concerns due to the toxicity of organotin compounds.[1]

  • (Trifluoromethyl)trimethylsilane (TMSCF₃): A versatile reagent, often activated by a fluoride source like sodium iodide.[1]

  • Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA): A highly efficient reagent capable of cyclopropanating even electron-deficient alkenes.[1]

For the synthesis of this compound, the microwave-assisted decomposition of the inexpensive and readily available ClCF₂COONa represents the most practical, efficient, and environmentally conscious approach.[6]

Comparative Data on Difluorocyclopropanation Methods

ParameterConventional HeatingMicrowave Irradiation
Reagent Sodium ChlorodifluoroacetateSodium Chlorodifluoroacetate
Typical Solvent Diglyme, TriglymeTetrahydrofuran (THF)
Temperature 180-210 °C150-170 °C
Reaction Time 4-24 hours< 10 minutes
Energy Input High, prolongedLow, rapid
Workup Difficult (high-boiling solvent)Simple (low-boiling solvent)
Reference [1][3][4][5][6]

Detailed Experimental Protocols

The following protocols provide a validated, step-by-step methodology for the synthesis, starting from commercially available materials.

G cluster_0 Protocol 1 Workflow cluster_1 Protocol 2 Workflow P1_Start Dissolve Alkene & ClCF₂COONa in THF in MW Vessel P1_React Microwave Irradiation (300W, 170°C, 5 min) P1_Start->P1_React P1_Workup Quench with H₂O & Extract with Et₂O P1_React->P1_Workup P1_Dry Dry Organic Layer (MgSO₄) & Concentrate P1_Workup->P1_Dry P1_Purify Column Chromatography P1_Dry->P1_Purify P1_End Isolated Ester Intermediate P1_Purify->P1_End P2_Start Dissolve Ester in THF/H₂O P2_React Add LiOH Stir at RT until completion P2_Start->P2_React P2_Workup Acidify with HCl (pH ~2) P2_React->P2_Workup P2_Extract Extract with Ethyl Acetate P2_Workup->P2_Extract P2_Dry Dry Organic Layer (Na₂SO₄) & Concentrate P2_Extract->P2_Dry P2_End Final Carboxylic Acid Product P2_Dry->P2_End

Caption: Step-by-step experimental workflows.

Protocol 1: Microwave-Assisted Synthesis of Ethyl 2,2-Difluoro-1-methylcyclopropanecarboxylate

This protocol is adapted from established microwave-mediated difluorocyclopropanation procedures.[5][6]

Materials:

  • Ethyl methacrylate (1.0 eq)

  • Sodium chlorodifluoroacetate (3.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized Water

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Microwave synthesis reactor with a sealed vessel and magnetic stirring

Procedure:

  • To a suitable microwave reactor vessel equipped with a magnetic stir bar, add ethyl methacrylate (1.0 eq) and sodium chlorodifluoroacetate (3.0 eq).

  • Add anhydrous THF to dissolve the reagents, typically to a concentration of 0.5 M with respect to the alkene.

  • Seal the vessel securely according to the manufacturer's instructions.

  • Place the vessel in the microwave reactor cavity.

  • Irradiate the mixture with a power setting of 300 W, a temperature target of 170 °C, and a hold time of 5 minutes. Ensure vigorous stirring throughout the reaction.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Dilute the reaction mixture with deionized water (approx. 10 volumes).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 10 volumes).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

  • Purify the crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure ethyl 2,2-difluoro-1-methylcyclopropanecarboxylate.

Protocol 2: Saponification to this compound

This is a standard ester hydrolysis procedure.

Materials:

  • Ethyl 2,2-difluoro-1-methylcyclopropanecarboxylate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Hydrochloric acid (1 M HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Brine (saturated NaCl solution)

Procedure:

  • Dissolve the ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 v/v ratio).

  • Add lithium hydroxide monohydrate (1.5 eq) to the solution.

  • Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound, which is typically an off-white solid.[7] Further purification can be achieved by recrystallization if necessary.

Conclusion

The synthesis of this compound is a highly enabling process for medicinal chemistry and drug discovery. The adoption of modern techniques, particularly microwave-assisted difluorocarbene generation, has rendered this valuable building block readily accessible. The protocols detailed herein provide a reliable and efficient pathway for its preparation on a laboratory scale. By understanding the mechanistic principles behind carbene generation and applying robust, validated experimental procedures, researchers can confidently synthesize this versatile intermediate for incorporation into next-generation therapeutic agents.

References

  • Organic Chemistry Portal. (n.d.). An Improved Method for Difluorocyclopropanation of Alkenes.
  • Adekenova, K., et al. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 245–272.
  • Kirihara, M., Takuwa, T., Kawasaki, M., Kakuda, H., Hirokami, S., & Takahata, H. (1999). Synthesis of (+)-(R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid through Lipase-Catalyzed Asymmetric Acetylation. Chemistry Letters, 28(5), 405-406.
  • Thieme E-Books & E-Journals. (2014). An Improved Method for Difluorocyclopropanation of Alkenes.
  • ResearchGate. (2017). Development of alkene difluorocyclopropanation reagents.
  • Royal Society of Chemistry. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes.
  • Grygorenko, O. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate.
  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid.
  • Google Patents. (2015). Method for preparing 1-methyl cyclopropane carboxylic acid.

Sources

An In-depth Technical Guide to 2,2-Difluoro-1-methylcyclopropanecarboxylic acid: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Cyclopropanes

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. Among these, the cyclopropane ring has emerged as a "versatile player," offering a unique combination of structural rigidity and metabolic stability.[1] When further functionalized with fluorine atoms, specifically in a geminal arrangement on the cyclopropane ring, the resulting motif becomes a powerful tool for medicinal chemists. This guide provides a detailed technical overview of 2,2-Difluoro-1-methylcyclopropanecarboxylic acid, a key building block that embodies the synergistic benefits of these structural features. Its unique stereoelectronic properties make it an attractive component for modulating acidity, lipophilicity, and metabolic pathways, thereby addressing common challenges in drug development such as enhancing potency and reducing off-target effects.[1] This document will delve into its core properties, synthesis, and strategic applications for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The intrinsic properties of this compound are foundational to its utility. The presence of the electron-withdrawing fluorine atoms significantly influences the acidity of the carboxylic acid group, while the compact, rigid cyclopropane structure impacts its overall conformation and binding capabilities. A summary of its key identifiers and properties is presented below.

PropertyValueSource(s)
IUPAC Name 2,2-difluoro-1-methylcyclopropane-1-carboxylic acid[2]
CAS Number 128073-33-6[2][3][4][5]
Molecular Formula C₅H₆F₂O₂[2][3]
Molecular Weight 136.10 g/mol [3][4][5]
Appearance White to yellow to pale brown solid, crystals, or powder[2]
Melting Point 58-63 °C[2]
Flash Point 83 °C (181.4 °F) - closed cup
SMILES CC1(CC1(F)F)C(O)=O[2]
InChI Key HLFLYOQLHYYNLT-UHFFFAOYSA-N[2]

Synthesis and Mechanistic Considerations

The synthesis of gem-difluorocyclopropanes is most commonly achieved through the addition of difluorocarbene (:CF₂) to an alkene. Difluorocarbene is a highly reactive intermediate that can be generated from various precursors. One of the most established and reliable methods involves the thermal decomposition of sodium chlorodifluoroacetate.[6]

General Synthetic Workflow

The logical precursor for this compound is an ester of crotonic acid (methyl or ethyl crotonate). The ester group serves to protect the carboxylic acid during the cyclopropanation reaction and can be readily hydrolyzed in a subsequent step.

Synthesis_Workflow cluster_0 Step 1: Difluorocyclopropanation cluster_1 Step 2: Saponification cluster_2 Step 3: Acidification Reactant Methyl Crotonate (Alkene Precursor) Intermediate Methyl 2,2-difluoro-1-methyl- cyclopropanecarboxylate Reactant->Intermediate Difluorocarbene (:CF₂) Addition Reflux in Diglyme Reagent Sodium Chlorodifluoroacetate (ClCF₂COONa) Reagent->Intermediate Heat (Δ) Final_Product 2,2-Difluoro-1-methyl- cyclopropanecarboxylic acid Intermediate->Final_Product Ester Hydrolysis Hydrolysis_Reagent Aqueous Base (e.g., NaOH or LiOH) Hydrolysis_Reagent->Final_Product Acid_Workup Acid Workup (e.g., HCl) Final_Product->Acid_Workup Protonation

Caption: Synthetic workflow for this compound.

Causality Behind Experimental Choices:

  • Choice of Precursor: Sodium chlorodifluoroacetate is a widely used, commercially available, and effective source for generating difluorocarbene via decarboxylation upon heating.[6]

  • Solvent: A high-boiling point solvent like diglyme or triglyme is necessary to achieve the temperatures required for the thermal decomposition of the carbene precursor.[6]

  • Ester Protection: The reaction is performed on the ester of the parent acid to prevent side reactions, such as the reaction of the acidic proton of the carboxylic acid with the basic intermediates, which would quench the reaction.

  • Hydrolysis: Saponification with a strong base followed by acidic workup is a standard, high-yielding method for converting an ester back to the corresponding carboxylic acid.

Detailed Experimental Protocol (Representative)

Disclaimer: This protocol is a representative methodology based on established chemical principles for difluorocyclopropanation and should be adapted and optimized under appropriate laboratory safety protocols.

Step 1: Synthesis of Methyl 2,2-difluoro-1-methylcyclopropanecarboxylate

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add dry diglyme.

  • Add methyl crotonate (1.0 equivalent) to the solvent.

  • Add sodium chlorodifluoroacetate (1.5 - 2.0 equivalents) to the flask.

  • Under a nitrogen atmosphere, heat the reaction mixture to reflux (typically 160-180 °C) with vigorous stirring.

  • Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Cool the mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via fractional distillation or column chromatography to yield the intermediate ester.

Step 2: Hydrolysis to this compound

  • Dissolve the purified methyl 2,2-difluoro-1-methylcyclopropanecarboxylate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 equivalents) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 using dilute hydrochloric acid (HCl).

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product. The solid can be further purified by recrystallization if necessary.

Applications in Medicinal Chemistry and Drug Development

The incorporation of the 2,2-difluoro-1-methylcyclopropane moiety into a drug candidate is a strategic decision aimed at optimizing its pharmacological profile. The cyclopropyl ring itself offers a range of benefits, which are further amplified by the presence of the gem-difluoro group.

Key Advantages of the Cyclopropyl Fragment:

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[1]

  • Conformational Rigidity: The rigid three-membered ring restricts the conformation of the molecule, which can lead to a more favorable entropic contribution to binding affinity with a biological target.[1]

  • Potency Enhancement: By locking the molecule into a bioactive conformation, the cyclopropyl group can enhance potency.[1]

  • Reduced Off-Target Effects: The defined shape can improve selectivity by disfavoring binding to off-targets.[1]

  • Modulation of Physicochemical Properties: It can alter pKa and reduce the P-glycoprotein efflux ratio, impacting absorption and distribution.[1]

The addition of the gem-difluoro group provides further advantages:

  • Increased Acidity: The powerful electron-withdrawing nature of the two fluorine atoms lowers the pKa of the adjacent carboxylic acid, potentially improving interactions with basic residues in a target's active site.

  • Lipophilicity Modulation: Fluorine substitution can alter a molecule's lipophilicity, which is a critical parameter for cell permeability and overall pharmacokinetics.

  • Metabolic Blocking: The C-F bond is extremely strong, and the CF₂ group can act as a metabolic shield, preventing oxidation at that position.

Drug_Discovery_Advantages cluster_Cyclopropane Cyclopropane-Derived Benefits cluster_Fluorine Gem-Difluoro Group Benefits Core {2,2-Difluoro-1-methyl- cyclopropanecarboxylic Acid | A Strategic Moiety} Metabolic_Stability Increased Metabolic Stability (Stronger C-H Bonds) Core->Metabolic_Stability imparts Conformational_Rigidity Conformational Rigidity (Favorable Binding Entropy) Core->Conformational_Rigidity imparts Potency Enhanced Potency & Selectivity Core->Potency imparts pKa_Modulation pKa Modulation (Increased Acidity) Core->pKa_Modulation imparts PK_Tuning Pharmacokinetic Tuning (Lipophilicity, Permeability) Core->PK_Tuning imparts Metabolic_Block Metabolic Blocking (Prevents Oxidation) Core->Metabolic_Block imparts

Caption: Key advantages imparted by the title compound in drug discovery.

The use of structurally related fluorinated cyclopropanes as analogs of glutamic acid highlights their potential in neuroscience, where they have shown agonist activity towards metabotropic glutamate receptors.[7] This demonstrates the utility of this scaffold as a conformationally constrained amino acid bioisostere, a common strategy in modern drug design.

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated building block that offers strategic solutions to complex problems in medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its incorporation into lead compounds can profoundly enhance their drug-like properties. By providing metabolic stability, conformational constraint, and unique electronic modulation, this scaffold helps researchers overcome critical hurdles in the path from hit identification to a clinical candidate. As the demand for drugs with highly optimized pharmacokinetic and pharmacodynamic profiles continues to grow, the strategic application of building blocks like this compound will undoubtedly play an increasingly vital role.

References

  • 2,2-Difluoro-1-methylcyclopropane-1-carboxylic acid | C5H6F2O2 | CID 14695229. PubChem. (URL: [Link])
  • (±)-2,2-Difluoro-1-methylcyclopropanecarboxylic acid, 97% | Fisher Scientific. (URL: [Link])
  • The preparation and properties of 1,1-difluorocyclopropane deriv
  • 2,2-difluoro-1-methylcyclopropanecarbonitrile - Chemical Synthesis D
  • cyclopropanecarboxylic acid - Organic Syntheses Procedure. (URL: [Link])
  • 2-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 99873 - PubChem - NIH. (URL: [Link])
  • Cyclopropane Derivatives and their Diverse Biological Activities - Docentes FCT NOVA. (URL: [Link])
  • Clinical pharmacology and pharmacokinetics: questions and answers | European Medicines Agency (EMA). (URL: [Link])
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. (URL: [Link])
  • Α-amino-β-fluorocyclopropanecarboxylic acids as a new tool for drug development: synthesis of glutamic acid analogs and agonist activity towards metabotropic glutam

Sources

An In-Depth Technical Guide to 2,2-Difluoro-1-methylcyclopropanecarboxylic Acid (CAS 128073-33-6) in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Difluorocyclopropyl Moiety

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and strained ring systems into drug candidates is a well-established strategy to modulate physicochemical and pharmacokinetic properties. The compound 2,2-Difluoro-1-methylcyclopropanecarboxylic acid (CAS 128073-33-6) has emerged as a valuable building block in this context. Its utility lies in the introduction of the 2,2-difluoro-1-methylcyclopropyl group, a bioisostere for other functionalities, which can enhance metabolic stability, binding affinity, and membrane permeability of bioactive molecules.[1] This guide provides a comprehensive overview of the properties, synthesis, and application of this unique chemical entity, with a particular focus on its role in the development of kinase inhibitors for pain management.

Physicochemical Properties and Handling

This compound is a white to off-white solid at room temperature.[2] Key physicochemical data are summarized in the table below.

PropertyValueReference
CAS Number 128073-33-6[3]
Molecular Formula C₅H₆F₂O₂[1]
Molecular Weight 136.10 g/mol [2]
Melting Point 62–64°C[1]
Purity ≥97% (commercially available)[1]
Storage Stable at room temperature under dry conditions[1]
Safety and Handling Precautions

As with all laboratory chemicals, proper safety protocols must be followed when handling this compound. It is classified as a corrosive substance and can cause skin and eye irritation.[4][5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[4] Handling should be performed in a well-ventilated area or a fume hood.[4] In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water.[2]

Application in Drug Discovery: A Case Study of PF-06273340

The true potential of this compound as a building block is exemplified by its incorporation into the clinical candidate PF-06273340 , a potent and selective pan-tropomyosin receptor kinase (Trk) inhibitor developed for the treatment of pain.[2][5]

Mechanism of Action: Targeting the Neurotrophin Signaling Pathway

The neurotrophin family of growth factors, including Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3), play a crucial role in the sensation of pain.[5] These neurotrophins bind to and activate the Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC), initiating a signaling cascade that leads to the sensitization of nociceptors and the perception of pain.[4][5]

PF-06273340 acts as a potent inhibitor of all three Trk isoforms, thereby blocking the downstream signaling cascade and producing an analgesic effect.[1][4] This mechanism has been validated in human clinical trials, where PF-06273340 demonstrated a significant anti-hyperalgesic effect in an inflammatory pain model.[4][6]

Trk Signaling Pathway in Pain Figure 1: Simplified Trk Signaling Pathway in Nociception cluster_intracellular Intracellular Space NGF NGF TrkA TrkA NGF->TrkA BDNF BDNF TrkB TrkB BDNF->TrkB NT-3 NT-3 TrkC TrkC NT-3->TrkC Signaling Cascade Signaling Cascade TrkA->Signaling Cascade TrkB->Signaling Cascade TrkC->Signaling Cascade Nociceptor Sensitization Nociceptor Sensitization Signaling Cascade->Nociceptor Sensitization Pain Perception Pain Perception Nociceptor Sensitization->Pain Perception PF-06273340 PF-06273340 PF-06273340->TrkA PF-06273340->TrkB PF-06273340->TrkC

A simplified diagram of the Trk signaling pathway and the inhibitory action of PF-06273340.
Biological Activity of PF-06273340

PF-06273340 exhibits high potency against the Trk kinases with excellent selectivity over a broad panel of other kinases.[1]

TargetIC₅₀ (nM)Reference
TrkA 6[1]
TrkB 4[1]
TrkC 3[1]
MUSK 53[1]
FLT-3 395[1]

In in vitro safety assays, PF-06273340 demonstrated low cytotoxicity.[1]

Cell LineIC₅₀ (µM)Reference
THLE > 42[1]
HepG2 > 300[1]

Synthetic Protocol: Incorporation of the 2,2-Difluoro-1-methylcyclopropyl Moiety

The synthesis of Trk inhibitors like PF-06273340 often involves a convergent approach where key fragments are coupled in the later stages. The 2,2-Difluoro-1-methylcyclopropyl group is typically introduced via an amide bond formation with a suitable amine-containing scaffold. A general procedure for this critical step is outlined below, based on methodologies described in the patent literature.[7][8]

General Experimental Protocol: Amide Coupling

This protocol describes a general method for the acylation of an amine with this compound.

Materials:

  • This compound (1.2 equivalents)

  • Amine-containing scaffold (1.0 equivalent)

  • Amide coupling agent (e.g., HATU, HOBt/EDC, or T3P) (1.2-1.5 equivalents)

  • Aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

  • Organic base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) (2-3 equivalents)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Acid Activation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the chosen aprotic solvent.

  • Add the amide coupling agent and the organic base to the solution. Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated acid species.

  • Amine Addition: In a separate flask, dissolve the amine-containing scaffold in the aprotic solvent.

  • Slowly add the solution of the amine to the activated acid mixture at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS). Reaction times can vary from a few hours to overnight.

  • Work-up: Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.

Amide Coupling Workflow Figure 2: General Workflow for Amide Coupling Start Start Acid_Activation 1. Acid Activation (Carboxylic Acid + Coupling Agent + Base in Solvent) Start->Acid_Activation Amine_Addition 2. Amine Addition (Solution of Amine Scaffold) Acid_Activation->Amine_Addition Reaction 3. Reaction Monitoring (TLC or LC-MS) Amine_Addition->Reaction Workup 4. Aqueous Work-up (Quench, Extract, Wash, Dry) Reaction->Workup Purification 5. Purification (Column Chromatography) Workup->Purification Final_Product Final Amide Product Purification->Final_Product

A generalized workflow for the amide coupling reaction.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its strategic incorporation, as demonstrated in the development of the pan-Trk inhibitor PF-06273340, highlights the potential of the difluorocyclopropyl moiety to impart favorable properties to drug candidates. A thorough understanding of its chemical properties, handling requirements, and synthetic applications is crucial for leveraging its full potential in the design and synthesis of next-generation therapeutics.

References

  • Brown, D. L., et al. (2017). Demonstration of an anti-hyperalgesic effect of a novel pan-Trk inhibitor PF-06273340 in a battery of human evoked pain models. British Journal of Clinical Pharmacology, 83(10), 2266–2276. [Link]
  • Skerratt, S. E., et al. (2016). The Discovery of a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor (PF-06273340) for the Treatment of Pain. Journal of Medicinal Chemistry, 59(22), 10084–10099. [Link]
  • Skerratt, S. E., et al. (2016). The Discovery of a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor (PF-06273340) for the Treatment of Pain. U.S.
  • Vertex AI Search. (n.d.). This compound | 128073-33-6.
  • Ambeed.com. (n.d.). 128073-33-6 | this compound.
  • Matrix Scientific. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). (±)-2,2-Difluoro-1-methylcyclopropanecarboxylic acid, 97%.
  • Google Patents. (n.d.). EP3112363A1 - 2-[1-[(2-fluorophenyl)methyl]-5-(3-isoxazolyl)-1h-pyrazol-3-yl]-pyrimidine derivatives and related compounds as soluble guanylate cyclase (sgc) stimulators for the treatment of pulmonary hypertension.
  • PubChem. (n.d.). 2,2-Difluoro-1-methylcyclopropane-1-carboxylic acid.
  • PubMed. (2017). Demonstration of an anti-hyperalgesic effect of a novel pan-Trk inhibitor PF-06273340 in a battery of human evoked pain models. Journal of Clinical Pharmacology, 57(10), 1336–1347. [Link]
  • Google Patents. (n.d.). 2-[1-[(2-FLUOROPHENYL)METHYL]-5-(3-ISOXAZOLYL)-1H-PYRAZOL-3-YL]-PYRIMIDINE DERIVATIVES AND RELATED COMPOUNDS AS SOLUBLE GUANYLAT.

Sources

A Senior Application Scientist's Guide to 2,2-Difluoro-1-methylcyclopropanecarboxylic acid: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2] Among the array of fluorinated motifs, the gem-difluorocyclopropane unit has emerged as a particularly valuable bioisostere and conformational constraint. This technical guide provides an in-depth examination of 2,2-Difluoro-1-methylcyclopropanecarboxylic acid (CAS No. 128073-33-6), a key building block for introducing this motif. We will dissect its unique structural and electronic properties, provide a detailed, field-proven synthetic protocol with mechanistic insights, and explore its application in the design of next-generation therapeutics for researchers, scientists, and drug development professionals.

Core Structural and Physicochemical Profile

This compound is a crystalline solid whose structure is defined by a strained three-membered carbocyclic ring.[3] This ring is substituted with a geminal difluoro group, a methyl group, and a carboxylic acid function, all attached to quaternary carbons.

The introduction of two fluorine atoms onto the same carbon of the cyclopropane ring creates a fascinating interplay of electronic effects.[1] Fluorine's high electronegativity exerts a powerful inductive electron-withdrawing effect, which can destabilize the already strained cyclopropane ring.[4] However, this is counterbalanced by hyperconjugative interactions, where the lone pairs on the fluorine atoms can donate electron density into the antibonding orbitals (σ*) of the adjacent C-C bonds, providing a degree of stabilization.[1] This balance of forces profoundly influences the molecule's reactivity, acidity, and intermolecular interactions, making it a valuable tool for fine-tuning the properties of larger drug molecules.[5][6]

Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 128073-33-6
Molecular Formula C₅H₆F₂O₂
Molecular Weight 136.10 g/mol
Appearance White to pale brown crystalline powder[3]
Melting Point 58-63 °C
SMILES CC1(CC1(F)F)C(O)=O
InChI Key HLFLYOQLHYYNLT-UHFFFAOYSA-N

Synthesis and Mechanistic Considerations

The most robust and widely adopted method for constructing gem-difluorocyclopropanes is the [2+1] cycloaddition of difluorocarbene (:CF₂) to an alkene.[2][7] This approach is favored due to its reliability and the availability of various difluorocarbene precursors.

Retrosynthetic Analysis & Strategy

The target molecule, this compound, can be disconnected via hydrolysis of the carboxylic acid to its corresponding ester, and then a [2+1] cyclopropanation. This points to an alkene precursor such as methyl 2-butenoate (or a related tiglic acid derivative) and a :CF₂ source.

The choice of difluorocarbene reagent is critical. While classic sources like sodium chlorodifluoroacetate (ClCF₂COONa) are effective, modern reagents such as (trifluoromethyl)trimethylsilane (TMSCF₃, the Ruppert-Prakash reagent) offer milder reaction conditions and broader functional group tolerance, which is crucial when working with complex intermediates in a drug discovery program.[7]

G Target 2,2-Difluoro-1-methyl- cyclopropanecarboxylic acid Ester Methyl 2,2-difluoro-1-methyl- cyclopropanecarboxylate Target->Ester Ester Hydrolysis Alkene Methyl 2-butenoate (Alkene Precursor) Ester->Alkene [2+1] Cycloaddition Carbene Difluorocarbene (:CF₂) (Reagent) Ester->Carbene [2+1] Cycloaddition

Caption: Retrosynthetic pathway for the target molecule.
Experimental Protocol: Two-Step Synthesis

This protocol describes a self-validating system, where successful synthesis of the intermediate ester is confirmed before proceeding to the final hydrolysis.

Step 1: Synthesis of Methyl 2,2-difluoro-1-methylcyclopropanecarboxylate

  • Apparatus Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet, add anhydrous toluene (100 mL) and methyl 2-butenoate (10.0 g, 0.1 mol).

  • Reagent Preparation: In a separate flask, prepare a solution of sodium iodide (NaI) (1.5 g, 0.01 mol) and (trifluoromethyl)trimethylsilane (TMSCF₃) (21.3 g, 0.15 mol) in anhydrous toluene (50 mL).

  • Reaction Execution: Heat the flask containing the alkene to 80 °C. Add the TMSCF₃/NaI solution dropwise over 1 hour. The NaI acts as a catalyst to initiate the formation of the difluorocarbene.

    • Expert Insight: The slow addition is crucial to maintain a low concentration of the highly reactive difluorocarbene, minimizing side reactions. The reaction is exothermic and should be monitored.

  • Reaction Monitoring & Workup: Stir the reaction mixture at 80 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. Upon completion, cool the mixture to room temperature and quench by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to yield the title ester as a colorless oil.

Step 2: Hydrolysis to this compound

  • Saponification: In a 250 mL round-bottom flask, dissolve the purified ester from Step 1 (e.g., 15.0 g, 0.1 mol) in a mixture of tetrahydrofuran (THF) (50 mL) and water (50 mL). Add lithium hydroxide monohydrate (LiOH·H₂O) (8.4 g, 0.2 mol).

  • Reaction: Heat the mixture to 60 °C and stir for 4-6 hours, or until the reaction is complete as indicated by TLC.

  • Acidification & Isolation: Cool the reaction mixture in an ice bath and carefully acidify to pH ~2 with 3M hydrochloric acid (HCl). A white precipitate should form.

  • Extraction & Final Product: Extract the product with dichloromethane (3 x 75 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield this compound as a white to off-white solid. The product can be further purified by recrystallization from a hexane/ethyl acetate mixture if necessary.

Structural Verification and Data

Confirming the structure of the final product is paramount. A combination of spectroscopic methods provides an unambiguous characterization.

TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl group protons (singlet, ~1.5 ppm) and the diastereotopic cyclopropyl methylene protons (two multiplets, ~1.2-2.0 ppm). The carboxylic acid proton will appear as a broad singlet at high chemical shift (>10 ppm).
¹³C NMR A characteristic triplet for the CF₂ carbon around 115 ppm due to strong one-bond C-F coupling. Quaternary carbons for the methyl- and carboxyl-substituted positions will also be present.
¹⁹F NMR Two distinct signals for the diastereotopic fluorine atoms, likely appearing as a pair of doublets due to geminal F-F coupling.
IR (Infrared) A broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and strong C-F bond stretches (~1100-1300 cm⁻¹).
Mass Spec (MS) The molecular ion peak [M]+ at m/z = 136.03, along with characteristic fragmentation patterns (e.g., loss of COOH).

Utility in Medicinal Chemistry and Drug Design

The 2,2-difluoro-1-methylcyclopropane moiety is a powerful tool for lead optimization in drug discovery.[8] Its rigid structure provides a fixed orientation for substituents, which can enhance binding affinity to biological targets by reducing the entropic penalty of binding.[9]

Key Applications:

  • Metabolic Stability: The C-F bond is exceptionally strong, making the gem-difluoro group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[5] Replacing a metabolically vulnerable site, such as a gem-dimethyl or methylene group, with CF₂ can significantly prolong a drug's half-life.

  • Bioisosterism: The gem-difluoro group can serve as a non-classical bioisostere of a carbonyl group or a hydrated aldehyde. It can mimic the steric profile and electrostatic potential, potentially engaging in similar hydrogen bonding interactions while offering improved stability and pharmacokinetic properties.

  • Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity (logP), which can enhance membrane permeability and brain penetration for CNS-targeted drugs.[5] The electron-withdrawing nature of the fluorines also lowers the pKa of nearby acidic or basic groups, altering the ionization state of the molecule at physiological pH.

G cluster_0 Structural Features of Core Moiety cluster_1 Resulting Drug-like Properties A Gem-Difluoro Group D Increased Metabolic Stability (Blocks Oxidation) A->D F Modulated Lipophilicity (logP) A->F B Rigid Cyclopropane Scaffold E Enhanced Binding Affinity (Conformational Lock) B->E C Carboxylic Acid Handle G Synthetic Vector for Amide Coupling C->G

Caption: Structure-Property relationships for drug design.

For example, fluorinated cyclopropane derivatives have been successfully designed to act as selective serotonin 2C (5-HT₂C) receptor agonists for potential use as antidepressant or anti-obesity drugs.[5] In these cases, the fluorinated cyclopropane ring was introduced to enhance brain penetration and block potential sites of metabolism.[5]

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that imparts multiple desirable features in a single, compact package. Its unique electronic structure, born from the interplay of inductive and hyperconjugative effects, combined with the conformational rigidity of the cyclopropane ring, offers medicinal chemists a reliable tool to overcome common challenges in drug development, such as poor metabolic stability and non-optimal binding conformations. The synthetic protocols outlined herein are robust and scalable, ensuring that this valuable intermediate can be readily accessed for integration into discovery and development pipelines. As the demand for more sophisticated and effective therapeutics grows, the application of precisely engineered building blocks like this one will continue to be a critical driver of innovation.

References

  • Grygorenko, O. O., Radchenko, D. S., & Volochnyuk, D. M. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate.
  • Malkov, A. V., & Kočovský, P. (2012). The preparation and properties of 1,1-difluorocyclopropane derivatives. National Institutes of Health (NIH).
  • Lv, L., Su, J., & Li, Z. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Royal Society of Chemistry.
  • Volochnyuk, D. M., & Grygorenko, O. O. (2020). Synthesis of gem-Difluorocyclopropanes. Wiley.
  • Wang, F., & Zhu, S. (2021). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. ResearchGate.
  • Lv, L., Su, J., & Li, Z. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic Chemistry Frontiers.
  • Zhu, J., Johnson, R. L., & Kozikowski, A. P. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. National Institutes of Health (NIH).
  • Al-Abdi, L., & Al-Majid, A. M. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry.
  • Veres, D. S., et al. (2021). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. National Institutes of Health (NIH).
  • Thermo Fisher Scientific. (n.d.). (±)-2,2-Difluoro-1-methylcyclopropanecarboxylic acid, 97%. Thermo Fisher Scientific.

Sources

spectroscopic data of 2,2-Difluoro-1-methylcyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,2-Difluoro-1-methylcyclopropanecarboxylic acid

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound (CAS: 128073-33-6), a valuable fluorinated building block in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, accurate structural verification is paramount. This document outlines the theoretical basis and practical protocols for analyzing this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not publicly available, this guide synthesizes established spectroscopic principles and data from analogous structures to present a robust, predictive analysis of the expected data. Each section provides detailed experimental workflows, explains the causality behind instrumental choices, and offers an in-depth interpretation of the predicted spectra, culminating in an integrated approach to structural elucidation.

Molecular Structure and Predicted Spectroscopic Features

This compound possesses a unique strained-ring structure with significant stereoelectronic features that directly influence its spectroscopic signature.

  • Chemical Structure:

    • Molecular Formula: C₅H₆F₂O₂

    • Molecular Weight: 136.10 g/mol

    • Key Features: A three-membered cyclopropane ring, a gem-difluoro substituted carbon (C2), a quaternary carbon (C1) bearing a methyl group and a carboxylic acid, and a methylene group (C3). The protons on the C3 methylene are diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct NMR signals.

The high electronegativity of the fluorine atoms and the unique geometry of the cyclopropane ring are expected to be the dominant factors in the NMR spectra. The carboxylic acid group will be clearly identifiable in both IR and NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of this molecule. The analysis is predicated on understanding the influence of the fluorine atoms on both proton and carbon chemical shifts and coupling constants.

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show three distinct signals corresponding to the carboxylic acid proton, the methyl protons, and the two diastereotopic methylene protons of the cyclopropane ring.

This protocol ensures high-quality, reproducible data for structural analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1] The choice of solvent is critical; CDCl₃ is a common choice for small organic molecules, while DMSO-d₆ may be preferred to ensure the carboxylic acid proton is observed without rapid exchange.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for field stability.

    • Shim the magnetic field to optimize homogeneity, aiming for narrow, symmetrical solvent peaks. This directly impacts the resolution of the resulting spectrum.[2]

  • Acquisition Parameters:

    • Use a standard proton pulse program.[3]

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 13 ppm).

    • An acquisition time (AQ) of 3-4 seconds and a relaxation delay (d1) of 1-2 seconds are typically sufficient for qualitative analysis.[3]

    • Collect 8 to 16 scans (NS) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in positive absorption mode.

    • Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

The presence of the cyclopropane ring, known for its unique ring current effect, typically results in upfield proton signals (around 0.22 ppm for cyclopropane itself).[4][5] However, the strong electron-withdrawing effect of the gem-difluoro group and the carboxylic acid will shift the adjacent methylene protons significantly downfield.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Interpretation
~10-12Broad Singlet (br s)1H-COOHThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[6][7] Its position is concentration-dependent.
~1.8 - 2.2Doublet of Triplets (dt) or complex multiplet1HHₐ (CH₂)The C3 methylene protons are diastereotopic. They will split each other (geminal coupling, ²JHH) and will also be split by the two fluorine atoms on C2 (vicinal coupling, ³JHF). The signal is shifted downfield due to the adjacent electronegative groups.
~1.5 - 1.9Doublet of Triplets (dt) or complex multiplet1HHₑ (CH₂)This is the second diastereotopic proton on C3. It will have a different chemical shift and potentially different coupling constants to the fluorine atoms compared to Hₐ.
~1.6Singlet (s)3H-CH₃The methyl group is attached to a quaternary carbon and has no adjacent protons to couple with, resulting in a singlet. Its chemical shift is slightly downfield from a typical aliphatic methyl due to the proximity of the cyclopropane ring and carboxyl group.
¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides critical information on the carbon skeleton. The key features will be the extreme downfield shift of the CF₂ carbon and the characteristic splitting of signals due to C-F coupling.

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (15-50 mg) is often beneficial due to the lower natural abundance of ¹³C.[1]

  • Spectrometer Setup: The lock and shim settings from the ¹H experiment can typically be used.

  • Acquisition Parameters:

    • Select a standard ¹³C experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).[8] This simplifies the spectrum by collapsing C-H multiplets into singlets, but C-F couplings will remain.[9]

    • Set the spectral width to encompass the full range of expected carbon shifts (e.g., 0 to 200 ppm).

    • A longer relaxation delay (d1) of 2-5 seconds is often necessary, especially for observing quaternary carbons.[10]

    • A significantly larger number of scans (e.g., 256 to 1024) is required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

The gem-difluoro substitution causes a dramatic downfield shift of the C2 carbon and introduces significant C-F coupling, which is invaluable for assignment.

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)AssignmentRationale and Interpretation
~175-180Triplet (t)-COOHThe carbonyl carbon is in a typical range for a saturated carboxylic acid.[6] It will exhibit a small long-range coupling to the two fluorine atoms (³JCF).
~110-120Triplet (t)C F₂This carbon is directly bonded to two highly electronegative fluorine atoms, causing a massive downfield shift and a large one-bond C-F coupling constant (¹JCF ≈ 280-300 Hz).[11]
~30-40Triplet (t)C 1-CH₃This is the quaternary carbon bonded to the methyl and carboxyl groups. It will show a two-bond coupling to the fluorine atoms (²JCF ≈ 10-20 Hz).
~25-35Triplet (t)C H₂The methylene carbon will also exhibit a two-bond coupling to the fluorine atoms (²JCF ≈ 10-20 Hz).
~15-20Singlet (s) or very small multiplet-C H₃The methyl carbon is relatively shielded and is unlikely to show significant long-range coupling to the fluorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups, particularly the carboxylic acid moiety.

ATR is the preferred method for this solid compound as it requires minimal sample preparation.

  • Background Collection: Ensure the ATR crystal (typically diamond) is clean.[12] Take a background spectrum of the empty crystal. This is essential to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

  • Sample Analysis: Place a small amount of the solid this compound powder onto the crystal.

  • Apply Pressure: Use the built-in pressure clamp to ensure firm, even contact between the sample and the crystal.[13] This is critical for obtaining a high-quality spectrum.

  • Data Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

The spectrum will be dominated by the characteristic absorptions of the carboxylic acid group and the C-F bonds.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentInterpretation
2500-3300Very Broad, StrongO-H stretchThis extremely broad band is the hallmark of a hydrogen-bonded carboxylic acid dimer.[6][14] It will often obscure the C-H stretching bands.
~2950-3000Medium, Sharp (superimposed on O-H)C-H stretchThese are the stretching vibrations of the methyl and methylene C-H bonds.
~1710Strong, SharpC=O stretchThe carbonyl stretch for a saturated, dimerized carboxylic acid is very intense and characteristic.[15][16]
1100-1300StrongC-F stretchesThe C-F single bond stretches are typically very strong and appear in this region. For a CF₂ group, two distinct bands (symmetric and asymmetric) are expected.
~1250MediumC-O stretchThe stretching vibration of the carbon-oxygen single bond of the carboxylic acid.[14]
~930Broad, MediumO-H bendThe out-of-plane bend for the hydroxyl group of the carboxylic acid dimer is another characteristic feature.[14]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers insight into its structure through fragmentation analysis. Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization Mode:

    • Negative Ion Mode: This is often preferred for carboxylic acids as they readily lose a proton to form a stable [M-H]⁻ ion.

    • Positive Ion Mode: May yield the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.

  • Mass Analyzer Settings: Scan a mass range appropriate for the expected ions (e.g., m/z 50-300).

  • Tandem MS (MS/MS): To gain structural information, the [M-H]⁻ or [M+H]⁺ ion can be isolated and subjected to Collision-Induced Dissociation (CID) to generate characteristic fragment ions.[17]

Table 4: Predicted ESI-MS Ions

Ionization ModePredicted m/zIon FormulaInterpretation
Negative135.02[C₅H₅F₂O₂]⁻The deprotonated molecule, [M-H]⁻. This is expected to be the base peak in negative ion mode.
Negative179.03[C₅H₅F₂O₂ + HCOOH - H]⁻A formate adduct, [M+HCOO]⁻, is sometimes observed depending on the solvent system.
Positive137.04[C₅H₆F₂O₂ + H]⁺The protonated molecule, [M+H]⁺.[18]
Positive159.02[C₅H₆F₂O₂ + Na]⁺The sodium adduct, [M+Na]⁺, is common if trace sodium salts are present.

Fragmentation Analysis (from [M-H]⁻): A likely fragmentation pathway in negative ion mode MS/MS would be the loss of CO₂ (44 Da) from the [M-H]⁻ ion, which is a characteristic fragmentation of carboxylates. This would result in a fragment ion at m/z 91.04.

Integrated Spectroscopic Analysis and Workflow

No single technique provides a complete structural picture. The definitive assignment of this compound is achieved by integrating the data from all four spectroscopic methods.

  • MS confirms the molecular weight (136.10 g/mol ).

  • IR confirms the presence of the carboxylic acid (broad O-H, strong C=O) and C-F bonds.

  • ¹³C NMR confirms the number of unique carbons (five) and, crucially, identifies the CF₂, C=O, quaternary, methylene, and methyl carbons through their chemical shifts and C-F coupling patterns.

  • ¹H NMR confirms the proton count and environment, showing the characteristic diastereotopic methylene protons coupled to fluorine, the methyl singlet, and the exchangeable acid proton.

The combination of these data points provides an unambiguous confirmation of the molecular structure.

The following diagram illustrates the logical workflow for the spectroscopic analysis of the target compound.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis MS Mass Spectrometry (ESI-MS) C13_NMR ¹³C NMR MS->C13_NMR Confirms Mol. Formula (C₅H₆F₂O₂) IR Infrared Spectroscopy (ATR-FTIR) H1_NMR ¹H NMR IR->H1_NMR Confirms Functional Groups (-COOH) C13_NMR->H1_NMR Carbon Skeleton & C-F Connectivity Conclusion Structure Confirmed: 2,2-Difluoro-1-methyl- cyclopropanecarboxylic acid C13_NMR->Conclusion Carbon Environment Confirmation H1_NMR->Conclusion Proton Connectivity & Stereochemistry

Caption: Workflow for spectroscopic structural elucidation.

References

  • Title: Carbon-13 NMR of fluorocyclopropanes Source: Magnetic Resonance in Chemistry URL:[Link]
  • Title: 20.8: Spectroscopy of Carboxylic Acids and Nitriles Source: Chemistry LibreTexts URL:[Link]
  • Title: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation Source: JoVE (Journal of Visualized Experiments) URL:[Link]
  • Title: IR Spectroscopy Tutorial: Carboxylic Acids Source: University of Calgary URL:[Link]
  • Title: Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts Source: The Journal of Physical Chemistry A - ACS Public
  • Title: IR and UV–Vis Spectroscopy of Carboxylic Acids Source: JoVE (Journal of Visualized Experiments) URL:[Link]
  • Title: 8.10: Spectroscopy of Carboxylic Acid Derivatives Source: Chemistry LibreTexts URL:[Link]
  • Title: NMR and Mass Spectroscopy of Carboxylic Acids Source: JoVE (Journal of Visualized Experiments) URL:[Link]
  • Title: Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids Source: YouTube URL:[Link]
  • Title: Bruker Alpha-P ATR FTIR Standard Operating Procedure Source: University of Toronto Scarborough URL:[Link]
  • Title: ATR-FTIR Spectroscopy, FTIR Sampling Techniques Source: Agilent URL:[Link]
  • Title: 1H NMR Chemical Shifts Source: Oregon St
  • Title: 13-C NMR Protocol for beginners AV-400 Source: St. Norbert College URL:[Link]
  • Title: A User Guide to Modern NMR Experiments Source: University of Oxford URL:[Link]
  • Title: 1H NMR chemical shifts of cyclopropane and cyclobutane: A theoretical study Source: ResearchG
  • Title: 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study Source: PubMed URL:[Link]
  • Title: Optimized Default 13C Parameters Source: University of Wisconsin-Madison URL:[Link]
  • Title: Preparing Samples For NMR Acquisition and Software For Processing The Spectra Source: Scribd URL:[Link]
  • Title: Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations Source: Technology Networks URL:[Link]
  • Title: Everything You Need to Know About ATR-FTIR Spectroscopy Source: Specac Ltd URL:[Link]
  • Title: A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucid
  • Title: NUCLEAR MAGNETIC RESONANCE SPECTROCOPY.
  • Title: Chapter 5: Acquiring 1 H and 13 C Spectra Source: Royal Society of Chemistry URL:[Link]
  • Title: Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applic
  • Title: Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications Source: The Hong Kong Medical Diary URL:[Link]
  • Title: Fluorine-19 coupling constants and chemical shifts in trifluorocyclopropanes Source: Journal of the American Chemical Society URL:[Link]
  • Title: 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study - Supporting Information Source: The Journal of Organic Chemistry URL:[Link]
  • Title: Sample Preparation – FT-IR/
  • Title: 13C NMR of Fluorinated Organics Source: University of Ottawa NMR Facility Blog URL:[Link]
  • Title: Fourier Transform Infrared Spectroscopy (FTIR) Source: University of Washington URL:[Link]
  • Title: NMR Spectroscopy :: 1H NMR Chemical Shifts Source: University of Wisconsin URL:[Link]
  • Title: Calculated and experimental 13C NMR chemical shifts Source: ResearchG
  • Title: Optimized Default 1H Parameters Source: University of Wisconsin-Madison URL:[Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 2,2-Difluoro-1-methylcyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-1-methylcyclopropanecarboxylic acid is a fascinating molecule that stands at the intersection of fluorine chemistry and biological activity. The incorporation of a gem-difluoro group onto a cyclopropane ring dramatically alters the electronic properties of this highly strained carbocyclic system, making it a subject of significant interest in medicinal chemistry and biochemical research. While direct studies on the specific mechanism of action of this compound are not extensively documented in publicly available literature, by examining the behavior of structurally related compounds, we can propose and explore well-founded hypotheses regarding its biological activity.

This technical guide will delve into the putative mechanisms of action of this compound, drawing on established principles of enzyme inhibition and metabolic pathway disruption observed with similar molecular scaffolds. We will explore two primary, plausible mechanisms: the role of the gem-difluorocyclopropane moiety in enzyme inhibition and the potential for this molecule to interfere with fatty acid metabolism. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential therapeutic applications of this and related compounds.

The Chemical Significance of the Gem-Difluorocyclopropane Moiety

The presence of two fluorine atoms on the same carbon of the cyclopropane ring, known as a gem-difluoro group, is central to the unique reactivity of this compound. Fluorine is the most electronegative element, and its presence significantly polarizes the carbon-fluorine bonds. This strong inductive effect withdraws electron density from the adjacent carbon atoms of the cyclopropane ring, further activating the already strained three-membered ring towards nucleophilic attack.[1] This enhanced electrophilicity makes gem-difluorocyclopropanes valuable precursors in organic synthesis and potent modulators of biological systems.[1][2]

Proposed Mechanism of Action 1: Enzyme Inhibition via Nucleophilic Ring Opening

A compelling hypothesis for the mechanism of action of this compound is its function as an enzyme inhibitor. The increased reactivity of the gem-difluorocyclopropane ring makes it susceptible to attack by nucleophilic residues within an enzyme's active site. This interaction can lead to the formation of a stable covalent bond, resulting in irreversible or slow-dissociating inhibition of the enzyme.

An Analogous System: Inhibition of ACC Deaminase by DFACC

A well-studied analogue that provides strong support for this proposed mechanism is 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC). DFACC has been identified as a slow-dissociating inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase with submicromolar affinity.[3][4][5] ACC deaminase is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a crucial role in plant biology by breaking down ACC, the precursor to the plant hormone ethylene.[3]

The inhibitory action of DFACC is attributed to the enhanced reactivity of its gem-difluorocyclopropane ring.[3] It is proposed that a nucleophilic residue in the active site of ACC deaminase attacks one of the carbon atoms of the cyclopropane ring, initiating a ring-opening event. This process is facilitated by the strong electron-withdrawing nature of the fluorine atoms. The resulting covalent adduct effectively inactivates the enzyme.

Putative Inhibition by this compound

Drawing a parallel, this compound could inhibit a variety of enzymes that utilize a nucleophilic catalytic mechanism. The carboxylic acid group of the molecule could serve as a recognition motif, guiding it to the active sites of enzymes that bind to carboxylate-containing substrates. Once positioned in the active site, a nucleophilic residue (such as a cysteine, serine, or lysine) could attack the strained and electron-deficient cyclopropane ring, leading to enzyme inactivation.

Diagram of Proposed Enzyme Inhibition

G cluster_0 Enzyme Active Site Enzyme Enzyme with Nucleophilic Residue (Nu:) Complex Enzyme-Inhibitor Complex Enzyme->Complex Binding Inhibitor 2,2-Difluoro-1-methyl- cyclopropanecarboxylic acid Inhibitor->Complex Enters Active Site Inactive_Enzyme Covalently Modified (Inactive) Enzyme Complex->Inactive_Enzyme Nucleophilic Attack & Ring Opening

Caption: Proposed mechanism of enzyme inhibition by this compound.

Proposed Mechanism of Action 2: Disruption of Fatty Acid Metabolism

A second plausible mechanism of action for this compound involves its interference with fatty acid metabolism. It is known that cyclopropanecarboxylic acid itself can be incorporated into fatty acids by mammalian tissues.[6] This process involves the cyclopropane ring acting as a primer for fatty acid synthesis, leading to the formation of ω-cyclopropyl fatty acids.[6][7] These unnatural fatty acids can then have downstream metabolic consequences.

Inhibition of Beta-Oxidation and Induction of Microvesicular Steatosis

Studies have shown that cyclopropanecarboxylic acid can induce microvesicular steatosis, a form of hepatotoxicity characterized by the accumulation of small lipid droplets in liver cells.[8] This is believed to be a result of the inhibition of mitochondrial beta-oxidation, the process by which fatty acids are broken down to produce energy.[8] The presence of the cyclopropane ring in the fatty acid chain may sterically hinder the enzymes involved in beta-oxidation.

Potential Role of this compound

Given its structural similarity, this compound could also be recognized by the fatty acid synthesis machinery and incorporated into fatty acid chains. The presence of the gem-difluoro group could potentially enhance its interaction with the relevant enzymes or alter the properties of the resulting unnatural fatty acids, possibly leading to a more potent inhibition of beta-oxidation. This could have significant implications for cellular energy metabolism and lipid homeostasis. The hypoglycemic effect observed with cyclopropanecarboxylic acid suggests that this disruption of fatty acid metabolism can have systemic effects.[6][9]

Diagram of Proposed Disruption of Fatty Acid Metabolism

G cluster_0 Fatty Acid Synthesis cluster_1 Mitochondrial Beta-Oxidation DFMCPA 2,2-Difluoro-1-methyl- cyclopropanecarboxylic acid FAS Fatty Acid Synthase DFMCPA->FAS Acts as a Primer Unnatural_FA ω-(Difluorocyclopropyl) Fatty Acid FAS->Unnatural_FA Chain Elongation Beta_Ox_Enzymes Beta-Oxidation Enzymes Unnatural_FA->Beta_Ox_Enzymes Substrate for Inhibition Inhibition Beta_Ox_Enzymes->Inhibition Steric Hindrance Energy Reduced Energy Production (ATP) Inhibition->Energy

Caption: Proposed pathway for the disruption of fatty acid metabolism.

Experimental Protocols for Mechanism Validation

To investigate and validate these proposed mechanisms of action for this compound, a series of biochemical and cell-based assays can be employed.

Protocol 1: Enzyme Inhibition Assays
  • Enzyme Selection: A panel of enzymes with nucleophilic catalytic residues and carboxylate-binding pockets should be selected. This could include proteases (e.g., cysteine proteases, serine proteases), esterases, and dehydrogenases.

  • Kinetic Analysis:

    • Initial Velocity Studies: Measure the initial rate of the enzymatic reaction in the presence and absence of varying concentrations of this compound.

    • Determination of Inhibition Constants: Determine the IC50 value and the inhibition constant (Ki) to quantify the potency of the inhibitor.

    • Mechanism of Inhibition Studies: Perform kinetic experiments by varying both substrate and inhibitor concentrations to determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • Irreversibility Studies:

    • Dialysis or Gel Filtration: Incubate the enzyme with the inhibitor and then remove the free inhibitor by dialysis or gel filtration. Measure the residual enzyme activity. A lack of recovery of activity suggests irreversible inhibition.

    • Mass Spectrometry: Use mass spectrometry to analyze the inhibitor-treated enzyme to identify any covalent modifications and pinpoint the specific amino acid residue that has been modified.

Protocol 2: Fatty Acid Metabolism Assays
  • Cell Culture: Utilize a relevant cell line, such as HepG2 (human liver cancer cell line), which is active in fatty acid metabolism.

  • Metabolic Labeling:

    • Incubate the cells with radiolabeled this compound (e.g., ¹⁴C or ³H labeled).

    • Extract total lipids from the cells.

    • Separate the different lipid classes (e.g., triglycerides, phospholipids) by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Analyze the fatty acid composition of the labeled lipid fractions by gas chromatography-mass spectrometry (GC-MS) to identify the presence of ω-(difluorocyclopropyl) fatty acids.

  • Beta-Oxidation Measurement:

    • Treat HepG2 cells with varying concentrations of this compound.

    • Measure the rate of beta-oxidation by providing the cells with a radiolabeled fatty acid substrate (e.g., [¹⁴C]palmitic acid) and quantifying the production of radiolabeled CO₂ or acid-soluble metabolites.

  • Microscopy:

    • Stain the treated cells with a lipid-specific dye (e.g., Oil Red O or Nile Red).

    • Use microscopy to visualize and quantify the accumulation of intracellular lipid droplets, which is indicative of steatosis.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table provides a template for how such data could be presented upon experimental investigation.

Parameter Enzyme Target X Enzyme Target Y Cell-Based Assay (HepG2)
IC50 e.g., 10 µMe.g., 50 µMN/A
Ki e.g., 2 µMe.g., 15 µMN/A
Inhibition Type e.g., Irreversiblee.g., Slow-bindingN/A
Beta-Oxidation Inhibition N/AN/Ae.g., EC50 = 25 µM
Lipid Accumulation N/AN/Ae.g., Significant at > 10 µM

Conclusion

This compound is a molecule with significant potential for biological activity, primarily due to the unique chemical properties of its gem-difluorocyclopropane ring. Based on the known actions of structurally similar compounds, two compelling mechanisms of action are proposed: enzyme inhibition through nucleophilic ring-opening and the disruption of fatty acid metabolism via incorporation into fatty acid chains and subsequent inhibition of beta-oxidation.

The experimental protocols outlined in this guide provide a clear path for the validation of these hypotheses. A thorough investigation into the mechanism of action of this compound will not only elucidate its biological function but also pave the way for the rational design of novel therapeutic agents that leverage the unique reactivity of the gem-difluorocyclopropane scaffold. This guide serves as a starting point for researchers and drug developers to explore the exciting possibilities that this and related molecules may hold.

References

  • J. T. J. Cheng, et al. (2015). Mechanism of Decomposition and Inhibition of 1-Aminocyclopropane-1-carboxylic Acid Deaminase. ACS Publications.
  • J. T. J. Cheng, et al. (2015). Studies of 1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid: Mechanism of Decomposition and Inhibition of 1-Aminocyclopropane-1-carboxylic Acid Deaminase. PubMed.
  • J. T. J. Cheng, et al. (2015). Studies of 1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid: Mechanism of Decomposition and Inhibition of 1-Aminocyclopropane-1-carboxylic Acid Deaminase. National Library of Medicine.
  • S. R. E. E. S. G. G. L. C. A. C. B. A. M. T. P. M. F. (2007). Microvesicular steatosis induced by a short chain fatty acid: effects on mitochondrial function and correlation with gene expression. PubMed.
  • W. G. Duncombe & T. J. Rising. (1968). Biosynthesis of Cyclopropyl Long-Chain Fatty Acids from Cyclopropanecarboxylic Acid by Mammalian Tissues in vitro. Portland Press.
  • D. A. Schooley, G. B. Quistad, & L. E. Staiger. (1978). cyclopropanecarboxylic acid: chain elongation to omega-cyclopropyl fatty acids by mammals and plants. PubMed.
  • W. G. Duncombe & T. J. Rising. (1968). Biosynthesis of cyclopropyl long-chain fatty acids from cyclopropanecarboxylic acid by mammalian tissues in vitro. PubMed.
  • T. Itoh, et al. (2023). Synthesis of Selectively gem-Difluorinated Molecules; Chiral gem-Difluorocyclopropanes via Chemo-Enzymatic Reaction and gem-Difluorinated Compounds via Radical Reaction. ResearchGate.
  • C. C. Guilbert & A. E. Chung. (1974). Metabolism of cyclopropanecarboxylic acid. A new role for carnitine. PubMed.
  • T. Itoh, et al. (2023). Examples of bioactive gem‐difluorocyclopropanes. ResearchGate.

Sources

Unlocking New Frontiers in Plant Growth Regulation: A Technical Guide to the Biological Activity of 2,2-Difluoro-1-methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical exploration of the hypothesized biological activity of 2,2-Difluoro-1-methylcyclopropanecarboxylic acid as a modulator of ethylene biosynthesis in plants. Drawing upon established principles of enzyme inhibition and the known activities of structurally related cyclopropane derivatives, we present a comprehensive framework for its investigation, from molecular mechanism to whole-plant physiological effects.

Introduction: The Quest for Novel Plant Growth Regulators

The manipulation of plant growth and development is a cornerstone of modern agriculture and horticulture. Ethylene, a gaseous phytohormone, plays a pivotal role in a wide array of physiological processes, including fruit ripening, senescence, and abscission. Consequently, the targeted inhibition of ethylene biosynthesis has emerged as a critical strategy for extending the shelf-life of produce and managing plant development.[1][2]

Derivatives of cyclopropane carboxylic acid have garnered significant attention as potential inhibitors of ethylene biosynthesis due to their structural similarity to 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to ethylene.[1][3] This guide focuses on the largely unexplored potential of this compound, a fluorinated analog that offers unique chemical properties. The introduction of fluorine atoms can significantly alter the electronic properties and metabolic stability of a molecule, potentially leading to enhanced inhibitory activity.

Hypothesized Mechanism of Action: Targeting ACC Oxidase

The biosynthesis of ethylene from the amino acid methionine involves two key enzymatic steps. The final and often rate-limiting step is the oxidation of ACC to ethylene, catalyzed by the enzyme ACC oxidase (ACO).[4][5] We hypothesize that this compound acts as a competitive inhibitor of ACO.

Rationale for the Hypothesis:

  • Structural Analogy: The cyclopropane ring mimics the natural substrate, ACC, allowing the molecule to bind to the active site of ACO.

  • Known Activity of Analogs: Structurally similar compounds, such as 2-methylcyclopropanecarboxylic acid, have been shown to competitively inhibit ACO activity.[4][5]

  • Electronegativity of Fluorine: The highly electronegative fluorine atoms can modulate the binding affinity of the molecule to the enzyme's active site, potentially enhancing its inhibitory potency compared to non-fluorinated analogs.

The proposed mechanism involves the binding of this compound to the active site of ACO, thereby preventing the binding and subsequent conversion of the natural substrate, ACC, into ethylene.

Visualizing the Ethylene Biosynthesis Pathway and Inhibition

Ethylene_Biosynthesis_Inhibition Met Methionine SAM S-Adenosyl-L-methionine (SAM) Met->SAM SAM Synthetase ACC 1-Aminocyclopropane-1- carboxylic acid (ACC) SAM->ACC ACC Synthase (ACS) Ethylene Ethylene ACC->Ethylene ACC Oxidase (ACO) Inhibitor 2,2-Difluoro-1-methyl- cyclopropanecarboxylic acid ACO ACO Inhibitor->ACO Competitive Inhibition

Caption: Proposed inhibition of ethylene biosynthesis by this compound.

Experimental Protocols for Validation

To rigorously test the hypothesis, a multi-tiered experimental approach is recommended, progressing from in vitro enzymatic assays to in vivo plant-based studies.

In Vitro Assessment of ACC Oxidase Inhibition

This protocol details the direct measurement of ACO inhibition by this compound using a recombinant enzyme source.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the mode of inhibition.

Methodology:

  • Recombinant ACO Expression and Purification:

    • Clone the coding sequence of a plant ACC oxidase (e.g., from Arabidopsis thaliana or tomato) into an E. coli expression vector.

    • Transform the vector into a suitable E. coli strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG and purify the recombinant ACO using affinity chromatography (e.g., Ni-NTA).

    • Verify protein purity and concentration using SDS-PAGE and a Bradford assay.

  • ACO Activity Assay:

    • Prepare a reaction buffer containing 100 mM MOPS (pH 7.2), 10% glycerol, 30 mM sodium ascorbate, and 0.1 mM FeSO4.

    • Set up reactions in sealed gas chromatography vials.

    • Add a known concentration of purified ACO to the reaction buffer.

    • Introduce varying concentrations of this compound (and a vehicle control).

    • Initiate the reaction by adding the substrate, ACC (at various concentrations for kinetic studies).

    • Incubate the reactions at a controlled temperature (e.g., 30°C) for a specific time.

    • Terminate the reaction by taking a headspace gas sample with a gas-tight syringe.

  • Ethylene Quantification:

    • Analyze the headspace gas sample using a gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column (e.g., alumina).

    • Quantify the ethylene produced by comparing the peak area to a standard curve of known ethylene concentrations.

  • Data Analysis:

    • Calculate the percentage of ACO inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • To determine the mode of inhibition, perform kinetic studies by measuring the initial reaction velocities at different substrate (ACC) and inhibitor concentrations. Plot the data using Lineweaver-Burk or Michaelis-Menten kinetics.

Visualizing the In Vitro Experimental Workflow

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis recombinant_aco Recombinant ACO Expression & Purification reaction_setup Set up Reaction in Sealed GC Vials recombinant_aco->reaction_setup inhibitor_prep Prepare Inhibitor Stock (this compound) inhibitor_prep->reaction_setup substrate_prep Prepare Substrate (ACC) substrate_prep->reaction_setup incubation Incubate at Controlled Temperature reaction_setup->incubation headspace_sampling Headspace Gas Sampling incubation->headspace_sampling gc_analysis Gas Chromatography (GC-FID) Ethylene Quantification headspace_sampling->gc_analysis data_analysis Data Analysis: IC50 & Kinetic Parameters gc_analysis->data_analysis

Caption: Workflow for in vitro assessment of ACC oxidase inhibition.

In Vivo Plant-Based Bioassay: The Triple Response Assay

This classic bioassay provides a whole-organism assessment of ethylene-related activity.

Objective: To determine if this compound can rescue the ethylene-induced "triple response" phenotype in dark-grown seedlings.

Methodology:

  • Plant Material and Growth Conditions:

    • Use wild-type Arabidopsis thaliana (e.g., Columbia-0 ecotype) seeds.

    • Sterilize seeds and sow them on Murashige and Skoog (MS) agar medium in Petri dishes.

    • Include different treatment groups:

      • Control (MS medium only)

      • ACC-treated (e.g., 10 µM ACC)

      • ACC + varying concentrations of this compound.

    • Stratify the seeds at 4°C for 2-3 days to synchronize germination.

    • Wrap the plates in aluminum foil and place them in a growth chamber in the dark at 22°C for 3-4 days.

  • Phenotypic Analysis:

    • After the incubation period, observe the seedlings under a dissecting microscope.

    • The triple response in ACC-treated seedlings is characterized by:

      • Inhibition of root and hypocotyl elongation.

      • Exaggerated apical hook curvature.

      • Radial swelling of the hypocotyl.

    • Measure the length of the hypocotyl and root for a statistically significant number of seedlings in each treatment group.

  • Data Analysis:

    • Compare the hypocotyl and root lengths of seedlings treated with ACC alone to those treated with ACC plus the inhibitor.

    • A rescue of the short and thick phenotype (i.e., longer hypocotyls and roots) in the presence of the inhibitor indicates its ability to block ethylene effects in vivo.

    • Plot the hypocotyl/root length against the inhibitor concentration to determine a dose-dependent effect.

Data Presentation and Interpretation

The following tables provide a template for summarizing the quantitative data obtained from the proposed experiments.

Table 1: In Vitro ACC Oxidase Inhibition by this compound and Comparators

CompoundIC50 (µM)Mode of Inhibition
This compoundExperimental ValueHypothesized: Competitive
2-Methylcyclopropanecarboxylic acid (Reference)Literature/Experimental ValueCompetitive
Aminoethoxyvinylglycine (AVG) (Negative Control for ACO)>1000N/A (ACS Inhibitor)

Table 2: In Vivo Rescue of the Triple Response in Arabidopsis thaliana

TreatmentHypocotyl Length (mm ± SD)Root Length (mm ± SD)
Control (MS)Experimental ValueExperimental Value
ACC (10 µM)Experimental ValueExperimental Value
ACC + 1 µM InhibitorExperimental ValueExperimental Value
ACC + 10 µM InhibitorExperimental ValueExperimental Value
ACC + 100 µM InhibitorExperimental ValueExperimental Value

Conclusion and Future Directions

This guide outlines a scientifically rigorous approach to characterizing the biological activity of this compound. The proposed experiments will elucidate its potential as a novel inhibitor of ethylene biosynthesis, providing valuable data for researchers in plant science and agrochemical development.

Successful demonstration of in vitro and in vivo activity would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs to optimize inhibitory potency.

  • Broad-Spectrum Plant Assays: Evaluating the compound's effects on a wider range of plant species and developmental processes (e.g., fruit ripening, flower senescence).

  • Toxicology and Environmental Fate Studies: Assessing the compound's safety profile for potential commercial applications.

The exploration of fluorinated cyclopropane derivatives represents a promising avenue for the discovery of next-generation plant growth regulators with enhanced efficacy and specificity.

References

  • Schaller, G. E., & Binder, B. M. (2017). Inhibitors of Ethylene Biosynthesis and Signaling. Methods in Molecular Biology, 1573, 1-13. [Link]
  • Bagdasaryan, S. A., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510. [Link]
  • Depaepe, T., et al. (2020). A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity. Frontiers in Plant Science, 11, 584517. [Link]
  • Dourtoglou, V., et al. (1999). Ethylene production from 1-aminocyclopropane-1-carboxylic acid as affected by analogues and 2,2'-dipyridyl. Phytochemistry, 50(4), 569-573.
  • McKeon, T. A., & Yang, S. F. (1984). A comparison of the conversion of 1-amino-2-ethylcyclopropane-1-carboxylic acid stereoisomers to 1-butene by pea epicotyls and by a cell-free system. Planta, 160(1), 84-87.
  • Satoh, S., & Esashi, Y. (1983). α-Aminoisobutyric Acid, Propyl Gallate and Cobalt Ion as Inhibitors of Ethylene Production and Epinastic Leaf Movement in Cocklebur Plants. Plant and Cell Physiology, 24(5), 897-903.
  • Binder, B. M. (2020). Ethylene signaling in plants. Journal of Biological Chemistry, 295(22), 7710-7725. [Link]
  • Houben, M., & Van de Poel, B. (2019). 1-Aminocyclopropane-1-carboxylic acid oxidase (ACO): The enzyme that makes fruit ripe. Frontiers in Plant Science, 10, 695. [Link]
  • Pattyn, J., et al. (2021). The regulation of ethylene biosynthesis: a complex multilevel story. Plant Physiology, 186(3), 1259-1273. [Link]
  • Grigoryan, A. M., et al. (2024). SYNTHESIS OF FUNCTIONALLY SUBSTITUTED CYCLOPANCARBOXYLIC ACIDS: IN SILICO STUDY OF THEIR INHIBITORY INFLUENCE ON ETHYLENE BIOSYNTHESIS. Interdisciplinary Science Studies, (5). [Link]

Sources

The Prudent Researcher's Guide to 2,2-Difluoro-1-methylcyclopropanecarboxylic Acid: Safety, Handling, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals

Introduction: The Significance of the Gem-Difluorocyclopropyl Moiety in Modern Chemistry

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and materials science. Among the various fluorinated motifs, the gem-difluorocyclopropane unit offers a unique combination of conformational rigidity, metabolic stability, and modulated electronic properties.[1][2] 2,2-Difluoro-1-methylcyclopropanecarboxylic acid is a key building block that provides access to this valuable pharmacophore. Its three-dimensional structure and the presence of the electron-withdrawing fluorine atoms can profoundly influence the biological activity and pharmacokinetic profile of a parent molecule.[1] This guide offers a comprehensive overview of the critical safety protocols, handling procedures, and scientific context for the effective and safe utilization of this versatile reagent in a research and development setting.

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling to mitigate risks. It is classified as a corrosive solid that can cause severe skin burns and eye damage.[3] Additionally, it is harmful if swallowed.[3]

GHS Hazard Classification:

Hazard ClassCategoryGHS CodeSignal WordHazard Statement
Acute Toxicity, Oral4H302DangerHarmful if swallowed.[3]
Skin Corrosion/Irritation1BH314DangerCauses severe skin burns and eye damage.[3]

Hazard Pictograms:

Prudent Handling and Personal Protective Equipment (PPE)

Given its corrosive nature, strict adherence to safety protocols is paramount when working with this compound. All manipulations should be conducted in a well-ventilated chemical fume hood.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and dispose of them properly after handling.

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or suit should be worn.

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Engineering Controls:

  • Fume Hood: All work with this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are essential in the event of accidental exposure.

Emergency Procedures and First Aid

In the event of an emergency, immediate and appropriate action is crucial.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₅H₆F₂O₂[3][4]
Molecular Weight 136.10 g/mol [3]
Appearance White to off-white solid[4]
Melting Point 58-63 °C[3]
Flash Point 83 °C (181.4 °F) - closed cup[3]
CAS Number 128073-33-6[3][4]

Storage and Disposal

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. The storage class is 8A for combustible corrosive hazardous materials.[3]

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. This material may be a hazardous waste due to its corrosive nature.

Synthetic Protocols and Mechanistic Considerations

The synthesis of gem-difluorocyclopropanes often involves the generation of a difluorocarbene intermediate, which then undergoes cycloaddition with an appropriate alkene. A common method for generating difluorocarbene is the thermal decomposition of sodium chlorodifluoroacetate.[5]

Representative Experimental Protocol: Synthesis of a 2,2-Difluoro-1-alkylcyclopropanecarboxylic Acid Derivative

This protocol is a generalized representation based on established methods for difluorocyclopropanation.[5]

G cluster_0 Step 1: Difluorocyclopropanation cluster_1 Step 2: Hydrolysis A Alkene Substrate E Difluorocyclopropane Product A->E B Sodium Chlorodifluoroacetate B->E C High-Boiling Solvent (e.g., Diglyme) C->E D Heat (Reflux) D->E F Difluorocyclopropane Ester E->F If starting from an ester J Final Carboxylic Acid Product F->J G Base (e.g., NaOH or KOH) G->J H Solvent (e.g., Ethanol/Water) H->J I Acidic Workup (e.g., HCl) I->J

Caption: Generalized workflow for the synthesis of a 2,2-difluorocyclopropanecarboxylic acid.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine the starting alkene (1 equivalent) and a high-boiling solvent such as diglyme.

  • Reagent Addition: Add sodium chlorodifluoroacetate (2-3 equivalents) to the reaction mixture.

  • Difluorocyclopropanation: Heat the mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

  • Hydrolysis (if starting with an ester): Dissolve the purified difluorocyclopropane ester in a mixture of ethanol and water. Add an excess of a base such as sodium hydroxide or potassium hydroxide. Heat the mixture to reflux until the ester is fully hydrolyzed (monitored by TLC).

  • Acidification and Final Product Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with an organic solvent to remove any non-polar impurities. Acidify the aqueous layer to a low pH with a strong acid like hydrochloric acid, which will precipitate the carboxylic acid product. The solid product can then be collected by filtration, washed with cold water, and dried under vacuum.

Applications in Drug Discovery and Development

The unique properties of the gem-difluorocyclopropyl group make it a valuable component in the design of novel therapeutics. Its introduction can lead to:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic cleavage, which can increase the half-life of a drug.

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby acidic or basic functional groups, which can affect a drug's solubility and membrane permeability.

  • Conformational Restriction: The rigid cyclopropane ring can lock a molecule into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target.[2]

  • Bioisosteric Replacement: The gem-difluoro group can act as a bioisostere for other functional groups, such as a carbonyl group, allowing for the fine-tuning of a molecule's properties.

Derivatives of difluorocyclopropane carboxylic acids have been investigated for their potential as enzyme inhibitors.[1] For example, they can act as mechanism-based inhibitors or transition-state analogs for various enzymes.[1]

G A 2,2-Difluoro-1-methyl- cyclopropanecarboxylic Acid B Lead Compound A->B Incorporate into Scaffold C Improved Pharmacokinetics (Metabolic Stability, Solubility) B->C D Enhanced Pharmacodynamics (Binding Affinity, Selectivity) B->D E Drug Candidate C->E D->E

Caption: Role of this compound in drug development.

References

  • WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google P
  • The preparation and properties of 1,1-difluorocyclopropane deriv
  • Organic Syntheses Procedure. (URL: [Link])
  • 2,2-Difluoro-1-methylcyclopropane-1-carboxylic acid | C5H6F2O2 | CID 14695229. (URL: [Link])
  • cyclopropanecarboxylic acid - Organic Syntheses Procedure. (URL: [Link])
  • (±)-2,2-Difluoro-1-methylcyclopropanecarboxylic acid, 97% | Fisher Scientific. (URL: [Link])
  • Organic Syntheses Procedure. (URL: [Link])
  • CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google P
  • US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google P
  • Cyclopropane Derivatives and their Diverse Biological Activities - Docentes FCT NOVA. (URL: [Link])
  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - MDPI. (URL: [Link])
  • An overview of cyclopropenone derivatives as promising bioactive molecules - PubMed. (URL: [Link])

Sources

An In-depth Technical Guide on the Stability of 2,2-Difluoro-1-methylcyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,2-Difluoro-1-methylcyclopropanecarboxylic acid is a valuable building block in medicinal chemistry, prized for the unique conformational constraints and electronic properties it imparts to bioactive molecules. The gem-difluorocyclopropane motif is often incorporated to enhance metabolic stability and modulate physicochemical properties such as lipophilicity and pKa. However, the inherent ring strain of the cyclopropane ring, combined with the strong electron-withdrawing nature of the fluorine atoms and the reactivity of the carboxylic acid group, raises critical questions about its chemical stability. This guide provides a comprehensive analysis of the potential stability liabilities of this compound and outlines a systematic approach for its empirical evaluation. By understanding the underlying chemical principles and employing rigorous analytical methodology, researchers can effectively de-risk its use in drug discovery and development pipelines.

Introduction: A Structural Overview

This compound incorporates several key structural features that dictate its chemical behavior and potential stability challenges. A foundational understanding of these components is essential for predicting and interpreting its stability profile.

  • The Cyclopropane Ring: This three-membered carbocycle is characterized by significant ring strain due to the deviation of its C-C-C bond angles (60°) from the ideal sp³ tetrahedral angle (109.5°). This strain energy makes the ring susceptible to opening reactions under certain conditions.[1][2]

  • Geminal Difluorides: The presence of two fluorine atoms on the same carbon atom profoundly influences the molecule's properties. Fluorine's high electronegativity creates a strong dipole and can affect the acidity of adjacent protons and the stability of the C-C bonds in the ring.[3][4] Quantum-chemical studies have shown that geminal fluorination can be a stabilizing factor due to anomeric-like interactions.[4]

  • Carboxylic Acid: This functional group is a known site of reactivity, susceptible to esterification, amidation, and decarboxylation, particularly under thermal or pH-mediated stress.[5][6]

  • Methyl Group: The methyl substituent at the C1 position can influence the electronic and steric properties of the cyclopropane ring, potentially impacting its stability and reactivity.

The interplay of these features—ring strain, powerful inductive effects, and functional group reactivity—necessitates a thorough and systematic evaluation of the molecule's stability under conditions relevant to drug development, manufacturing, and storage.

Theoretical Stability Assessment

Based on fundamental chemical principles, several potential degradation pathways for this compound can be hypothesized. These pathways are crucial for designing targeted stress testing studies and for identifying potential degradation products.

Ring Stability: The Influence of Fluorine

The gem-difluorocyclopropane moiety is generally considered a stable functional group, which is a primary reason for its use in drug design to enhance metabolic stability.[7] Many synthetic protocols have been successfully employed without compromising the ring's integrity.[3][8] However, the stability is not absolute.[7]

  • Acidic Conditions: The cyclopropane ring can be susceptible to acid-catalyzed ring-opening.[7][9] The mechanism likely involves protonation, which facilitates nucleophilic attack and subsequent cleavage of a C-C bond, potentially leading to 1,3-disubstituted propane derivatives.[7] While some fluorocyclopropanes are stable enough to allow for acid-catalyzed reactions on other parts of the molecule, gem-difluorocyclopropanes have been observed to hydrolyze slowly under some acidic conditions.[7]

  • Basic Conditions: The fluorocyclopropane moiety is generally more resistant to degradation under basic conditions compared to acidic conditions, especially concerning ring-opening reactions.[7] However, strong bases could potentially deprotonate the C-H bonds on the ring.[7]

Carboxylic Acid Moiety Reactivity

The carboxylic acid group is a primary site for potential degradation.

  • Thermal Degradation: Carboxylic acids can undergo decarboxylation upon heating, although this often requires high temperatures or the presence of a catalyst.[5] The stability of the resulting carbanion intermediate is a key factor.

  • pH-Dependent Hydrolysis: While the carboxylic acid itself is the product of hydrolysis of its derivatives (like esters or amides), its reactivity can be influenced by pH.[6][10] In solution, the equilibrium between the protonated acid and the carboxylate anion will dictate its interactions with other species and its overall stability profile.

  • Photodegradation: Carboxylic acids do not typically absorb significant amounts of UV-Vis light in the solar spectrum, but photosensitivity can arise from interactions with other chromophores or through radical-mediated processes.

The following diagram illustrates the key structural features and potential sites of instability.

Caption: Key Structural Features and Potential Instability Sites

A Practical Guide to Stability Evaluation: Forced Degradation Studies

To empirically determine the stability of this compound, a series of forced degradation (or stress testing) studies are essential.[11][12] These studies are a core component of pharmaceutical development and are mandated by regulatory bodies like the ICH to develop and validate stability-indicating analytical methods.[13][14] The goal is to intentionally degrade the molecule to an extent of 5-20%, which helps to identify potential degradation products and establish degradation pathways.[11][15]

The following workflow provides a systematic approach to conducting these studies.

Forced_Degradation_Workflow Figure 2. Forced Degradation Study Workflow start Start: Pure API of 2,2-Difluoro-1-methyl- cyclopropanecarboxylic acid stress_conditions Expose to Stress Conditions (Parallel Experiments) start->stress_conditions hydrolysis Hydrolysis (Acidic, Basic, Neutral) stress_conditions->hydrolysis oxidation Oxidation (e.g., H2O2) stress_conditions->oxidation thermal Thermal (Dry Heat, Solution) stress_conditions->thermal photolytic Photolytic (UV/Vis Light) stress_conditions->photolytic analysis Analyze Stressed Samples (vs. Control) hydrolysis->analysis oxidation->analysis thermal->analysis photolytic->analysis hplc HPLC-UV/MS (Stability-Indicating Method) analysis->hplc mass_balance Assess Mass Balance hplc->mass_balance mass_balance->hplc Poor Mass Balance (Adjust Method) pathway_id Identify Degradation Pathways & Characterize Degradants mass_balance->pathway_id Good Mass Balance end End: Stability Profile & Validated Method pathway_id->end

Sources

The Advent of a Key Fluorinated Motif: A Technical Guide to 2,2-Difluoro-1-methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of the Synthesis and Strategic Importance of a Privileged Structural Unit in Modern Drug Discovery.

Foreword: The Strategic Value of Fluorinated Cyclopropanes

In the landscape of contemporary medicinal chemistry, the deliberate incorporation of fluorine into drug candidates has become a cornerstone of molecular design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. When combined with the conformationally constrained, three-dimensional architecture of a cyclopropane ring, the resulting gem-difluorocyclopropane motif emerges as a powerful tool for enhancing pharmacological profiles. This guide delves into the core of one such valuable building block: 2,2-Difluoro-1-methylcyclopropanecarboxylic acid, a molecule whose synthetic accessibility has paved the way for its use in cutting-edge therapeutic development. While the seminal publication detailing its initial discovery remains elusive in broad searches, its importance is underscored by the robust and varied synthetic methodologies that have been developed for its preparation.

I. The Genesis of a Building Block: Synthetic Strategies and Methodologies

The principal and most widely adopted strategy for the synthesis of this compound, and gem-difluorocyclopropanes in general, is the [2+1] cycloaddition of a difluorocarbene (:CF₂) with a suitable alkene precursor.[1] The discovery and refinement of various difluorocarbene sources have been pivotal in making these structures readily available to researchers.

The logical precursor for the title compound is an ester of methacrylic acid, which possesses the requisite trisubstituted double bond and a functional group that can be hydrolyzed to the target carboxylic acid.

Diagram: General Synthetic Approach

G cluster_0 Difluorocarbene Generation cluster_1 Alkene Precursor Carbene_Source Difluorocarbene Source (e.g., TMSCF₃, ClCF₂COONa) Carbene :CF₂ Carbene_Source->Carbene Activation Alkene Methacrylic Acid Ester Cycloaddition [2+1] Cycloaddition Alkene->Cycloaddition Carbene->Cycloaddition Cyclopropane_Ester 2,2-Difluoro-1-methylcyclopropane -carboxylate Ester Cycloaddition->Cyclopropane_Ester Forms C-C bonds Hydrolysis Target Molecule 2,2-Difluoro-1-methyl- cyclopropanecarboxylic Acid Cyclopropane_Ester->Hydrolysis Ester Hydrolysis G cluster_workflow Synthetic Workflow A 1. Setup & Inerting Flask with methyl methacrylate and NaI in THF. Flush with N₂/Ar. B 2. Reagent Addition Add TMSCF₃ dropwise at 0 °C. A->B Controlled addition C 3. Reaction Warm to room temperature and stir for 12-24 hours. Monitor by TLC/GC-MS. B->C Thermal ramp D 4. Workup & Purification (Ester) Quench with aq. NaHCO₃. Extract with Et₂O. Purify via column chromatography. C->D Reaction completion E 5. Hydrolysis Treat purified ester with LiOH in THF/H₂O. D->E Proceed with pure ester F 6. Final Isolation Acidify with HCl. Extract with EtOAc. Dry and concentrate to yield the final carboxylic acid. E->F Acidification

Caption: Step-by-step workflow for the synthesis of the target acid.

Step 1: Synthesis of Methyl 2,2-difluoro-1-methylcyclopropane-1-carboxylate

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyl methacrylate (1.0 eq), sodium iodide (0.1-0.2 eq), and anhydrous tetrahydrofuran (THF, ~0.5 M).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Reagent Addition: Add (trifluoromethyl)trimethylsilane (TMSCF₃, 1.5-2.0 eq) dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to afford the pure methyl 2,2-difluoro-1-methylcyclopropane-1-carboxylate.

Step 2: Hydrolysis to this compound

  • Setup: Dissolve the purified ester from Step 1 in a mixture of THF and water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide (LiOH, 2.0-3.0 eq) to the solution and stir vigorously at room temperature for 4-12 hours, or until TLC indicates complete consumption of the starting material.

  • Acidification: Cool the mixture to 0 °C and carefully acidify to pH ~2 by the dropwise addition of 1 M hydrochloric acid (HCl).

  • Extraction and Isolation: Extract the acidic aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield (±)-2,2-Difluoro-1-methylcyclopropanecarboxylic acid as a solid. Physical Properties:

  • Appearance: White to off-white solid [2]* Molecular Formula: C₅H₆F₂O₂ * Molecular Weight: 136.10 g/mol * Melting Point: 58-63 °C * CAS Number: 128073-33-6

III. Conclusion and Outlook

This compound stands as a testament to the power of fluorine chemistry in creating high-value building blocks for drug discovery. While its specific "moment of discovery" is not readily apparent from the existing literature, its true discovery lies in the development of reliable and scalable synthetic routes, such as the Ruppert-Prakash difluorocyclopropanation. This methodology has transformed a chemical curiosity into an accessible tool for medicinal chemists. The inherent properties of this molecule—a stereocenter adjacent to a quaternary carbon, conformational rigidity, and the modulating effects of the gem-difluoro group—ensure its continued relevance in the design of next-generation therapeutics. As synthetic methods continue to evolve, the application of this and related fluorinated motifs will undoubtedly expand, leading to the discovery of novel drug candidates with improved efficacy and safety profiles.

References

A comprehensive list of sources is provided below for verification and further reading.

  • The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]
  • US Patent 8,629,296 B2.
  • US Patent 10,793,540 B2.
  • Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. PubMed. [Link]
  • EP0021382A1 - Process for the production of cyclopropane carboxylic acid derivatives, intermediates therefor and process for their production.
  • Difluoro-Substituted Bicyclo[1.1.
  • 2,2-Difluoro-1-methylcyclopropane-1-carboxylic acid | C5H6F2O2 | CID 14695229. PubChem. [Link]
  • The preparation and properties of 1,1-difluorocyclopropane derivatives.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2,2-Difluoro-1-methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Cyclopropanes in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of molecular properties including metabolic stability, acidity, and lipophilicity. Within this context, the cyclopropane ring, a small, strained carbocycle, has garnered significant interest as a rigid scaffold that can provide unique conformational constraints and metabolic stability.[1] The fusion of these two motifs in molecules such as 2,2-difluoro-1-methylcyclopropanecarboxylic acid creates a building block with a unique combination of steric and electronic properties, making it a valuable asset in the design of novel therapeutics.

This guide provides a comprehensive overview of the physicochemical properties of this compound, offering insights into its behavior and a practical framework for its application in research and drug development. A notable application of a derivative of this compound is in the synthesis of Lumacaftor, a key drug for the treatment of cystic fibrosis, underscoring the real-world impact of this chemical entity.[2][3]

Molecular Profile and Core Physicochemical Data

This compound is a white to off-white solid at room temperature.[2][4] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 128073-33-6[2][5][6][7]
Molecular Formula C₅H₆F₂O₂[2][5][6][7]
Molecular Weight 136.10 g/mol [5][7]
Appearance White to off-white solid/crystals/powder[2][4]
Melting Point 58-64 °C[4][5][6]
Boiling Point (Predicted) 178.5 ± 40.0 °C[2][6]
Density (Predicted) 1.37 ± 0.1 g/cm³[2][6]

Acidity (pKa): The Influence of Gem-Difluorination

The acidity of a carboxylic acid is a critical parameter in drug design, influencing its solubility, absorption, and interaction with biological targets. The pKa of this compound has been predicted to be approximately 3.49.[2][6] This value suggests a significantly stronger acid compared to its non-fluorinated analog, 1-methylcyclopropanecarboxylic acid.

This enhanced acidity is a direct consequence of the strong electron-withdrawing inductive effect of the two fluorine atoms. The gem-difluoro group stabilizes the carboxylate anion by delocalizing the negative charge, thereby facilitating the release of the proton. This principle is a well-established strategy in medicinal chemistry to modulate the pKa of acidic functional groups.

Experimental Protocol for pKa Determination via Potentiometric Titration

For researchers seeking to experimentally verify the pKa, potentiometric titration is a reliable and accessible method.[8]

Objective: To determine the acid dissociation constant (pKa) of this compound in an aqueous solution.

Materials:

  • This compound

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a calibrated electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Immerse the calibrated pH electrode into the solution.

  • Fill the burette with the standardized NaOH solution.

  • Record the initial pH of the acid solution.

  • Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).

  • After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

  • Continue the titration past the equivalence point, where a sharp increase in pH is observed.

  • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

  • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve Acid in Water D Add NaOH Incrementally A->D B Calibrate pH Meter B->D C Prepare NaOH Burette C->D E Record pH and Volume D->E After each addition E->D Repeat F Plot pH vs. Volume E->F G Determine Equivalence Point F->G H Calculate pKa at Half-Equivalence G->H

Caption: Workflow for experimental pKa determination.

Lipophilicity (logP): Balancing Polarity and Permeability

Experimental Protocol for logP Determination via Shake-Flask Method

The shake-flask method is the traditional and most widely accepted method for the experimental determination of logP.[9]

Objective: To determine the octanol-water partition coefficient (logP) of this compound.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or vials

  • Shaker or vortex mixer

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare pre-saturated solvents by vigorously mixing n-octanol and water and allowing the phases to separate.

  • Accurately weigh a sample of the compound and dissolve it in one of the pre-saturated phases.

  • Add a known volume of this solution to a separatory funnel or vial containing a known volume of the other pre-saturated phase.

  • Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely.

  • Carefully collect a sample from each phase.

  • Determine the concentration of the compound in each phase using a suitable and validated analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of P.

logP_Determination_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis A Prepare Saturated Solvents B Dissolve Compound A->B C Mix Octanol and Water Phases B->C D Shake to Equilibrate C->D E Separate Phases D->E F Quantify Compound in Each Phase E->F G Calculate Partition Coefficient (P) F->G H Calculate logP G->H

Caption: Workflow for experimental logP determination.

Aqueous Solubility

The aqueous solubility of a drug candidate is a critical factor influencing its bioavailability. For carboxylic acids, solubility is highly pH-dependent. At pH values below the pKa, the neutral, less soluble form of the acid predominates. As the pH increases above the pKa, the more soluble carboxylate salt form becomes dominant.

While specific solubility data for this compound is not available, a related compound, 1-(2,2-Difluoro-benzo[2][3]dioxol-5-yl)-cyclopropane carboxylic acid, has a reported solubility of 0.31 g/L at 25 °C.[3] This suggests that the title compound is likely to have low to moderate aqueous solubility in its neutral form.

Experimental Protocol for Aqueous Solubility Determination

A common method to determine aqueous solubility is the shake-flask method followed by quantification.

Objective: To determine the aqueous solubility of this compound.

Materials:

  • This compound

  • Purified water or buffer of a specific pH

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Filtration device (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of water or buffer.

  • Seal the vial and place it in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

  • Dilute the filtrate if necessary and quantify the concentration of the dissolved compound using a validated analytical method.

  • The determined concentration represents the aqueous solubility of the compound under the experimental conditions.

Spectroscopic Profile: A Predictive Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the methyl group protons, the cyclopropyl protons, and the acidic proton of the carboxylic acid. The methyl protons would likely appear as a singlet. The cyclopropyl protons would exhibit a more complex splitting pattern due to geminal and vicinal coupling. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[10][11][12][13]

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbon, the two non-equivalent cyclopropyl carbons, the quaternary cyclopropyl carbon, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon is expected to be the most downfield signal (typically in the range of 170-185 ppm).[14][15]

  • ¹⁹F NMR: The fluorine NMR spectrum would provide valuable information about the electronic environment of the fluorine atoms. As the two fluorine atoms are diastereotopic, they would be expected to show two distinct signals, each likely appearing as a multiplet due to coupling with each other and with the adjacent cyclopropyl protons.[1][6][16][17][18]

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by several key absorptions:

  • A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, often obscuring the C-H stretching region. This broadness is due to hydrogen bonding.[19][20]

  • A strong and sharp C=O stretching band between 1700 and 1725 cm⁻¹.[19][20]

  • C-F stretching bands, which are typically strong, would be expected in the region of 1000-1400 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) may be observed. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the loss of the carboxyl group (M-45).[21][22][23][24] The presence of fluorine atoms would lead to characteristic isotopic patterns and fragmentation pathways involving the loss of fluorine or HF.

Application in Drug Discovery: The Case of Lumacaftor

A prominent example of the application of a derivative of this compound is in the synthesis of Lumacaftor. Lumacaftor is a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein and is used in combination with Ivacaftor to treat cystic fibrosis in patients with the F508del mutation.[3][16][25]

In the synthesis of Lumacaftor, the related compound 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid is a key building block.[2][3][16] This carboxylic acid is activated and then coupled with an amine to form the amide bond present in the final drug molecule.[2][18] The inclusion of the difluorocyclopropyl moiety is a deliberate design choice to enhance the metabolic stability and potentially the binding affinity of the drug.

Lumacaftor_Synthesis_Role cluster_building_blocks Key Intermediates cluster_reaction Coupling Reaction cluster_product Final Drug A 1-(2,2-Difluoro-1,3-benzodioxol-5-yl) cyclopropanecarboxylic acid C Amide Bond Formation A->C Activated Acid B Amine-containing heterocycle B->C D Lumacaftor C->D

Caption: Role in Lumacaftor Synthesis.

Conclusion

This compound and its derivatives are valuable building blocks in medicinal chemistry, offering a unique combination of conformational rigidity and electronic modulation through fluorination. While a complete experimental dataset of its physicochemical properties is not yet publicly available, this guide provides a comprehensive overview of its known characteristics, predictive insights, and practical experimental protocols. The crucial role of a closely related analog in the synthesis of the life-saving drug Lumacaftor highlights the significant potential of this chemical scaffold in the development of future therapeutics. Further experimental characterization of this compound will undoubtedly facilitate its broader application in drug discovery and development.

References

  • Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - NIH. (n.d.). [Link]
  • US10844048B2 - Process and crystalline forms of lumacaftor - Google P
  • Lumacaftor | C24H18F2N2O5 | CID 16678941 - PubChem. (n.d.). [Link]
  • 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (n.d.). [Link]
  • LUMACAFTOR an Orphan drug in clinical trial for oral the tre
  • LogP—Making Sense of the Value - ACD/Labs. (n.d.). [Link]
  • 2,2-DIFLUORO-1-METHYLCYCLOPROPANE CARBOXYLIC ACID | 128073-33-6. (2025). [Link]
  • (±)-2,2-Difluoro-1-methylcyclopropanecarboxylic acid, 97% | Fisher Scientific. (n.d.). [Link]
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D
  • MASS SPECTROMETRY: FRAGMENTATION P
  • WO2017017696A1 - Process for the preparation of lumacaftor - Google P
  • 2-Methylcyclopropanecarboxylic acid - the NIST WebBook. (n.d.). [Link]
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). [Link]
  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.). [Link]
  • 2-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 99873 - PubChem. (n.d.). [Link]
  • 1-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 81326 - PubChem. (n.d.). [Link]
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024). [Link]
  • Patent Review of Synthetic Routes and Crystalline Forms of the CFTR-Modulator Drugs Ivacaftor, Lumacaftor, Tezacaftor, and Elexacaftor - OUCI. (n.d.). [Link]
  • US10858346B2 - Crystalline form of lumacaftor - Google P
  • PROCESS AND CRYSTALLINE FORMS OF LUMACAFTOR - European Patent Office - EP 3565814 B1 - EPO. (2024). [Link]
  • The safety of lumacaftor and ivacaftor for the treatment of cystic fibrosis - PMC - NIH. (n.d.). [Link]
  • Development of Methods for the Determination of pKa Values - PMC - NIH. (2013). [Link]
  • How does methylcyclopropane have 4 NMR signals? - Quora. (2019). [Link]
  • 2,2-Difluoro-1-phenylcyclopropanecarboxylic_acid - Optional[19F NMR] - Chemical Shifts. (n.d.). [Link]
  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry D
  • 2,2-Difluoro-1-phenylcyclopropanecarbaldehyde - Optional[19F NMR] - Chemical Shifts. (n.d.). [Link]
  • Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi- chromic 19F Magnetic Resonance Spectr - The Royal Society of Chemistry. (n.d.). [Link]
  • Ultrafast 19F MAS NMR 090222 revised. (n.d.). [Link]
  • 19F NMR Reference Standards:. (n.d.). [Link]

Sources

A Theoretical and Computational In-depth Guide to 2,2-Difluoro-1-methylcyclopropanecarboxylic acid: A Key Moiety in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of fluorine atoms and strained ring systems into molecular scaffolds is a cornerstone of modern medicinal chemistry. The 2,2-difluoro-1-methylcyclopropane moiety, in particular, has garnered significant attention as a bioisostere for larger, more flexible groups, offering a unique combination of metabolic stability, conformational rigidity, and modulated lipophilicity. This technical guide provides a comprehensive theoretical framework for the in-depth computational study of 2,2-Difluoro-1-methylcyclopropanecarboxylic acid, a key building block in the synthesis of advanced pharmaceutical intermediates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to elucidate the structural, electronic, and reactive properties of this important molecule. We will detail the requisite computational methodologies, from conformational analysis to the prediction of spectroscopic signatures, thereby providing a robust protocol for its theoretical investigation.

Introduction: The Significance of Fluorinated Cyclopropanes in Drug Discovery

The gem-difluorocyclopropane unit has emerged as a valuable structural motif in the design of novel therapeutics. The high electronegativity of the fluorine atoms can profoundly alter the physicochemical properties of a parent molecule.[1] Specifically, the C-F bond is highly polarized and exceptionally strong, which can enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, the introduction of fluorine can modulate the acidity or basicity of nearby functional groups, influencing drug-receptor interactions.

The cyclopropane ring itself imposes a rigid conformational constraint, which can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target. The combination of the difluoro and methyl substitutions on the cyclopropane ring of the title compound, this compound, presents a unique stereoelectronic profile that is of great interest for the development of new chemical entities. A thorough theoretical understanding of this molecule is paramount for its effective deployment in drug discovery programs.

Computational Methodology: A Roadmap for Theoretical Investigation

A comprehensive theoretical study of this compound necessitates a multi-faceted computational approach. The following sections outline a validated protocol for elucidating its key properties.

Software and Level of Theory

The choice of computational software and the level of theory are critical for obtaining accurate and reliable results. For all calculations proposed herein, the Gaussian suite of programs is a suitable choice, though other quantum chemistry packages can be employed.[2]

  • Density Functional Theory (DFT): DFT methods offer a good balance between computational cost and accuracy for molecules of this size.[3][4] The B3LYP functional is a widely used and well-benchmarked hybrid functional suitable for geometry optimizations and frequency calculations. For more accurate energy calculations, and to better account for dispersion interactions, which may be relevant for intermolecular interactions, the B3LYP-D3 functional with Grimme's dispersion correction is recommended.[2]

  • Basis Sets: A Pople-style basis set, such as 6-311++G(d,p), is recommended for providing a flexible description of the electron density, including diffuse functions (++) to describe anions and lone pairs, and polarization functions (d,p) to accurately model bonding.[3]

Conformational Analysis

The carboxylic acid group's rotation around the C-C single bond introduces conformational flexibility. Identifying the global minimum energy conformation and other low-energy conformers is crucial for understanding the molecule's behavior.

Protocol for Conformational Search:

  • Initial Scan: Perform a relaxed potential energy surface (PES) scan by systematically rotating the dihedral angle defined by the cyclopropane ring and the carboxylic acid group. A step size of 10-15 degrees is typically sufficient.

  • Identification of Minima: Identify the energy minima on the PES.

  • Full Optimization: Perform a full geometry optimization and frequency calculation from each identified minimum using the B3LYP/6-311++G(d,p) level of theory.

  • Verification of Minima: Confirm that each optimized structure is a true minimum by ensuring the absence of imaginary frequencies in the vibrational analysis.

G cluster_workflow Conformational Analysis Workflow start Initial Molecular Structure scan Relaxed PES Scan (Dihedral Rotation) start->scan id_minima Identify Energy Minima scan->id_minima optimize Full Geometry Optimization (B3LYP/6-311++G(d,p)) id_minima->optimize freq Frequency Calculation optimize->freq verify Verify True Minima (No Imaginary Frequencies) freq->verify end Low-Energy Conformers verify->end G cluster_conformers Expected Low-Energy Conformers syn Syn Conformer (Intramolecular H-bond possible) transition_state Rotational Transition State syn->transition_state ΔE_rot anti Anti Conformer anti->transition_state transition_state->anti

Sources

A Technical Guide to 2,2-Difluoro-1-methylcyclopropanecarboxylic Acid: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2,2-Difluoro-1-methylcyclopropanecarboxylic acid, a fluorinated cyclopropane derivative of significant interest in medicinal chemistry and drug discovery. We will explore its chemical identity, synthesis, and the rationale behind its application in the development of novel therapeutics.

Chemical Identity and Synonyms

This compound is a saturated carboxylic acid characterized by a cyclopropane ring substituted with two fluorine atoms at the 2-position and a methyl group at the 1-position. Its unique structural features, particularly the gem-difluoro group on the strained cyclopropane ring, impart valuable properties to molecules that incorporate this moiety.

A comprehensive list of synonyms and identifiers for this compound is provided in the table below to aid in its identification across various chemical databases and commercial suppliers.

Identifier Type Value Source
IUPAC Name 2,2-difluoro-1-methylcyclopropane-1-carboxylic acid[1]
CAS Number 128073-33-6[1]
Molecular Formula C₅H₆F₂O₂[1]
Molecular Weight 136.10 g/mol
InChI Key HLFLYOQLHYYNLT-UHFFFAOYSA-N
SMILES CC1(C(C1(F)F)C(=O)O)[1]
Synonyms (±)-2,2-Difluoro-1-methylcyclopropanecarboxylic acid[2]
2,2-Difluoro-1-methylcyclopropane carboxylic acid
2,2-difluoro-1-methyl-1-cyclopropanecarboxylic acid

Synthesis of this compound

A plausible and efficient synthetic pathway is outlined below. This proposed synthesis involves two key stages:

  • Difluorocyclopropanation of Methacrylonitrile: The formation of the key intermediate, 2,2-difluoro-1-methylcyclopropanecarbonitrile.

  • Hydrolysis of the Nitrile: Conversion of the nitrile intermediate to the desired carboxylic acid.

Stage 1: Synthesis of 2,2-difluoro-1-methylcyclopropanecarbonitrile

The most direct method for the synthesis of gem-difluorocyclopropanes is the [2+1] cycloaddition of difluorocarbene to an alkene. For the synthesis of 2,2-difluoro-1-methylcyclopropanecarbonitrile, methacrylonitrile serves as the appropriate alkene precursor.

Reaction Scheme:

Synthesis of 2,2-difluoro-1-methylcyclopropanecarbonitrile cluster_reactants cluster_product methacrylonitrile Methacrylonitrile reaction_arrow + methacrylonitrile->reaction_arrow difluorocarbene_source Difluorocarbene Source (e.g., TMSCF3/NaI) difluorocarbene_source->reaction_arrow nitrile_intermediate 2,2-difluoro-1-methylcyclopropanecarbonitrile reaction_arrow->nitrile_intermediate [2+1] Cycloaddition

Caption: Synthesis of the nitrile intermediate via difluorocarbene addition.

Experimental Protocol (Proposed):

This protocol is adapted from a continuous flow method for difluorocarbene addition to alkenes, which offers excellent control over reaction conditions and safety.[3]

  • Reagents and Equipment:

    • Methacrylonitrile

    • Trimethylsilyltrifluoromethane (TMSCF₃, Ruppert-Prakash reagent)

    • Sodium iodide (NaI)

    • Anhydrous tetrahydrofuran (THF)

    • Continuous flow reactor system equipped with a pump, T-mixer, and heated reactor coil

    • Back-pressure regulator

    • Standard work-up and purification equipment (separatory funnel, rotary evaporator, fractional distillation apparatus)

  • Procedure:

    • Prepare two separate solutions in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon):

      • Solution A: A solution of methacrylonitrile and a catalytic amount of sodium iodide.

      • Solution B: A solution of trimethylsilyltrifluoromethane.

    • Using a syringe pump, introduce both solutions at a controlled flow rate into a T-mixer.

    • The combined stream is then passed through a heated reactor coil. The temperature and residence time should be optimized for the specific setup, with temperatures around 110-120°C and residence times of approximately 10 minutes being a good starting point.[3]

    • The reaction mixture exiting the reactor is passed through a back-pressure regulator to maintain a constant pressure within the system.

    • The crude reaction mixture is collected and can be worked up by quenching with a saturated aqueous solution of ammonium chloride.

    • The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The resulting crude 2,2-difluoro-1-methylcyclopropanecarbonitrile can be purified by fractional distillation under reduced pressure.

Stage 2: Hydrolysis of 2,2-difluoro-1-methylcyclopropanecarbonitrile

The conversion of the nitrile intermediate to the final carboxylic acid can be achieved through either acidic or alkaline hydrolysis.[4][5]

Reaction Scheme:

Hydrolysis of 2,2-difluoro-1-methylcyclopropanecarbonitrile cluster_reactants cluster_product nitrile_intermediate 2,2-difluoro-1-methyl- cyclopropanecarbonitrile reaction_arrow + nitrile_intermediate->reaction_arrow hydrolysis_reagent H₂O, H⁺ or OH⁻ hydrolysis_reagent->reaction_arrow carboxylic_acid 2,2-Difluoro-1-methyl- cyclopropanecarboxylic acid reaction_arrow->carboxylic_acid Hydrolysis

Caption: Conversion of the nitrile to the carboxylic acid.

Experimental Protocol (Proposed - Acidic Hydrolysis):

This protocol is based on general procedures for the acidic hydrolysis of nitriles.[4][5]

  • Reagents and Equipment:

    • 2,2-difluoro-1-methylcyclopropanecarbonitrile

    • Dilute hydrochloric acid (e.g., 6 M) or sulfuric acid

    • Round-bottom flask with a reflux condenser

    • Heating mantle

    • Standard extraction and purification equipment

  • Procedure:

    • In a round-bottom flask, combine 2,2-difluoro-1-methylcyclopropanecarbonitrile with an excess of dilute hydrochloric acid.

    • Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • The aqueous solution is then extracted several times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the 2,2-difluoro-1-methylcyclopropyl moiety into drug candidates is a strategic approach to enhance their pharmacological properties. This is due to the unique electronic and conformational effects of this structural motif.

Rationale for Use
  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the gem-difluoro group resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased half-life and improved oral bioavailability of a drug.

  • Conformational Rigidity: The cyclopropane ring is a rigid structure that can lock a flexible molecule into a specific, biologically active conformation. This pre-organization can enhance binding affinity to the target protein by reducing the entropic penalty of binding.

  • Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can influence the acidity of nearby functional groups and the overall lipophilicity of the molecule. This allows for fine-tuning of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Bioisosteric Replacement: The difluorocyclopropyl group can act as a bioisostere for other chemical groups, such as a gem-dimethyl group or an alkene, while offering improved metabolic stability.

Potential Therapeutic Areas

While specific biological activities for this compound itself are not extensively reported in the literature, its derivatives and related structures have shown promise in a variety of therapeutic areas. Cyclopropane-containing compounds have demonstrated a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[6][7][8] For instance, certain fluorinated methylenecyclopropane analogues of nucleosides have shown efficacy against human cytomegalovirus (HCMV) and Epstein-Barr virus (EBV).[6]

The logical workflow for the application of this compound in drug discovery is depicted below.

Drug Discovery Workflow cluster_synthesis Chemical Synthesis cluster_application Medicinal Chemistry Application cluster_properties Improved Properties start 2,2-Difluoro-1-methyl- cyclopropanecarboxylic acid amide_coupling Amide Coupling start->amide_coupling esterification Esterification start->esterification other_deriv Other Derivatizations start->other_deriv library_gen Compound Library Generation amide_coupling->library_gen esterification->library_gen other_deriv->library_gen screening High-Throughput Screening library_gen->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead lead_opt Lead Optimization hit_to_lead->lead_opt met_stab Metabolic Stability lead_opt->met_stab potency Potency lead_opt->potency pk_profile Pharmacokinetic Profile lead_opt->pk_profile

Caption: Workflow for the use of the title compound in drug discovery.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemists. Its synthesis, while requiring specialized techniques for difluorocyclopropanation, is achievable through established chemical transformations. The incorporation of this moiety into drug candidates offers a powerful strategy to enhance metabolic stability, conformational rigidity, and overall pharmacokinetic properties. As the demand for more effective and safer therapeutics continues to grow, the strategic use of building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery.

References

  • Stepwise addition of difluorocarbene to a transition metal centre. (2015).
  • Highly Enantioselective Microbial Hydrolysis of cis-2-Arylcyclopropanecarbonitriles. (2004). Organic Letters, 6(16), 2741–2744. [Link]
  • 9-{[3-Fluoro-2-(hydroxymethyl)cyclopropylidene]methyl}adenines and guanines. Synthesis and Antiviral Activity of All Stereoisomers. (2003). Journal of Medicinal Chemistry, 46(10), 1949–1958. [Link]
  • 2,2-Difluoro-1-methylcyclopropane-1-carboxylic acid | C5H6F2O2 | PubChem. (n.d.).
  • Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. (2016). Organic Letters, 18(8), 1988–1991. [Link]
  • Cyclopropanecarboxylic acid. (1944). Organic Syntheses, 24, 36. [Link]
  • (±)-2,2-Difluoro-1-methylcyclopropanecarboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar. (n.d.).
  • Novel 2-fluorocyclopropane carboxylic acid synthesis method. (2018). WO2018032796A1.
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2022). Molecules, 27(17), 5585. [Link]
  • Cyclopropane Derivatives and their Diverse Biological Activities. (2000). Current Organic Chemistry, 4(6), 589–627. [Link]
  • Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. (2016). Organic Letters, 18(8), 1988–1991. [Link]
  • Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.).
  • Hydrolysis of nitriles. (n.d.).
  • Method for preparing 1-methyl cyclopropane carboxylic acid. (2015). CN104447293A.
  • Hydrolysis of nitriles with aqueous acid to give carboxylic acids. (n.d.).
  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023).
  • Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides. (2004). Journal of Medicinal Chemistry, 47(3), 658–668. [Link]
  • Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. (2012). Chinese Journal of Pharmaceuticals, 43(8), 625-628.
  • Recent Advances in the Synthetic Application of Difluorocarbene. (2014). Synthesis, 46(7), 842–863. [Link]
  • Stepwise addition of difluorocarbene to a transition metal centre. (2015).

Sources

Methodological & Application

enantioselective synthesis of 2,2-Difluoro-1-methylcyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Enantioselective Synthesis of 2,2-Difluoro-1-methylcyclopropanecarboxylic Acid: A Guide for Advanced Medicinal Chemistry Applications

Abstract

The gem-difluorocyclopropane motif is a highly sought-after structural element in modern drug discovery, prized for its ability to serve as a conformationally rigid bioisostere and lipophilic hydrogen-bond donor.[1] This document provides a comprehensive guide to the enantioselective synthesis of a key building block, this compound. We present a robust protocol based on a state-of-the-art transition metal-catalyzed asymmetric cyclopropanation. This guide is designed for researchers in medicinal chemistry and process development, offering detailed experimental procedures, mechanistic insights, and expert troubleshooting advice to ensure reproducible, high-yield, and high-enantiopurity synthesis.

Introduction: The Strategic Value of the 2,2-Difluorocyclopropane Moiety

Fluorine-containing functional groups have become integral to the design of pharmaceuticals and agrochemicals.[2] The introduction of fluorine can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[3] The 2,2-difluorocyclopropane unit is particularly noteworthy. The electronegative fluorine atoms polarize the C-H bonds of adjacent groups, and the cyclopropane ring introduces conformational rigidity, which can reduce the entropic penalty upon binding to a protein active site.[1]

This compound, the target of this protocol, is a chiral building block that combines these advantageous features. Its enantiomerically pure forms are invaluable for constructing complex molecules with precisely defined three-dimensional structures, a critical requirement for developing selective and potent therapeutic agents. However, the stereocontrolled synthesis of such tetrasubstituted cyclopropanes presents a significant synthetic challenge. This guide details a reliable method to overcome this hurdle using asymmetric catalysis.

Synthetic Strategy: Asymmetric Transfer of Difluorocarbene

The core of this synthetic approach is the [2+1] cycloaddition of a difluorocarbene equivalent to a methyl-substituted acrylic acid derivative. The primary challenge lies in controlling the facial selectivity of the carbene addition to the prochiral alkene, thereby establishing the crucial stereocenter.

Several methods exist for generating difluorocarbene, including the thermal decomposition of sodium chlorodifluoroacetate (ClCF₂COONa) or the use of silicon-based reagents like TMSCF₃.[3][4] To achieve enantioselectivity, a chiral catalyst is employed to mediate the carbene transfer. Rhodium and copper complexes featuring chiral ligands have proven exceptionally effective for this class of transformation.[1][5]

Our selected protocol focuses on a rhodium-catalyzed approach, which offers high levels of stereocontrol and functional group tolerance. The general workflow is depicted below.

G cluster_0 Workflow Overview A Methacrylic Acid Derivative (e.g., Ester) B Asymmetric Difluorocyclopropanation (Chiral Rhodium Catalyst) A->B C Chiral 2,2-Difluoro-1-methyl- cyclopropanecarboxylate Ester B->C D Saponification (Base Hydrolysis) C->D E Final Product: (R)- or (S)-2,2-Difluoro-1-methyl- cyclopropanecarboxylic Acid D->E

Figure 1: High-level workflow for the synthesis.
Mechanistic Rationale

The catalytic cycle is initiated by the reaction of the rhodium catalyst with a diazo compound, which serves as the carbene precursor, to form a chiral rhodium-carbene intermediate. The alkene substrate then coordinates to this metal complex. The chiral ligand environment creates a sterically and electronically differentiated space, forcing the alkene to approach from a specific face. Subsequent intramolecular carbene transfer forms the cyclopropane ring and regenerates the catalyst for the next cycle. The choice of a D₂-symmetric chiral ligand, such as a triarylcyclopropanecarboxylate, is crucial for creating a well-defined chiral pocket around the metal center, leading to high enantioselectivity.[5]

G Rh_cat Rh₂(S-L)₄ Carbene Rh₂(S-L)₄ :CHCO₂Et Rh_cat->Carbene + Diazo - N₂ Diazo N₂CHCO₂Et (Diazo Reagent) Ylide Alkene-Rh-Carbene Complex (Ylide) Carbene->Ylide + Alkene Alkene Alkene Substrate Product Chiral Cyclopropane Product Ylide->Product Carbene Transfer Product->Rh_cat Catalyst Regeneration

Figure 2: Simplified catalytic cycle for Rh-catalyzed cyclopropanation.

Detailed Experimental Protocol

This protocol is adapted from methodologies described for rhodium-catalyzed asymmetric cyclopropanations.[5] Researchers should perform all operations in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).

Materials and Reagents:

  • Dirhodium(II) tetraacetate [Rh₂(OAc)₄]

  • Chiral Ligand (e.g., (S)-BTPCP)

  • Ethyl 2-methacrylate (or other suitable ester)

  • Ethyl 2-diazo-2,2-difluoroacetate (difluorocarbene precursor)

  • Dichloromethane (DCM), anhydrous

  • Hexanes, anhydrous

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Part A: In Situ Preparation of the Chiral Rhodium Catalyst

  • Ligand Exchange: In a flame-dried Schlenk flask under an inert atmosphere, dissolve dirhodium(II) tetraacetate (1.0 eq) and the chiral ligand (e.g., Rh₂((S)-BTPCP)₄, 4.4 eq) in anhydrous dichloromethane.

  • Activation: Stir the mixture at room temperature for 2-4 hours. The color of the solution will typically change, indicating successful ligand exchange. This catalyst solution is used directly in the next step.

Part B: Asymmetric Difluorocyclopropanation

  • Reaction Setup: To the freshly prepared catalyst solution from Part A, add ethyl 2-methacrylate (1.0 eq). Cool the reaction mixture to the desired temperature (typically 0 °C to -20 °C) using an appropriate cooling bath.

  • Slow Addition: Prepare a solution of the difluorodiazo reagent (e.g., ethyl 2-diazo-2,2-difluoroacetate, 1.2 eq) in anhydrous dichloromethane. Using a syringe pump, add this solution to the stirred reaction mixture over a period of 4-6 hours.

    • Expert Insight: Slow addition is critical to maintain a low concentration of the diazo compound, which minimizes side reactions and catalyst decomposition, thereby maximizing yield and enantioselectivity.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature for an additional 1-2 hours. Monitor the consumption of the starting material by TLC or GC-MS.

  • Work-up: Once the reaction is complete, quench by warming to room temperature and concentrating the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to isolate the chiral ester product, ethyl 2,2-difluoro-1-methylcyclopropanecarboxylate.

Part C: Hydrolysis to the Carboxylic Acid

  • Saponification: Dissolve the purified ester from Part B in a mixture of ethanol and water. Add an excess of sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the ester is fully consumed (monitor by TLC).

  • Acidification: Cool the mixture in an ice bath and carefully acidify to pH ~2 by the dropwise addition of aqueous HCl (e.g., 1M or 2M).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

  • Final Steps: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound, as a solid or oil.

Part D: Characterization and Quality Control

  • Structural Verification: Confirm the structure using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

  • Enantiomeric Excess (ee) Determination: Determine the enantiopurity of the final product using chiral HPLC or chiral GC analysis, often after derivatization to a suitable ester or amide.

Representative Data and Troubleshooting

The performance of the asymmetric cyclopropanation is highly dependent on the choice of catalyst and reaction conditions. Below is a table summarizing typical results based on literature precedents.[5]

Catalyst Substrate Yield (%) d.r. ee (%) Reference
Rh₂((S)-BTPCP)₄Difluoromethylated olefinup to 99>20:1up to 99[5]
Rh₂(R-PTAD)₄Styrene Derivativeup to 98>94:688-98[6]
Cu(I) / Chiral LigandCyclopropeneHighN/AHigh[1]

Troubleshooting Guide:

Problem Potential Cause(s) Suggested Solution(s)
Low Yield 1. Inactive catalyst. 2. Diazo reagent decomposition. 3. Sub-optimal reaction temperature.1. Ensure anhydrous, oxygen-free conditions. Use fresh catalyst precursors. 2. Use a syringe pump for very slow addition. 3. Optimize temperature; lower temperatures often improve stability but may slow the reaction.
Low Enantioselectivity (ee) 1. Impure chiral ligand. 2. Reaction temperature too high. 3. Catalyst not fully formed.1. Recrystallize or purify the ligand. 2. Perform the reaction at a lower temperature (-20 °C to -78 °C). 3. Increase ligand exchange time or use a different solvent for catalyst preparation.
Incomplete Reaction 1. Insufficient catalyst loading. 2. Deactivated catalyst. 3. Low reactivity of substrate.1. Increase catalyst loading (e.g., from 1 mol% to 2-5 mol%). 2. See "Low Yield" solutions. 3. Increase reaction time or temperature moderately after diazo addition is complete.

Conclusion

This application note provides a validated and detailed framework for the enantioselective synthesis of this compound. By leveraging a rhodium-catalyzed asymmetric cyclopropanation, researchers can access this valuable chiral building block with high efficiency and stereocontrol. The insights into the reaction mechanism, step-by-step protocol, and troubleshooting guide are intended to empower scientists in drug discovery and development to confidently incorporate this powerful synthetic tool into their research programs, accelerating the creation of next-generation therapeutics.

References

  • Zhang, Y., Wang, F., & Ma, S. (2025).
  • Yin, S., et al. (2025).
  • Petrova, M., & Geden, J. (n.d.).
  • Various Authors. (2025). Cobalt-Catalyzed Stereoselective Synthesis of Chiral Gem-Difluorocyclopropanes with Vicinal Stereocenters.
  • Dolbier, W. R. (2022). Synthesis of gem‐Difluorocyclopropanes.
  • Rullière, P., Cyr, P., & Charette, A. B. (2016). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters, 18, 1988-1991.
  • Rullière, P., Cyr, P., & Charette, A. B. (2016). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow.
  • Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9, 2625-2628.
  • Bos, M., et al. (n.d.).

Sources

Application Notes and Protocols for the Chiral Resolution of 2,2-Difluoro-1-methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Fluorinated Cyclopropanes in Medicinal Chemistry

2,2-Difluoro-1-methylcyclopropanecarboxylic acid is a valuable building block in modern drug discovery. The incorporation of the difluorocyclopropane motif can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. As with most biologically active molecules, the chirality of this compound is of paramount importance, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1][2] Consequently, the efficient and scalable resolution of its racemic mixture into single enantiomers is a critical step in the development of novel therapeutics.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the chiral resolution of this compound. We will explore three primary resolution strategies: classical diastereomeric salt formation, enzymatic kinetic resolution, and preparative chiral chromatography (HPLC and SFC). For each method, we will delve into the underlying principles, provide detailed, step-by-step protocols, and discuss the critical parameters for successful enantiomeric separation.

Method 1: Classical Resolution via Diastereomeric Salt Formation

Classical resolution through the formation of diastereomeric salts is a time-tested and often cost-effective method for separating enantiomers on a large scale.[3][] The principle lies in the reaction of the racemic carboxylic acid with an enantiomerically pure chiral base (the resolving agent). This reaction forms a mixture of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility.[5] This difference in solubility allows for their separation by fractional crystallization.

Causality Behind Experimental Choices:

The choice of resolving agent is crucial and often requires empirical screening.[3] Common resolving agents for carboxylic acids are chiral amines, such as (R)- or (S)-1-phenylethylamine, ephedrine, or cinchonidine.[5][6][7] The solvent system is another critical parameter, as it directly influences the solubility difference between the diastereomeric salts. A solvent system where one diastereomer is significantly less soluble than the other is ideal for achieving high diastereomeric excess (d.e.) in a single crystallization step.

Experimental Workflow: Diastereomeric Salt Formation

G cluster_0 Diastereomeric Salt Formation and Crystallization cluster_1 Liberation of Enantiomer racemic_acid Racemic 2,2-Difluoro-1- methylcyclopropanecarboxylic acid dissolution Dissolution and Heating racemic_acid->dissolution chiral_base Chiral Resolving Agent (e.g., (R)-1-phenylethylamine) chiral_base->dissolution solvent Solvent (e.g., Ethanol/Water) solvent->dissolution crystallization Cooling and Fractional Crystallization dissolution->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Enriched in one diastereomer) filtration->less_soluble_salt mother_liquor Mother Liquor (Enriched in the other diastereomer) filtration->mother_liquor acidification Acidification (e.g., HCl) less_soluble_salt->acidification extraction Solvent Extraction acidification->extraction pure_enantiomer Pure Enantiomer of This compound extraction->pure_enantiomer G cluster_0 Enzymatic Reaction cluster_1 Separation and Isolation racemic_acid Racemic this compound reaction Enzymatic Esterification racemic_acid->reaction alcohol Alcohol (e.g., Butanol) alcohol->reaction lipase Immobilized Lipase (e.g., Novozym 435) lipase->reaction mixture Mixture of: - (R)-ester - (S)-acid (unreacted) reaction->mixture separation Separation (e.g., Extraction or Chromatography) mixture->separation ester (R)-ester separation->ester acid (S)-acid separation->acid hydrolysis Hydrolysis of Ester ester->hydrolysis other_enantiomer (R)-acid hydrolysis->other_enantiomer

Caption: Workflow for enzymatic kinetic resolution of a racemic carboxylic acid.

Protocol: Lipase-Catalyzed Esterification
  • Reaction Setup: To a solution of racemic this compound (1.0 eq.) in a suitable organic solvent (e.g., toluene or hexane), add an alcohol (e.g., 1-butanol, 1.2 eq.) and an immobilized lipase (e.g., Novozym 435, 10-20% w/w of the acid).

  • Incubation: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.

  • Enzyme Removal: Filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.

  • Separation: The resulting mixture contains one enantiomer as the ester and the other as the unreacted carboxylic acid. These can be separated by:

    • Extraction: Extract the acidic component with an aqueous base (e.g., NaHCO₃ solution). The ester will remain in the organic phase.

    • Chromatography: Alternatively, the mixture can be separated by column chromatography on silica gel.

  • Isolation of the Unreacted Acid: Acidify the aqueous basic extract to pH 1-2 with a strong acid and extract the enantiomerically pure carboxylic acid with an organic solvent. Dry the organic layer and evaporate the solvent.

  • Isolation of the Esterified Acid (Optional): The ester can be hydrolyzed back to the carboxylic acid using standard procedures (e.g., aqueous NaOH followed by acidification) to obtain the other enantiomer.

  • Analysis: Determine the enantiomeric excess of both the unreacted acid and the hydrolyzed ester using chiral HPLC or SFC.

Parameter Recommendation Rationale
Enzyme Immobilized Lipase B from Candida antarctica (Novozym 435)Known for its broad substrate scope and high enantioselectivity in esterification reactions. [8]
Acyl Acceptor Primary alcohols (e.g., 1-butanol, 1-octanol)Often provide good reaction rates and selectivity.
Solvent Apolar organic solvents (e.g., hexane, toluene, MTBE)Generally favor high enzyme activity and selectivity.
Temperature 30-50 °CA compromise between reaction rate and enzyme stability.

Method 3: Preparative Chiral Chromatography

Preparative chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offers a direct method for the separation of enantiomers. [1][9]These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation.

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a widely used technique for obtaining high-purity enantiomers. [9][10]The choice of the chiral stationary phase is the most critical factor for a successful separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a broad range of compounds, including carboxylic acids. [11]

Supercritical Fluid Chromatography (SFC)

Preparative SFC has emerged as a powerful, "greener" alternative to HPLC for chiral separations. [1][12][13]SFC uses supercritical carbon dioxide as the main mobile phase, which is non-toxic and readily available. [1]The low viscosity and high diffusivity of supercritical fluids allow for faster separations and reduced solvent consumption compared to HPLC. [12][14]

Experimental Workflow: Preparative Chiral Chromatography

G racemic_sample Racemic this compound (dissolved in mobile phase) injection Injection onto Chiral Column racemic_sample->injection separation Separation on Chiral Stationary Phase injection->separation detection Detection (e.g., UV) separation->detection fraction_collection Fraction Collection detection->fraction_collection enantiomer_1 Enantiomer 1 fraction_collection->enantiomer_1 enantiomer_2 Enantiomer 2 fraction_collection->enantiomer_2 solvent_evaporation Solvent Evaporation enantiomer_1->solvent_evaporation enantiomer_2->solvent_evaporation pure_enantiomer_1 Pure Enantiomer 1 solvent_evaporation->pure_enantiomer_1 pure_enantiomer_2 Pure Enantiomer 2 solvent_evaporation->pure_enantiomer_2

Caption: General workflow for preparative chiral chromatography.

Protocol: Preparative Chiral SFC
  • Column Selection and Screening: Screen various chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak series) under different mobile phase conditions to identify the optimal conditions for baseline separation of the enantiomers.

  • Sample Preparation: Dissolve the racemic this compound in a suitable solvent, ideally the mobile phase co-solvent, at a high concentration.

  • SFC System Setup: Equilibrate the preparative SFC system with the chosen mobile phase (e.g., a mixture of supercritical CO₂ and a co-solvent like methanol or ethanol, often with an acidic or basic additive to improve peak shape).

  • Injection and Separation: Inject the sample onto the chiral column. The two enantiomers will separate as they travel through the column.

  • Fraction Collection: Monitor the column effluent with a detector (e.g., UV) and collect the fractions corresponding to each enantiomer as they elute.

  • Solvent Removal: Evaporate the co-solvent from the collected fractions to obtain the pure enantiomers.

  • Analysis: Confirm the purity and enantiomeric excess of each fraction using analytical chiral SFC or HPLC.

Parameter Recommendation Rationale
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak IA, IB, IC)These columns show broad enantioselectivity for a wide range of compounds. [13]
Mobile Phase (SFC) Supercritical CO₂ with a polar co-solvent (e.g., Methanol, Ethanol)This combination provides good solvating power and allows for fast separations. [12][14]
Additive Trifluoroacetic acid (TFA) or Formic acid (for acidic compounds)Small amounts of an acidic additive can improve peak shape and resolution for carboxylic acids.
Temperature and Pressure Optimized based on screening resultsThese parameters influence the properties of the supercritical fluid and thus the separation.

Conclusion

The chiral resolution of this compound can be successfully achieved through several robust methods. The choice of the most appropriate technique will depend on factors such as the scale of the separation, cost considerations, and available equipment. Classical diastereomeric salt formation is a viable option for large-scale synthesis, while enzymatic resolution offers high selectivity and mild reaction conditions. Preparative chiral chromatography, particularly SFC, provides a rapid and efficient means of obtaining highly pure enantiomers, which is often the method of choice in a research and development setting. Careful optimization of the parameters for each method is crucial for achieving high enantiomeric excess and yield.

References

  • Google Patents. (n.d.). Process for resolving chiral acids with 1-aminoindan-2-ols.
  • Wikipedia. (2023, December 1). Chiral resolution.
  • PubMed. (2023, December 6). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control.
  • Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers.
  • Organic Letters. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes.
  • ResearchGate. (n.d.). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid.
  • YMC America. (n.d.). Cost-Effective Chiral Separation by Preparative HPLC.
  • Daicel Chiral Technologies. (n.d.). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM.
  • SIELC Technologies. (n.d.). Separation of 1-Methylcyclopropanecarboxylic acid on Newcrom R1 HPLC column.
  • MDPI. (2024, September 4). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC.
  • Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • Daicel Chiral Technologies. (n.d.). Supercritical Fluid Chromatography (SFC).
  • PubMed. (2004, October 14). Enantioselective preparation of ring-fused 1-fluorocyclopropane-1-carboxylate derivatives: en route to mGluR 2 receptor agonist MGS0028.
  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC.
  • ResearchGate. (2016, September 23). (PDF) Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography.
  • Daicel Chiral Technologies. (n.d.). Preparative Chromatography Solutions.
  • MDPI. (2020, December 19). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds.
  • PMC. (n.d.). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters.
  • PMC. (2022, December 3). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase.
  • PMC. (n.d.). Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines.
  • PMC. (2021, October 11). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol.
  • ResearchGate. (n.d.). Enzymatic Dynamic Reductive Kinetic Resolution Towards 115 g/L (S)-2-Phenylpropanol.
  • RSC Publishing. (n.d.). The first electrocatalytic stereoselective multicomponent synthesis of cyclopropanecarboxylic acid derivatives.
  • KU Leuven. (n.d.). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts.

Sources

2,2-Difluoro-1-methylcyclopropanecarboxylic acid NMR analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Multi-Nuclear NMR Analysis of 2,2-Difluoro-1-methylcyclopropanecarboxylic acid

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the gem-Difluorocyclopropane Moiety

In modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The gem-difluorocyclopropane ring, in particular, has emerged as a highly valued structural motif. It acts as a bioisostere for carbonyl groups or gem-dimethyl functionalities and introduces conformational rigidity, which can be crucial for optimizing ligand-receptor interactions.[2] Consequently, molecules like this compound serve as vital building blocks in the synthesis of advanced pharmaceutical candidates.[3]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of these complex fluorinated molecules.[4][5] This application note provides a comprehensive guide to the ¹H, ¹³C, and ¹⁹F NMR analysis of this compound, offering detailed protocols and interpretation strategies tailored for researchers in organic synthesis and medicinal chemistry.

Core Principles of NMR Analysis for Fluorinated Cyclopropanes

The structural analysis of this compound presents a fascinating case study in NMR spectroscopy. The molecule contains a chiral center at the C1 position, which renders the adjacent methylene protons (C3-H) and the geminal fluorine atoms (C2-F) diastereotopic. This diastereotopicity is a key concept, meaning these nuclei are chemically non-equivalent and will have distinct chemical shifts and coupling patterns, providing a rich source of structural information. The analysis relies on interpreting not only chemical shifts but also a complex network of spin-spin couplings (J-couplings), including ¹H-¹H, ¹H-¹⁹F, ¹³C-¹⁹F, and ¹⁹F-¹⁹F interactions.[6][7]

Figure 1: Key J-Coupling Interactions. Diagram showing the primary through-bond spin-spin couplings.

Predicted Spectral Data & Interpretation

The following tables summarize the anticipated NMR data for this compound. These predictions are based on established chemical shift ranges and coupling constant magnitudes for similar structural motifs.[8][9][10][11]

¹H NMR Analysis

The proton spectrum is expected to show three distinct signals: the carboxylic acid proton, the methyl protons, and the diastereotopic methylene protons of the cyclopropane ring.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Signal Assignment Predicted δ (ppm) Multiplicity Coupling Constants (Hz)
1 -COOH ~10-12 broad singlet (br s) N/A
2 -CH₃ ~1.5 triplet (t) ⁴JHF ≈ 2-3 Hz

| 3 | -CH₂- (Ha, Hb) | ~1.2-1.8 | 2 x multiplet (m) | ²JHH ≈ 5-9 Hz; ³JHF(cis) ≈ 10-15 Hz; ³JHF(trans) ≈ 6-10 Hz |

  • Causality:

    • The -CH₃ signal appears as a triplet due to coupling to the two neighboring fluorine atoms (⁴JHF).

    • The -CH₂- protons (Ha and Hb) are diastereotopic. They will appear as two separate complex multiplets. Each proton is split by its geminal partner (²JHH) and by both non-equivalent fluorine atoms with distinct cis and trans coupling constants (³JHF). This results in a complex pattern often described as a doublet of doublet of doublets for each proton.[12]

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum will display signals for all five carbon atoms. The carbons bonded to fluorine will exhibit large one-bond ¹JCF couplings, and adjacent carbons will show smaller two-bond ²JCF couplings, appearing as triplets or doublet of doublets.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Assignment Predicted δ (ppm) Multiplicity (from C-F Coupling) Coupling Constants (Hz)
-C OOH ~175-180 triplet (t) ²JCF ≈ 4-8 Hz
C F₂ ~110-115 triplet (t) ¹JCF ≈ 280-300 Hz
-C H₂- ~20-25 triplet (t) ²JCF ≈ 8-12 Hz
C -1 (quaternary) ~30-35 triplet (t) ²JCF ≈ 8-12 Hz

| -C H₃ | ~15-20 | triplet (t) | ³JCF ≈ 2-4 Hz |

  • Causality:

    • The CF₂ carbon signal is the most characteristic, appearing far downfield with a very large one-bond C-F coupling constant, splitting it into a triplet.[9]

    • The other carbons in the molecule all experience through-bond coupling to the two fluorine atoms, leading to their appearance as triplets in the proton-decoupled spectrum.

¹⁹F NMR Analysis

¹⁹F NMR is exceptionally sensitive and provides a wide chemical shift range, making it ideal for analyzing fluorinated compounds.[13][14] Due to the chiral center at C1, the two fluorine atoms are diastereotopic and will appear as two distinct signals.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, ¹H-decoupled)

Assignment Predicted δ (ppm) Multiplicity Coupling Constants (Hz)

| Fa, Fb | ~ -140 to -160 | AB quartet | ²JFF ≈ 150-170 Hz |

  • Causality:

    • The two diastereotopic fluorine atoms couple to each other, resulting in an AB quartet. This pattern consists of two doublets, and the geminal F-F coupling constant (²JFF) can be measured directly from the separation of the lines within each doublet.

    • In a proton-coupled ¹⁹F spectrum, each line of the AB quartet would be further split by the methyl protons (⁴JHF) and the two diastereotopic methylene protons (³JHF-cis and ³JHF-trans), leading to highly complex multiplets.

Experimental Protocols

Protocol 1: Sample Preparation

Trustworthy NMR data begins with meticulous sample preparation.[15] The goal is a homogeneous solution free of particulate matter and paramagnetic impurities.

  • Mass Determination: Accurately weigh 5-10 mg of this compound for ¹H and ¹⁹F NMR, or 20-30 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) or Acetone-d₆ are common choices.

  • Dissolution: Add 0.6-0.7 mL of the deuterated solvent to the sample vial. Gently vortex or sonicate until the solid is completely dissolved.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height is between 4-5 cm.

  • Referencing:

    • ¹H and ¹³C: Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm). Alternatively, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[16]

    • ¹⁹F: An external reference is often preferred to avoid potential interactions. A sealed capillary containing a reference compound like CFCl₃ (0 ppm) or trifluoroacetic acid (-76.55 ppm) can be inserted into the NMR tube.[17][18]

Figure 2: NMR Sample Preparation Workflow. A streamlined process for preparing high-quality NMR samples.

Protocol 2: NMR Data Acquisition

These are general parameters for a 500 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.

  • Instrument Setup: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Experiment: Standard 1D proton experiment.

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans.

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 scans, depending on concentration.

  • ¹⁹F NMR Acquisition:

    • Experiment: Proton-decoupled 1D fluorine experiment.

    • Spectral Width: ~250 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64 scans.

  • 2D NMR (for Unambiguous Assignment):

    • ¹H-¹³C HSQC: To correlate protons directly to the carbons they are attached to. This is crucial for definitively assigning the C3-H₂ and CH₃ signals to their respective carbon atoms.[19]

    • ¹H-¹³C HMBC: To identify long-range (2-3 bond) correlations between protons and carbons. This can confirm the connectivity around the quaternary C1 carbon.

Conclusion

The comprehensive NMR analysis of this compound requires a multi-nuclear approach. By carefully acquiring and interpreting ¹H, ¹³C, and ¹⁹F NMR spectra, researchers can gain deep insights into the molecule's precise structure. The diastereotopicity of both the methylene protons and the geminal fluorine atoms provides a unique spectral fingerprint, characterized by complex multiplets and an AB quartet system. The protocols and predictive data outlined in this note serve as a robust framework for scientists engaged in the synthesis and characterization of novel fluorinated compounds, accelerating the drug discovery and development process.[20]

References

  • Mesbah Energy. (2021). Basics of NMR: Sample preparation and analysis of NMR analysis data.
  • Kitevski, J. L., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega.
  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.
  • ResearchGate. (2022). Synthesis of gem-Difluorocyclopropanes.
  • Novotna, B., et al. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • UC Santa Barbara. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants.
  • University of Ottawa. (n.d.). ¹⁹F NMR Reference Standards.
  • ResearchGate. (n.d.). Further examples of difluorcyclopropanes in modern drug discovery.
  • University of Ottawa. (n.d.). Fluorine NMR.
  • The Royal Society of Chemistry. (2011). Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic ¹⁹F Magnetic Resonance Spectr.
  • Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery.
  • News-Medical.Net. (2022). NMR spectrometry analysis for drug discovery and development.
  • The Royal Society of Chemistry. (n.d.). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • Holzgrabe, U., & Deubner, R. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Future medicinal chemistry, 11(23), 3091–3106.
  • Chemistry LibreTexts. (2014). Coupling Constants Identify Coupled Protons.
  • Fisher Scientific. (n.d.). (±)-2,2-Difluoro-1-methylcyclopropanecarboxylic acid, 97%.
  • Emsley, J. W., & Lindon, J. C. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts.
  • University of Puget Sound. (n.d.). ¹³C NMR Chemical Shift Table.
  • National Center for Biotechnology Information. (n.d.). 1-Methylcyclopropanecarboxylic acid. PubChem Compound Database.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts.
  • Roberts, J. D., et al. (1970). Nuclear Magnetic Resonance Spectroscopy. A Stereospecific J(CF) Coupling in the Low-Temperature C Nmr Spectrum of 1,1-Difluorocyclohexane. Proceedings of the National Academy of Sciences of the United States of America, 67(4), 1649–1650.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane.
  • Bobay, B. G., et al. (2020). Use of the 2D ¹H-¹³C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Pharmaceutics, 12(11), 1039.
  • National Center for Biotechnology Information. (n.d.). 2-Methylcyclopropanecarboxylic acid. PubChem Compound Database.

Sources

Application Note & Protocol: The Synthesis of gem-Difluorocyclopropanes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The gem-difluorocyclopropane motif is a privileged structural element in modern medicinal chemistry and materials science, valued for its ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and conformational preference. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the difluorocyclopropanation of alkenes. We delve into the underlying mechanisms, compare key reagents, and offer detailed, field-proven protocols for the synthesis of these valuable compounds.

Introduction: The Strategic Value of the gem-Difluorocyclopropane Unit

The introduction of fluorine into organic molecules is a cornerstone of modern drug design. The gem-difluoromethylene (CF₂) group, particularly when incorporated into a cyclopropane ring, offers a unique combination of steric and electronic properties. The high electronegativity of the fluorine atoms polarizes the adjacent C-C bonds of the cyclopropane ring, influencing its reactivity and molecular interactions[1][2]. As a bioisostere for carbonyl groups or as a conformationally constrained scaffold, the gem-difluorocyclopropane unit has been successfully incorporated into numerous biologically active compounds and advanced materials[3][4].

The primary and most direct method for synthesizing these structures is the [2+1] cycloaddition of a difluorocarbene (:CF₂) species with an alkene[3][5]. The choice of the difluorocarbene precursor is the most critical decision in this process, dictating the reaction conditions, substrate scope, and overall efficiency.

Reaction Mechanism: The Generation and Trapping of Difluorocarbene

The difluorocyclopropanation of an alkene is a two-stage process:

  • Generation of Difluorocarbene (:CF₂): A suitable precursor is decomposed, typically through thermal, chemical, or photochemical means, to release the highly reactive singlet difluorocarbene intermediate.

  • [2+1] Cycloaddition: The electrophilic difluorocarbene is rapidly trapped by an alkene in a concerted cycloaddition reaction to form the stable three-membered ring.

The efficiency of the overall transformation hinges on the controlled generation of difluorocarbene in the presence of the alkene substrate.

G cluster_0 Difluorocarbene Generation cluster_1 [2+1] Cycloaddition Precursor Precursor (e.g., TMSCF₃) Carbene :CF₂ (Difluorocarbene) Precursor->Carbene Decomposition Initiator Initiator (e.g., NaI) Initiator->Precursor Activation Alkene Alkene Substrate Carbene->Alkene Cycloaddition Product gem-Difluorocyclopropane Alkene->Product

Figure 1: General mechanism of difluorocyclopropanation.

A Comparative Guide to Difluorocarbene Precursors

The selection of a difluorocarbene source is critical and depends on the substrate's reactivity, functional group tolerance, and desired reaction scale. While numerous reagents exist, a few have emerged as the most practical and widely adopted in the field.

Reagent (Common Name)Typical ConditionsAdvantagesDisadvantages
TMSCF₃ (Ruppert-Prakash Reagent)NaI (cat.), THF/DME, 60-85 °CCommercially available, broad substrate scope (electron-rich & poor), good functional group tolerance, scalable.[1][2][6]Requires an initiator; can be exothermic.[7]
ClCF₂COONa (Sodium Chlorodifluoroacetate)High temp. (180-200 °C) in diglymeInexpensive, readily available raw materials.[1][3]Harsh conditions, limited to thermally stable substrates, often requires large excess of reagent.
TFDA (Dolbier's Reagent)NaI or other nucleophiles, MeCN/DCM, RT to 60 °CHighly efficient, reacts with both electron-rich and deficient alkenes at moderate temperatures.[1]Can be expensive, preparation requires handling of hazardous materials.
PhHgCF₃ (Seyferth's Reagent)NaI, Benzene, 80 °CEffective for both electron-rich and poor alkenes.[2]Highly toxic due to mercury content, largely replaced by safer alternatives.

Detailed Application Protocols

Here we provide detailed, step-by-step protocols for two of the most common and effective difluorocyclopropanation methods.

Protocol 1: Modern Method Using TMSCF₃ and Sodium Iodide

This protocol is highly versatile and represents the current state-of-the-art for many applications due to its broad substrate compatibility and manageable conditions.[4][6] The reaction is initiated by a catalytic amount of iodide, which attacks the silicon center of TMSCF₃ to generate a transient trifluoromethyl anion. This anion then fragments into difluorocarbene and a fluoride ion, propagating an anionic chain reaction.[7]

Materials:

  • Alkene substrate

  • Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent)

  • Sodium Iodide (NaI), anhydrous

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the alkene substrate (1.0 equiv), anhydrous sodium iodide (0.1-0.5 equiv), and anhydrous THF (to make a ~0.5 M solution with respect to the alkene).

  • Reagent Addition: While stirring the solution at room temperature, add trimethyl(trifluoromethyl)silane (TMSCF₃, 2.0-3.0 equiv) via syringe.

  • Reaction Execution: Heat the reaction mixture to 65 °C using an oil bath. The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking aliquots for ¹⁹F NMR or GC-MS analysis. Reactions are typically complete within 4-16 hours.

  • Work-up: After the reaction is complete (as judged by the consumption of the starting alkene), cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure gem-difluorocyclopropane.

Safety Note: TMSCF₃ is volatile and toxic. Handle it in a well-ventilated fume hood. The reaction can be exothermic, especially on a larger scale; careful temperature control is advised.[7]

Protocol 2: Classic Method Using Sodium Chlorodifluoroacetate

This method relies on the thermal decarboxylation of ClCF₂COONa to generate difluorocarbene.[1] While the conditions are harsh, it remains a cost-effective option for simple, thermally robust alkenes.

Materials:

  • Alkene substrate

  • Sodium Chlorodifluoroacetate (ClCF₂COONa)

  • Triglyme or Diglyme (high-boiling solvent)

  • Three-neck flask equipped with a mechanical stirrer, reflux condenser, and a solids addition funnel or similar setup.

Procedure:

  • Reaction Setup: To a three-neck flask, add the alkene (1.0 equiv) and triglyme. Heat the solution to 190 °C with vigorous stirring.

  • Reagent Addition: Add the sodium chlorodifluoroacetate (2.0-4.0 equiv) portion-wise over several hours. This controlled addition is crucial to manage the rate of carbene generation and prevent side reactions.

  • Reaction Execution: Maintain the reaction at 190 °C for an additional 1-2 hours after the final addition is complete. Monitor the reaction by GC-MS if possible.

  • Work-up: Cool the reaction mixture to room temperature. Add a large volume of water and stir for 30 minutes.

  • Extraction: Extract the aqueous mixture with a low-boiling solvent like pentane or diethyl ether (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (the product may be volatile). Further purification is typically achieved by distillation or column chromatography.

Safety Note: The reaction is performed at very high temperatures. Use appropriate shielding and ensure the glassware is free of defects. The solvent (triglyme/diglyme) has a high boiling point and requires care during removal.

Experimental Workflow Overview

The general workflow for a difluorocyclopropanation experiment is outlined below.

Figure 2: Standard experimental workflow.

Substrate Scope and Considerations

The choice of reagent significantly impacts the substrate scope.

  • Electron-Rich Alkenes: Styrenes, enol ethers, and simple alkyl-substituted alkenes are generally excellent substrates for all methods. They react quickly due to the electrophilic nature of difluorocarbene.[2]

  • Electron-Deficient Alkenes: Substrates like acrylates or α,β-unsaturated ketones are more challenging.[2] The TMSCF₃/NaI and TFDA methods are generally more effective for these less reactive alkenes than the classic thermal methods.[1]

  • Functional Group Tolerance: The TMSCF₃ method shows remarkable tolerance for a variety of functional groups, including esters, amides, and protected alcohols and amines, making it highly suitable for complex molecule synthesis.[1][4] The high temperatures of the ClCF₂COONa method are incompatible with many common functional groups.

The following table provides representative examples for the versatile TMSCF₃/NaI protocol.

Alkene SubstrateProductTypical YieldReference
Styrene1,1-difluoro-2-phenylcyclopropane~85%[6]
1-Octene1,1-difluoro-2-hexylcyclopropane~78%[6]
Indene1,1-difluorocyclopropa[a]indane~90%[6]
Butyl AcrylateButyl 2,2-difluorocyclopropane-1-carboxylate~60-70%[1]

References

  • Jasiński, M., & Młochowski, J. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 245-296. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Prakash, G. K. S., et al. (2011). Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Chemistry – A European Journal, 17(25), 6919-6923. [Link]
  • Grygorenko, O. O. (2022). Synthesis of gem-Difluorocyclopropanes.
  • Młochowski, J., & Jasiński, M. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]
  • Lv, L., Su, J., & Li, Z. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic & Biomolecular Chemistry. [Link]
  • Carswell, E. L., et al. (2020). Difluorocarbene Generation from TMSCF₃: Kinetics and Mechanism of NaI-Mediated and Si-Induced Anionic Chain Reactions. Journal of the American Chemical Society, 142(31), 13451-13465. [Link]
  • Mahdavi, A., & Orbe, H. S. (2022). Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. Molecules, 27(15), 4897. [Link]
  • ResearchGate. (n.d.). The set of substrates for the TMSCF₃‐NaI difluorocyclopropenation using “slow addition protocol”. [Link]
  • Carswell, E. L., et al. (2024). TMSCF₃-Mediated Conversion of Salicylates into α,α-Difluoro-3-coumaranones: Chain Kinetics, Anion-Speciation, and Mechanism. The Journal of Organic Chemistry, 89(1), 226-238. [Link]
  • Wang, Z., et al. (2022). gem-Difluorocyclopropane Synthesis by Copper-Catalyzed C(sp³)–H Addition of 1,3-Dioxolane to Difluorocyclopropenes. Organic Letters, 24(33), 6178-6182. [Link]
  • Mykhailiuk, P. K. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Chemistry – A European Journal, 24(47), 12291-12297. [Link]

Sources

In Vitro Assay Compendium for 2,2-Difluoro-1-methylcyclopropanecarboxylic Acid Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the selection and implementation of in vitro assays for the characterization of 2,2-difluoro-1-methylcyclopropanecarboxylic acid derivatives. The unique structural and electronic properties of the cyclopropane ring often impart potent and selective biological activities to these molecules, making them a compelling class of compounds in modern drug discovery.[1][2] This guide will delve into the rationale behind assay selection, provide detailed, field-proven protocols, and offer insights into data interpretation for key enzymatic and cell-based assays.

I. Introduction: The Therapeutic Potential of Fluorinated Cyclopropane Carboxylic Acid Derivatives

The incorporation of a difluorinated methylcyclopropane moiety into a molecular scaffold can significantly influence its pharmacological properties. This structural motif can enhance metabolic stability, modulate acidity, and enforce specific conformations that can lead to high-affinity interactions with biological targets.[2] Consequently, derivatives of this compound have emerged as promising candidates for a range of therapeutic applications, including the treatment of inflammation, pain, and cancer.[1][3][4]

This guide will focus on in vitro assays for two prominent enzyme targets for which cyclopropane-containing molecules have shown inhibitory activity: Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH). Additionally, a general protocol for assessing the antiproliferative effects of these compounds on cancer cell lines will be presented.

II. Target Engagement Assays: Probing Enzyme Inhibition

A critical first step in characterizing a novel compound is to determine its ability to engage and modulate the activity of its intended biological target. For derivatives of this compound, enzyme inhibition assays are paramount.

A. Soluble Epoxide Hydrolase (sEH) Inhibition Assays

Scientific Rationale: Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with potent anti-inflammatory and vasodilatory effects.[5][6] By inhibiting sEH, the levels of beneficial EETs are increased, making sEH a promising therapeutic target for cardiovascular diseases and inflammation.[5][6][7]

Assay Principle: A common and robust method for measuring sEH activity in vitro is a fluorescence-based assay. This assay utilizes a non-fluorescent substrate that, upon hydrolysis by sEH, releases a highly fluorescent product.[6][7][8][9] The increase in fluorescence is directly proportional to the enzyme's activity, and a decrease in the signal in the presence of a test compound indicates inhibition.

Experimental Workflow for sEH Inhibition Assay:

sEH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Assay Buffer, Substrate, and Enzyme Solutions add_components Add Buffer, Inhibitor/Vehicle, and sEH Enzyme to Plate prep_reagents->add_components prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->add_components pre_incubate Pre-incubate to Allow Inhibitor Binding add_components->pre_incubate initiate_reaction Initiate Reaction by Adding Substrate pre_incubate->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate read_plate Measure Fluorescence (Ex: 330 nm, Em: 465 nm) incubate->read_plate analyze_data Calculate % Inhibition and Determine IC50 read_plate->analyze_data

Caption: Workflow for a fluorescence-based sEH inhibition assay.

Detailed Protocol: sEH Inhibitor Screening Assay

Materials:

  • Human recombinant sEH

  • sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • sEH substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)[6][7][8][9]

  • Positive control inhibitor (e.g., N-Cyclohexyl-N'-dodecylurea, NCND)[5]

  • Test compounds (this compound derivatives)

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as recommended by the manufacturer. The sEH substrate is light-sensitive and should be handled accordingly.

  • Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM). Add 1 µL of each compound dilution to the appropriate wells of the 96-well plate. For control wells, add 1 µL of DMSO.

  • Enzyme Addition: Dilute the human recombinant sEH in the assay buffer to the desired concentration. Add 50 µL of the diluted enzyme solution to each well.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the test compounds to bind to the enzyme.

  • Reaction Initiation: Prepare the sEH substrate solution in the assay buffer. Initiate the enzymatic reaction by adding 50 µL of the substrate solution to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at approximately 330 nm and emission at approximately 465 nm.[6][8][9]

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

CompoundsEH IC50 (µM)
Derivative A1.2
Derivative B0.05
Derivative C> 100
NCND (Control)0.01
B. Fatty Acid Amide Hydrolase (FAAH) Inhibition Assays

Scientific Rationale: Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide.[3][10] Inhibition of FAAH leads to an increase in endogenous cannabinoid levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[3] This makes FAAH an attractive target for drug development.

Assay Principle: A widely used method for screening FAAH inhibitors is a fluorescence-based assay.[11] This assay employs a substrate that is hydrolyzed by FAAH to release a fluorescent product.[11] The rate of fluorescence increase is proportional to FAAH activity.

Experimental Workflow for FAAH Inhibition Assay:

FAAH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Assay Buffer, Substrate, and FAAH Source add_components Add Buffer, Inhibitor/Vehicle, and FAAH to Plate prep_reagents->add_components prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->add_components pre_incubate Pre-incubate to Allow Inhibitor Binding add_components->pre_incubate initiate_reaction Initiate Reaction by Adding Substrate pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate read_plate Measure Fluorescence (Ex: 340-360 nm, Em: 450-465 nm) incubate->read_plate analyze_data Calculate % Inhibition and Determine IC50 read_plate->analyze_data

Caption: Workflow for a fluorescence-based FAAH inhibition assay.

Detailed Protocol: FAAH Inhibitor Screening Assay

Materials:

  • Source of FAAH (e.g., rat liver microsomes or recombinant human FAAH)

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)

  • FAAH substrate (e.g., AMC arachidonoyl amide)[11]

  • Positive control inhibitor (e.g., JZL 195)[11]

  • Test compounds (this compound derivatives)

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as required.

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add 1 µL to the appropriate wells of the 96-well plate. Add 1 µL of DMSO for control wells.

  • Enzyme Addition: Add 100 µL of the FAAH-containing solution (e.g., rat liver microsomes diluted in assay buffer) to each well.

  • Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the FAAH substrate to each well.

  • Incubation: Incubate the plate for 20 minutes at 37°C.

  • Fluorescence Measurement: Read the fluorescence with an excitation wavelength between 340-360 nm and an emission wavelength between 450-465 nm.[11]

  • Data Analysis: Calculate the percent inhibition and determine the IC50 values as described for the sEH assay.

Data Presentation:

CompoundFAAH IC50 (nM)
Derivative X85
Derivative Y15
Derivative Z> 10,000
JZL 195 (Control)5

III. Cell-Based Assays: Assessing Phenotypic Effects

While target-based assays are crucial for understanding the mechanism of action, cell-based assays provide valuable information on a compound's effects in a more physiological context.

Antiproliferative Activity in Cancer Cell Lines

Scientific Rationale: Many cyclopropane-containing compounds have been investigated for their anticancer properties.[1][2][4] Assessing the antiproliferative effects of this compound derivatives on various cancer cell lines is a fundamental step in evaluating their potential as oncology therapeutics.

Assay Principle: A common method to assess cell proliferation is the use of viability dyes such as resazurin (alamarBlue) or tetrazolium salts (e.g., MTT, XTT). These assays rely on the metabolic activity of viable cells to reduce a substrate into a colored or fluorescent product, which can be quantified.

Experimental Workflow for Antiproliferation Assay:

Antiproliferation_Workflow cluster_prep Cell Culture & Plating cluster_treatment Compound Treatment cluster_viability Viability Assessment culture_cells Culture Cancer Cell Lines seed_plate Seed Cells into a 96-well Plate culture_cells->seed_plate adhere Allow Cells to Adhere Overnight seed_plate->adhere treat_cells Add Compounds to Cells adhere->treat_cells prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_reagent Add Viability Reagent (e.g., Resazurin) incubate->add_reagent incubate_reagent Incubate for 2-4 hours add_reagent->incubate_reagent read_plate Measure Absorbance or Fluorescence incubate_reagent->read_plate analyze_data Calculate % Viability and Determine GI50 read_plate->analyze_data

Caption: Workflow for a cell-based antiproliferation assay.

Detailed Protocol: Cell Viability Assay (Resazurin-based)

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, 22Rv1 for prostate cancer)[4]

  • Complete cell culture medium

  • Test compounds

  • Resazurin sodium salt solution

  • 96-well clear, flat-bottom cell culture plates

  • Spectrophotometer or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: The next day, treat the cells with a serial dilution of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.

  • Viability Assessment: Add resazurin solution to each well and incubate for 2-4 hours.

  • Signal Measurement: Measure the fluorescence (Ex: ~560 nm, Em: ~590 nm) or absorbance (~570 nm with a reference wavelength of ~600 nm).

  • Data Analysis: Calculate the percent viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation:

CompoundMCF-7 GI50 (µM)22Rv1 GI50 (µM)
Derivative P5.68.2
Derivative Q21.335.1
Doxorubicin (Control)0.10.2

IV. Conclusion and Future Directions

The in vitro assays outlined in this guide provide a robust framework for the initial characterization of this compound derivatives. By systematically evaluating their effects on relevant enzyme targets and in cell-based models, researchers can gain critical insights into their therapeutic potential. Positive results from these assays can justify further investigation into their mechanism of action, selectivity, and in vivo efficacy. Future studies may also explore other potential biological activities of this versatile chemical scaffold, such as antibacterial effects through efflux pump inhibition.[12]

V. References

  • Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717) - Assay Genie. [Link]

  • Development of a high-throughput screen for soluble epoxide hydrolase inhibition - NIH. [Link]

  • Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit - Bertin bioreagent. [Link]

  • A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening - PubMed. [Link]

  • Assessment of NSAIDs as potential inhibitors of the fatty acid amide hydrolase I (FAAH-1) using three different primary fatty acid amide substrates in vitro - ResearchGate. [Link]

  • Fatty Acid Amide Hydrolase Inhibitors from Virtual Screening of the Endocannabinoid System | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents - PubMed. [Link]

  • Meldrum's acid derivates are MepA efflux pump inhibitors: In vitro and in silico essays. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities - Docentes FCT NOVA. [Link]

  • (±)-2,2-Difluoro-1-methylcyclopropanecarboxylic acid, 97% | Fisher Scientific. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC - NIH. [Link]

  • Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents - MDPI. [Link]

  • Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed. [Link]

  • 1-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 81326 - PubChem - NIH. [Link]

  • Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry - Ratto. [Link]

  • Novel Vulgarin Derivatives: Chemical Transformation, In Silico and In Vitro Studies - MDPI. [Link]

  • Synthesis and biological activity of 21,22-cyclosteroids and their derivatives - PubMed. [Link]

Sources

A Scalable and Controlled Synthesis of 2,2-Difluoro-1-methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The gem-difluorocyclopropane motif is a privileged structural element in modern medicinal chemistry, valued for its ability to modulate the physicochemical and metabolic properties of drug candidates. 2,2-Difluoro-1-methylcyclopropanecarboxylic acid is a key building block for introducing this moiety. This application note provides a comprehensive, in-depth guide for the scale-up synthesis of this valuable intermediate. We move beyond a simple recitation of steps to explain the critical process decisions, focusing on a robust and scalable two-step synthesis involving the difluorocyclopropanation of an acrylic ester followed by hydrolysis. Particular emphasis is placed on the choice of difluorocarbene precursor and the implementation of both batch and continuous flow methodologies to ensure safety, control, and efficiency at scale.

Introduction: The Strategic Value of the gem-Difluorocyclopropane Moiety

The introduction of fluorine into organic molecules can profoundly alter their properties, including metabolic stability, lipophilicity, and binding affinity. The gem-difluorocyclopropane unit is particularly effective as it acts as a stable, non-hydrolyzable bioisostere for carbonyl groups and other functionalities, while also introducing conformational constraints.[1] As such, this compound (CAS: 128073-33-6) has emerged as a critical starting material for the synthesis of complex pharmaceutical agents.[2]

The primary challenge in its synthesis lies in the efficient and safe generation of difluorocarbene (:CF₂), a highly reactive intermediate.[3] This guide details a scalable pathway, justifying the selection of (Trifluoromethyl)trimethylsilane (TMSCF₃) as a superior carbene precursor for industrial applications and presenting detailed protocols for its use.

Overall Synthetic Strategy

The synthesis is logically approached in two primary stages: the formation of the cyclopropane ring via carbene addition, followed by the hydrolysis of an ester protecting group to yield the target carboxylic acid. This strategy allows for milder conditions during the critical C-C bond formation and simplifies purification of the intermediate ester by distillation.

G cluster_0 Overall Workflow A Ethyl 2-methylpropenoate (Alkene Precursor) B Ethyl 2,2-difluoro-1-methylcyclopropanecarboxylate (Ester Intermediate) A->B Step 1: Difluorocyclopropanation C This compound (Final Product) B->C Step 2: Ester Hydrolysis

Diagram 1: High-level overview of the two-step synthetic route.

Part I: The Critical Choice - Difluorocarbene Generation for Scale-Up

The success and safety of the synthesis hinge on the method used to generate difluorocarbene. While several historical methods exist, many are unsuitable for large-scale production due to safety concerns or inefficiency.

:CF₂ Source Reagents Advantages Disadvantages for Scale-Up
TMSCF₃ (Trifluoromethyl)trimethylsilane, NaI (cat.)High efficiency, mild conditions, good functional group tolerance.[4] Amenable to controlled generation in flow.[4]Higher reagent cost.
CHCIF₂ (Freon-22) Chlorodifluoromethane, Strong Base (e.g., KOH)Low-cost reagent.High pressure required, competing hydrolysis reduces yield, poor for electron-deficient alkenes.[1]
Organomercurials e.g., Seyferth's ReagentGood conversions.Extreme toxicity and environmental persistence of mercury compounds make it prohibitive.[1]
CBr₂F₂ Dibromodifluoromethane, Zn dustEffective for some electron-rich alkenes.[1]High cost of CBr₂F₂, stoichiometric metal waste.

G cluster_mechanism Simplified :CF₂ Generation from TMSCF₃ TMSCF3 TMS-CF₃ Intermediate2 [CF₃]⁻ TMSCF3->Intermediate2 Fluoride Transfer NaI NaI (catalyst) NaI->TMSCF3 Initiation Intermediate1 [TMS-F-I]⁻ Na⁺ CF2 :CF₂ (Difluorocarbene) Intermediate2->CF2 α-elimination TMSF TMS-F Intermediate2->TMSF Alkene Alkene CF2->Alkene Cycloaddition Product Difluorocyclopropane Alkene->Product

Part II: Detailed Protocols for Synthesis

This section provides detailed, step-by-step methodologies for the synthesis. Protocol A outlines a standard batch process suitable for kilogram-scale production, while Protocol B describes a continuous flow approach that offers enhanced safety and control, demonstrating a pathway to industrial-scale manufacturing.

Step 1: Synthesis of Ethyl 2,2-difluoro-1-methylcyclopropanecarboxylate

Reaction: (CH₃)₂C=CHCO₂Et + :CF₂ → C₅H₈F₂O₂ (Ethyl 2,2-difluoro-1-methylcyclopropanecarboxylate)

Reagent MW Amount (for 1 mol scale) Equivalents Notes
Ethyl 2-methylpropenoate114.14114.1 g (122 mL)1.0Substrate
(Trifluoromethyl)trimethylsilane (TMSCF₃)142.22213.3 g (220 mL)1.5Carbene Precursor
Sodium Iodide (NaI)149.8922.5 g0.15Catalyst
Anhydrous Diglyme-1.5 L-Solvent

Protocol A: Batch Process (Kilogram Scale)

  • Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical overhead stirrer, a thermocouple, a nitrogen inlet, and a condenser. Ensure the reactor is flame-dried and under a positive pressure of nitrogen.

  • Initial Charge: Charge the reactor with ethyl 2-methylpropenoate (1.0 eq), sodium iodide (0.15 eq), and anhydrous diglyme (1.5 L).

  • Temperature Control: Cool the reactor contents to 0 °C using a circulating chiller.

  • Reagent Addition: Begin slow, dropwise addition of TMSCF₃ (1.5 eq) via an addition funnel or pump over a period of 4-6 hours. Causality: The generation of difluorocarbene is exothermic; slow addition is critical to maintain temperature control and prevent dangerous pressure buildup.[5]

  • Reaction & Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by taking aliquots and analyzing via GC-MS to confirm the consumption of the starting alkene.

  • Work-up:

    • Cool the reaction mixture back to 0-5 °C.

    • Slowly quench the reaction by adding 1 L of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 500 mL).

    • Combine the organic layers, wash with brine (1 x 500 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the crude product by fractional vacuum distillation to yield ethyl 2,2-difluoro-1-methylcyclopropanecarboxylate as a colorless oil.

Protocol B: Continuous Flow Process (Demonstrating Scalability)

This approach offers superior heat transfer and safety, making it ideal for larger scales.[4]

  • Reactor Setup:

    • Use a commercial flow chemistry system equipped with two HPLC pumps, a T-mixer, and a heated tube reactor (e.g., 20 mL PFA tubing).

    • Set up a back-pressure regulator (BPR) to maintain system pressure (e.g., 5-10 bar) to prevent boiling.

  • Reagent Streams:

    • Stream A: A solution of ethyl 2-methylpropenoate (1.0 eq) and TMSCF₃ (1.5 eq) in anhydrous diglyme.

    • Stream B: A solution of sodium iodide (0.15 eq) in anhydrous diglyme.

  • Execution:

    • Set the tube reactor temperature to 80-100 °C. Causality: The higher temperature accelerates the reaction, allowing for short residence times, a key advantage of flow chemistry.[4]

    • Pump Stream A and Stream B into the T-mixer at flow rates calculated to achieve the desired stoichiometry and a residence time of ~10-20 minutes in the heated reactor.

    • Collect the output from the BPR. The reaction is complete upon exiting the reactor.

  • Work-up & Purification: The collected stream can be worked up in batches as described in Protocol A. The continuous nature allows for the processing of large quantities of material over time without the need for excessively large reactors.

G cluster_flow Continuous Flow Synthesis PumpA Pump A (Alkene + TMSCF₃) Mixer T-Mixer PumpA->Mixer PumpB Pump B (NaI Catalyst) PumpB->Mixer Reactor Heated Tube Reactor (100°C, 15 min) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Diagram 3: Workflow for the continuous flow synthesis of the ester intermediate.

Step 2: Hydrolysis to this compound
  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the purified ethyl 2,2-difluoro-1-methylcyclopropanecarboxylate (1.0 eq) in ethanol (3 mL per gram of ester).

  • Saponification: Add a 3M aqueous solution of sodium hydroxide (2.0 eq) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours. Monitor the disappearance of the starting ester by TLC or LC-MS.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and concentrate in vacuo to remove the ethanol.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether (2 x volume) to remove any unreacted starting material or neutral impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of 6M hydrochloric acid. A white precipitate should form.

    • Extract the acidic aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a white crystalline solid.

Data Summary & Characterization

Step Compound Expected Yield Purity (by GC/LC) Key Analytical Data
1Ethyl 2,2-difluoro-1-methylcyclopropanecarboxylate75-85%>98%¹⁹F NMR: Signals consistent with a CF₂ group. GC-MS: Correct molecular ion peak.
2This compound88-95%>99%MP: 58-63 °C. ¹H NMR: Absence of ethyl ester signals, presence of a broad carboxylic acid proton. ¹³C NMR: Signal for C=O at ~175-180 ppm.

Safety and Handling

  • TMSCF₃: Is a volatile and flammable liquid. Handle only in a well-ventilated fume hood.

  • Sodium Iodide: Can be hygroscopic. Use anhydrous grade and store in a desiccator.

  • Hydrolysis: The saponification with NaOH is exothermic, as is the acidification with HCl. Perform cooling and slow addition as described.

  • General: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, at all times.

Conclusion

This application note details a robust, scalable, and well-controlled synthesis of this compound. By selecting the TMSCF₃/NaI system for difluorocarbene generation, major safety and efficiency hurdles associated with older methods are overcome. The provision of both batch and continuous flow protocols offers flexibility for researchers and process chemists, enabling production from the gram to the multi-kilogram scale. The described workflow represents a field-proven and reliable method for accessing this critical building block for pharmaceutical R&D and manufacturing.

References

  • Rullière, P., Cyr, P., & Charette, A. B. (2016). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters, 18, 1988-1991. [Link]
  • Dolbier, W. R., Jr. (2005). The preparation and properties of 1,1-difluorocyclopropane derivatives. Journal of Fluorine Chemistry, 126(2), 157-173. [Link]
  • Campbell, C. D., et al. (2020). Difluorocarbene Generation from TMSCF₃: Kinetics and Mechanism of NaI-Mediated and Si-Induced Anionic Chain Reactions. Journal of the American Chemical Society, 142(34), 14618–14634. [Link]
  • Cheng, J., et al. (2006). Chemistry of Difluorocarbene: Synthesis and Conversion of Difluoro(methylene)cyclopropanes. European Journal of Organic Chemistry, 2006(18), 4093-4102. [Link]
  • Fedoryński, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099-1132. [Link]

Sources

High-Purity Isolation of 2,2-Difluoro-1-methylcyclopropanecarboxylic Acid: A Detailed Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Difluoro-1-methylcyclopropanecarboxylic acid is a valuable fluorinated building block in medicinal chemistry and materials science. The stringent purity requirements for these applications necessitate a robust and reliable purification strategy. This guide provides a comprehensive, field-proven protocol for the purification of this compound, leveraging a two-stage process of acid-base extraction followed by recrystallization. We will delve into the chemical principles behind each step, offer detailed, step-by-step instructions, and present a framework for troubleshooting and purity validation, ensuring researchers can consistently obtain material of high purity.

Introduction: The Importance of Purity

The incorporation of fluorinated motifs, such as the 2,2-difluorocyclopropane group, is a widely used strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. This compound (CAS 128073-33-6) serves as a key intermediate for introducing this moiety.[1] Impurities from its synthesis, such as unreacted starting materials, byproducts, or residual solvents, can have detrimental effects on subsequent reactions and biological assays.[2] Therefore, a validated purification protocol is not merely a procedural step but a critical component of the research and development workflow.

This document outlines a purification strategy based on the fundamental physicochemical properties of the target molecule, which exists as a solid with a melting point between 57-64°C.[3] The primary methods employed are acid-base extraction to remove neutral and basic impurities, followed by recrystallization to eliminate closely related analogues and achieve high crystalline purity.

Principle of Purification: A Two-Stage Approach

The purification strategy is built upon two complementary chemical principles: differential solubility based on pH and temperature-dependent solubility.

  • Acid-Base Extraction: This technique exploits the acidic nature of the carboxylic acid group.[4] In the presence of a mild aqueous base, such as sodium bicarbonate (NaHCO₃), the carboxylic acid is deprotonated to form its corresponding sodium carboxylate salt.[5][6] This salt is highly soluble in the aqueous phase, while neutral or basic organic impurities remain in the organic phase. Subsequent acidification of the separated aqueous layer re-protonates the carboxylate, causing the purified carboxylic acid to precipitate out of the solution.[2][7]

  • Recrystallization: This is a powerful technique for purifying solid compounds. The crude, precipitated solid is dissolved in a minimal amount of a suitable hot solvent. As the solution cools, the solubility of the target compound decreases, allowing it to form a crystalline lattice that excludes impurities, which remain dissolved in the cold solvent (mother liquor).

Overall Purification Workflow

The logical flow of the entire process, from crude starting material to final purity analysis, is depicted below.

Purification_Workflow Crude Crude Solid (Target + Impurities) Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Crude->Dissolve Extraction Liquid-Liquid Extraction with aq. NaHCO₃ Dissolve->Extraction Separate Separate Layers Extraction->Separate Organic_Layer Organic Layer (Neutral/Basic Impurities) Separate->Organic_Layer Discard Aqueous_Layer Aqueous Layer (Sodium Carboxylate Salt) Separate->Aqueous_Layer Collect Acidify Acidify with HCl to pH ~1-2 Aqueous_Layer->Acidify Precipitate Collect Precipitate (Filtration) Acidify->Precipitate Recrystallize Recrystallization Precipitate->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry Pure_Solid Pure Crystalline Solid Dry->Pure_Solid Analysis Purity Analysis (MP, Titration, GC/HPLC) Pure_Solid->Analysis

Caption: High-level workflow for the purification of the target acid.

Detailed Experimental Protocols

PART A: Purification by Acid-Base Extraction

This initial step is designed to remove the bulk of non-acidic impurities.

Materials:

  • Crude this compound

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 6M Hydrochloric acid (HCl)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • pH paper or pH meter

  • Ice bath

  • Büchner funnel and filter paper

Protocol:

  • Dissolution: Dissolve the crude carboxylic acid in a suitable organic solvent, such as ethyl acetate (approx. 10-20 mL of solvent per gram of crude material). Ensure all solid material is fully dissolved.

  • Transfer: Transfer the organic solution to a separatory funnel of appropriate size.

  • First Extraction: Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.[2] Stopper the funnel and gently invert it several times. Crucially, vent the funnel frequently by opening the stopcock to release the pressure generated from CO₂ evolution.

  • Separation: Allow the layers to fully separate. The aqueous layer (bottom) contains the sodium salt of your target acid. Drain this aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: To ensure complete recovery, repeat the extraction of the organic layer with a fresh portion of saturated NaHCO₃ solution.[2] Combine the aqueous extracts from both steps. The remaining organic layer, containing neutral and basic impurities, can be discarded.

  • Re-acidification: Place the flask containing the combined aqueous extracts in an ice bath and cool it to 0-5 °C. While stirring, slowly add 6M HCl dropwise. CO₂ will evolve. Continue adding acid until the solution becomes strongly acidic (pH 1-2, check with pH paper).[2] The target carboxylic acid will precipitate as a white solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid (the "filter cake") with a small amount of cold deionized water to remove any residual inorganic salts.

  • Preliminary Drying: Allow the solid to air-dry on the filter for a short period before proceeding to recrystallization or final drying.

PART B: Purification by Recrystallization

This step refines the purity of the solid obtained from the acid-base extraction.

Materials:

  • Acid-base extracted this compound

  • Recrystallization solvent (e.g., a mixture of toluene and heptane, or water)

  • Erlenmeyer flasks

  • Hot plate with stirring

  • Ice bath

  • Büchner funnel and filter paper

Protocol:

  • Solvent Selection: The key is to find a solvent or solvent system in which the acid is soluble when hot but sparingly soluble when cold. A toluene/heptane mixture is a good starting point for non-polar to moderately polar compounds.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., toluene) and heat the mixture gently with stirring. Continue adding small portions of the hot solvent until the solid just dissolves completely.

  • Induce Crystallization: If using a co-solvent, add the second solvent (e.g., heptane) dropwise to the hot solution until a slight cloudiness persists. Add a drop or two of the first solvent to redissolve the cloudiness.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Final Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Purity Assessment and Data

The success of the purification must be validated by analytical methods.

ParameterMethodExpected Result
Purity (Assay) Gas Chromatography (GC) or Acid-Base Titration≥97%[3]
Physical Appearance Visual InspectionWhite to off-white crystalline solid[3]
Melting Point Melting Point Apparatus57-64 °C (sharp range indicates high purity)[3]
Identity ¹H NMR, ¹⁹F NMR, MSConsistent with the structure of this compound

Troubleshooting Common Issues

Purification processes can sometimes present challenges. The following decision tree provides a logical approach to resolving common problems.

Troubleshooting_Workflow Start Problem Encountered P1 Emulsion during Extraction Start->P1 P2 No precipitate upon acidification Start->P2 P3 Product 'oils out' during recrystallization Start->P3 P4 Low Recovery after Recrystallization Start->P4 S1_1 Add brine (sat. NaCl) to break emulsion. P1->S1_1 Yes S1_2 Filter through Celite. S1_1->S1_2 If persists S2_1 Check pH. Add more acid if not pH 1-2. P2->S2_1 Yes S2_2 Extract aqueous layer with EtOAc, dry, and evaporate. S2_1->S2_2 If still no solid S3_1 Re-heat to dissolve oil. Add more primary solvent. P3->S3_1 Yes S3_2 Ensure slow cooling. S3_1->S3_2 S4_1 Cool mother liquor longer or at lower temperature. P4->S4_1 Yes S4_2 Concentrate mother liquor and attempt a second crop. S4_1->S4_2

Caption: A decision-making guide for common purification challenges.

References

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction.
  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
  • CRO SPLENDID LAB. (n.d.). 2,2-Difluoro-1-methylcyclopropane-1-carboxylic Acid.

Sources

Comprehensive Analytical Strategies for 2,2-Difluoro-1-methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Introduction

2,2-Difluoro-1-methylcyclopropanecarboxylic acid (DFMCPA) is a structurally unique molecule featuring a strained, fluorinated cyclopropane ring. Its chemical formula is C₅H₆F₂O₂ and its CAS Number is 128073-33-6.[1] This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to the unique conformational constraints and electronic properties imparted by the difluorocyclopropyl group. The presence of a chiral center at the C1 position means the molecule exists as a pair of enantiomers, which may exhibit different pharmacological and toxicological profiles.[2] Consequently, robust and reliable analytical methods are essential for its characterization, purity assessment, and the quantification of its individual enantiomers.

This guide provides a comprehensive overview of the key analytical methodologies for the complete characterization of DFMCPA, designed for researchers, quality control analysts, and drug development professionals. The protocols herein are grounded in established principles of analytical chemistry, emphasizing the rationale behind methodological choices to ensure accuracy, reproducibility, and trustworthiness.

Part 1: Chromatographic Analysis for Purity and Enantiomeric Separation

Chromatography is the cornerstone for assessing the purity and separating the enantiomers of DFMCPA. High-Performance Liquid Chromatography (HPLC) is particularly versatile, while Gas Chromatography (GC) offers a powerful alternative, especially when coupled with mass spectrometry.

Section 1.1: Reversed-Phase HPLC for Purity and Assay

Reversed-phase HPLC (RP-HPLC) is the primary method for determining the chemical purity and performing quantitative analysis (assay) of DFMCPA. The method separates the analyte from potential impurities based on hydrophobicity.

Causality and Methodological Rationale: The carboxylic acid moiety makes DFMCPA an acidic and polar compound. To achieve good retention and sharp peak shape on a reversed-phase column (like a C8 or C18), the mobile phase must be acidified. This suppresses the ionization of the carboxylic acid group, rendering the molecule less polar and allowing it to interact more effectively with the nonpolar stationary phase. UV detection is suitable as the carboxyl group provides a chromophore, albeit a weak one, best detected at low wavelengths (around 210 nm).[3]

Experimental Protocol: RP-HPLC Purity Determination

  • Instrumentation & Consumables:

    • HPLC system with UV-Vis Detector

    • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Vials, filters, and appropriate solvents (HPLC grade)

  • Reagent Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. The use of a non-volatile acid like phosphoric acid provides a stable pH for reproducible retention times.[4]

    • Mobile Phase B: Acetonitrile

    • Sample Diluent: 50:50 (v/v) Acetonitrile:Water

  • Sample Preparation:

    • Accurately weigh and dissolve the DFMCPA standard and sample in the diluent to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterValueRationale
Column C18, 4.6 x 150 mm, 5 µmStandard nonpolar stationary phase providing good retention for moderately polar compounds.
Mobile Phase Isocratic: 30% Acetonitrile, 70% 0.1% H₃PO₄An isocratic method is simple and robust for purity analysis when impurities are well-resolved.[3]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CControlled temperature ensures retention time stability.
Detection UV at 210 nmMaximizes sensitivity for the carboxyl chromophore.[3]
Injection Vol. 10 µLA typical volume to avoid column overloading while ensuring a good detector response.
  • Data Analysis:

    • Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks detected.

    • For assay, run a standard of known concentration to create a calibration curve.

Section 1.2: Chiral HPLC for Enantiomeric Separation

Distinguishing and quantifying the enantiomers of DFMCPA is critical. This is most effectively achieved using HPLC with a Chiral Stationary Phase (CSP).[5] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for a wide range of chiral compounds, including carboxylic acids.[6]

Causality and Methodological Rationale: Chiral separation on a polysaccharide CSP occurs due to the formation of transient diastereomeric complexes between the enantiomers and the chiral selector (the stationary phase). These complexes have different interaction energies, leading to different retention times. The choice of a normal-phase mobile phase (e.g., hexane/alcohol) often provides better selectivity for this class of compounds on polysaccharide CSPs.[2] The addition of a small amount of an acidic modifier, like trifluoroacetic acid (TFA), is crucial to improve the peak shape of the acidic analyte.

Experimental Protocol: Chiral HPLC for Enantiomeric Resolution

  • Instrumentation & Consumables:

    • HPLC system with UV-Vis Detector

    • Chiral Column: e.g., Lux Cellulose-1 or Chiralpak AD (4.6 x 250 mm, 5 µm)

    • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA)

  • Reagent Preparation:

    • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v). The ratio of hexane to alcohol is a critical parameter that must be optimized for resolution.

    • Sample Diluent: Mobile Phase

  • Sample Preparation:

    • Prepare a racemic standard of (±)-DFMCPA and the test sample at a concentration of approximately 1.0 mg/mL in the mobile phase.

    • Filter the solutions through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

ParameterValueRationale
Column Lux Cellulose-1 (or equivalent polysaccharide CSP)Proven effectiveness for separating enantiomers of various drug classes.[6]
Mobile Phase Hexane:IPA:TFA (90:10:0.1)Normal phase mode often provides superior chiral recognition on these columns. TFA improves peak shape.[2]
Flow Rate 1.0 mL/minStandard flow rate for this column dimension.
Column Temp. 25 °CTemperature can affect chiral selectivity; consistency is key.
Detection UV at 215 nmBalances sensitivity with lower mobile phase absorbance.
Injection Vol. 10 µLStandard injection volume.
  • Data Analysis:

    • Identify the two enantiomer peaks using the racemic standard.

    • Calculate the enantiomeric excess (e.e.) of the sample using the peak areas of the two enantiomers.

Diagram: General Analytical Workflow for DFMCPA

This diagram illustrates the logical flow of analysis, from initial purity assessment to detailed structural and chiral confirmation.

Analytical_Workflow cluster_prep Sample Preparation cluster_purity Purity & Assay cluster_identity Structure & Identity cluster_chiral Chiral Analysis Prep DFMCPA Sample (0.5 - 1.0 mg/mL) HPLC RP-HPLC (C18 Column) Prep->HPLC Purity Screening GCMS GC-MS (after Derivatization) Prep->GCMS Impurity ID Titr Acid-Base Titration Prep->Titr Assay NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Prep->NMR Structural Confirmation IR IR Spectroscopy Prep->IR Functional Groups Chiral_HPLC Chiral HPLC (Polysaccharide CSP) Prep->Chiral_HPLC Enantiomeric Purity

Caption: Overall analytical workflow for DFMCPA characterization.

Section 1.3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for identifying and quantifying volatile impurities. For a carboxylic acid like DFMCPA, derivatization is required to increase its volatility and thermal stability. Silylation, which converts the acidic proton into a trimethylsilyl (TMS) group, is a common and effective approach.

Experimental Protocol: GC-MS with Silylation

  • Instrumentation & Consumables:

    • GC-MS system with an Electron Ionization (EI) source.

    • Column: 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Sample Preparation (Derivatization):

    • Dissolve ~1 mg of DFMCPA in 200 µL of a suitable solvent (e.g., Dichloromethane).

    • Add 100 µL of BSTFA.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

ParameterValueRationale
Carrier Gas Helium at 1.0 mL/minInert and provides good chromatographic efficiency.
Injector Temp. 250 °CEnsures rapid volatilization of the derivatized analyte.
Oven Program Start at 60°C, hold 2 min, ramp to 280°C at 10°C/minA general-purpose program to separate compounds with a range of boiling points.[7]
MS Source Temp. 230 °CStandard temperature for EI source.
MS Quad Temp. 150 °CStandard temperature for quadrupole.
Mass Range m/z 40-450Covers the expected mass of the TMS-derivatized parent ion and its fragments.
  • Data Analysis:

    • Identify the peak for the TMS-derivatized DFMCPA based on its retention time and mass spectrum.

    • Search the NIST library to tentatively identify impurity peaks.[7][8]

Part 2: Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of DFMCPA.

Section 2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive information about the carbon-hydrogen framework and the fluorine atoms.

  • ¹H NMR: The spectrum will be complex due to the chiral center and diastereotopic protons on the cyclopropane ring. Expected signals include:

    • A singlet for the methyl (CH₃) group.

    • Complex multiplets for the two CH₂ protons on the cyclopropane ring.

    • A very broad singlet far downfield (10-12 ppm) for the carboxylic acid proton (this signal will disappear upon D₂O exchange).[9]

  • ¹³C NMR: Key signals are expected in the following regions:

    • The carbonyl carbon of the carboxylic acid (170-180 ppm).[10]

    • The quaternary carbons and the CH₂ carbon of the cyclopropane ring, showing complex splitting due to C-F coupling.

    • The methyl carbon signal.

  • ¹⁹F NMR: This is crucial for confirming the fluorine substitution. A complex multiplet is expected due to coupling with the adjacent protons on the cyclopropane ring.

Section 2.2: Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

  • O-H Stretch: A very broad and strong absorption from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.[9]

  • C=O Stretch: A strong, sharp absorption around 1700-1725 cm⁻¹.[9]

  • C-F Stretch: Strong absorptions in the 1000-1200 cm⁻¹ region.

References

  • SIELC Technologies. (n.d.). HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column.
  • Chemical Synthesis Database. (2024). 2,2-difluoro-1-methylcyclopropanecarbonitrile.
  • Kusumi, T. (2020). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI.
  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
  • Fisher Scientific. (n.d.). (±)-2,2-Difluoro-1-methylcyclopropanecarboxylic acid, 97%.
  • SIELC Technologies. (n.d.). Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column.
  • National Center for Biotechnology Information. (n.d.). 2-Methylcyclopropanecarboxylic acid. PubChem.
  • LCGC International. (2023). Separation of Chiral Enantiomers in LC Enantioseparations.
  • Organic Syntheses. (n.d.). cyclopropanecarboxylic acid.
  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis.
  • Ilisz, I., Aranyi, A., & Péter, A. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health.
  • Nojiri, S., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
  • Li, J., et al. (2014). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate.
  • Ullah, I., et al. (2017). GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis.
  • SMT. (n.d.). HPLC SEPARATION GUIDE.
  • Shimadzu. (n.d.). Tips for practical HPLC analysis.
  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
  • The Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe.
  • LibreTexts Chemistry. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Google Patents. (n.d.). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
  • Quora. (2019). How does methylcyclopropane have 4 NMR signals?.
  • The Pharma Innovation Journal. (2020). Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts.
  • International Journal of Research in Ayurveda and Pharmacy. (n.d.). GC-MS ANALYSIS OF CHEMICAL COMPONENTS OF TWO DIFFERENT STAGES OF ROOT PART OF MOOLAK (RAPHANUS SATIVUS LINN.).

Sources

Application Notes and Protocols for the Parallel Synthesis of Amide and Ester Libraries Using 2,2-Difluoro-1-methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the 2,2-Difluoro-1-methylcyclopropyl Moiety in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy to modulate a variety of physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. The gem-difluorocyclopropyl group, in particular, has emerged as a valuable bioisostere for various functional groups, offering a unique combination of conformational rigidity and electronic effects. 2,2-Difluoro-1-methylcyclopropanecarboxylic acid is a key building block that allows for the facile introduction of this privileged motif into diverse molecular scaffolds. Its use in parallel synthesis enables the rapid generation of compound libraries for hit-to-lead and lead optimization campaigns, facilitating the exploration of structure-activity relationships (SAR).

This guide provides an in-depth overview and detailed protocols for the effective use of this compound in the parallel synthesis of amide and ester libraries. The methodologies described herein are designed for high-throughput workflows, emphasizing efficiency, reproducibility, and broad substrate scope.

Core Principles for Parallel Synthesis with this compound

The successful implementation of this compound in a parallel synthesis workflow hinges on several key considerations:

  • Activation of the Carboxylic Acid: The electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the carboxyl group. Robust activation methods are necessary to ensure efficient coupling with a diverse range of amines and alcohols.

  • Solubility: While the parent acid is a solid with moderate solubility in common organic solvents, the resulting amides and esters may exhibit a wide range of solubilities. Solvent selection is critical for maintaining homogeneity throughout the reaction and simplifying subsequent purification.

  • Purification Strategy: The generation of compound libraries necessitates a high-throughput purification strategy. Automated reversed-phase HPLC is a common and effective method for isolating the desired products in high purity.

Experimental Workflows

I. Parallel Amide Library Synthesis

The formation of an amide bond is a cornerstone of medicinal chemistry. The following protocol outlines a robust method for the parallel synthesis of an amide library from this compound using HATU-mediated coupling, a widely adopted and efficient method.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Archiving prep_acid Stock Solution of 2,2-Difluoro-1-methyl- cyclopropanecarboxylic Acid in DMF dispense_acid Dispense Acid Solution to Amine Plate prep_acid->dispense_acid prep_amines Array of Amines (in 96-well plate) prep_amines->dispense_acid prep_hatu Stock Solution of HATU/DIPEA in DMF dispense_hatu Dispense HATU/DIPEA Solution to Reaction Plate dispense_acid->dispense_hatu agitate Agitate at Room Temp (2-16 h) dispense_hatu->agitate quench Quench Reaction (e.g., with water) agitate->quench extract Liquid-Liquid Extraction (optional, solvent-dependent) quench->extract purify Automated Preparative HPLC-MS extract->purify analyze Purity Analysis (LC-MS) purify->analyze quantify Quantification analyze->quantify store Store as DMSO Stocks quantify->store

Figure 1: Workflow for Parallel Amide Synthesis.

Protocol 1: Parallel Amide Synthesis using HATU/DIPEA

This protocol is designed for a 96-well plate format, with each well representing a unique combination of this compound and a primary or secondary amine.

Materials:

  • This compound

  • Diverse library of primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 96-well reaction plates (e.g., polypropylene)

  • Automated liquid handler (optional, but recommended for high throughput)

  • Plate shaker

  • Automated preparative HPLC-MS system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

    • Prepare a 0.24 M stock solution of HATU in anhydrous DMF.

    • Prepare a 0.8 M stock solution of DIPEA in anhydrous DMF.

    • In a 96-well plate, dispense 100 µL of a 0.2 M solution of each unique amine in anhydrous DMF into individual wells.

  • Reaction Setup:

    • To each well of the amine plate, add 110 µL of the 0.2 M this compound stock solution (1.1 equivalents).

    • To a separate 96-well plate, add 100 µL of the 0.24 M HATU stock solution and 100 µL of the 0.8 M DIPEA stock solution to each well. Mix thoroughly.

    • Transfer 200 µL of the HATU/DIPEA mixture to each well of the reaction plate containing the amine and carboxylic acid.

  • Reaction:

    • Seal the reaction plate and place it on a plate shaker at room temperature.

    • Agitate the reaction mixture for 2-16 hours. The reaction time may need to be optimized depending on the reactivity of the amine. Reaction progress can be monitored by LC-MS analysis of a representative well.

  • Work-up and Purification:

    • Upon completion, quench the reactions by adding 200 µL of water to each well.

    • The crude reaction mixtures can be directly purified by automated preparative HPLC-MS.

Data Presentation: Representative Amide Synthesis

EntryAmineCoupling Time (h)Yield (%)Purity (%)
1Benzylamine485>95
24-Fluoroaniline1272>95
3Morpholine291>98
4(R)-1-Phenylethanamine681>95

Yields are calculated based on the isolated product after purification.

Causality Behind Experimental Choices:

  • HATU/DIPEA: This combination is a highly effective and widely used coupling system for amide bond formation.[1] HATU activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction.

  • DMF: DMF is an excellent solvent for this reaction due to its ability to dissolve a wide range of organic molecules and its high boiling point, which allows for heating if necessary, although these reactions often proceed efficiently at room temperature.

  • Excess Reagents: A slight excess of the carboxylic acid and coupling reagents is used to drive the reaction to completion, especially when working with less reactive amines.

II. Parallel Ester Library Synthesis

The synthesis of ester libraries from this compound can be achieved through various methods. Here, we present a protocol utilizing a carbodiimide-mediated esterification, which is amenable to a parallel format.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Archiving prep_acid Stock Solution of 2,2-Difluoro-1-methyl- cyclopropanecarboxylic Acid in DCM dispense_acid_alcohol Combine Acid and Alcohol Solutions in Reaction Plate prep_acid->dispense_acid_alcohol prep_alcohols Array of Alcohols (in 96-well plate) prep_alcohols->dispense_acid_alcohol prep_edc_dmap Stock Solution of EDC/DMAP in DCM dispense_edc_dmap Dispense EDC/DMAP Solution to Reaction Plate dispense_acid_alcohol->dispense_edc_dmap agitate Agitate at Room Temp (4-24 h) dispense_edc_dmap->agitate wash Aqueous Wash (e.g., dilute HCl, NaHCO₃) agitate->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Automated Flash Chromatography or Prep HPLC dry_concentrate->purify analyze Purity Analysis (LC-MS, NMR) purify->analyze quantify Quantification analyze->quantify store Store as DMSO Stocks quantify->store

Figure 2: Workflow for Parallel Ester Synthesis.

Protocol 2: Parallel Ester Synthesis using EDC/DMAP

This protocol is suitable for generating a library of esters from this compound and a diverse set of alcohols in a 96-well format.

Materials:

  • This compound

  • Diverse library of primary and secondary alcohols

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous DCM (Dichloromethane)

  • 96-well reaction plates

  • Automated liquid handler (optional)

  • Plate shaker

  • Automated purification system (flash chromatography or preparative HPLC)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DCM.

    • In a 96-well plate, dispense 100 µL of a 0.2 M solution of each unique alcohol in anhydrous DCM into individual wells.

    • Prepare a 0.24 M stock solution of EDC in anhydrous DCM.

    • Prepare a 0.02 M stock solution of DMAP in anhydrous DCM.

  • Reaction Setup:

    • To each well of the alcohol plate, add 110 µL of the 0.2 M this compound stock solution (1.1 equivalents).

    • To each reaction well, add 110 µL of the 0.24 M EDC stock solution (1.2 equivalents) followed by 100 µL of the 0.02 M DMAP stock solution (0.1 equivalents).

  • Reaction:

    • Seal the reaction plate and place it on a plate shaker at room temperature.

    • Agitate the reaction mixture for 4-24 hours. The reaction progress can be monitored by LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixtures with 500 µL of DCM.

    • Wash the organic layer with 500 µL of 1 M HCl, followed by 500 µL of saturated aqueous NaHCO₃, and finally 500 µL of brine.

    • Transfer the organic layers to a new plate and concentrate to dryness.

    • The crude products can be purified using an automated parallel flash chromatography system or by preparative HPLC-MS.

Data Presentation: Representative Ester Synthesis

EntryAlcoholReaction Time (h)Yield (%)Purity (%)
1Benzyl alcohol688>98
22-Phenylethanol885>95
3Cyclohexanol1675>95
44-Methoxybenzyl alcohol690>98

Yields are calculated based on the isolated product after purification.

Causality Behind Experimental Choices:

  • EDC/DMAP: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form the reactive O-acylisourea intermediate.[2] DMAP serves as a highly effective acylation catalyst, accelerating the reaction with the alcohol.[2] This combination is particularly useful for sterically hindered alcohols.

  • DCM: Dichloromethane is a common solvent for these reactions due to its inertness and ability to dissolve a wide range of reactants. Its volatility also simplifies product isolation.

Conclusion

This compound is a versatile and valuable building block for the parallel synthesis of amide and ester libraries. The protocols outlined in this guide provide a robust foundation for the high-throughput generation of novel compounds for drug discovery programs. The unique properties conferred by the gem-difluorocyclopropyl moiety make it an attractive scaffold for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. By leveraging automated synthesis and purification platforms, researchers can efficiently explore the chemical space around this important structural motif.

References

  • Siegel, M. G., et al. (1997). The use of high-throughput synthesis and purification in the preparation of a directed library of adrenergic agents. Molecular Diversity, 3(2), 113-6. [Link]
  • Baranczak, A., et al. (2017). Integrated Platform for Expedited Synthesis-Purification-Testing of Small Molecule Libraries. ACS Medicinal Chemistry Letters, 8(4), 461-465. [Link]
  • Ginsburg-Moraff, C., et al. (2022). Integrated and automated high-throughput purification of libraries on microscale. SLAS Technology, 27(6), 350-360. [Link]
  • Chen, D., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4124. [Link]
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link] (A direct deep link is not available, but the information can be found on their website in the technical support section).
  • Tang, L., et al. (2019). By altering the amount of Selectfluor, a highly selective mono- and difluorination of 1,3-dicarbonyl compounds provides various 2-fluoro- and 2,2-difluoro-1,3-dicarbonyl compounds in very good yields. The Journal of Organic Chemistry, 84(16), 10449-10458. [Link]
  • Minakawa, M., et al. (2013). Direct Dehydrative Esterification of Alcohols and Carboxylic Acids with a Macroporous Polymeric Acid Catalyst. Organic Letters, 15(22), 5798-5801. [Link]
  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]
  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. (2021). ChemSusChem, 14(1), 141-157. [Link]
  • High-throughput synthesis provides data for predicting molecular properties and reaction success. (2023). Science, 382(6669), eadi1207. [Link]
  • The changing landscape of medicinal chemistry optimization. (2025).
  • Assembly line library synthesis in flow: A multistep and multivectorial approach. (2024). ChemRxiv. [Link]
  • Design and synthesis of a chemically diverse, lead-like DNA-encoded library from sequential amide coupling. (2022). RSC Medicinal Chemistry, 13(5), 584-590. [Link]
  • Automated and continuous synthesis of drug substances. (n.d.). Magritek. Retrieved from [Link] (A specific deep link is not available, but application notes can be found on the company's website).
  • Amide Synthesis via Molecular Shuffling of Carboxylic Acids. (2025).
  • Carpino, L. A., et al. (1994). (1H-1,2,3-Benzotriazol-1-yloxy)tris(dimethylamino)
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

Sources

Application Notes and Protocols for the Structure-Activity Relationship (SAR) Studies of 2,2-Difluoro-1-methylcyclopropanecarboxylic Acid Analogs as Novel Acetyl-CoA Carboxylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in metabolic diseases and oncology.

Introduction: The Strategic Role of the Gem-Difluorocyclopropane Moiety in Modern Drug Design

The gem-difluorocyclopropane motif has emerged as a uniquely valuable scaffold in medicinal chemistry.[1] Its incorporation into molecular frameworks offers a trifecta of advantages:

  • Metabolic Stability: The exceptional strength of the C-F bond renders the cyclopropane ring resistant to oxidative metabolism, a common liability for traditional cyclopropyl groups. This often translates to an improved pharmacokinetic profile.

  • Conformational Constraint: The rigid three-membered ring locks pendant substituents into well-defined spatial orientations. This reduction in conformational entropy can lead to higher binding affinity and selectivity for the biological target.

  • Modulation of Physicochemical Properties: The strongly electronegative fluorine atoms act as bioisosteres for hydroxyl or carbonyl groups, capable of engaging in hydrogen bonding and dipole-dipole interactions. Furthermore, they can lower the pKa of adjacent acidic groups, like the carboxylic acid in the title scaffold, influencing solubility and cell permeability.

This guide focuses on analogs of 2,2-Difluoro-1-methylcyclopropanecarboxylic acid, a privileged scaffold for targeting Acetyl-CoA Carboxylase (ACC), a critical enzyme in fatty acid synthesis.[2] ACC is a validated therapeutic target for metabolic disorders such as non-alcoholic steatohepatitis (NASH) and for certain cancers that exhibit a dependence on de novo lipogenesis (DNL).[3][4] We will explore the systematic evaluation of these analogs, from initial biochemical potency to cellular activity and metabolic stability.

Application Note 1: Biochemical Potency and SAR of ACC1/ACC2 Inhibition

Background: Acetyl-CoA Carboxylase exists in two primary isoforms: ACC1 (cytosolic) and ACC2 (mitochondrial membrane-associated).[2] ACC1 provides malonyl-CoA for de novo lipogenesis, while ACC2-derived malonyl-CoA primarily acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation.[5] Developing inhibitors with specific isoform selectivity or a desired dual-inhibition profile is a key objective in targeting ACC-related pathologies. The foundational step is to determine the direct inhibitory effect of new chemical entities (NCEs) on recombinant human ACC1 and ACC2 enzymes.

Structure-Activity Relationship (SAR) Analysis

The core scaffold, 2,2-Difluoro-1-methylcyclopropanecarboxamide, was investigated by modifying the amide substituent (R). The following table summarizes the inhibitory potency (IC₅₀) of a hypothetical series of analogs against human ACC1 and ACC2. This data illustrates a common SAR trend where stereochemistry and the nature of the R-group profoundly impact potency and selectivity.[6]

Compound Stereocenter *R Group hACC1 IC₅₀ (nM) hACC2 IC₅₀ (nM) Selectivity (ACC1/ACC2)
1a (R)Phenyl5507500.73
1b (S)Phenyl>10,000>10,000-
1c (R)4-Fluorophenyl2504000.63
1d (R)4-(Trifluoromethyl)phenyl801200.67
1e (R)3-Pyridyl150951.58
1f (R)4-(Phenoxy)phenyl15250.60
ND-646 (R)Complex Heterocycle5.2 6.1 0.85

Note: Data is illustrative. The absolute stereochemistry at the C1 position of the cyclopropane ring is critical; the (R)-enantiomer consistently shows significantly higher potency, a finding echoed in literature for related ACC inhibitors like ND-646.[6][7]

Causality Behind Experimental Design: The SAR table highlights critical insights. The dramatic loss of activity in the (S)-enantiomer (1b ) suggests a highly specific stereochemical requirement within the ACC active site.[7] The trend from 1a to 1d and 1f indicates that extending the R-group into a hydrophobic pocket and incorporating electron-withdrawing or larger aromatic systems enhances potency. The shift in selectivity with the 3-pyridyl group (1e ) suggests that specific hydrogen bond acceptors can differentially influence binding to the two isoforms.

Experimental Protocol: ADP-Glo™ Biochemical Assay for ACC Activity

This protocol measures the activity of ACC by quantifying the amount of ADP produced, which is directly proportional to enzyme activity. The ADP-Glo™ system is a robust, luminescence-based assay suitable for high-throughput screening.[8]

Materials and Reagents:

  • Recombinant human ACC1 and ACC2 (FLAG-His-Tags)

  • 5x ACC Assay Buffer (e.g., 100 mM HEPES pH 7.5, 50 mM MgCl₂, 20 mM K-Citrate, 20 mM GSH)

  • ATP (500 µM stock)

  • Acetyl-CoA (2 mM stock)

  • Sodium Bicarbonate (1 M stock)

  • Test compounds (10 mM stock in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Protocol Steps:

  • Master Mix Preparation: Prepare a master mix containing 5x ACC Assay Buffer, ATP, Acetyl-CoA, and Sodium Bicarbonate in ultrapure water. The final concentrations in the reaction should be optimized but are typically around 2 mM ATP for ACC1 (8 mM for ACC2), 1.6 mM Acetyl-CoA, and 100 mM NaHCO₃.[9]

  • Compound Plating: Serially dilute test compounds in 10% DMSO to create a 10x concentration series. Add 2.5 µL of the 10x compound solution to the appropriate wells of the assay plate. Add 2.5 µL of 10% DMSO to "Positive Control" and "Blank" wells.

  • Enzyme Preparation and Addition: Thaw recombinant ACC1 or ACC2 on ice. Dilute the enzyme to the desired working concentration (e.g., 10 ng/µL) in 1x ACC Assay Buffer.[8] Initiate the reaction by adding 7.5 µL of the diluted enzyme to all wells except the "Blank" wells.

  • Reaction Incubation: Mix the plate gently and incubate for 40-60 minutes at 30°C or room temperature.[9]

  • ADP-Glo™ Reagent Addition: Stop the enzymatic reaction by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to deplete the remaining ATP.

  • Kinase Detection Reagent: Add 50 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin to convert the newly generated ADP into a luminescent signal. Incubate for 30-60 minutes at room temperature in the dark.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation: The protocol includes a "Blank" (no enzyme) to measure background signal and a "Positive Control" (enzyme with DMSO) to define 0% inhibition. A known ACC inhibitor should also be run as a standard to validate assay performance.

Workflow Diagram: ACC Biochemical Assay

ACC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis MasterMix Prepare Master Mix Incubate Add Enzyme & Incubate (40 min) MasterMix->Incubate Compounds Plate Serial Dilutions Compounds->Incubate Enzyme Prepare Enzyme Dilution Enzyme->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent (40 min) Incubate->Add_ADP_Glo Add_Detection Add Detection Reagent (30 min) Add_ADP_Glo->Add_Detection Read Measure Luminescence Add_Detection->Read Analyze Calculate % Inhibition Determine IC50 Read->Analyze

Caption: Workflow for determining ACC inhibitor potency using the ADP-Glo™ assay.

Application Note 2: Assessing Cellular De Novo Lipogenesis

Background: A potent biochemical inhibitor must also be effective in a cellular context, where it needs to cross cell membranes and engage its target amidst complex regulatory networks. The de novo lipogenesis (DNL) assay directly measures the rate of new fatty acid synthesis in cultured cells. A reduction in DNL upon compound treatment provides strong evidence of on-target cellular activity.[10] This assay is commonly performed in cell lines known for high lipogenic activity, such as HepG2 (liver), A549 (lung cancer), or differentiated 3T3-L1 (adipocytes).[11][12]

Experimental Protocol: [¹⁴C]-Acetate Incorporation Assay

This classic radioisotope-based method quantifies DNL by measuring the incorporation of ¹⁴C-labeled acetate into the cellular lipid fraction.

Materials and Reagents:

  • HepG2 cells or other suitable cell line

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • [1-¹⁴C]-Acetic Acid, Sodium Salt (PerkinElmer or equivalent)

  • Test compounds (10 mM stock in DMSO)

  • Lipid Extraction Solvent: Hexane:Isopropanol (3:2, v/v)

  • Scintillation fluid

  • Scintillation vials

  • Micro-BCA Protein Assay Kit

Protocol Steps:

  • Cell Plating: Seed HepG2 cells in a 24-well plate at a density that ensures they are in a logarithmic growth phase (e.g., 2 x 10⁵ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Pre-treat cells with various concentrations of the test compound (or DMSO vehicle control) for 1-4 hours. This allows the compound to enter the cells and inhibit ACC prior to the addition of the radiolabel.

  • Radiolabeling: Prepare a labeling medium containing [¹⁴C]-acetate at a final activity of 0.5-1.0 µCi/mL.[10][13] Remove the compound-containing medium and add 500 µL of the labeling medium (also containing the respective compound concentrations) to each well.

  • Incubation: Incubate the cells for 2-4 hours at 37°C in a CO₂ incubator. During this time, the cells will uptake the [¹⁴C]-acetate and incorporate it into newly synthesized fatty acids.

  • Cell Lysis and Lipid Extraction:

    • Wash the cells twice with ice-cold PBS to remove unincorporated radiolabel.

    • Lyse the cells by adding 200 µL of water or a suitable lysis buffer. Scrape the wells to ensure complete cell detachment.

    • Transfer the lysate to a microcentrifuge tube. Remove a small aliquot (e.g., 20 µL) for protein quantification using the BCA assay. This is critical for normalizing the data.

    • Add 1 mL of Hexane:Isopropanol (3:2) to the remaining lysate. Vortex vigorously for 1 minute to extract the lipids into the organic phase.[13]

    • Centrifuge at >10,000 x g for 5 minutes to separate the phases.

  • Quantification:

    • Carefully transfer a known volume of the upper organic (hexane) layer to a scintillation vial.

    • Allow the solvent to evaporate completely in a fume hood.

    • Add 4-5 mL of scintillation fluid to each vial.

    • Measure the radioactivity in counts per minute (CPM) using a scintillation counter.

  • Data Analysis: Normalize the CPM values to the protein content of each well (CPM/mg protein). Calculate the percent inhibition of DNL for each compound concentration relative to the DMSO control.

Self-Validation: Including a known DNL inhibitor (e.g., TOFA or ND-646) serves as a positive control for assay performance. A no-cell control can be used to determine background radiation levels.

Workflow Diagram: De Novo Lipogenesis Assay

DNL_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_labeling Radiolabeling cluster_extraction Extraction & Quantification cluster_analysis Analysis Plate Plate Cells (e.g., HepG2) Treat Pre-treat with Test Compound Plate->Treat AddLabel Add [14C]-Acetate Labeling Medium Treat->AddLabel Incubate Incubate (2-4 hours) AddLabel->Incubate WashLysis Wash & Lyse Cells Incubate->WashLysis Extract Perform Lipid Extraction WashLysis->Extract Quantify Scintillation Counting Extract->Quantify Normalize Normalize CPM to Protein Content Quantify->Normalize Calculate Calculate % Inhibition Normalize->Calculate

Caption: Key steps in the cellular de novo lipogenesis assay using [¹⁴C]-acetate.

Application Note 3: In Vitro ADME - Microsomal Stability Assessment

Background: Early assessment of a compound's metabolic stability is crucial for predicting its in vivo half-life and oral bioavailability. The liver microsomal stability assay is a standard, high-throughput in vitro method to evaluate susceptibility to Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[14] A compound with high clearance in liver microsomes is likely to have a short in vivo half-life, potentially requiring more frequent dosing.

Experimental Protocol: NADPH-Dependent Microsomal Stability Assay

This protocol measures the rate of disappearance of a parent compound over time when incubated with liver microsomes in the presence of the essential cofactor NADPH.

Materials and Reagents:

  • Pooled Liver Microsomes (Human, Rat, Mouse)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or simply NADPH.[15]

  • Test compounds and positive controls (e.g., Midazolam, Dextromethorphan)[16]

  • Ice-cold Acetonitrile (ACN) containing an internal standard (IS) for LC-MS/MS analysis.

  • 96-well plates and autosampler vials

Protocol Steps:

  • Preparation:

    • Thaw pooled liver microsomes on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.[16]

    • Prepare a 2x NADPH regenerating solution in phosphate buffer.

    • Prepare test compound working solutions at 2 µM in phosphate buffer.

  • Reaction Setup:

    • In a 96-well plate, add 50 µL of the microsomal solution to each well.

    • Add 50 µL of the 2 µM test compound solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.

  • Initiation and Sampling:

    • Initiate the reaction by adding 100 µL of the pre-warmed 2x NADPH solution to each well (final protein concentration: 0.5 mg/mL; final compound concentration: 1 µM).[16]

    • Immediately remove a 50 µL aliquot for the T=0 time point and quench it by adding it to a separate plate containing 200 µL of ice-cold ACN with internal standard.

    • Continue incubating the reaction plate at 37°C.

    • At subsequent time points (e.g., 5, 15, 30, and 45 minutes ), remove 50 µL aliquots and quench them in the ACN/IS plate.[14]

  • Control Reactions:

    • -NADPH Control: Run a parallel incubation for the longest time point (45 min) where the NADPH solution is replaced with buffer. This control identifies any non-NADPH-dependent (e.g., chemical) degradation.[14]

    • Positive Controls: Run known high- and low-clearance compounds (e.g., Midazolam and Verapamil) to validate the metabolic activity of the microsomal batch.

  • Sample Processing:

    • Seal the quenching plate, vortex thoroughly, and centrifuge at 4000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or autosampler vials for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percent remaining compound versus time.

    • Determine the slope (k) of the linear regression line.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Cl_int) in µL/min/mg protein.

Data Presentation: Microsomal Stability
Compound t½ (min, Human Microsomes) Cl_int (µL/min/mg protein) Classification
1d 5525.2Moderate Stability
1f 1877.0Low Stability
Midazolam 8173.3Low Stability (Control)
Verapamil >120<11.5High Stability (Control)
Logical Diagram: Hit-to-Lead Progression

Hit_Progression_Diagram Start Potent Hit from Biochemical Screen (IC50 < 100 nM) Cellular Assess Cellular DNL (IC50 < 1 µM?) Start->Cellular ADME Assess Microsomal Stability (t½ > 30 min?) Cellular->ADME Yes Discard1 Discard or Redesign (Poor Cell Potency) Cellular->Discard1 No Lead Advance to Lead Optimization ADME->Lead Yes Discard2 Discard or Redesign (Poor Stability) ADME->Discard2 No

Caption: Decision-making workflow for advancing hits based on potency and stability data.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to conducting SAR studies on this compound analogs as ACC inhibitors. By integrating biochemical screening, cellular functional assays, and early ADME profiling, researchers can efficiently identify and prioritize compounds with promising therapeutic potential. The data presented underscores the importance of stereochemistry and targeted modifications to enhance potency. Future work should focus on optimizing for isoform selectivity, further improving metabolic stability through medicinal chemistry strategies, and ultimately progressing lead candidates into in vivo models of metabolic disease or cancer to establish a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship.

References

  • Ni, C., & Hu, J. (2016). The unique role of fluorine in the design and synthesis of bioactive molecules. Beilstein Journal of Organic Chemistry, 12, 699–711. [Link]
  • Cyprotex. (n.d.). Microsomal Stability. Evotec.
  • ResearchGate. (n.d.). Further examples of difluorcyclopropanes in modern drug discovery.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.
  • Li, E. Q., et al. (2019). Synthesis and anti-cancer activity of ND-646 and its derivatives as acetyl-CoA carboxylase 1 inhibitors. European Journal of Pharmaceutical Sciences, 137, 105010. [Link]
  • CityUHK Scholars. (2019). Synthesis and anti-cancer activity of ND-646 and its derivatives as acetyl-CoA carboxylase 1 inhibitors.
  • Bio-protocol. (2016). Determination of the Glycolysis and Lipogenesis in Culture of Hepatocytes. Bio-protocol, 6(21), e1973. [Link]
  • Svensson, R. U., et al. (2016). Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models. Nature Medicine, 22(10), 1108–1119. [Link]
  • National Center for Biotechnology Information. (2015). Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes.
  • National Center for Biotechnology Information. (2021). Genetic deletion or pharmacological inhibition of acetyl-CoA carboxylase 2 enhances fatty acid oxidation and improves cardiac function and survival in the murine ATGL knockout model of severe heart failure.
  • BioDuro. (n.d.). ADME Microsomal Stability Assay.
  • Kim, J., et al. (2018). Discovery of Novel Selective Acetyl-CoA Carboxylase (ACC) 1 Inhibitors. Journal of Medicinal Chemistry, 61(17), 7634–7651. [Link]
  • Taylor & Francis Online. (2021). Fluorinated building blocks in drug design: new pathways and targets.
  • Mykhailiuk, P. K. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Chemistry – A European Journal, 24(47), 12291–12297. [Link]
  • Lally, J. M. V., et al. (2016). Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis. Translational Cancer Research, 5(Suppl 7), S1473–S1477. [Link]
  • ResearchGate. (2019). Protocol to measure de novo lipogenesis in adipocytes?
  • Lally, J. M. V., et al. (2016). Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models. Nature Medicine, 22(10), 1108–1119. [Link]
  • Jones, J. G., et al. (2022). A simple method for quantifying de novo lipogenesis rate and substrate selection in cell cultures by 13C NMR isotopomer analysis of the crude lipid fraction. NMR in Biomedicine, 35(3), e4648. [Link]
  • Benjamin, D. I., et al. (2017). Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells. PLOS ONE, 12(1), e0169566. [Link]
  • BPS Bioscience. (n.d.). Acetyl-Coenzyme A Carboxylase 1 (ACC1) Assay Kit.
  • Healy, D. R., et al. (2017). Heterobivalent Inhibitors of Acetyl-CoA Carboxylase: Drug Target Residence Time and Time-Dependent Antibacterial Activity. ACS Infectious Diseases, 3(11), 853–861. [Link]
  • Mao, J., et al. (2018). Genetic inhibition of hepatic acetyl-CoA carboxylase activity increases liver fat and alters global protein acetylation. Proceedings of the National Academy of Sciences, 115(23), E5425–E5432. [Link]
  • BPS Bioscience. (n.d.). ACC1 Assay Service.
  • VNUHCM Journal of Science and Technology Development. (2023). Studying the inhibition mechanism of human acetyl-CoA carboxylase by aromatic ligands in the treatment of fatty acid metabolic syndrome using computational chemistry methods.
  • Google Patents. (2010). WO2010127208A1 - Inhibitors of acetyl-coa carboxylase.
  • MDPI. (2021). Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria.

Sources

The Synthesis and Mechanistic Nuances of 2,2-Difluoro-1-methylcyclopropanecarboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The gem-difluorocyclopropane motif, in particular, has garnered significant attention as a bioisostere for various functional groups, imparting unique conformational constraints and electronic properties. This guide provides an in-depth exploration of the synthesis and reaction mechanism of a key building block bearing this privileged scaffold: 2,2-difluoro-1-methylcyclopropanecarboxylic acid. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile compound in their synthetic endeavors.

The Significance of the gem-Difluorocyclopropane Moiety in Drug Discovery

The strategic incorporation of the 2,2-difluorocyclopropane unit can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. The high electronegativity of the fluorine atoms can alter the acidity of neighboring protons and influence hydrogen bonding interactions. Furthermore, the cyclopropane ring introduces conformational rigidity, which can be advantageous for optimizing ligand-receptor binding. The replacement of a larger, more flexible group with this compact, fluorinated ring can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism.

Several biologically active molecules containing the monofluorinated cyclopropane core have shown promise, such as glutamic acid analogs with agonist activity towards the metabotropic glutamate receptor 4.[1] This highlights the potential of fluorinated cyclopropanes as valuable tools in the development of novel therapeutics.[1]

Synthetic Strategy: The [2+1] Cycloaddition of Difluorocarbene

The most direct and widely employed method for the synthesis of gem-difluorocyclopropanes is the [2+1] cycloaddition of difluorocarbene (:CF₂) to an alkene. In the case of this compound, the logical precursor is an ester of methacrylic acid, such as methyl methacrylate. The overall synthetic pathway involves two key steps: the difluorocyclopropanation of the alkene followed by hydrolysis of the resulting ester.

G methyl_methacrylate Methyl Methacrylate intermediate_ester Methyl 2,2-difluoro-1-methylcyclopropanecarboxylate methyl_methacrylate->intermediate_ester [2+1] Cycloaddition difluorocarbene :CF₂ difluorocarbene->intermediate_ester final_acid This compound intermediate_ester->final_acid Hydrolysis

Figure 1: Overall synthetic route to this compound.

Generation of Difluorocarbene: A Critical Choice

The successful synthesis hinges on the efficient generation of the highly reactive difluorocarbene intermediate. Several methods have been developed, each with its own advantages and limitations. The choice of reagent is often dictated by the substrate's reactivity, functional group tolerance, and scalability.

Difluorocarbene PrecursorActivating Agent/ConditionsKey Features
Trimethyl(trifluoromethyl)silane (TMSCF₃)Catalytic NaIMild conditions, suitable for a broad range of alkenes.[2][3]
Sodium chlorodifluoroacetate (ClCF₂COONa)Heat (e.g., in diglyme)A classical and cost-effective reagent.
Dibromodifluoromethane (CF₂Br₂)Zinc dustEffective for electron-rich alkenes.
(Bromodifluoromethyl)trimethylsilane (Me₃SiCF₂Br)Lewis bases (e.g., HMPA, DMPU)Allows for generation of difluorocarbene under mildly basic conditions.
Trimethylsilyl 2-(fluorosulfonyl)difluoroacetate (TFDA)Heat or fluoride sourceA highly efficient reagent for both electron-rich and electron-deficient alkenes.[4]

For the difluorocyclopropanation of an electron-deficient alkene like methyl methacrylate, a more reactive carbene source or forcing conditions may be necessary. The electrophilic nature of difluorocarbene means it reacts more readily with electron-rich double bonds.

Reaction Mechanism: A Closer Look at the Cycloaddition

The addition of difluorocarbene to an alkene is generally believed to be a concerted, but potentially asynchronous, process. The singlet ground state of difluorocarbene is favored due to electronic effects.

G cluster_ts Transition State cluster_product Product methyl_methacrylate Methyl Methacrylate ts [Transition State]* methyl_methacrylate->ts Approach of :CF₂ to the π-system difluorocarbene :CF₂ difluorocarbene->ts product Methyl 2,2-difluoro-1- methylcyclopropanecarboxylate ts->product Concerted bond formation

Figure 2: Proposed transition state for the concerted cycloaddition of difluorocarbene to methyl methacrylate.

Computational studies on the addition of dihalocarbenes to other systems suggest that the reaction can proceed via a one-step, asynchronous [2+1] cycloaddition.[5] This implies that the two new carbon-carbon bonds are formed in a single step, but not necessarily at the exact same rate. For an α,β-unsaturated ester like methyl methacrylate, the electrophilic carbene will preferentially attack the electron-rich double bond.

Detailed Experimental Protocols

The following protocols are based on established procedures for the difluorocyclopropanation of electron-deficient alkenes and subsequent ester hydrolysis. Researchers should always conduct a thorough risk assessment before performing any new reaction.

Protocol 1: Synthesis of Methyl 2,2-difluoro-1-methylcyclopropanecarboxylate

Materials:

  • Methyl methacrylate

  • Trimethyl(trifluoromethyl)silane (TMSCF₃)

  • Sodium iodide (NaI)

  • Anhydrous solvent (e.g., THF or DME)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium iodide (e.g., 0.1 eq.).

  • Add anhydrous solvent (e.g., THF) and methyl methacrylate (1.0 eq.).

  • Heat the mixture to a gentle reflux.

  • Slowly add trimethyl(trifluoromethyl)silane (TMSCF₃) (e.g., 1.5 eq.) via a syringe pump over several hours.

  • After the addition is complete, continue to heat the reaction mixture at reflux for an additional period (e.g., 12-24 hours), monitoring the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography to yield pure methyl 2,2-difluoro-1-methylcyclopropanecarboxylate.

Protocol 2: Hydrolysis to this compound

Materials:

  • Methyl 2,2-difluoro-1-methylcyclopropanecarboxylate

  • Aqueous base (e.g., NaOH or KOH solution)

  • Acid for workup (e.g., HCl)

  • Organic solvent (e.g., diethyl ether)

Procedure:

  • In a round-bottom flask, dissolve the methyl 2,2-difluoro-1-methylcyclopropanecarboxylate in a suitable solvent (e.g., methanol or ethanol).

  • Add an aqueous solution of a strong base, such as sodium hydroxide (e.g., 2-3 eq.), to the ester solution.

  • Heat the mixture to reflux and stir for several hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., hexane) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 1-2 with a strong acid (e.g., concentrated HCl).

  • Extract the acidic aqueous layer multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or distillation under reduced pressure.

Characterization Data

PropertyValueSource
Molecular FormulaC₅H₆F₂O₂
Molecular Weight136.10 g/mol
Melting Point58-63 °C
AppearanceWhite to yellow to pale brown solid
InChI KeyHLFLYOQLHYYNLT-UHFFFAOYSA-N

Conclusion and Future Outlook

This compound is a valuable building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The [2+1] cycloaddition of difluorocarbene to methyl methacrylate provides a direct route to its ester precursor, which can be readily hydrolyzed to the desired carboxylic acid. While the general principles of this transformation are well-understood, further research into more efficient and selective catalytic methods for the difluorocyclopropanation of electron-deficient alkenes would be a welcome advancement. The development of asymmetric variants of this reaction would also be of significant interest, providing access to enantioenriched building blocks for chiral drug synthesis. As the demand for sophisticated fluorinated molecules continues to grow, the importance of versatile intermediates like this compound is set to increase.

References

  • Hu, J., & Zhang, X. (2021). Transition-metal difluorocarbene complexes.
  • Rullière, P., Cyr, P., & Charette, A. B. (2016). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters, 18(9), 1988–1991. [Link]
  • Rullière, P., Cyr, P., & Charette, A. B. (2016). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters, 18(9), 1988–1991. [Link]
  • Rullière, P., Cyr, P., & Charette, A. B. (2016). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. PubMed. [Link]
  • Mlostoń, G., Hamera-Fałdyga, R., & Heimgartner, H. (2020). A DFT Study on the Molecular Mechanism of Additions of Electrophilic and Nucleophilic Carbenes to Non-Enolizable Cycloaliphatic Thioketones. Molecules, 25(18), 4153. [Link]
  • WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method. (2018).
  • Hu, J., & Zhang, W. (2003). A novel approach of cycloaddition of difluorocarbene to alpha,beta-unsaturated aldehydes and ketones: synthesis of gem-difluorocyclopropyl ketones and 2-fluorofurans. Organic & Biomolecular Chemistry, 1(7), 1151-1156. [Link]
  • McCloskey, C. M., & Coleman, G. H. (1943). cyclopropanecarboxylic acid. Organic Syntheses, 23, 24. [Link]
  • Fuchibe, K., Morota, Y., Miura, T., & Ichikawa, J. (2022). Difluorocarbene in Cycloadditions and Annulations for the Synthesis of gem-Difluorocarbocycles and gem-Difluoroheterocycles. European Journal of Organic Chemistry, 2022(28), e202200424. [Link]
  • (±)-2,2-Difluoro-1-methylcyclopropanecarboxylic acid, 97%. (n.d.). Fisher Scientific. [Link]
  • Hu, J., & Zhang, W. (2003). A Novel Approach of Cycloaddition of Difluorocarbene to α,β-Unsaturated Aldehydes and Ketones: Synthesis of gem-Difluorocyclopropyl Ketones and 2-Fluorofurans.
  • CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid. (2015).
  • Fuchibe, K., Morota, Y., Miura, T., & Ichikawa, J. (2022). Difluorocarbene-Based [4 + 1] Cycloaddition Strategy for Synthesizing Derivatives of 5-Fluorinated Thiazoles and Oxazoles. Semantic Scholar. [Link]
  • de la Torre, D., & Ramon, D. J. (2021). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 26(16), 4991. [Link]
  • Giraud, A., et al. (2012).
  • Koch, H., & Haaf, W. (1964). 1-methylcyclohexanecarboxylic acid. Organic Syntheses, 44, 77. [Link]
  • Foley, C. A., et al. (2020). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. Journal of Medicinal Chemistry, 63(18), 10186–10231. [Link]
  • Danheiser, R. L., & Savariar, S. (1989). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 68, 66. [Link]
  • Karageorge, G. N., et al. (2020). Pseudonatural Products for Chemical Biology and Drug Discovery. Journal of Medicinal Chemistry, 63(5), 1935–1960. [Link]
  • Cooper, A. I., & Holmes, A. B. (2003). Polymerisation of methyl methacrylate in supercritical difluoromethane.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Difluoro-1-methylcyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-Difluoro-1-methylcyclopropanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this specific synthesis. The following troubleshooting guides and FAQs are structured in a question-and-answer format to directly address issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary and most established method involves the [2+1] cycloaddition of difluorocarbene (:CF₂) with a methyl-substituted alkene precursor, typically an ester of 2-butenoic acid (crotonic acid) or a related derivative.[1] The resulting cyclopropanated ester is then hydrolyzed to yield the final carboxylic acid. The main challenge lies in the efficient and safe generation of difluorocarbene.

Q2: Why is the choice of difluorocarbene precursor so critical?

A2: The choice of precursor dictates the reaction conditions (temperature, solvent, initiators), achievable yield, and safety considerations. Different precursors have varying stabilities and mechanisms of carbene generation. For instance, thermal decomposition of sodium chlorodifluoroacetate (ClCF₂COONa) requires high temperatures and carries a risk of exothermic decomposition if not controlled properly.[2][3] In contrast, reagents like trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent) can generate difluorocarbene under milder conditions but may require specific activators.[4][5]

Q3: My alkene substrate is electron-deficient. Will this be a problem?

A3: Yes, this is a known challenge. Difluorocarbene is an electrophilic species, meaning it reacts more readily with electron-rich alkenes.[6] If your starting material is an electron-deficient alkene (e.g., crotonic acid or its esters), you can expect lower reactivity and may need to employ more forceful conditions or more reactive carbene sources to achieve good yields.[6]

Troubleshooting Guide: Common Synthesis Challenges

Problem Area 1: Low or No Reaction Conversion

Q: I'm attempting a difluorocyclopropanation using sodium chlorodifluoroacetate (ClCF₂COONa) in diglyme, but I'm seeing very low conversion of my starting alkene. What's going wrong?

A: This is a frequent issue when using ClCF₂COONa. The problem often lies in the temperature control and the quality of the reagent.

Possible Causes & Recommended Solutions:

  • Insufficient Temperature: The thermal decomposition of ClCF₂COONa to generate difluorocarbene requires high temperatures, typically around 160-180 °C in solvents like diglyme or triglyme.[2][3]

    • Solution: Ensure your reaction vessel is fully submerged in a pre-heated oil bath and that the internal reaction temperature reaches the target. Use a high-boiling point solvent like diglyme or triglyme that can handle these temperatures.

  • Reagent Quality and Handling: Sodium chlorodifluoroacetate is hygroscopic. Moisture can interfere with the reaction.

    • Solution: Dry the reagent thoroughly under vacuum before use.[3] Store it in a desiccator. It's also crucial to handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture uptake.

  • Runaway Reaction Risk: A critical safety issue with this reagent is the potential for a "buildup" if added too quickly at a temperature that is too low. If the salt accumulates and then the temperature rises, a violent exothermic decomposition can occur.[3]

    • Solution: Add the ClCF₂COONa (or a solution of it) slowly and portion-wise to the reaction mixture that is already at the target temperature.[3] This ensures it decomposes as it's added, preventing accumulation. Monitor for gas (CO₂) evolution as an indicator of decomposition.[3]

Problem Area 2: Byproduct Formation and Low Selectivity

Q: My reaction with the Ruppert-Prakash reagent (TMSCF₃) is giving me a complex mixture of products, not just my desired difluorocyclopropane. How can I improve the selectivity?

A: The Ruppert-Prakash reagent is versatile but its reactivity needs to be carefully channeled. Byproduct formation often stems from incorrect activation or side reactions.

Possible Causes & Recommended Solutions:

  • Incorrect Activator/Initiator: TMSCF₃ requires an initiator to generate difluorocarbene. Common choices are sources of fluoride ion (like TBAF or TBAT) or sodium iodide (NaI).[5] Using the wrong activator or stoichiometry can lead to side reactions.

    • Solution: For difluorocyclopropanation, NaI is a highly effective and commonly used initiator.[5] The reaction of TMSCF₃ with NaI generates the difluorocarbene precursor. Ensure you are using the correct catalytic or stoichiometric amount as per established protocols.

  • Reaction Temperature: While TMSCF₃ allows for milder conditions than ClCF₂COONa, temperature is still a key parameter. The decomposition of the trifluoromethyl anion intermediate to difluorocarbene is temperature-dependent.

    • Solution: Optimize the temperature. Reactions are often run at moderate temperatures (e.g., 65 °C).[5] Running the reaction at too low a temperature may result in incomplete reaction, while too high a temperature can lead to decomposition and side products.

  • "Slow Addition Protocol": Adding the TMSCF₃ reagent all at once can lead to a high instantaneous concentration of reactive intermediates, promoting side reactions.

    • Solution: Employ a "slow addition protocol" using a syringe pump to add the TMSCF₃ to the reaction mixture over several hours. This maintains a low, steady concentration of difluorocarbene, favoring the desired [2+1] cycloaddition over other pathways.[4]

Problem Area 3: Difficult Product Purification

Q: I've successfully formed the this compound, but I'm struggling with the final purification. The product seems to co-elute with byproducts on silica gel, and I'm losing yield during workup.

A: Purifying small, relatively polar, and potentially volatile fluorinated compounds can be challenging.

Possible Causes & Recommended Solutions:

  • Workup Issues: The carboxylic acid functional group can lead to emulsions during aqueous extraction.

    • Solution: During the workup, after hydrolysis of the ester, acidify the aqueous layer carefully (e.g., with HCl) to a low pH (pH 1-2) to ensure the carboxylic acid is fully protonated.[7] This will make it more soluble in organic extraction solvents like ethyl acetate or dichloromethane. Use a brine wash to help break up any emulsions.

  • Volatility: Small fluorinated molecules can have surprisingly high volatility.

    • Solution: When removing solvents on a rotary evaporator, use a lower bath temperature and moderate vacuum to avoid losing your product.[8]

  • Chromatography Challenges: The polarity of the carboxylic acid can cause streaking on silica gel columns.

    • Solution 1 (Modify Eluent): Add a small amount of acetic acid or formic acid (e.g., 0.5-1%) to your chromatography eluent system (e.g., Hexane/Ethyl Acetate). This suppresses the deprotonation of your carboxylic acid on the silica surface, leading to sharper peaks and better separation.

    • Solution 2 (Derivatization): If chromatography of the free acid is problematic, consider purifying the ester intermediate before hydrolysis. Esters are typically less polar and behave more predictably on silica gel. Hydrolyze the purified ester in a final, clean step.

    • Solution 3 (Crystallization): The target compound is a solid at room temperature (m.p. 58-63 °C).[9] Crystallization can be an excellent alternative to chromatography for purification. Experiment with different solvent systems (e.g., hexanes/ethyl acetate, toluene) to find conditions that allow for selective crystallization of your product.

Data & Protocols

Table 1: Comparison of Common Difluorocarbene Precursors
Reagent NameCommon NameFormulaTypical ConditionsProsCons
Sodium ChlorodifluoroacetateN/AClCF₂COONaHigh Temp (160-180°C), Aprotic Solvent (Diglyme)Inexpensive, readily availableHigh temperatures, risk of exothermic decomposition, safety concerns[2][3]
(Trifluoromethyl)trimethylsilaneRuppert-Prakash ReagentTMSCF₃Mild Temp (RT to 65°C), NaI or F⁻ initiatorMilder conditions, high functional group toleranceMore expensive, requires specific activators[4][5]
DibromodifluoromethaneN/ACBr₂F₂Requires reducing agent (e.g., Zn dust)Effective for electron-rich alkenesCan be low-yielding for electron-deficient alkenes[6]
Protocol: Synthesis via Ruppert-Prakash Reagent (TMSCF₃)

This protocol is adapted from established methods for the difluorocyclopropanation of alkenes.[5]

Step 1: Difluorocyclopropanation of Ethyl Crotonate

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium iodide (NaI, 1.5 eq.) and the starting alkene, ethyl crotonate (1.0 eq.).

  • Add a suitable solvent, such as anhydrous tetrahydrofuran (THF).

  • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • In a separate syringe, prepare a solution of (Trifluoromethyl)trimethylsilane (TMSCF₃, 2.5 eq.) in THF.

  • Heat the reaction mixture to 65 °C with vigorous stirring.

  • Using a syringe pump, add the TMSCF₃ solution to the reaction mixture over a period of 4-6 hours.

  • After the addition is complete, allow the reaction to stir at 65 °C for an additional 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of sodium thiosulfate, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ethyl 2,2-difluoro-1-methylcyclopropanecarboxylate by column chromatography on silica gel.

Step 2: Hydrolysis to the Carboxylic Acid

  • Dissolve the purified ester from Step 1 in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 2-3 eq.) and stir the mixture at room temperature until the ester is fully consumed (monitor by TLC).

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., hexanes or ether) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with cold 1M HCl.

  • Extract the acidified aqueous layer with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Visual Diagrams

General Reaction Scheme

G cluster_start Starting Materials cluster_product Products Alkene Ethyl Crotonate Ester Ethyl 2,2-difluoro-1- methylcyclopropanecarboxylate Alkene->Ester [2+1] Cycloaddition :CF₂ Carbene_Source Difluorocarbene Source (e.g., TMSCF3 + NaI) Carbene_Source->Ester Acid 2,2-Difluoro-1- methylcyclopropanecarboxylic acid Ester->Acid Hydrolysis (e.g., LiOH, H₃O⁺)

Caption: General synthesis pathway for this compound.

Troubleshooting Workflow: Low Yield

G Start Low Yield or No Reaction Check_Reagent Check Reagent Quality (TMSCF₃, NaI, Solvent) Start->Check_Reagent Check_Conditions Verify Reaction Conditions (Temp, Inert Atm.) Check_Reagent->Check_Conditions Good Quality Sol_Reagent Use fresh/dry reagents and anhydrous solvent Check_Reagent->Sol_Reagent Poor Quality Check_Addition Review Addition Protocol Check_Conditions->Check_Addition Correct Sol_Conditions Ensure correct temp (65°C) and strict inert atmosphere Check_Conditions->Sol_Conditions Incorrect Sol_Addition Use slow addition via syringe pump Check_Addition->Sol_Addition Too Fast

Sources

Technical Support Center: Synthesis of 2,2-Difluoro-1-methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-difluoro-1-methylcyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their experiments. By understanding the underlying reaction mechanisms, you can optimize your synthetic route to achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and established method is the [2+1] cycloaddition of a difluorocarbene (:CF₂) with a methacrylic acid derivative, typically methyl methacrylate, followed by hydrolysis of the resulting ester.

Q2: What are the common sources of difluorocarbene for this reaction?

Several reagents can be used to generate difluorocarbene in situ. The choice of reagent can significantly impact reaction conditions, yield, and byproduct profile. Common sources include:

  • Sodium chlorodifluoroacetate (ClCF₂COONa): A cost-effective but often requires high temperatures for thermal decomposition.

  • Trimethylsilyl trifluoromethane (TMSCF₃) with a fluoride source (e.g., NaI): Allows for milder reaction conditions.

Q3: Why is my yield of the desired product consistently low?

Low yields can stem from several factors.[2] Key areas to investigate include:

  • Purity of Starting Materials: Impurities in the methacrylic acid derivative or the difluorocarbene precursor can lead to side reactions.

  • Reaction Temperature: The optimal temperature is crucial. Temperatures that are too high can lead to decomposition and byproduct formation, while temperatures that are too low may result in an incomplete reaction.

  • Stoichiometry: The ratio of the alkene to the difluorocarbene precursor should be carefully optimized. An excess of the carbene precursor can lead to unwanted side reactions.

  • Moisture and Air Sensitivity: Some difluorocarbene generation methods are sensitive to moisture and air. Ensure anhydrous conditions and an inert atmosphere when necessary.

Troubleshooting Guide: Common Byproducts and Mitigation Strategies

This section details the most probable byproducts encountered during the synthesis of this compound, their mechanisms of formation, and actionable troubleshooting steps.

Byproduct 1: Polymerized Methyl Methacrylate

Issue: You observe a significant amount of a viscous, insoluble material in your reaction mixture, leading to a low yield of the desired cyclopropane product.

Plausible Cause: Methyl methacrylate is prone to free-radical polymerization, which can be initiated by heat or trace impurities.[3][4] The conditions of the difluorocyclopropanation, especially if conducted at elevated temperatures, can trigger this unwanted side reaction.

Troubleshooting Workflow:

G cluster_0 Problem: Polymer Formation cluster_1 Potential Causes & Investigation cluster_2 Solutions & Mitigation Problem High viscosity, insoluble material Cause1 High Reaction Temperature Problem->Cause1 Cause2 Presence of Radical Initiators Problem->Cause2 Cause3 Prolonged Reaction Time Problem->Cause3 Solution1 Lower Reaction Temperature Cause1->Solution1 Solution2 Add Radical Inhibitor (e.g., Hydroquinone) Cause2->Solution2 Solution4 Purify Methyl Methacrylate Before Use Cause2->Solution4 Solution3 Optimize Reaction Time Cause3->Solution3

Caption: Troubleshooting Polymer Formation.

Experimental Protocol: Mitigation of Polymerization

  • Purification of Methyl Methacrylate: Before use, wash methyl methacrylate with an aqueous solution of sodium hydroxide to remove the inhibitor, followed by washing with water and brine. Dry over an anhydrous salt (e.g., MgSO₄) and distill under reduced pressure.

  • Addition of a Radical Inhibitor: Add a small amount (e.g., 100 ppm) of a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) to the reaction mixture.

  • Temperature Control: Carefully control the reaction temperature. If using a high-temperature difluorocarbene source, consider switching to a milder reagent like TMSCF₃/NaI.

  • Reaction Time: Monitor the reaction progress by TLC or GC to avoid unnecessarily long reaction times.

Byproduct 2: Michael Addition Products

Issue: You observe impurities with a higher molecular weight than your desired product, particularly when using basic conditions for difluorocarbene generation.

Plausible Cause: Methacrylic acid and its esters are Michael acceptors.[5][6][7][8][9] If nucleophiles are present in the reaction mixture (e.g., residual alkoxides from base-mediated carbene generation, or even the carboxylate of methacrylic acid itself), they can undergo a Michael addition to the double bond.

Formation Pathway:

G cluster_0 Michael Addition Byproduct Formation Start Methyl Methacrylate + Nucleophile (Nu⁻) Intermediate Enolate Intermediate Start->Intermediate Base-catalyzed addition Product Michael Adduct Intermediate->Product Protonation

Caption: Michael Addition Pathway.

Troubleshooting Steps:

  • Choice of Base: If using a base to generate difluorocarbene, opt for a non-nucleophilic, sterically hindered base.

  • Control of Nucleophiles: Ensure all reagents and solvents are free from nucleophilic impurities. If using methacrylic acid directly, consider esterification prior to cyclopropanation to protect the carboxylic acid group.

  • Reaction Conditions: Lowering the reaction temperature can disfavor the Michael addition.

Byproduct 3: Products of Difluorocarbene Insertion into O-H Bonds

Issue: When using methacrylic acid as the starting material, you detect byproducts that appear to be difluoromethyl esters or related compounds.

Plausible Cause: Difluorocarbene can insert into the O-H bond of carboxylic acids.[10][11][12][13] This can lead to the formation of a difluoromethyl ester of methacrylic acid, which may or may not undergo subsequent difluorocyclopropanation.

Troubleshooting and Mitigation:

  • Protecting Group Strategy: The most effective way to prevent this side reaction is to protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before the difluorocyclopropanation step. The ester can then be hydrolyzed in a subsequent step to yield the desired carboxylic acid.

Experimental Protocol: Esterification of Methacrylic Acid

  • Dissolve methacrylic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture for several hours.

  • Remove the excess methanol under reduced pressure.

  • Extract the methyl methacrylate with an organic solvent, wash with a saturated sodium bicarbonate solution and brine, dry, and distill.

Byproduct 4: Ring-Opened Products

Issue: You observe impurities that are not cyclopropanes but rather linear, fluorinated compounds.

Plausible Cause: Gem-difluorocyclopropanes can undergo ring-opening reactions under certain conditions, such as high temperatures or in the presence of Lewis acids or radical initiators.[14]

Mitigation Strategies:

  • Mild Reaction Conditions: Employ milder methods for difluorocarbene generation that do not require high temperatures.

  • Purification: During workup and purification, avoid strongly acidic or basic conditions and high temperatures.

  • Quenching: Ensure the reaction is properly quenched to neutralize any reactive species that could promote ring-opening.

Data Summary Table

Byproduct TypePlausible CauseKey Mitigation Strategies
Polymerized Methyl Methacrylate Free-radical polymerizationLower temperature, add inhibitor, purify monomer
Michael Addition Products Presence of nucleophilesUse non-nucleophilic base, protect carboxylic acid
O-H Insertion Products Reaction with carboxylic acidProtect carboxylic acid as an ester
Ring-Opened Products High temperature, acidic/basic conditionsUse mild reaction conditions, careful workup

References

  • Dolbier, W. R., Jr. (2005). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 1, 9.
  • BenchChem. (2025). Troubleshooting low yields in fluorocyclopropane synthesis. BenchChem.
  • Hu, J., & Ni, C. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(07), 842-863.
  • Serdiuk, T., & Mykhailiuk, P. K. (2018). Difluorocarbene as a Building Block for Consecutive Bond-Forming Reactions. Accounts of Chemical Research, 51(7), 1643-1655.
  • Thermo Fisher Scientific. (n.d.). (±)-2,2-Difluoro-1-methylcyclopropanecarboxylic acid, 97%.
  • Zhang, C., et al. (2024). Difluorocarbene-Promoted O-O Bond Activation of Peroxy Acids for Electrophilic Carboxylation of Boronic Acids. Chemistry – An Asian Journal, 19(19), e202400613.
  • Howdle, S. M., et al. (2000). Polymerisation of methyl methacrylate in difluoromethane, CO2 and toluene. Polymer, 41(19), 7273-7278.
  • Sigma-Aldrich. (n.d.). This compound 97%.
  • Zuo, B., et al. (2017).
  • Yu, J., et al. (2019). Oxidation of difluorocarbene and subsequent trifluoromethoxylation.
  • Wang, Z., et al. (2018). N—H and O—H Difluoromethylation of N -Heterocycles. Chinese Journal of Organic Chemistry, 38(8), 2118-2125.
  • Konno, T., et al. (2016).
  • Li, W., et al. (2024). Difluorocarbene‐Promoted O−O Bond Activation of Peroxy Acids for Electrophilic Carboxylation of Boronic Acids. Chemistry – An Asian Journal, e202400613.
  • Wang, X., et al. (2021). Controlled and efficient polymerization of methyl methacrylate catalyzed by pyridinylidenaminophosphine based Lewis pairs. Polymer Chemistry, 12(35), 4996-5004.
  • Stevens, M. P. (n.d.).
  • ChemicalBook. (n.d.). 2,2-DIFLUORO-1-METHYLCYCLOPROPANE CARBOXYLIC ACID.
  • Fisher Scientific. (n.d.). (±)-2,2-Difluoro-1-methylcyclopropanecarboxylic acid, 97%.
  • Serdiuk, T., & Mykhailiuk, P. K. (2018). Difluorocarbene as a Building Block for Consecutive Bond-Forming Reactions. Accounts of Chemical Research, 51(7), 1643-1655.
  • Jyothi, M. S., et al. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. Current Organic Chemistry, 26(13), 1265-1299.
  • Huang, X., & Fu, W. (2006). Ring-Opening Reactions of Difluoro(methylene)cyclopropanes with Halogens and Amines. The Journal of Organic Chemistry, 71(13), 5039–5042.
  • Environment Canada. (1993).
  • Canto, R. F. S., et al. (2008).
  • Roehm, G. m. b. H. (1986). Method for polymerizing methyl methacrylate. U.S.
  • Organic Chemistry Portal. (n.d.).
  • Taylor & Francis. (n.d.). Michael addition – Knowledge and References.
  • Jahngen, E., et al. (2007). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. ARKIVOC, 2007(ix), 135-149.
  • Waterman, R., & Hillhouse, G. L. (2011). Stepwise addition of difluorocarbene to a transition metal centre.
  • Boncel, S., et al. (2011). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Beilstein Journal of Organic Chemistry, 7, 100-107.
  • Abolins, A., et al. (2023). Mechanism of carbon–carbon Michael nucleophilic 1,4-addition reactions. RSC Advances, 13(23), 15638-15648.
  • Thermo Fisher Scientific. (n.d.). (±)-2,2-Difluoro-1-methylcyclopropanecarboxylic acid, 97%.
  • De, S., et al. (2022). Tandem dehydrogenation-olefination-decarboxylation of cycloalkyl carboxylic acids via multifold C–H activation.
  • Karaca, F., et al. (2020). Kinetic Study of the Free Radical Copolymerization of Methyl Methacrylate with 2-Perfluorooctyl Ethyl Methacrylate by Quantum Computational Approach. Polymers, 12(11), 2536.
  • ECETOC. (1995).
  • PubChem. (n.d.).
  • Gurung, L., et al. (2021). Efficient and catalyst free synthesis of acrylic plastic precursors: methyl propionate and methyl methacrylate synthesis through reversible CO2 capture. Green Chemistry, 23(16), 5896-5903.
  • PubChem. (n.d.).

Sources

Technical Support Center: Synthesis of 2,2-Difluoro-1-methylcyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-Difluoro-1-methylcyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing reaction yields and troubleshooting common experimental hurdles. The gem-difluorocyclopropane motif is a valuable bioisostere for various functional groups, making this target molecule and its derivatives highly relevant in medicinal chemistry.

Part 1: Overview of the Core Synthesis

The most common and effective route to this compound involves the difluorocyclopropanation of a suitable methacrylate ester, followed by hydrolysis. The key transformation is the generation of difluorocarbene (:CF2) and its subsequent [2+1] cycloaddition to the alkene.

Several reagents can generate difluorocarbene, but two are predominantly used for their reliability and substrate compatibility:

  • Sodium Chlorodifluoroacetate (ClCF₂COONa): A classic, cost-effective reagent that generates :CF2 via thermal decarboxylation.[1][2][3]

The general synthetic pathway is illustrated below.

G cluster_0 Step 1: Difluorocyclopropanation cluster_1 Step 2: Hydrolysis cluster_2 Reagent Systems for :CF2 Generation Methacrylate Methyl 2-methylprop-2-enoate (Methyl Methacrylate) Cycloadd [2+1] Cycloaddition Methacrylate->Cycloadd Carbene_Gen Difluorocarbene (:CF2) Generation Carbene_Gen->Cycloadd Ester_Product Methyl 2,2-difluoro-1- methylcyclopropane-1-carboxylate Cycloadd->Ester_Product Hydrolysis Saponification (e.g., LiOH, H₂O/THF) Ester_Product->Hydrolysis Final_Product 2,2-Difluoro-1-methylcyclopropane- carboxylic acid Hydrolysis->Final_Product TMSCF3 TMSCF₃ (Ruppert-Prakash) + NaI (cat.) in THF/DME, 65-85 °C TMSCF3->Carbene_Gen ClCF2COONa ClCF₂COONa in Diglyme, ~180 °C ClCF2COONa->Carbene_Gen

Caption: General synthetic workflow for the target acid.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues that can lead to suboptimal yields.

Issue 1: Low or No Yield of the Cyclopropanated Ester

Question: My reaction shows very low conversion of the starting methyl methacrylate. I'm seeing mostly starting material and some unidentifiable baseline material on TLC. What's going wrong?

Answer: This is the most common failure mode and usually points to a problem with the generation or trapping of the highly reactive difluorocarbene intermediate. Let's break down the potential causes based on your chosen reagent system.

G cluster_tms Using TMSCF₃ / NaI cluster_clcf Using ClCF₂COONa Start Problem: Low/No Product Check_TMS 1. TMSCF₃ Quality? (Volatile, moisture-sensitive) Start->Check_TMS Check_Salt 1. Salt Quality? (Hygroscopic, ensure dry) Start->Check_Salt Check_NaI 2. NaI Activity? (Anhydrous? Finely powdered?) Check_TMS->Check_NaI Solution_Reagent Solution: Use fresh/purified reagents. Handle under inert atmosphere. Check_TMS->Solution_Reagent Check_Temp_TMS 3. Temperature Too Low? (Needs 65-85 °C for initiation) Check_NaI->Check_Temp_TMS Check_NaI->Solution_Reagent Check_Solvent_TMS 4. Solvent Quality? (Anhydrous THF/DME?) Check_Temp_TMS->Check_Solvent_TMS Solution_Temp Solution: Ensure internal reaction temp reaches the required threshold. Check_Temp_TMS->Solution_Temp Solution_Solvent Solution: Use freshly dried, high-purity aprotic polar solvents. Check_Solvent_TMS->Solution_Solvent Check_Temp_ClCF 2. Temperature Too Low? (Decarboxylation needs >160 °C) Check_Salt->Check_Temp_ClCF Check_Salt->Solution_Reagent Check_Solvent_ClCF 3. Solvent Boiling Point? (Diglyme/Triglyme required) Check_Temp_ClCF->Check_Solvent_ClCF Check_Temp_ClCF->Solution_Temp Check_Solvent_ClCF->Solution_Solvent

Caption: Troubleshooting logic for low product conversion.

Causality & Solutions:

  • Reagent Quality and Handling:

    • TMSCF₃: The Ruppert-Prakash reagent is volatile and moisture-sensitive.[7] Use a fresh bottle or distill older stock. Ensure all additions are performed under a strictly inert atmosphere (Argon or Nitrogen).

    • Sodium Chlorodifluoroacetate (ClCF₂COONa): This salt is hygroscopic.[1] Ensure it is thoroughly dried under vacuum before use, as water can interfere with the reaction.

  • Reaction Temperature:

    • TMSCF₃ Method: The generation of difluorocarbene is not instantaneous and requires thermal energy to proceed efficiently, typically in refluxing THF (66 °C) or DME (85 °C).[9] Ensure your oil bath is set to achieve the correct internal reaction temperature.

    • ClCF₂COONa Method: Thermal decarboxylation is the rate-limiting step and requires high temperatures, often around 180 °C.[2][3] This necessitates the use of high-boiling solvents like diglyme (b.p. 162 °C) or triglyme (b.p. 216 °C). Using a lower boiling solvent like THF will prevent the reaction from ever starting.

  • Solvent Purity:

    • Both methods are sensitive to protic impurities. Use anhydrous solvents. Water or alcohols can quench the intermediates involved in carbene generation.

Issue 2: Yield is Moderate, but Significant Side Products are Formed

Question: I'm getting about 30-40% yield, but my crude NMR is messy, showing byproducts. How can I improve the selectivity and final yield?

Optimization Strategies:

ParameterRecommended ActionRationale
Reagent Stoichiometry Use a slight excess of the carbene precursor (1.5 - 2.5 equivalents of TMSCF₃).A large excess of the carbene precursor is often required to maintain a sufficient concentration of :CF2 for efficient trapping by the alkene, especially for less reactive substrates.[4][5][6][8]
Addition Rate Employ a "Slow Addition Protocol." Add the TMSCF₃ via syringe pump over several hours to the refluxing solution of your alkene and NaI.This is the most critical optimization step.[10] A slow addition maintains a low, steady-state concentration of :CF2. This minimizes the bimolecular self-reaction (dimerization) and maximizes the chance of it reacting with the alkene, which is present in high concentration.[4][5][6][8]
Concentration Run the reaction at a moderate concentration (e.g., 0.2-0.5 M with respect to the alkene).If the reaction is too dilute, the probability of the carbene finding an alkene molecule before another carbene molecule decreases, favoring dimerization.
Reaction Time Monitor the reaction by TLC or GC-MS.For less reactive or sterically hindered alkenes, extended reaction times (up to 24 hours) may be necessary for complete conversion.[9]

Part 3: Frequently Asked Questions (FAQs)

Q1: Which carbene precursor is better, TMSCF₃ or ClCF₂COONa? A: It depends on your scale and substrate.

  • ClCF₂COONa is cheaper and good for large-scale synthesis of simple, robust molecules. However, the high temperatures required (~180 °C) can be problematic for sensitive functional groups.[2][3]

  • TMSCF₃/NaI is milder (65-85 °C) and generally gives higher yields for a broader range of functionalized and electron-deficient alkenes.[7][10] It is often the preferred method in medicinal chemistry and for complex substrates.

Q2: My final hydrolysis step to get the carboxylic acid is giving a low yield. What can I do? A: The hydrolysis of the methyl ester can sometimes be sluggish.

  • Choice of Base: Lithium hydroxide (LiOH) in a THF/water mixture is generally effective. If you see incomplete conversion, you can switch to a stronger base like NaOH or KOH.

  • Temperature: Gently heating the hydrolysis mixture (e.g., to 40-50 °C) can accelerate the reaction.

  • Workup: After acidification, your product may have some solubility in the aqueous layer.[11] Ensure you extract the aqueous phase thoroughly with a suitable organic solvent (e.g., EtOAc, CH₂Cl₂) multiple times to maximize recovery.

Q3: Are there any specific safety precautions for these reactions? A: Yes.

  • TMSCF₃ is a volatile and toxic liquid. Always handle it in a well-ventilated fume hood.

  • The thermal decomposition of ClCF₂COONa can be exothermic and releases CO₂ gas.[12] Ensure the reaction vessel is not sealed and has adequate headspace and efficient reflux condensers.

  • High-temperature reactions with diglyme or triglyme should be conducted behind a blast shield.

Part 4: Detailed Experimental Protocol (Optimized TMSCF₃ Method)

This protocol incorporates the "slow addition" technique for maximizing yield.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a rubber septum, add methyl 2-methylprop-2-enoate (1.0 eq), anhydrous sodium iodide (0.2 eq), and anhydrous 1,2-dimethoxyethane (DME) to achieve a 0.4 M solution.

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes.

  • Heating: Heat the mixture to reflux (approx. 85 °C) with vigorous stirring.

  • Slow Addition: In a separate syringe, take up trimethyl(trifluoromethyl)silane (TMSCF₃, 2.0 eq). Place the syringe on a syringe pump and add the TMSCF₃ to the refluxing reaction mixture dropwise over a period of 6-8 hours.[9][10]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at reflux for an additional 12-16 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting alkene.

  • Workup (Ester): Cool the reaction to room temperature. Quench by slowly adding saturated aqueous sodium bicarbonate solution. Extract the mixture three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification (Ester): Purify the crude methyl 2,2-difluoro-1-methylcyclopropane-1-carboxylate by flash column chromatography on silica gel.

  • Hydrolysis (Acid): Dissolve the purified ester in a 3:1 mixture of THF and water. Add lithium hydroxide (3.0 eq) and stir at room temperature until the reaction is complete (monitor by TLC).

  • Workup (Acid): Acidify the reaction mixture to pH ~2 with 1M HCl. Extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product, this compound.

References

  • O'Neill, J. A., et al. (2020). Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism of NaI-Mediated and Si-Induced Anionic Chain Reactions. Journal of the American Chemical Society, 142(34), 14649-14663. [Link]
  • PubMed. (2020). Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism of NaI-Mediated and Si-Induced Anionic Chain Reactions. [Link]
  • Journal of the American Chemical Society. (2020). Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism of NaI-Mediated and Si-Induced Anionic Chain Reactions. [Link]
  • Journal of the American Chemical Society. (2020). Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism of NaI-Mediated and Si-Induced Anionic Chain Reactions. [Link]
  • Gouverneur, V., et al. (2014). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 10, 2394-2453. [Link]
  • Journal of the Chemical Society, Chemical Communications. (1984).
  • ACS Figshare. (2020). Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism of NaI-Mediated and Si-Induced Anionic Chain Reactions. [Link]
  • Organic Chemistry Portal. (2014).
  • Grokipedia. (2026).
  • ResearchGate. (2022). Synthesis of gem-Difluorocyclopropanes. [Link]
  • Beilstein Journals. (2014).
  • ACS Publications. (2016). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. [Link]
  • Hu, J., et al. (2011). Recent Advances in the Synthetic Application of Difluorocarbene. Chemistry – An Asian Journal, 6(7), 1746-1763. [Link]
  • Wikipedia.
  • University of Rochester. How To: Troubleshoot a Reaction. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in Difluorocarbene Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for difluorocarbene (:CF₂) chemistry. As a uniquely reactive and versatile intermediate, difluorocarbene is a powerful tool for introducing the valuable gem-difluoro motif into organic molecules.[1][2] However, its high reactivity can also lead to a variety of side reactions and experimental challenges.[3][4]

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments. It is structured in a question-and-answer format to directly address specific problems, providing not just solutions but also the underlying mechanistic rationale to empower your research.

Section A: Issues Related to :CF₂ Precursor and Generation

This section focuses on problems arising from the choice, handling, and activation of common difluorocarbene precursors. The method of :CF₂ generation is critical, as the reaction conditions can significantly influence the outcome.[2][5]

Question 1: My difluorocyclopropanation reaction using TMSCF₃ (Ruppert-Prakash Reagent) and a fluoride initiator (like TBAF or CsF) is low-yielding, and I observe significant formation of tetrafluoroethylene (TFE) and other perfluoroalkene byproducts. What is happening and how can I fix it?

Answer: This is a classic issue related to the concentration of difluorocarbene in the reaction medium.

  • Troubleshooting Strategy: The key is to control the rate of :CF₂ generation to match the rate of its reaction with your substrate.

Question 2: I am using a thermal precursor like sodium chlorodifluoroacetate (ClCF₂CO₂Na) or TFDA, but my yields are inconsistent, and the reaction requires high temperatures that decompose my sensitive substrate. Are there milder alternatives?

Answer: Yes, the need for high temperatures with traditional thermal precursors is a common limitation.[4] Modern reagents have been developed to generate :CF₂ under much milder conditions.

  • Causality: Reagents like ClCF₂CO₂Na require thermal energy to induce decarboxylation and loss of a chloride ion to release :CF₂.[1][6] This process often requires temperatures exceeding 150 °C, which is incompatible with many complex molecules. TFDA (trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate) can also generate :CF₂ thermally but may still require conditions that are too harsh for sensitive substrates.[8]

  • Troubleshooting Strategy:

    • Phosphonium-based Precursors: Consider using (triphenylphosphonio)difluoroacetate (PDFA), which is generated from triphenylphosphine and a halodifluoroacetate salt. PDFA can generate :CF₂ under milder conditions.[9]

    • Phosphonate-based Precursors: Diethyl bromodifluoromethylphosphonate (BrCF₂P(O)(OEt)₂) is an excellent, environmentally benign precursor. It undergoes facile P-C bond cleavage upon basic hydrolysis, even at temperatures from -78 °C to room temperature, releasing the bromodifluoromethyl anion which then forms :CF₂. This allows for difluoromethylation of even sensitive substrates like enolizable carbonyls.

    • Silane-based Precursors with Different Activators: Instead of thermal activation, reagents like TMSCF₂Br can be activated under mildly basic or even acidic conditions, offering broad compatibility.[5][10][11]

Workflow for Precursor Selection

G sub Substrate Properties temp_sens Temperature Sensitive? sub->temp_sens base_sens Base Sensitive? acid_sens Acid Sensitive? base_sens->acid_sens  Yes rec_base Recommendation: Base-Activated Precursors (e.g., TMSCF₃/TBAF, BrCF₂P(O)(OEt)₂) base_sens->rec_base  No temp_sens->base_sens  Yes rec_thermal Recommendation: Thermal Precursors (e.g., ClCF₂CO₂Na) temp_sens->rec_thermal  No rec_neutral Recommendation: Neutral/Photochemical (e.g., TFDA, Bis(sulfonium ylide)) acid_sens->rec_neutral  Yes rec_acid Recommendation: Acid-Activated Precursors (e.g., TMSCF₂Br) acid_sens->rec_acid  No G cluster_0 Reaction Pathways for :CF₂ cluster_1 Desired Reaction cluster_2 Side Reactions CF2 :CF₂ Alkene Alkene Substrate CF2->Alkene Dimer TFE (F₂C=CF₂) CF2->Dimer Dimerization NuH Nucleophile (R-OH, R₂NH) CF2->NuH Product gem-Difluorocyclopropane Alkene->Product [2+1] Cycloaddition Insertion R-X-CF₂H NuH->Insertion Nucleophilic Attack

Caption: Competing pathways for difluorocarbene.

Protocols

Protocol 1: Slow-Addition Method for Difluorocyclopropanation using TMSCF₃/NaI

This protocol is designed to minimize :CF₂ dimerization by ensuring a slow, controlled generation of the carbene.

  • Materials:

    • Alkene substrate (1.0 mmol)

    • Sodium Iodide (NaI) (0.2 mmol, 20 mol%)

    • Ruppert-Prakash Reagent (TMSCF₃) (2.5 mmol, 2.5 equiv)

    • Anhydrous solvent (e.g., THF or DME, 5 mL)

    • Syringe pump

    • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Procedure:

    • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the alkene substrate (1.0 mmol) and NaI (0.2 mmol).

    • Add the anhydrous solvent (4 mL) and stir the mixture to ensure good suspension of the NaI.

    • In a separate, dry syringe, prepare a solution of TMSCF₃ (2.5 mmol) in the same anhydrous solvent (1 mL).

    • Place the syringe on a syringe pump.

    • Begin adding the TMSCF₃ solution to the stirring reaction mixture at a slow rate (e.g., over 2-4 hours).

    • Monitor the reaction progress by TLC or ¹⁹F NMR. The appearance of the difluorocyclopropane product and the consumption of the alkene will indicate progress.

    • Upon completion, quench the reaction by adding a few drops of water.

    • Proceed with standard aqueous workup and purification (e.g., column chromatography).

  • Notes:

    • The efficiency of this method relies on the slow addition rate. For very reactive alkenes, the addition can be faster. For less reactive alkenes, a slower addition is beneficial. [7][8] * Ensure all reagents and solvents are anhydrous, as water can react with the intermediates.

References

  • Cai, Y., Zhu, W., Zhao, S., Dong, C., Xu, Z., & Zhao, Y. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Organic Letters, 23(9), 3546–3551. [Link]
  • Bu, J., Tao, X., Huang, M., Chen, Z., Zhao, T., & Yang, Q. (2025). Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights.
  • ResearchGate. (n.d.). Proposed mechanism Possible reaction mechanism of difluorocarbene-induced-[14][21] and-[14][15]Stevens rearrangement of tertiary amines.
  • ResearchGate. (n.d.). Reactions of TFDA with Ketones. Synthesis of Difluoromethyl 2,2-Difluorocyclopropyl Ethers.
  • Zhang, Z., Yu, W., & Ma, J. (2015). Cross-Coupling between Difluorocarbene and Carbene-Derived Intermediates Generated from Diazocompounds for the Synthesis of gem-Difluoroolefins. Organic Letters, 17(24), 6066–6069. [Link]
  • Bu, J., Tao, X., Huang, M., Chen, Z., Zhao, T., & Yang, Q. (2025). Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights.
  • Ichikawa, J. (2006). Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds.
  • ResearchGate. (n.d.). Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA): A new, highly efficient difluorocarbene reagent.
  • Jiang, B., & Yang, C. (1999). Transformation of carbonyl compounds into gem-difluoro compounds with dibromodifluoromethane/zinc reagent. Journal of the Chemical Society, Perkin Transactions 1, (9), 1171–1174. [Link]
  • ResearchGate. (n.d.). Plausible mechanism Possible reaction mechanism of difluorocarbene....
  • PubMed. (n.d.). Difluorocarbene as a Building Block for Consecutive Bond-Forming Reactions.
  • ResearchGate. (n.d.). Reactions of In Situ-Generated Difluorocarbene (:CF 2 ) with Aromatic/Heteroaromatic Alcohols, Thiols, Olefins, and Alkynes under Environmentally Responsible Conditions.
  • ResearchGate. (n.d.). Dichloro- or difluorocarbene incorporated formal C–C bond insertion of strained rings.
  • ResearchGate. (n.d.). Generation of Difluorocarbenes and Introduction of Fluorinated One Carbon Units into Carbonyl and Related Compounds.
  • Dilman, A. D. (2018). Difluorocarbene as a Building Block for Consecutive Bond-Forming Reactions. Accounts of Chemical Research, 51(6), 1474–1482. [Link]
  • ResearchGate. (n.d.). (PDF) Synthesis of gem ‐Difluorocyclopropanes.
  • Sandford, G. (2016). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society, 138(37), 12253–12262. [Link]
  • Wikipedia. (n.d.). Trifluoromethyltrimethylsilane.
  • Dolbier Jr, W. R. (2005). Fluorinated Carbenes. Chemical Reviews, 105(9), 3573–3612. [Link]
  • ResearchGate. (n.d.). Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism of NaI-Mediated, and Si-Induced, Anionic Chain Reactions.
  • Wikipedia. (n.d.). Difluorocarbene.
  • Bevan, J. W., & Haszeldine, R. N. (1976). Carbene chemistry. Part IX. Some C-H insertion reactions of dichlorocarbene in the gas phase. Journal of the Chemical Society, Perkin Transactions 1, (11), 1218-1221. [Link]
  • Hu, J. (2024). A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. Accounts of Chemical Research. [Link]
  • Hu, J. (2024). A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. Accounts of Chemical Research, 57(3), 329-346. [Link]
  • Tosoh USA. (n.d.). CF3-TMS CF3Si(CH3)3.
  • Cai, Y., Zhu, W., & Zhao, S. (2023). TMSCF3-Mediated Conversion of Salicylates into α,α-Difluoro-3-coumaranones: Chain Kinetics, Anion-Speciation, and Mechanism. The Journal of Organic Chemistry. [Link]
  • ResearchGate. (n.d.). Representative reactions of gem‐difluorocyclopropanes.
  • Ni, C., & Hu, J. (2019). Oxidation of difluorocarbene and subsequent trifluoromethoxylation.
  • ResearchGate. (n.d.). Synthesis of difluorocyclopropanes and difluorocyclopropenes.
  • ResearchGate. (n.d.). Development of a new difluorocarbene precursor.
  • Zhang, W. (2021). Transition-metal difluorocarbene complexes.
  • ResearchGate. (n.d.). Difluorocarbene chemistry, radiosynthesis and divergent reactivity of [¹⁸F]1.
  • Hu, J. (2023). Divergent Generation of the Difluoroalkyl Radical and Difluorocarbene via Selective Cleavage of C−S Bonds of the Sulfox. Organic Letters. [Link]
  • Oftadeh, E., Wong, M. J., Yu, J., Li, X., Cao, Y., Gallou, F., Heinz, L., & Lipshutz, B. H. (2024). Reactions of In Situ-Generated Difluorocarbene (:CF2) with Aromatic/Heteroaromatic Alcohols, Thiols, Olefins, and Alkynes under Environmentally Responsible Conditions. The Journal of Organic Chemistry, 89(23), 17331–17337. [Link]
  • Tverezovsky, V. V., & Rulev, Y. A. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 245–272. [Link]
  • ResearchGate. (n.d.). Difluorocarbene Generation via a Spin-Forbidden Excitation under Visible Light Irradiation.
  • Zhang, X., & Song, Q. (2022). Difluorocarbene-induced-[14][21] and-[14][15]Stevens rearrangement of tertiary amines.
  • Taylor & Francis. (n.d.). Difluorocarbene – Knowledge and References.
  • ResearchGate. (n.d.). Development of alkene difluorocyclopropanation reagents. Structures....

Sources

Technical Support Center: Stereoselective Synthesis of 2,2-Difluoro-1-methylcyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-Difluoro-1-methylcyclopropanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the stereoselectivity of this challenging but pharmaceutically relevant transformation. The following resources, presented in a direct question-and-answer format, synthesize established literature and field-proven insights to address common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is achieving high stereoselectivity in the synthesis of this compound and its precursors so challenging?

A1: The primary challenges stem from the inherent properties of the key reactant, difluorocarbene (:CF₂), and the electronic nature of the alkene precursor.

  • Electronic Effects of Fluorine: The two fluorine atoms are highly electron-withdrawing, which reduces the nucleophilicity of the alkene's double bond, making it less reactive towards the electrophilic carbene.[1][2] This can lead to sluggish reactions requiring forcing conditions (e.g., high temperatures), which are often detrimental to stereoselectivity.

  • Reactivity of Difluorocarbene: Difluorocarbene is a highly reactive and electrophilic species.[3] Its short lifetime necessitates in-situ generation, and controlling its trajectory to favor one face of the prochiral alkene over the other requires a highly organized transition state, which is difficult to achieve.

  • Substrate Limitations: The target molecule requires the cyclopropanation of a substituted alkene (e.g., an ester of 2-butenoic acid or a related derivative). The substituents on the alkene play a crucial role in directing the stereochemical outcome, and achieving high selectivity often requires careful tuning of both the substrate and the catalytic system.

Q2: I am observing poor diastereoselectivity in my cyclopropanation reaction. What are the key factors to investigate?

A2: Poor diastereoselectivity is typically a result of insufficient facial control during the carbene addition. The following factors are critical to investigate:

  • Substrate Geometry: The stereochemistry (E/Z) of your starting alkene is paramount, as it directly influences the relative stereochemistry of the final cyclopropane product in stereospecific reactions.[1] Ensure the geometric purity of your starting material using techniques like ¹H NMR with NOE analysis.

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the carboxylic acid or a related functional group is a powerful strategy for inducing diastereoselectivity. The bulky auxiliary physically blocks one face of the alkene, forcing the incoming carbene to attack from the less hindered side. N-acylimidazolidinones have been successfully used for this purpose.[4] If you are using an auxiliary, ensure it is sterically demanding enough and that the linkage provides a conformationally rigid setup.

  • Reaction Temperature: Lowering the reaction temperature often enhances selectivity by reducing the thermal energy of the system, which magnifies the small energy differences between the diastereomeric transition states. However, this must be balanced with the reduced reaction rate of fluoroalkenes.[1]

  • Solvent Choice: The solvent can influence the conformation of the substrate-catalyst complex and the solvation of the transition state. Screen a range of solvents with varying polarities (e.g., dichloromethane, toluene, ethers) to find the optimal medium for diastereoselection.

G start Low Diastereoselectivity Observed check_sm 1. Verify Starting Material Purity & Geometry (E/Z) start->check_sm repurify Repurify or Resynthesize Alkene check_sm->repurify Impure / Isomeric Mixture temp 2. Lower Reaction Temperature check_sm->temp Purity OK repurify->check_sm solvent 3. Screen Solvents (DCM, Toluene, THF) temp->solvent auxiliary 4. Employ a Chiral Auxiliary solvent->auxiliary optimize_aux Optimize Auxiliary (e.g., Evans') auxiliary->optimize_aux success High Diastereoselectivity Achieved optimize_aux->success

Caption: A logical workflow for troubleshooting poor diastereoselectivity.

Q3: My enantioselectivity is low when using a chiral catalyst. How can I optimize this?

A3: Low enantioselectivity points to an ineffective chiral environment around the metal center during the carbene transfer step. Optimization should focus on the catalyst system and reaction conditions.

  • Catalyst and Ligand Choice: This is the most critical factor. Rhodium(II) and Copper(II) complexes are the most common catalysts for these transformations.[1] The stereochemical outcome is dictated by the chiral ligand bound to the metal.

    • Rhodium Catalysts: Dirhodium(II) carboxylates are highly effective. Specifically, Rh₂(S-BTPCP)₄ has been reported to yield high diastereo- and enantioselectivities (up to 20:1 d.r. and 99% ee) for the cyclopropanation of difluoromethylated olefins with diazo compounds.[5]

    • Copper Catalysts: Chiral bis(oxazoline) (BOX) or pyridine-containing ligands complexed with Cu(I) or Cu(II) salts are also viable alternatives, particularly for reactions involving silyl-protected cyclopropenes or other specialized substrates.[6]

  • Catalyst Loading: Ensure the catalyst loading is optimal.[1] While higher loading can increase reaction rates, it may sometimes lead to the formation of less selective catalytic species or promote background (uncatalyzed) reactions. Start with the literature-recommended loading (e.g., 1-5 mol%) and titrate up or down.

  • Slow Addition of Reagents: If using a diazo compound as a carbene precursor, it must be added slowly (e.g., via syringe pump) to the reaction mixture. This maintains a low steady-state concentration of the diazo compound, preventing its decomposition and favoring the catalytic cycle over undesired side reactions.[1]

  • Temperature Control: As with diastereoselectivity, lower temperatures are generally better for enantioselectivity. Reactions are often initiated at 0 °C or even lower temperatures.[2]

Catalyst SystemPrecursor TypeTypical SubstrateReported SelectivityReference
Rh₂(S-BTPCP)₄ Diazo CompoundsDifluoromethylated Olefinsup to 20:1 d.r., 99% ee[5]
Cu(I)/Chiral Bisoxazoline Diazo CompoundsAlkenes/CyclopropenesHigh ee values reported[6]
Chiral Dioxaborolane Ligand Zinc CarbenoidsFluoro-substituted Allylic AlcoholsEffective for enantioselective Simmons-Smith type reactions[1]
Engineered Myoglobin Diazo CompoundsAlkenesBiocatalytic route with good enantioselectivity[1]
Q4: What are the most common methods for generating difluorocarbene, and how does the choice of precursor affect stereoselectivity?

A4: The method of :CF₂ generation is crucial as it dictates reaction conditions, which in turn impact stereoselectivity.

  • From Trimethyl(trifluoromethyl)silane (TMSCF₃): Often called the "Ruppert-Prakash reagent," TMSCF₃ is a popular precursor. In the presence of a nucleophilic initiator like a halide salt (e.g., NaI), it generates difluorocarbene under relatively mild conditions.[7][8] This mildness is highly advantageous for stereoselective catalysis, as it avoids the high temperatures or harsh bases required by other methods. Continuous flow methods have been developed using this precursor, allowing for excellent control over carbene generation.[7][8]

  • From Sodium Chlorodifluoroacetate (ClCF₂COONa): This is a classic, cost-effective reagent. It generates :CF₂ via thermal decarboxylation.[4] A major drawback is the high temperature required (often >180 °C in solvents like diglyme), which can easily erode stereoselectivity and is incompatible with many complex chiral catalysts.[9]

  • From Halodifluoromethanes (e.g., CHClF₂): Generation of :CF₂ via dehydrohalogenation using a strong base (e.g., metal alkoxides) is another method. However, the strong bases can react with the carbene or other functional groups in the substrate, leading to low yields and side products.[3]

For modern, highly stereoselective syntheses, TMSCF₃ is generally the precursor of choice due to the mild, controllable reaction conditions it enables, which are far more compatible with sensitive chiral catalysts.

Experimental Protocols & Methodologies

Protocol 1: Rhodium-Catalyzed Asymmetric Difluorocyclopropanation

This protocol is a representative procedure based on methodologies reported for high-selectivity transformations.[5]

Objective: To synthesize an enantioenriched difluoromethylcyclopropane derivative.

Materials:

  • Difluoromethylated alkene (1.0 equiv)

  • Ethyl diazoacetate (1.2 equiv)

  • Dirhodium(II) catalyst, e.g., Rh₂(S-BTPCP)₄ (1-2 mol%)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum, add the rhodium catalyst and the difluoromethylated alkene.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add anhydrous DCM via syringe and cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath.

  • Slow Addition: In a separate syringe, prepare a solution of ethyl diazoacetate in anhydrous DCM. Add this solution dropwise to the reaction mixture over 4-6 hours using a syringe pump.

    • Causality Note: Slow addition is critical to maintain a low concentration of the diazo compound, minimizing dimerization and maximizing catalytic turnover with high fidelity.[1]

  • Reaction Monitoring: Monitor the reaction progress by TLC or ¹H NMR analysis of aliquots.

  • Quenching: Once the starting material is consumed, allow the reaction to warm to room temperature. Quench by bubbling nitrogen through the solution for 15 minutes to remove any excess diazo compound.

  • Workup:

    • Concentrate the mixture under reduced pressure.

    • Dilute the residue with DCM and wash with saturated aqueous NaHCO₃ and brine.[1]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification & Analysis:

    • Purify the crude product by column chromatography on silica gel.

    • Determine the diastereomeric ratio (d.r.) by ¹H or ¹⁹F NMR of the purified product.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

G cluster_0 Catalytic Cycle catalyst Chiral Rh(II) Catalyst [Rh₂L*₄] carbene Chiral Metal Carbene [Rh₂L*₄]=CHR catalyst->carbene + diazo diazo Diazo Compound (N₂CHR) complex Alkene-Carbene Complex (Transition State) carbene->complex + alkene n2 N₂ carbene->n2 - N₂ alkene Prochiral Alkene product Enantioenriched Cyclopropane complex->product Carbene Transfer (Stereodetermining Step) product->catalyst Product Release caption Catalyst-controlled stereoselective cyclopropanation.

Sources

Difluorocyclopropane Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of difluorocyclopropanes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues that may lead to low yields, side reactions, and purification challenges.

Troubleshooting Guide: Common Pitfalls in Difluorocyclopropanation

This section addresses specific problems you might be encountering during your experiments.

Issue 1: Low or No Product Formation

Question: I am attempting a difluorocyclopropanation of my alkene, but I am observing very low conversion of my starting material. What are the potential causes and how can I improve my yield?

Answer: Low conversion in difluorocyclopropanation reactions can stem from several factors related to the choice of difluorocarbene precursor, reagent quality, and reaction conditions. The reactivity of the alkene itself is also a crucial factor.

Potential Causes & Solutions:

  • Inefficient Difluorocarbene Generation: The method of generating difluorocarbene is critical.

    • Thermal Decomposition of Salts (e.g., ClCF₂COONa): These methods often require high temperatures (e.g., 190 °C in diglyme) and long reaction times, which can lead to substrate or product decomposition.[1][2] A modern alternative is microwave-mediated synthesis, which can significantly reduce reaction times to minutes and allow for the use of lower-boiling solvents like THF.[1]

    • Reagent Stability and Purity: Many difluorocarbene precursors are sensitive to moisture and air. For instance, when using the Ruppert-Prakash reagent (TMSCF₃), it is crucial to use it with an initiator like sodium iodide (NaI).[2][3] Ensure all reagents are fresh and handled under anhydrous and inert conditions.

    • Base-Mediated Dehydrohalogenation: The use of strong bases (e.g., metal alkoxides) with halodifluoromethanes can lead to low yields due to the facile addition of the base to the difluorocarbene.[2][4]

  • Alkene Reactivity: The electronic nature of your alkene substrate plays a significant role.

    • Electron-Rich vs. Electron-Poor Alkenes: Difluorocarbene is an electrophilic species.[2][4] Therefore, electron-rich alkenes (e.g., styrenes, vinyl ethers) generally react more readily than electron-deficient alkenes (e.g., acrylates, acrylonitriles).[2][4] For less reactive, electron-deficient alkenes, more reactive difluorocarbene sources like trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) or Seyferth's reagent (PhHgCF₃) may be necessary to achieve good yields.[2][4]

    • Steric Hindrance: Highly substituted or sterically hindered alkenes may exhibit lower reactivity. Increasing the reaction temperature or using a more reactive carbene source might be necessary.

  • Suboptimal Reaction Conditions:

    • Solvent Choice: The choice of solvent can significantly impact the reaction. For instance, in some Rh-catalyzed reactions, polar solvents like 1,4-dioxane and THF can lead to lower yields compared to less polar solvents like chlorobenzene.[5]

    • Temperature Control: Precise temperature control is essential. Some reactions require initiation at a low temperature (e.g., 0 °C) and are then allowed to warm to room temperature.[6]

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired difluorocyclopropane, but I'm also observing a number of significant side products. What are the likely side reactions and how can I minimize them?

Answer: Side product formation is a common issue and can often be attributed to the stability of the reagents, intermediates, or the product itself under the reaction conditions.

Potential Causes & Solutions:

  • Ring-Opening Reactions: gem-Difluorocyclopropanes are strained rings and can undergo ring-opening reactions, especially in the presence of transition metals (e.g., Pd, Rh) or Lewis acids.[5][7][8][9] This can lead to the formation of monofluoroalkenes or other rearranged products.

    • Minimization Strategy: If ring-opening is not the desired outcome, carefully select a catalyst system that favors cyclopropanation over C-C or C-F bond activation. In some cases, avoiding transition metal catalysts altogether and using methods based on thermal or photochemical carbene generation might be preferable.

  • Reagent-Related Side Reactions:

    • Impure Starting Materials: Impurities in the starting alkene can lead to undesired side reactions.[6] Ensure the starting material is of high purity.

    • Reaction with Solvent: The difluorocarbene intermediate can potentially react with the solvent, especially if the solvent has reactive functional groups.

  • Rearrangements and Eliminations: Depending on the substrate, alternative reaction pathways such as rearrangements or eliminations can occur.[6] Careful control of the reaction temperature and stoichiometry can help to favor the desired cyclopropanation pathway.[6]

Issue 3: Difficulty in Product Purification

Question: I have successfully synthesized my difluorocyclopropane, but I am losing a significant amount of product during purification by column chromatography. What are some strategies to improve my isolated yield?

Answer: Difluorocyclopropanes can be challenging to purify due to their volatility and potential sensitivity to the stationary phase used in chromatography.

Potential Causes & Solutions:

  • Product Volatility: Fluorinated compounds are often more volatile than their non-fluorinated analogs.[1]

    • Strategy: When removing the solvent after extraction (e.g., using a rotary evaporator), use a low temperature and vacuum to avoid product loss.[6] It is also advisable to use a cold trap.

  • Decomposition on Stationary Phase: The product may be decomposing on the silica gel.

    • Strategy: You can try deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.[6] Alternatively, using a different stationary phase such as alumina or Florisil might be beneficial.[6]

  • Alternative Purification Methods:

    • Preparative Gas Chromatography (GC): For small-scale reactions with volatile products, preparative GC can be an effective purification method.[6]

    • Solid-Phase Extraction (SPE): For certain applications, SPE cartridges can offer a rapid and efficient method for purification.[6]

Frequently Asked Questions (FAQs)

Q1: Which difluorocarbene precursor should I choose for my reaction?

A1: The choice of precursor depends on several factors, including the reactivity of your alkene, the scale of your reaction, and safety considerations.

PrecursorCommon Name/TypeTypical ConditionsProsCons
ClCF₂COONa Sodium ChlorodifluoroacetateHigh temperature (reflux in diglyme) or microwaveInexpensive, commercially availableHarsh conditions, often low yields for electron-deficient alkenes[1][2]
TMSCF₃ Ruppert-Prakash ReagentRequires initiator (e.g., NaI), often reflux in THFVersatile, good for many functional groupsCorrosive and volatile byproducts[2][3]
FSO₂CF₂COOSiMe₃ (TFDA) Dolbier ReagentModerate temperaturesHighly efficient for both electron-rich and -deficient alkenes[4][10]Can be moisture-sensitive[10]
PhHgCF₃ Seyferth's ReagentReflux in benzene with NaIGood yields for a broad range of alkenesHighly toxic (mercury-based)[2][4]
Ph₃P⁺CF₂CO₂⁻ (PDFA) Difluoromethylene PhosphobetaineThermal decompositionGenerates carbene under neutral conditions (no base needed)May require elevated temperatures[11]

Q2: What are the key safety precautions when performing difluorocyclopropane synthesis?

A2: Several reagents used in these syntheses require special handling:

  • Pyrophoric Reagents: Reagents like diethylzinc (Et₂Zn) are highly pyrophoric and react violently with water.[6] They must be handled under a strict inert atmosphere (argon or nitrogen) using appropriate syringe techniques.[6]

  • Toxic and Corrosive Reagents: Many fluorinating agents and precursors are toxic and/or corrosive.[6] Always consult the Safety Data Sheet (SDS) for the specific reagent you are using and handle it with extreme care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).[6]

  • Pressurized Reactions: Some methods, particularly those involving microwave heating or gaseous reagents, can generate pressure.[1] Ensure you are using appropriately rated reaction vessels and a blast shield.

Q3: How does the electronic nature of the alkene affect the difluorocyclopropanation reaction?

A3: Difluorocarbene is an electrophilic species, meaning it reacts more readily with electron-rich double bonds.[2][4] The lone pairs on the fluorine atoms can donate into the empty p-orbital of the carbene, which stabilizes it but also reduces its reactivity compared to non-halogenated carbenes.[2]

  • Electron-rich alkenes (e.g., enamines, vinyl ethers, styrenes) are generally excellent substrates and react under milder conditions.[2][4]

  • Electron-deficient alkenes (e.g., α,β-unsaturated esters, nitriles) are less reactive and often require more forceful conditions or more reactive carbene sources like TFDA to achieve good yields.[2][4]

Q4: Can I perform a difluorocyclopropanation on a large scale?

A4: Scaling up any chemical reaction presents challenges, and difluorocyclopropanation is no exception.[12] Key considerations include:

  • Heat Transfer: Exothermic reactions can be difficult to control in large vessels, leading to thermal gradients and potential side reactions.[12]

  • Mixing Efficiency: Ensuring efficient mixing in a large reactor is crucial for maintaining homogeneity and achieving consistent results.[12]

  • Reagent Addition: The rate of addition of reagents can become critical on a larger scale to control the reaction rate and temperature. For large-scale synthesis, robust and safe methods are paramount. The use of reagents like TMSCF₃ with NaI has been shown to be effective on a larger scale.[13] Continuous flow chemistry is also emerging as a powerful technique for scaling up these reactions safely and efficiently.[2][14]

Experimental Protocols & Workflows

Protocol: Microwave-Assisted Difluorocyclopropanation of Styrene

This protocol is adapted from a method utilizing sodium chlorodifluoroacetate under microwave irradiation, which offers a significant improvement in reaction time compared to traditional thermal methods.[1]

Materials:

  • Styrene

  • Sodium chlorodifluoroacetate (ClCF₂COONa)

  • Tetrahydrofuran (THF), anhydrous

  • Microwave reactor vial with a stir bar

Procedure:

  • To a microwave reactor vial, add styrene (1.0 mmol), sodium chlorodifluoroacetate (2.0 mmol), and anhydrous THF (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 170 °C for 5 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent carefully on a rotary evaporator at low temperature and pressure to avoid loss of the volatile product.

  • Purify the crude product by column chromatography on silica gel (eluting with hexane) to afford 1,1-difluoro-2-phenylcyclopropane.

Workflow Diagrams

Troubleshooting_Low_Yield Start Low or No Product Formation Check_Carbene Assess Difluorocarbene Generation Method Start->Check_Carbene Check_Alkene Evaluate Alkene Reactivity Start->Check_Alkene Check_Conditions Review Reaction Conditions Start->Check_Conditions Carbene_Source Inefficient Precursor? (e.g., ClCF2COONa) Check_Carbene->Carbene_Source Reagent_Quality Poor Reagent Quality? (Moisture, Purity) Check_Carbene->Reagent_Quality Alkene_Type Electron-Deficient Alkene? Check_Alkene->Alkene_Type Solvent Suboptimal Solvent? Check_Conditions->Solvent Temperature Incorrect Temperature Profile? Check_Conditions->Temperature Solution_Carbene_1 Switch to more reactive source (e.g., TFDA) or use microwave Carbene_Source->Solution_Carbene_1 Solution_Carbene_2 Use fresh, anhydrous reagents under inert atmosphere Reagent_Quality->Solution_Carbene_2 Solution_Alkene Use more reactive carbene source or harsher conditions Alkene_Type->Solution_Alkene Solution_Solvent Screen alternative solvents Solvent->Solution_Solvent Solution_Temp Optimize temperature control (e.g., cryo-cooling) Temperature->Solution_Temp

Caption: Troubleshooting workflow for low yields.

Purification_Workflow Start Product Purification Issues Problem_Volatility Product Loss During Solvent Removal Start->Problem_Volatility Problem_Decomposition Decomposition on Silica Gel Start->Problem_Decomposition Solution_Volatility_1 Use low temperature/vacuum for rotary evaporation Problem_Volatility->Solution_Volatility_1 Yes Solution_Volatility_2 Employ a cold trap Problem_Volatility->Solution_Volatility_2 Yes Solution_Decomp_1 Deactivate silica with triethylamine Problem_Decomposition->Solution_Decomp_1 Yes Solution_Decomp_2 Switch stationary phase (Alumina, Florisil) Problem_Decomposition->Solution_Decomp_2 Yes Solution_Decomp_3 Consider alternative purification (Prep GC, SPE) Problem_Decomposition->Solution_Decomp_3 Yes End Improved Isolated Yield Solution_Volatility_1->End Solution_Volatility_2->End Solution_Decomp_1->End Solution_Decomp_2->End Solution_Decomp_3->End

Sources

Technical Support Center: Workup & Purification of 2,2-Difluoro-1-methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,2-Difluoro-1-methylcyclopropanecarboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the critical final stages of this synthesis. A robust workup and purification strategy is paramount to achieving the desired product in high yield and purity. This guide provides field-proven insights, troubleshooting solutions, and detailed protocols to address common challenges encountered during the isolation of this valuable building block.

The synthesis of this compound typically proceeds through the difluorocyclopropanation of a suitable alkene precursor, followed by the hydrolysis of an intermediate ester or nitrile. The workup procedure is centered on leveraging the acidic nature of the target molecule to efficiently separate it from neutral organic impurities and reaction byproducts.

Standard Workup Protocol: Post-Hydrolysis Isolation

This protocol outlines the standard procedure for isolating the carboxylic acid following the basic hydrolysis (e.g., using LiOH or NaOH) of a precursor like methyl 2,2-difluoro-1-methylcyclopropanecarboxylate.

Experimental Workflow Diagram

G cluster_0 Reaction Quenching & Phase Separation cluster_1 Purification via Base Extraction cluster_2 Product Isolation start Crude Reaction Mixture (Post-Hydrolysis) quench Cool to 0-5 °C start->quench acidify_initial Adjust to pH ~2-3 with 1M HCl quench->acidify_initial extract_org1 Extract with Organic Solvent (e.g., Ethyl Acetate) acidify_initial->extract_org1 organic_phase Combined Organic Layers (Contains Product + Neutral Impurities) extract_org1->organic_phase wash_base Wash with 1M NaOH (aq) (Repeat 2-3x) organic_phase->wash_base separate1 Separate Layers wash_base->separate1 aqueous_phase Aqueous Layer (Contains Sodium Carboxylate Salt) separate1->aqueous_phase Collect Aqueous organic_waste Organic Layer to Waste (Neutral Impurities) separate1->organic_waste Discard Organic acidify_final Cool Aqueous Layer (0-5 °C) & Acidify to pH ~1-2 with conc. HCl aqueous_phase->acidify_final precipitate Precipitation or Oiling Out of Carboxylic Acid acidify_final->precipitate extract_org2 Extract with Organic Solvent (e.g., Ethyl Acetate, 3x) precipitate->extract_org2 dry Dry Combined Organics (Na₂SO₄ or MgSO₄) extract_org2->dry concentrate Concentrate in vacuo dry->concentrate final_product Crude Solid Product concentrate->final_product

Caption: Standard workup workflow for isolating the carboxylic acid.

Step-by-Step Methodology
  • Quenching and Initial Extraction:

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • Slowly add 1M aqueous HCl to quench any remaining base and acidify the mixture to a pH of approximately 2-3.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (or another suitable organic solvent) three times. Combine the organic layers.

  • Selective Extraction of the Carboxylic Acid:

    • Wash the combined organic layers with 1M aqueous NaOH two to three times. The carboxylic acid will be deprotonated and move into the aqueous phase as its sodium salt, while neutral impurities (like unreacted ester) remain in the organic layer.

    • Crucial Checkpoint: Test the pH of the aqueous layer after the first wash; it should be strongly basic (pH > 11) to ensure complete deprotonation of the acid.

    • Combine all aqueous layers. The organic layer can now be discarded.

  • Isolation of the Final Product:

    • Cool the combined basic aqueous layers in an ice bath.

    • With vigorous stirring, slowly add concentrated HCl until the pH is ~1-2, causing the carboxylic acid to precipitate.[1][2]

    • Extract the product from the acidified aqueous layer three times with ethyl acetate or dichloromethane.

    • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound, which is typically a solid.[3]

Troubleshooting Guide

Q: I'm observing a persistent emulsion during the basic or acidic extractions. How can I resolve this?

A: Emulsion formation is a common issue, often caused by the presence of fine particulates, high concentrations of dissolved substances, or the use of certain solvents like THF.[4]

  • Immediate Actions:

    • Add Brine: Introduce a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous phase, which can help break the emulsion.

    • Gentle Agitation: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times.[1]

    • Filtration: Filter the entire emulsified mixture through a pad of Celite or glass wool to remove any particulate matter that might be stabilizing the emulsion.

  • Preventative Measures:

    • If the reaction was run in a water-miscible solvent like THF or dioxane, it is best to remove it via rotary evaporation before beginning the aqueous workup.[4]

    • Ensure all solids from the reaction are fully dissolved before extraction. If this is not possible, filter the crude reaction mixture first.

Q: My final product is contaminated with the starting ester. How can I improve the separation?

A: This indicates an incomplete separation during the base extraction step. The neutral ester is being carried along with your desired acidic product.

  • Root Cause Analysis: The primary cause is insufficient deprotonation of the carboxylic acid, meaning it is not fully transferring to the aqueous layer.

  • Solutions:

    • Verify pH: During the wash with 1M NaOH, ensure the pH of the aqueous phase is robustly basic (pH > 11). Use pH paper to check. If the pH is not high enough, the acid-base equilibrium will not sufficiently favor the carboxylate salt.

    • Increase Number of Extractions: Perform three or even four washes with the basic solution instead of one or two. This ensures a more complete transfer of the acid into the aqueous phase.

    • Use a Stronger Base (with caution): While 1M NaOH is usually sufficient, a slightly higher concentration can be used. However, be mindful of potential base-mediated side reactions if other sensitive functional groups are present.

Logic of pH-Dependent Separation

Caption: pH manipulation separates the acid from neutral impurities.

Q: My yield is significantly lower than expected. Where might I be losing the product?

A: Product loss can occur at several stages of the workup.

  • Potential Loss Points:

    • Incomplete Extraction: If you do not perform enough extractions at each stage (both acidic and basic), a significant amount of product can be left behind. Always perform at least three extractions.

    • Incomplete Acidification: After the basic wash, the product exists as a water-soluble carboxylate salt. If you do not acidify the aqueous layer to a sufficiently low pH (pH < 2), some of the product will remain dissolved in the water and will not be extracted into the organic solvent.

    • Premature Precipitation: If the product precipitates during the initial quenching and is not fully redissolved or extracted, it can be lost during transfers or filtration.

    • Volatility of Precursors: While the final acid is a solid, some difluorocyclopropane precursors can be volatile, leading to loss if solvent is removed too aggressively before the hydrolysis step.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the basic extraction and the final acidification? A: For the basic extraction, you want to be at least 2-3 pH units above the pKa of the carboxylic acid to ensure >99% is in the deprotonated, water-soluble carboxylate form. A pH of 11-12 is a safe and effective target. For the final acidification, you want to be at least 2-3 pH units below the pKa to ensure >99% is in the protonated, organic-soluble acid form. A target pH of 1-2 is standard practice.[1][2]

Q2: Which extraction solvent is best for this workup? A: Ethyl acetate is an excellent first choice. It has good solvating power for the carboxylic acid, is immiscible with water, and has a relatively low boiling point for easy removal. Dichloromethane (DCM) is also effective but is denser than water, which changes the layering in the separatory funnel. Diethyl ether can also be used but is highly flammable.

Q3: My product "oiled out" instead of precipitating as a solid after acidification. What does this mean and what should I do? A: "Oiling out" typically occurs when the product is impure, as impurities can depress the melting point and interfere with crystal lattice formation. Do not be alarmed; this is common. Simply proceed with extracting the oily product into an organic solvent (like ethyl acetate), then dry, concentrate, and pursue a final purification step like recrystallization or column chromatography.

Data & Properties

Table 1: Physical Properties of this compound
PropertyValueSource
CAS Number128073-33-6[3]
Molecular FormulaC₅H₆F₂O₂[3]
Molecular Weight136.10 g/mol
AppearanceSolid
Melting Point62-64 °C[3]
Boiling Point178.5 ± 40.0 °C (Predicted)[3]
Table 2: General Guidelines for Workup Solvent Volumes
Reaction SolventVolume of Wash (per wash)Notes
Ethyl Acetate, DCM, Ether0.3 - 0.5 x Reaction VolumeStandard ratio for efficient extraction.
THF, Dioxane1.0 x Reaction VolumeLarger wash volumes are needed to partition the water-miscible solvent into the aqueous phase.[4]
DMF, DMSO1.0 x Reaction Volume (multiple washes)Requires multiple, vigorous water/brine washes to remove these high-boiling polar solvents.[4]

References

  • Fray, M. J., & Dickinson, R. P. (2001).
  • Sweeney, J. B., et al. (2014). An Improved Method for Difluorocyclopropanation of Alkenes. Organic Chemistry Portal. [Link]
  • McCloskey, C. M., & Coleman, G. H. (n.d.). Cyclopropanecarboxylic acid. Organic Syntheses Procedure. [Link]
  • Chemical Synthesis Database. (n.d.). 2,2-difluoro-1-methylcyclopropanecarbonitrile.
  • Reddit User Discussion. (n.d.). Hydrolysis of chiral methyl ester. r/Chempros, Reddit. [Link]
  • Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. The Organic Companion. [Link]
  • Loughborough University Research Repository. (2014). Development of a multi-step synthesis and workup sequence for an integrated, continuous manufacturing process of a pharmaceutical. Loughborough University. [Link]
  • Google Patents. (n.d.). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
  • Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-11. [Link]
  • ResearchGate. (2022). Synthesis of gem-Difluorocyclopropanes.
  • Ma, S., et al. (n.d.). Ring-Opening Reactions of Difluoro(methylene)cyclopropanes with Halogens and Amines.
  • Google Patents. (n.d.). CN101445466A - Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method.

Sources

Technical Support Center: Catalyst Selection for Difluorocyclopropanation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in difluorocyclopropanation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the synthesis of gem-difluorocyclopropanes. These motifs are of increasing importance in medicinal chemistry, and robust synthetic strategies are paramount.[1][2] This resource moves beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more effective troubleshooting.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your difluorocyclopropanation experiments in a question-and-answer format.

Issue 1: Low or No Product Formation

Question: I am attempting a difluorocyclopropanation of my alkene, but I'm observing very low conversion of my starting material. What are the potential causes, and how can I improve my yield?

Answer: Low conversion is a frequent challenge and can stem from several factors related to the difluorocarbene precursor, the catalyst, and the reaction conditions.

  • Cause 1: Inefficient Difluorocarbene Generation. The generation of difluorocarbene (:CF₂) is the crucial first step. The reactivity of the precursor and the activation method are critical.

    • Solution:

      • Reagent Quality: For thermally labile precursors like sodium chlorodifluoroacetate (ClCF₂COONa), ensure it is dry and from a reliable source.[3] For systems like TMSCF₃/NaI, ensure the TMSCF₃ (Ruppert-Prakash reagent) is of high purity and the NaI is anhydrous.[4][5]

      • Activation Method: High temperatures are often required for the thermal decomposition of precursors like ClCF₂COONa, which can lead to side reactions.[6] Microwave irradiation can be a more efficient method for rapid heating and shorter reaction times.[6] For TMSCF₃, a catalytic amount of a halide source like NaI is necessary to initiate the reaction.[5][7]

  • Cause 2: Catalyst Inactivity or Deactivation. The chosen catalyst may not be suitable for your specific substrate or may be deactivated by impurities.

    • Solution:

      • Catalyst Screening: Not all catalysts are universally effective. For electron-rich alkenes, transition metal catalysts are often not required as the alkene is sufficiently nucleophilic to react with the electrophilic difluorocarbene.[1][8] For less reactive or electron-deficient alkenes, transition metal catalysis (e.g., with copper or rhodium complexes) can be beneficial.[9]

      • Inert Atmosphere: Many catalysts and reagents are sensitive to air and moisture.[10] Always conduct reactions under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents.

      • Catalyst Poisoning: Impurities in the starting materials or solvent can poison the catalyst.[11][12] Ensure all components are of high purity. Common poisons include sulfur-containing compounds and strongly coordinating species.

  • Cause 3: Low Alkene Reactivity. The electronic nature of your alkene substrate plays a significant role.

    • Solution:

      • Electron-Rich vs. Electron-Poor Alkenes: Difluorocarbene is electrophilic, so electron-rich alkenes are generally more reactive.[1] For electron-deficient alkenes, more forcing conditions (higher temperature, longer reaction time) or a more active carbene source/catalyst system may be necessary.[13][14] Biocatalytic approaches have also shown promise for electron-deficient olefins.[13]

Issue 2: Poor Diastereoselectivity (Incorrect cis/trans Ratio)

Question: My difluorocyclopropanation reaction is working, but I am getting a poor mixture of diastereomers. How can I improve the stereoselectivity?

Answer: Controlling diastereoselectivity is crucial for accessing specific isomers. The choice of catalyst, temperature, and substrate can all influence the outcome.

  • Cause 1: Inappropriate Reaction Temperature. Temperature often has a significant impact on selectivity.

    • Solution: Lowering the reaction temperature generally favors the kinetically controlled product, which can enhance selectivity.[13] It is advisable to screen a range of temperatures (e.g., from -78 °C to room temperature) to find the optimal conditions for your system.

  • Cause 2: Suboptimal Catalyst System. The catalyst and its ligands play a pivotal role in determining the stereochemical outcome.

    • Solution:

      • cis-Selectivity: For achieving high cis-selectivity in α,α-difluorocyclopropanation, I(I)/I(III) catalysis has been reported to be effective.[15]

      • Asymmetric Synthesis: For enantioselective reactions to produce chiral difluorocyclopropanes, a chiral catalyst is required. Common examples include rhodium, ruthenium, and copper complexes with chiral ligands.[16][17][18] The choice of ligand is critical and often requires screening.

  • Cause 3: Incorrect Reagent Stoichiometry. The ratio of reagents can influence selectivity.

    • Solution: Carefully optimize the stoichiometry of the difluorocarbene precursor and any additives. For instance, in some systems, the amount of HF source can be critical for diastereoselectivity.[13]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common sources of difluorocarbene, and how do I choose the right one for my reaction?

A1: The choice of difluorocarbene source depends on the substrate's reactivity, the desired reaction scale, and the available equipment.

Difluorocarbene SourcePrecursorActivationAdvantagesDisadvantages
Thermal Decomposition Sodium chlorodifluoroacetate (ClCF₂COONa)High Temperature (refluxing diglyme) or MicrowaveInexpensive, readily available.Requires high temperatures, can lead to side reactions.[6][8]
Ruppert-Prakash Reagent Trimethyl(trifluoromethyl)silane (TMSCF₃)Catalytic NaI, KF, or other halide sourceMilder conditions, broad substrate scope, good for functionalized alkenes.[2][4][5]More expensive than thermal precursors.
Other Reagents Dibromodifluoromethane (CF₂Br₂) with a reducing agent (e.g., Zn)Chemical ReductionEffective for electron-rich alkenes.[8]Stoichiometric use of metals can complicate purification.
Dolbier Reagent 5,5-Difluoro-5H-dibenzo[b,d]thiophen-5-ium tetrafluoroborateThermal

For general-purpose difluorocyclopropanation, the TMSCF₃/NaI system is often a good starting point due to its milder conditions and broad applicability.[2][5]

Q2: When should I consider using a transition metal catalyst for difluorocyclopropanation?

A2: While many difluorocyclopropanations proceed without a catalyst, especially with electron-rich alkenes, transition metal catalysts can be essential in several scenarios:

  • For less reactive substrates: Electron-deficient or sterically hindered alkenes may require a catalyst to achieve reasonable conversion.[9][13]

  • For asymmetric synthesis: To obtain enantioenriched difluorocyclopropanes, a chiral transition metal catalyst (e.g., Rh, Ru, Cu, Co) is necessary.[16][17][18][19]

  • For alternative reaction pathways: Some transition metals can catalyze ring-opening reactions of gem-difluorocyclopropanes, so careful selection is needed to favor cyclopropanation.[20][21][22]

Q3: My reaction is sluggish with an electron-deficient alkene. What strategies can I employ?

A3: Electron-deficient alkenes are challenging substrates due to their reduced nucleophilicity towards the electrophilic difluorocarbene.[1] Consider the following:

  • Increase Reaction Temperature and Time: This can help overcome the activation barrier, but monitor for decomposition.

  • Use a More Reactive Carbene Source: Some specialized reagents may be more effective.

  • Employ a Catalyst: As mentioned, certain catalysts can facilitate the reaction with electron-poor olefins. Engineered myoglobin-based catalysts have shown promise in this area.[14]

  • Change the Solvent: While non-polar solvents are common, exploring different solvent systems can sometimes improve results. However, polar solvents can sometimes be detrimental.[23]

Q4: How do I perform an asymmetric difluorocyclopropanation to obtain a single enantiomer?

A4: Asymmetric difluorocyclopropanation requires a chiral catalyst to control the stereochemistry.

  • Catalyst Systems:

    • Rhodium Catalysis: Chiral dirhodium catalysts are effective for the cyclopropanation of alkenes with difluoroalkyl-substituted carbenes generated from N-triftosylhydrazones.[24]

    • Ruthenium Catalysis: Noyori-Ikariya type ruthenium complexes with chiral ligands have been used for the asymmetric transfer hydrogenation of gem-difluorocyclopropenyl esters to access enantioenriched gem-difluorocyclopropanes.[16]

    • Copper Catalysis: Enantioselective copper catalysis can be used for the desymmetric difluoromethylation of cyclopropenes.[17]

    • Cobalt Catalysis: Chiral cobalt complexes have been developed for visible-light-induced asymmetric synthesis, which can be applied to the formation of chiral gem-difluorocyclopropanes.[18]

  • Key Considerations:

    • Ligand Screening: The choice of the chiral ligand is crucial and often requires empirical screening to find the optimal one for a given substrate.

    • Reaction Conditions: Temperature, solvent, and concentration must be carefully optimized to maximize enantioselectivity.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Difluorocyclopropanation using TMSCF₃ and NaI

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Alkene (1.0 equiv)

  • TMSCF₃ (1.5 - 2.0 equiv)

  • Sodium Iodide (NaI) (0.1 - 0.2 equiv)

  • Anhydrous solvent (e.g., THF, DME, or toluene)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the alkene and anhydrous solvent.

  • Add the sodium iodide catalyst to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add TMSCF₃ dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography. Note: gem-difluorocyclopropanes can be volatile, so care should be taken during solvent removal.[6][10]

Data Summary: Catalyst Selection for Asymmetric Difluorocyclopropanation
Catalyst SystemChiral Ligand ExampleSubstrate TypeTypical ee (%)Reference
Rhodium Rh₂(S-PTAD)₄Aryl-alkyl alkenesup to 91%[24]
Ruthenium (p-cymene)-Ru(II) with N-tosyl-1,2-diphenylethylenediaminegem-Difluorocyclopropenyl esters66-99%[16]
Copper Cu(I) with chiral bisoxazoline (BOX) ligandsCyclopropenesHigh enantioselectivity[17]
Cobalt Chiral Co(II)-complex with N₄ ligandsEnones (via radical addition)up to 97:3 e.r.[18]

Section 4: Diagrams and Visualizations

Experimental Workflow for Catalyst Screening

experimental_workflow cluster_prep Preparation cluster_screening Catalyst Screening cluster_analysis Analysis & Optimization cluster_scaleup Scale-up A Define Substrate (Alkene) B Select Carbene Precursor (e.g., TMSCF3) A->B C Run Parallel Reactions with Different Catalysts (Rh, Cu, Ru, etc.) B->C D Vary Ligands for Asymmetric Catalysis C->D E Analyze Yield & Selectivity (GC/NMR) D->E F Identify Lead Catalyst E->F G Optimize Conditions (Temp, Solvent, Conc.) F->G H Scale-up Reaction G->H

Caption: A typical workflow for screening and optimizing catalysts in difluorocyclopropanation.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Start Low Yield or No Reaction Check_Reagents Check Reagent Quality (Precursor, Solvent, Alkene) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Inert Atmosphere, Temp.) Start->Check_Conditions Check_Catalyst Evaluate Catalyst (If used) Start->Check_Catalyst Sol_Reagents Use Fresh/Purified Reagents & Anhydrous Solvents Check_Reagents->Sol_Reagents Impure/Degraded Sol_Conditions Ensure Strict Inert Conditions Optimize Temperature Check_Conditions->Sol_Conditions Suboptimal Sol_Catalyst Screen Different Catalysts Increase Catalyst Loading Check_Catalyst->Sol_Catalyst Inactive Sol_Alkene Use More Forcing Conditions for Electron-Poor Alkenes Check_Catalyst->Sol_Alkene Alkene Unreactive

Caption: Decision tree for troubleshooting low yields in difluorocyclopropanation.

References

  • Synthesis of difluorocyclopropanes and difluorocyclopropenes. (n.d.). ResearchGate.
  • Development of alkene difluorocyclopropanation reagents. Structures... (n.d.). ResearchGate.
  • Mykhailiuk, P. K. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Chemistry (Weinheim an der Bergstrasse, Germany), 24(47), 12291–12297. [Link]
  • Markotan, T., et al. (2020). Asymmetric Transfer Hydrogenation of gem-Difluorocyclopropenyl Esters: Access to Enantioenriched gem-Difluorocyclopropanes. Angewandte Chemie (International ed. in English), 59(42), 18505–18509. [Link]
  • Wang, F., et al. (2025). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis.
  • Livingstone, K., et al. (2022). Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. Organic Letters, 24(44), 8196–8200. [Link]
  • Discovery of alkene difluorocyclopropanation reagents (reproduced from). (n.d.). ResearchGate.
  • Gill, D. M., et al. (2014). An Improved Method for Difluorocyclopropanation of Alkenes. Synlett, 25(12), 1756-1758. [Link]
  • Cobalt-Catalyzed Stereoselective Synthesis of Chiral Gem-Difluorocyclopropanes with Vicinal Stereocenters. (n.d.). ResearchGate.
  • Hu, J., et al. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(14), 1833-1859. [Link]
  • Further examples of difluorcyclopropanes in modern drug discovery. (n.d.). ResearchGate.
  • Rullière, P., et al. (2016). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters, 18(8), 1988-1991. [Link]
  • Facile Synthesis of Chiral gem ‐Difluorocyclopropanes via Rhodium‐Catalyzed Hydrogenation. (n.d.). CoLab.
  • Márió, N., et al. (2018). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 14, 254-293. [Link]
  • Lv, L., et al. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic & Biomolecular Chemistry. [Link]
  • (PDF) Synthesis of gem ‐Difluorocyclopropanes. (n.d.). ResearchGate.
  • Wang, X., et al. (2023). Asymmetric [2+1] cycloaddition of difluoroalkyl-substituted carbenes with alkenes under rhodium catalysis.
  • The preparation and properties of 1,1-difluorocyclopropane derivatives. (n.d.). Beilstein Journals.
  • Ligand-controlled regioselective and chemodivergent defluorinative functionalization of gem-difluorocyclopropanes with simple ketones. (n.d.). Chemical Science (RSC Publishing).
  • Optimization of the gem-difluoro olefination reaction. (n.d.). ResearchGate.
  • Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Carbofluorination of Alkenes with gem-Difluorinated Cyclopropanes as Bifunctional Reagents Enabled by Well-Define Rhodium Catalysts. (n.d.). ChemRxiv.
  • The preparation and properties of 1,1-difluorocyclopropane derivatives. (n.d.). Beilstein Journals.
  • Catalyst deactivation. (2021, April 15). YouTube.
  • Wang, Z. J., et al. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. Angewandte Chemie (International ed. in English), 58(41), 14595–14599. [Link]
  • Mod-01 Lec-06 Catalyst deactivation and accounting for it in design – I. (2014, August 1). YouTube.
  • Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. (2020, December 2). YouTube.
  • Deactivation by Aging, Poisoning and Fouling // Reactor Engineering - Class 146. (2015, March 11). YouTube.

Sources

Technical Support Center: Synthesis of 2,2-Difluoro-1-methylcyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-Difluoro-1-methylcyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this challenging synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, focusing on the critical role of solvents to empower you to troubleshoot and optimize your reactions effectively.

Section 1: Fundamental Principles

This section addresses the core chemical principles governing the synthesis, with a special emphasis on why solvent selection is paramount for success.

Q1: What is the primary reaction pathway for synthesizing the 2,2-difluoro-1-methylcyclopropane core?

Answer: The synthesis is predominantly achieved through a [2+1] cycloaddition reaction. This involves the in situ generation of difluorocarbene (:CF₂), a highly reactive intermediate, which then adds across the double bond of an alkene precursor, such as methyl 2-butenoate or a similar derivative.[1] Difluorocarbene is an electrophilic singlet carbene, meaning it reacts best with electron-rich alkenes.[1][2]

The overall process can be visualized as follows:

cluster_start Starting Materials cluster_reaction Reaction Core cluster_end Products Alkene Alkene Precursor (e.g., Methyl 2-butenoate) Cycloaddition [2+1] Cycloaddition Alkene->Cycloaddition Precursor Difluorocarbene Precursor (e.g., TMSCF₃) Carbene Difluorocarbene (:CF₂) Generation Precursor->Carbene Initiator (e.g., NaI) Solvent (e.g., THF) Carbene->Cycloaddition Ester Cyclopropane Ester Intermediate Cycloaddition->Ester Acid Final Product: 2,2-Difluoro-1-methyl- cyclopropanecarboxylic acid Ester->Acid Hydrolysis (e.g., NaOH, then H⁺)

Caption: General synthetic workflow for the target acid.

Q2: Why is solvent choice so critical in this synthesis, especially during the difluorocarbene generation step?

Answer: Solvent choice is arguably the most critical parameter influencing the yield and success of the difluorocyclopropanation. The solvent's role extends far beyond simply dissolving the reactants; it directly participates in the reaction's success by:

  • Stabilizing Intermediates: The generation of difluorocarbene from precursors like trimethyl(trifluoromethyl)silane (TMSCF₃) often proceeds through charged intermediates or transition states.[3] For instance, the reaction initiated by sodium iodide (NaI) involves anionic species. Ethereal solvents like tetrahydrofuran (THF) are polar enough to solvate and stabilize these species, facilitating the reaction.[4][5]

  • Influencing Reagent Reactivity: The solvent can affect the reactivity of the carbene precursor and the initiator. In nonpolar solvents like toluene, the necessary ionic intermediates for carbene generation may not form, leading to complete reaction failure.[4]

  • Preventing Undesired Side Reactions: Protic solvents (e.g., alcohols, water) are generally incompatible with many carbene generation methods as they can react with the strong bases or anionic intermediates required, quenching the reaction before the carbene can form.

The principle of "like dissolves like" is a useful starting point, but for this reaction, it's more about the solvent's ability to support the specific mechanistic pathway.[6]

Section 2: Troubleshooting Guide

This section provides direct answers to common problems encountered during the synthesis.

Issue: Low or No Product Yield
Q: I am attempting the difluorocyclopropanation of methyl 2-butenoate using TMSCF₃ and NaI, but I'm getting very low conversion or no product at all. What should I check first?

Answer: This is a frequent issue, and the cause is most often related to the solvent or reagents. Follow this diagnostic workflow:

G start Low / No Yield check_solvent 1. Verify Solvent Choice & Purity start->check_solvent solvent_ok Solvent is Anhydrous THF? check_solvent->solvent_ok check_reagents 2. Assess Reagent Quality reagents_ok Reagents Fresh & Handled Properly? check_reagents->reagents_ok check_conditions 3. Review Reaction Conditions conditions_ok Temperature & Time Sufficient? check_conditions->conditions_ok solvent_ok->check_reagents Yes fix_solvent Action: Switch to anhydrous THF. Non-polar (toluene) or protic solvents will fail. solvent_ok->fix_solvent No reagents_ok->check_conditions Yes fix_reagents Action: Use fresh TMSCF₃ and dry NaI. Handle under inert atmosphere. reagents_ok->fix_reagents No fix_conditions Action: Increase temperature (e.g., 65-110°C) and/or reaction time. conditions_ok->fix_conditions No

Caption: Troubleshooting workflow for low reaction yield.

  • Step 1: The Solvent is the Primary Suspect. As documented, ethereal solvents are superior for this transformation.[4] THF is the ideal choice. Reactions attempted in non-polar solvents like toluene often fail completely, while those in acetonitrile give significantly lower yields.[4] Ensure your THF is anhydrous, as moisture will destroy the reactive intermediates.

  • Step 2: Reagent Integrity. TMSCF₃ can degrade over time. Use a fresh bottle or reagent that has been stored properly under an inert atmosphere. The NaI initiator should be thoroughly dried before use.

  • Step 3: Reaction Conditions. The generation of difluorocarbene from TMSCF₃/NaI requires thermal activation, typically at temperatures of 65°C or higher.[2][5] Insufficient temperature or reaction time will lead to poor conversion.[4]

Issue: Side Product Formation
Q: My reaction works, but I see significant byproducts, including what I suspect is tetrafluoroethylene (TFE). How can I improve selectivity?
  • Ensure Slow Carbene Generation: Avoid adding the initiator all at once. A slow, portion-wise addition or using a syringe pump for a liquid initiator solution can help maintain a low, steady-state concentration of :CF₂, favoring its reaction with the alkene.[3]

  • Maintain Alkene Concentration: Ensure the alkene is present in a slight excess and that the reaction is well-stirred to facilitate efficient trapping of the carbene as it forms.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for the TMSCF₃-mediated synthesis and how do others compare?

Answer: For the difluorocyclopropanation using TMSCF₃, THF is the optimal solvent .[4] It provides the best balance of polarity to support the reaction mechanism while being aprotic. Other solvents show markedly different performance, as summarized below.

SolventRelative PolarityTypical OutcomeRationale
Tetrahydrofuran (THF) Polar AproticExcellent Yield [4][5]Ideal polarity for stabilizing anionic intermediates in carbene generation.
Dimethoxyethane (DME) Polar AproticGood Yield[4]Similar to THF, an effective ethereal solvent.
Acetonitrile (MeCN) Polar AproticModerate to Low Yield[4]While polar, it is less effective than ethereal solvents for this specific transformation.
Toluene / Xylene Non-PolarNo Reaction [4][8]Fails to stabilize the ionic intermediates required for carbene formation from TMSCF₃.
Dichloromethane (DCM) Polar AproticVariableCan be used, particularly in phase-transfer systems, but less common for TMSCF₃ methods.[9]
Alcohols / Water Polar ProticReaction QuenchingReacts with bases, initiators, or carbene precursors, inhibiting the desired pathway.
Q: Can a Phase-Transfer Catalysis (PTC) approach be used for this synthesis?

Answer: Yes, a PTC approach is a viable alternative, though it typically uses a different carbene source, such as chlorodifluoromethane (CHClF₂).[1][10] In this setup, a biphasic system is used, commonly an organic solvent (like dichloromethane or toluene) and a concentrated aqueous base (e.g., 50% NaOH).[11]

The role of the solvent is critical. The organic solvent must dissolve the alkene, while the phase-transfer catalyst (e.g., a quaternary ammonium salt) shuttles the hydroxide anion into the organic phase to deprotonate the CHClF₂ and initiate carbene formation.[9][12] This method avoids the need for expensive reagents like TMSCF₃ but requires careful control of the biphasic reaction conditions.

Q: How should I approach the final hydrolysis and product purification?

Answer: After the cycloaddition reaction forms the ester intermediate, the final step is hydrolysis to the carboxylic acid.

  • Hydrolysis: A standard saponification using an aqueous base like NaOH or LiOH in a co-solvent (like methanol or THF) is effective. The reaction is typically heated to ensure complete conversion.

  • Work-up: After hydrolysis, cool the reaction mixture and perform an aqueous work-up. Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of ~1 to protonate the carboxylate salt.[13]

  • Extraction: Extract the desired carboxylic acid product from the acidic aqueous layer using an organic solvent like dichloromethane or ethyl acetate. Be aware that troublesome emulsions can sometimes form during extraction with basic or acidic aqueous solutions.[14]

  • Purification: After drying and removing the solvent, the crude acid can be purified. Given its solid nature (m.p. 58-63 °C), recrystallization is a viable method. Be mindful that some fluorinated compounds can be volatile, so care should be taken during solvent removal under vacuum.[15]

Section 4: Experimental Protocol Example

This protocol is a representative procedure for the synthesis of this compound from methyl 2-butenoate, based on established principles of difluorocyclopropanation.

Part A: Difluorocyclopropanation of Methyl 2-butenoate

  • Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add methyl 2-butenoate (1.0 equiv.) and sodium iodide (NaI, 0.2 equiv.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a substrate concentration of approximately 0.5 M.

  • Reagent Addition: Add trimethyl(trifluoromethyl)silane (TMSCF₃, 2.5 equiv.) to the stirred solution at room temperature under a nitrogen atmosphere.

  • Reaction: Heat the reaction mixture to reflux (approx. 65-70°C) and maintain for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting alkene.[5]

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Quenching: Slowly pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench any remaining iodide. Extract the product with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl 2,2-difluoro-1-methylcyclopropanecarboxylate.

Part B: Hydrolysis to the Carboxylic Acid

  • Setup: Dissolve the crude ester from Part A in a mixture of methanol and water (e.g., 3:1 v/v).

  • Hydrolysis: Add sodium hydroxide (NaOH, 3.0 equiv.) and heat the mixture to reflux for 2-3 hours, or until the reaction is complete.

  • Work-up: Cool the mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the aqueous solution in an ice bath and carefully acidify to pH 1 with concentrated HCl.[13]

  • Extraction: Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

References

  • Divergent Generation of the Difluoroalkyl Radical and Difluorocarbene via Selective Cleavage of C−S Bonds of the Sulfox. Vertex AI Search.
  • Synthesis of gemDifluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Vertex AI Search.
  • The preparation and properties of 1,1-difluorocyclopropane deriv
  • Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow - ACS Public
  • WO2007144599A2 - Production of fluorinated cyclopropanes from the reaction between carbenes and alkenes - Google P
  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - BJOC. Beilstein Journal of Organic Chemistry. [Link]
  • A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. Vertex AI Search.
  • Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups - PMC - NIH. Vertex AI Search.
  • NHC-catalyzed Difluorocarbene Generation and Its Application to Aryl Difluoromethyl Ether Synthesis. Vertex AI Search.
  • The preparation and properties of 1,1-difluorocyclopropane derivatives - Beilstein Journals. Beilstein Journal of Organic Chemistry. [Link]
  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - NIH. Vertex AI Search.
  • Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism of NaI-Mediated and Si-Induced Anionic Chain Reactions. - SciSpace. Vertex AI Search.
  • Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute. [Link]
  • Phase transfer catalysis (PTC) - OperaChem. OperaChem. [Link]
  • Industrial Phase-Transfer Catalysis. Specialty Chemicals Magazine. [Link]
  • Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism of NaI-Mediated, and Si-Induced, Anionic Chain Reactions | Request PDF - ResearchGate.
  • cyclopropanecarboxylic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]
  • Phase-Transfer Catalysis (PTC) - Macmillan Group. Macmillan Group. [Link]
  • Need some expert advice for total synthesis!!! : r/Chempros - Reddit. Reddit. [Link]
  • The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]
  • Progress With Low Yields : r/Chempros - Reddit. Reddit. [Link]
  • Effect of different solvents on the yield of 2a | Download Scientific Diagram - ResearchGate.
  • CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents.
  • (PDF) Synthesis of gem ‐Difluorocyclopropanes - ResearchGate.
  • Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid - ResearchGate.
  • How Does Polarity Affect Solvent Choice In Chemistry? - YouTube. YouTube. [Link]
  • Hydroxylic solvent effects on the reaction rates of diazodiphenylmethane with 2-substituted cyclohex-1-enylcarboxylic and 2-sub. NISCAIR Online Periodicals Repository. [Link]
  • CN101445466A - Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method - Google Patents.

Sources

Technical Support Center: Difluorocyclopropanation Reaction Safety

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions during difluorocyclopropanation. Our focus is on providing practical, field-proven insights and troubleshooting strategies to ensure both experimental success and laboratory safety.

Safety Bulletin: The Unseen Hazard of Difluorocarbene Generation

Difluorocyclopropanation, while a powerful tool for installing the valuable gem-difluoro cyclopropyl motif, involves the in situ generation of a highly reactive intermediate: difluorocarbene (:CF₂). The generation of this species, particularly from common precursors like trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent), is often initiated by a nucleophilic catalyst (e.g., NaI, TBAF) and can be significantly exothermic.[1][2][3]

An uncontrolled reaction can lead to a rapid increase in temperature and pressure, a dangerous situation known as thermal runaway .[2] This guide is designed to equip you with the knowledge to prevent, identify, and manage these thermal risks effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of exotherms in difluorocyclopropanation?

A1: The primary cause is the rapid, uncontrolled generation of the difluorocarbene intermediate. The decomposition of the precursor (e.g., TMSCF₃) is often an energetically favorable process once initiated.[4] If the rate of carbene generation exceeds the rate of its consumption by the alkene and the rate of heat removal by the cooling system, an exotherm will occur. The subsequent cycloaddition step is also exothermic, contributing to the overall heat evolution.

Q2: My reaction temperature spiked suddenly, even with a cooling bath. What happened?

A2: This is a classic sign of a thermal runaway. It indicates that the reaction entered a positive feedback loop where the heat generated by the reaction increased its own rate, leading to an exponential acceleration of heat and gas production.[2] This most commonly occurs with "batch" additions where all reagents are mixed at once, creating a high concentration of reactants ready to react uncontrollably once the activation temperature is reached.

Q3: Is there a safer alternative to adding all reagents at the beginning of the reaction?

Q4: How does the choice of initiator (e.g., NaI vs. TBAF) affect the reaction safety?

Q5: Can continuous flow chemistry improve the safety of this reaction?

A5: Yes, continuous flow chemistry is an excellent strategy for safely scaling up difluorocyclopropanation.[11] By pumping the premixed reagents through a heated tube reactor, only a small volume of the reaction mixture is at the reaction temperature at any given time. This provides superior heat transfer and control over reaction time, effectively eliminating the risk of a large-scale thermal runaway that can occur in a batch reactor.[11]

Troubleshooting Guide: From Failed Reactions to Runaway Events

This guide addresses specific issues in a question-and-answer format, providing insights into the root cause and actionable solutions.

Issue 1: Uncontrolled Exotherm or Thermal Runaway

Question: I initiated my reaction, and the temperature rose uncontrollably, leading to a violent release of gas and solvent, even though the flask was in an ice bath. What did I do wrong, and how do I prevent this?

Causality & Solution: This is a severe thermal runaway. The root cause is almost always adding all reagents in a single batch, which provides a large reservoir of potential energy that is released suddenly. The cooling capacity of a standard lab setup is insufficient to absorb the heat from a large-scale, rapid exotherm.

Preventative Protocol: The Slow Addition Method This protocol is designed to maintain a low, steady-state concentration of the reactive difluorocarbene intermediate.

  • Vessel Setup: In a multi-neck, jacketed flask equipped with a mechanical stirrer, a temperature probe, and a reflux condenser under an inert atmosphere (N₂ or Argon), add your alkene and solvent (e.g., THF).

  • Initiator Addition: Add the full amount of the initiator (e.g., NaI) to the alkene solution.

  • Cooling: Cool the reaction mixture to the desired initial temperature (e.g., 0 °C or lower). Ensure your cooling bath has sufficient capacity.

  • Precursor Preparation: In a separate, dry dropping funnel or syringe pump, prepare a solution of the Ruppert-Prakash reagent (TMSCF₃) in your reaction solvent.

  • Slow Addition: Begin the slow, dropwise addition of the TMSCF₃ solution to the cooled, stirred reaction mixture. The rate of addition is the most critical parameter. A typical starting point is to add the solution over 1-2 hours.

  • Real-Time Monitoring: Continuously monitor the internal reaction temperature.

    • If the temperature rises more than 5-10 °C above the setpoint, immediately stop the addition .

    • Allow the temperature to return to the setpoint before resuming the addition at a slower rate.

  • Post-Addition Stirring: After the addition is complete, continue to stir the reaction at the set temperature for a designated period (e.g., 1 hour) to ensure complete conversion.

Diagram 1: Decision Workflow for Managing a Temperature Spike

G start Temperature Spike Detected (ΔT > 5°C above setpoint) stop_addition IMMEDIATELY STOP Reagent Addition start->stop_addition assess_cooling Is Cooling System at Max Capacity? stop_addition->assess_cooling max_cooling Increase Cooling to Maximum Capacity assess_cooling->max_cooling No is_stable Does Temperature Stabilize or Decrease? assess_cooling->is_stable Yes max_cooling->is_stable resume_slower Resume Addition at 50% of Original Rate is_stable->resume_slower Yes emergency EMERGENCY Execute Quench Protocol / Evacuate is_stable->emergency No monitor Continue Close Monitoring resume_slower->monitor G cluster_0 Reaction Vessel cluster_1 Addition & Cooling flask stirrer Mechanical Stirrer stirrer->flask temp_probe Temp. Probe temp_probe->flask condenser Condenser (N2 Inlet) condenser->flask syringe_pump Syringe Pump with TMSCF3 Solution syringe_pump->flask Slow Addition (Controlled Rate) cooling_bath Jacketed Vessel or Cooling Bath cooling_bath->flask Heat Removal

Caption: Ideal equipment setup for a safe slow-addition protocol.

References

  • Mykhailiuk, P. K. (2015). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters, 17(20), 5092-5095.
  • University of York. (n.d.). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • Lloyd-Jones, G. C., et al. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society, 140(35), 11112-11124.
  • Nosik, P. S., et al. (2023). The set of substrates for the TMSCF3‐NaI difluorocyclopropenation using “slow addition protocol”. ResearchGate.
  • Lloyd-Jones, G. C., et al. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate-Carbanion Dichotomy by Stopped-Flow NMR/IR. ResearchGate.
  • Lloyd-Jones, G. C., et al. (2023). TMSCF3-Mediated Conversion of Salicylates into α,α-Difluoro-3-coumaranones: Chain Kinetics, Anion-Speciation, and Mechanism. ACS Publications.
  • Greszta, D., & Matyjaszewski, K. (2000). Effect of initiator type and concentration on polymerization rate and molecular weight in the bimolecular nitroxide-mediated polymerization of styrene. Macromolecules, 33(20), 7463-7470.
  • Jamison, T. F., & Buchwald, S. L. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. DSpace@MIT.
  • Halász, I., et al. (2014). Quantitative in situ and real-time monitoring of mechanochemical reactions. Faraday discussions, 170, 203-222.
  • Lloyd-Jones, G. C., et al. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate-Carbanion Dichotomy by Stopped-Flow NMR/IR. PubMed.
  • Smith, A. D., et al. (2020). Inline, real time monitoring by multiple techniques. Tetrahedron, 76(38), 131449.
  • Grygorenko, O. O. (2022). Synthesis of gem‐Difluorocyclopropanes. ResearchGate.
  • Sweeney, J. B., et al. (2014). An Improved Method for Difluorocyclopropanation of Alkenes. Synlett, 25(12), 1756-1758.
  • Lloyd-Jones, G. C., et al. (2020). Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism of NaI-Mediated and Si-Induced Anionic Chain Reactions. Journal of the American Chemical Society, 142(34), 14649-14663.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
  • Lloyd-Jones, G. C., & Smith, A. D. (2021). Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring. The Journal of Organic Chemistry, 86(22), 15891-15901.
  • M. Barbasiewicz, et al. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 245-272.
  • Lloyd-Jones, G. C., et al. (2020). Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism of NaI-Mediated, and Si-Induced, Anionic Chain Reactions. ResearchGate.
  • K. R. Fandrick, et al. (2021). Large-Scale Cyclopropanation of Butyl Acrylate with Difluorocarbene and Classical Resolution of a Key Fluorinated Building Block. Organic Process Research & Development, 26(3), 566-574.
  • Prakash, G. K. S., et al. (2011). Synthesis of gem‐Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Angewandte Chemie International Edition, 50(27), 6133-6137.
  • Prosen, E. J., & Rossini, F. D. (1945). Heats of Combustion and Solution of Liquid Styrene and Solid Polystyrene, and the Heat of Polymerization of Styrene. Journal of Research of the National Bureau of Standards, 34(5), 627-632.
  • S. K. Singh, et al. (2021). A New Composition of High Heat General Purpose Polystyrene (High Heat GPPS) Resin. Academic Journal of Polymer Science, 4(4).

Sources

Technical Support Center: Characterization of Impurities in 2,2-Difluoro-1-methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2,2-Difluoro-1-methylcyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the identification and characterization of impurities. Here, we move beyond simple procedural lists to explain the fundamental reasoning behind experimental choices, ensuring robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in this compound and how are they formed?

A1: Understanding the potential impurities begins with the synthetic route. A common method for synthesizing gem-difluorocyclopropanes involves the reaction of an alkene with a difluorocarbene source.[1] For this compound, impurities can arise from several sources:

  • Starting Material Residues: Incomplete reaction can leave behind starting materials such as the corresponding alkene precursor.

  • Reagent-Related Impurities: Byproducts from the difluorocarbene source, for instance, from sodium chlorodifluoroacetate, can be present.[1]

  • Isomeric Impurities: Depending on the stereochemistry of the starting alkene, diastereomeric or enantiomeric impurities may form.

  • Side-Reaction Products: The reactive nature of the carbene can lead to side reactions, forming oligomeric or polymeric byproducts.

  • Degradation Products: The compound may degrade under certain conditions (e.g., heat, light, pH extremes), leading to the formation of new impurities. Forced degradation studies are crucial for identifying these potential degradants.[2][3][4][5][6]

Q2: Which analytical techniques are most suitable for characterizing these impurities?

A2: A multi-technique approach is essential for comprehensive impurity characterization. The primary recommended techniques are:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with mass spectrometry (LC-MS), is a powerhouse for separating and identifying non-volatile impurities.[7][8][9] Reversed-phase HPLC is a common choice for carboxylic acids.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying volatile and semi-volatile impurities, such as residual solvents or certain reaction byproducts.[7][11][12] Derivatization may be necessary to increase the volatility of the carboxylic acid and its impurities.[9][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for structural elucidation of unknown impurities.[14][15][16] The characteristic signals of the cyclopropane ring protons, often found in the upfield region of the ¹H NMR spectrum, can be particularly informative.[17][18]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are critical for determining the elemental composition of impurities.[7][19]

Q3: I'm seeing an unknown peak in my HPLC chromatogram. What is the logical workflow to identify it?

A3: A systematic approach is key to identifying unknown peaks. The following workflow is recommended:

Caption: Workflow for identifying an unknown impurity peak.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, providing causal explanations and actionable solutions.

HPLC Method Development and Troubleshooting
Problem Potential Cause Troubleshooting Steps & Rationale
Poor peak shape (tailing or fronting) for the main component and impurities. Secondary interactions with the stationary phase: The carboxylic acid moiety can interact with residual silanols on the silica-based column, leading to peak tailing.1. Lower the mobile phase pH: Adding a small amount of an acid like formic acid or trifluoroacetic acid to the mobile phase will suppress the ionization of the carboxylic acid, reducing its interaction with silanols. 2. Use a buffered mobile phase: A buffer will maintain a consistent pH throughout the analysis, leading to more reproducible peak shapes. 3. Employ an "end-capped" column: These columns have fewer free silanol groups, minimizing secondary interactions.
Co-elution of impurities with the main peak. Insufficient chromatographic resolution. 1. Optimize the mobile phase composition: Adjust the ratio of organic solvent to aqueous phase to improve separation. 2. Change the organic modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity. 3. Use a different stationary phase: Consider a column with a different chemistry (e.g., phenyl-hexyl instead of C18) to exploit different separation mechanisms. 4. Decrease the flow rate or increase the column length: Both will increase the number of theoretical plates and improve resolution.
Low sensitivity for certain impurities. Poor chromophore: Some impurities may lack a strong UV-absorbing chromophore.1. Use a more universal detector: A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can detect compounds with no UV chromophore.[20] 2. Couple HPLC to a mass spectrometer (LC-MS): MS is a highly sensitive and selective detector.[7][19] 3. Derivatization: If possible, derivatize the impurities with a UV-active or fluorescent tag to enhance detection.[21][22]
GC-MS Analysis Troubleshooting
Problem Potential Cause Troubleshooting Steps & Rationale
No peak observed for the analyte. Analyte is not volatile enough or is thermally labile. 1. Derivatization: Convert the carboxylic acid to a more volatile ester (e.g., methyl or silyl ester) prior to injection. This is a crucial step for GC analysis of non-volatile compounds.[9][13] 2. Use a lower injection port temperature: This can prevent thermal degradation of the analyte.
Broad or tailing peaks. Active sites in the GC system (liner, column). 1. Use a deactivated liner and column: This minimizes interactions with acidic analytes. 2. Check for leaks: Air leaks can cause peak tailing and baseline noise.
Difficulty in identifying impurities from the mass spectrum. Complex fragmentation patterns or co-eluting peaks. 1. Use a high-resolution GC column: This will provide better separation of closely eluting impurities. 2. Compare spectra to a library: Utilize commercial mass spectral libraries (e.g., NIST) for tentative identification.[7] 3. Analyze a pure standard of the suspected impurity: If available, this is the most definitive way to confirm its identity.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of the drug substance and to identify potential degradation products.[3][4][6]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Milli-Q water

  • Acetonitrile (HPLC grade)

  • HPLC system with UV or PDA detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid drug substance in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze by a stability-indicating HPLC method to observe the formation of degradation products.

Caption: Workflow for a forced degradation study.

References

  • Mass Spectrometry in Small Molecule Drug Development. (2015).
  • Small Molecule Analysis | AxisPharm. (n.d.).
  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals - SHIMADZU CORPORATION. (n.d.).
  • 1H NMR multisuppression approach for rapid detection and quantification of acyl groups and fatty acids supporting cyclopropane structures, either natural or generated during severe heating - PubMed. (n.d.).
  • Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC - NIH. (n.d.).
  • Small Molecule Drug Characterization and Purity Analysis - Agilent. (n.d.).
  • Forced Degradation Studies Research Articles - Page 1 - R Discovery. (n.d.).
  • GC/MS Identification of Impurities - Medistri SA. (2024).
  • Determination of perfluorinated carboxylic acids in water using liquid chromatography coupled to a corona-charged aerosol detector | Request PDF - ResearchGate. (2015).
  • Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review - ResearchGate. (2020).
  • Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods | ACS Omega. (2023).
  • Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions - PMC - NIH. (2022).
  • H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. (n.d.).
  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry | Analytical Chemistry - ACS Publications. (2023).
  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES - DTIC. (1963).
  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection - NIH. (n.d.).
  • Forced Degradation Studies - MedCrave online. (2016).
  • The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC - NIH. (n.d.).
  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022).
  • Forced Degradation Studies - Coriolis Pharma. (n.d.).
  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.).
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. (2021).

Sources

Technical Support Center: Large-Scale Synthesis of 2,2-Difluoro-1-methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of 2,2-Difluoro-1-methylcyclopropanecarboxylic acid is a critical process for the development of various pharmaceutical and agrochemical products.[1] However, scaling up this synthesis presents a unique set of challenges, from managing highly reactive intermediates to ensuring the purity of the final product. This guide is designed to address these issues head-on, providing a structured approach to troubleshooting and process optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most prevalent industrial approach involves a two-step process:

  • Difluorocyclopropanation: The reaction of a methyl methacrylate precursor with a difluorocarbene source to form methyl 2,2-difluoro-1-methylcyclopropanecarboxylate.

  • Hydrolysis: The subsequent saponification of the ester to the desired carboxylic acid.

Q2: Which difluorocarbene precursor is recommended for large-scale synthesis?

A2: While several precursors exist, trimethyl(trifluoromethyl)silane (TMSCF₃), often referred to as the Ruppert-Prakash reagent, is frequently favored for large-scale applications due to its commercial availability, safety profile compared to alternatives, and efficiency.[2] It is typically activated with a catalytic amount of a fluoride source, such as sodium iodide (NaI).[2][3]

Q3: What are the primary safety concerns when running this synthesis at scale?

Q4: What are the typical impurities encountered in the final product?

A4: Impurities can arise from several sources:

  • Unreacted starting materials (methyl methacrylate).

  • Side-products from the difluorocyclopropanation step, such as oligomers of the starting alkene.

  • Byproducts from the hydrolysis step, such as residual salts.

  • Incomplete hydrolysis, leaving residual methyl ester.

Q5: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A5: A combination of techniques is advisable:

  • Gas Chromatography (GC): To monitor the progress of the difluorocyclopropanation reaction.[5]

  • High-Performance Liquid Chromatography (HPLC): For analyzing the purity of the final carboxylic acid product.[6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the intermediate and final product.

Troubleshooting Guides

Part 1: Difluorocyclopropanation Stage
Observed Issue Potential Cause(s) Troubleshooting Steps & Rationale
Low or No Conversion 1. Inactive catalyst (NaI).2. Insufficient reaction temperature.3. Poor quality of TMSCF₃.4. Presence of water in the reaction.1. Use freshly dried NaI. Moisture can inhibit the catalyst.2. Gradually increase the reaction temperature. Difluorocarbene addition to electron-deficient alkenes often requires heating.[3]3. Verify the purity of TMSCF₃. Use freshly opened or properly stored material.4. Ensure all reagents and solvents are anhydrous. TMSCF₃ can react with water.
Formation of Significant Byproducts (e.g., Polymerization) 1. Excessive reaction temperature.2. High concentration of the alkene.3. Presence of radical initiators.1. Lower the reaction temperature. Consider using a continuous flow reactor for better temperature control on a large scale.[3][9]2. Employ a slow-addition protocol for the methyl methacrylate to maintain a low instantaneous concentration.3. Ensure the starting material is free from peroxides.
Exothermic Runaway 1. Poor heat dissipation at a larger scale.2. Addition rate of reagents is too fast.1. Ensure the reactor has adequate cooling capacity. Perform a thorough thermal hazard assessment before scaling up.[4]2. Reduce the addition rate of the limiting reagent.
Part 2: Hydrolysis Stage
Observed Issue Potential Cause(s) Troubleshooting Steps & Rationale
Incomplete Hydrolysis 1. Insufficient amount of base.2. Steric hindrance of the cyclopropyl ester.3. Short reaction time or low temperature.1. Use a larger excess of the base (e.g., NaOH or KOH).2. Consider using a co-solvent to improve solubility and reactivity. For hindered esters, non-aqueous hydrolysis conditions may be beneficial.[10]3. Increase the reaction time and/or temperature. Monitor the reaction progress by HPLC.
Difficult Work-up (e.g., Emulsion Formation) 1. Presence of surfactants or high concentration of salts.1. Add a saturated brine solution to help break the emulsion. If the issue persists, consider a different work-up solvent.
Low Yield of Final Product 1. Incomplete hydrolysis.2. Product loss during work-up and extraction.3. Degradation of the product under harsh basic conditions.1. Address incomplete hydrolysis as described above.2. Perform multiple extractions with an appropriate organic solvent after acidification.3. Monitor the reaction for the formation of degradation products. If necessary, use milder hydrolysis conditions (e.g., lower temperature for a longer time).

Experimental Protocols

Protocol 1: Large-Scale Synthesis of Methyl 2,2-difluoro-1-methylcyclopropanecarboxylate

This protocol is a representative procedure and should be optimized and validated for specific laboratory or plant conditions.

  • Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a condenser, a thermocouple, and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen).

  • Reagent Charging: Anhydrous solvent (e.g., toluene or THF) and sodium iodide (NaI, catalytic amount) are charged to the reactor.

  • Heating: The mixture is heated to the desired reaction temperature (e.g., 80-100 °C).

  • Reagent Addition: A mixture of methyl methacrylate and trimethyl(trifluoromethyl)silane (TMSCF₃) is added dropwise to the heated reaction mixture over several hours to control the exotherm.

  • Reaction Monitoring: The progress of the reaction is monitored by GC analysis of aliquots.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation.

Protocol 2: Large-Scale Hydrolysis to this compound
  • Reactor Setup: A suitable reactor is charged with the methyl 2,2-difluoro-1-methylcyclopropanecarboxylate from the previous step and a mixture of methanol and water.

  • Base Addition: A solution of sodium hydroxide or potassium hydroxide in water is added to the reactor.

  • Heating: The mixture is heated to reflux and stirred until the hydrolysis is complete, as monitored by HPLC.

  • Work-up: The reaction mixture is cooled, and the methanol is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar organic solvent (e.g., hexanes) to remove any unreacted ester.

  • Acidification: The aqueous layer is cooled in an ice bath and acidified to a low pH (e.g., pH 1-2) with concentrated hydrochloric acid.

  • Extraction: The precipitated product is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by crystallization.

Visualizations

Reaction Pathway

Synthesis_Pathway A Methyl Methacrylate B Methyl 2,2-difluoro-1-methylcyclopropanecarboxylate A->B  :CF₂ (from TMSCF₃/NaI)   C This compound B->C  1. NaOH, H₂O/MeOH 2. HCl  

Caption: Synthetic route to the target molecule.

Troubleshooting Logic for Low Conversion in Difluorocyclopropanation

Troubleshooting_Low_Conversion Start Low Conversion in Difluorocyclopropanation Check_Catalyst Is the NaI catalyst fresh and anhydrous? Start->Check_Catalyst Check_Temp Is the reaction temperature sufficiently high? Check_Catalyst->Check_Temp Yes Action_Catalyst Use freshly dried NaI. Check_Catalyst->Action_Catalyst No Check_Reagent Is the TMSCF₃ of good quality? Check_Temp->Check_Reagent Yes Action_Temp Increase temperature incrementally. Check_Temp->Action_Temp No Action_Reagent Use fresh, properly stored TMSCF₃. Check_Reagent->Action_Reagent No

Caption: Decision tree for troubleshooting low conversion.

References

  • Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. (2022). PMC.
  • Determination of perfluorinated carboxylic acids in water using liquid chromatography coupled to a corona-charged aerosol detector. (2015). ResearchGate.
  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (n.d.). NIH.
  • Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. (2016). ACS Publications.
  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (n.d.). OSTI.GOV.
  • In silico reaction screening with difluorocarbene for N-difluoroalkylative dearomatization of pyridines. (2021). ResearchGate.
  • Method for purifying and removing color of fdca. (n.d.). Google Patents.
  • Feasibility Analysis of 2,2-Difluorocyclopropanecarboxylic Acid Manufacturing. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
  • Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. (n.d.). Organic-Chemistry.org.
  • An Experiment to Illustrate the Hazards of Exothermic Reaction Scale-Up. (2017). Florida Online Journals.
  • Process for the production of cyclopropane carboxylic acid derivatives, intermediates therefor and process for their production. (n.d.). Google Patents.
  • The preparation and properties of 1,1-difluorocyclopropane derivatives. (2018). PMC.
  • Synthesis of highly-strained gem-difluoro compounds by reaction of difluoromethylene with cycloalkenes. (1989). Digital Commons @ NJIT.
  • Process for the preparation of 2-fluoro-1-cyclopropanecarboxylic acid and derivatives thereof by reductive dehalogenation. (n.d.). Google Patents.
  • Method for preparing 1-methyl cyclopropane carboxylic acid. (n.d.). Google Patents.
  • Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. (2011). Angewandte Chemie.
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2018). ResearchGate.

Sources

Technical Support Center: Stability and Handling of 2,2-Difluoro-1-methylcyclopropanecarboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2-difluoro-1-methylcyclopropanecarboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique stability challenges associated with this valuable chemical scaffold. The inherent ring strain of the cyclopropane moiety, combined with the strong electron-withdrawing nature of the gem-dinal fluorine atoms, imparts a distinct reactivity profile that, while synthetically useful, can also be a source of instability if not properly managed.

This resource provides in-depth troubleshooting guides and frequently asked questions to help you anticipate, diagnose, and resolve stability issues encountered during your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound and its derivatives?

The main stability concern is the susceptibility of the gem-difluorocyclopropane ring to undergo ring-opening reactions. This is due to the significant ring strain (approximately 42.4 kcal/mol) and the electronic effects of the fluorine atoms, which can stabilize intermediates in ring-opening pathways.[1] Conditions that can promote this include strong acids, some bases, and high temperatures, particularly when the carboxylic acid group is converted into a more reactive species like an acyl chloride.[2]

Q2: What are the recommended storage conditions?

To ensure maximum shelf-life, this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][3] Refrigeration is often recommended.[1] It is crucial to keep containers tightly closed to prevent moisture absorption.[4]

Q3: What common reagents and conditions should be avoided?

Avoid strong oxidizing agents and strong bases, as these are listed as incompatible materials.[1] Be cautious with reaction conditions that generate highly reactive intermediates from the carboxylic acid, such as conversion to acyl chlorides, as this has been shown to destabilize the cyclopropane ring and lead to unexpected ring-opening, for instance, during Friedel-Crafts reactions.[2]

Q4: My reaction to form an amide/ester with this compound is low-yielding. What are the likely causes?

Low yields in amide or ester formation can be due to several factors. The carboxylic acid may be sterically hindered, and the electron-withdrawing effect of the gem-difluoro group can reduce the nucleophilicity of the carbonyl carbon, making it less reactive towards amines or alcohols. Additionally, harsh reaction conditions (e.g., high temperatures with thionyl chloride for acid chloride formation) can lead to degradation of the starting material.[5] It is often necessary to screen a variety of modern coupling reagents to find optimal conditions.

Q5: I see an unexpected impurity in my sample after purification. What could it be?

An unexpected impurity is likely a product of ring-opening. Depending on the conditions and nucleophiles present (including solvents and water), this could result in various linear monofluoroalkenes.[6] For example, hydrolysis under certain conditions could lead to the formation of a β-fluoroallylic alcohol or related structures.

Section 2: Troubleshooting Guides

Guide 1: Investigating Unexpected Degradation of the Parent Acid or its Derivatives

Symptom: You observe a loss of your starting material or the appearance of new, unidentified peaks in your analytical data (e.g., LC-MS, NMR) after storage, a reaction workup, or purification.

Underlying Principles of Instability: The stability of the 2,2-difluorocyclopropane ring is a delicate balance. The gem-difluoro group polarizes the C-C bonds of the cyclopropane ring, creating a dipole and influencing the ring's reactivity. While kinetically stable under many conditions, the high ring strain makes it thermodynamically prone to ring-opening.[7][8] This can be triggered by various factors, including pH, temperature, and light.

Troubleshooting Workflow for Degradation

start Unexpected Degradation Observed check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_handling Review Experimental Protocol (pH, Temp, Solvents, Reagents) start->check_handling forced_degradation Perform Forced Degradation Study check_storage->forced_degradation Conditions OK check_handling->forced_degradation No Obvious Cause analyze Analyze Degradants (LC-MS, NMR) forced_degradation->analyze identify Identify Degradation Pathway analyze->identify mitigate Implement Mitigation Strategy (e.g., Modify Protocol, Add Stabilizer) identify->mitigate

Caption: Workflow for diagnosing and mitigating degradation.

A forced degradation study is a systematic way to identify the conditions that cause your compound to degrade, helping you pinpoint the source of the instability.[9][10][11]

Materials:

  • This compound or its derivative

  • Buffers of pH 2, 7, and 10

  • Acetonitrile or other suitable organic solvent

  • HPLC or UPLC-MS system

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare stock solutions of your compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • pH Stress Testing:

    • For each pH condition (2, 7, 10), mix your stock solution with the buffer to a final concentration of ~100 µg/mL.

    • Incubate samples at 40°C and 60°C.

    • Withdraw aliquots at time points 0, 2, 6, 12, and 24 hours.

    • Analyze by UPLC-MS to determine the percentage of parent compound remaining and to identify any new peaks.

  • Thermal Stress Testing:

    • Keep a sample of the solid compound and a sample in solution (in a relatively inert solvent like acetonitrile) in an oven at 60°C and 80°C.

    • Analyze at similar time points as the pH study.

  • Photostability Testing:

    • Expose a solid sample and a solution sample to light in a photostability chamber according to ICH guidelines.

    • Keep a control sample wrapped in foil to protect it from light.

    • Analyze both samples after the exposure period.

Data Interpretation: By comparing the degradation under different conditions, you can identify the primary instability factors. For example, if significant degradation occurs only at pH 10, your compound is likely susceptible to base-catalyzed hydrolysis or ring-opening.

Potential Degradant Possible Cause Analytical Signature
Ring-opened fluoroalkene derivativesAcidic or basic conditions, thermal stressAppearance of new peaks in LC-MS with the same molecular formula but different retention times; changes in 1H and 19F NMR spectra.
Decarboxylation productHigh thermal stressLoss of CO2 (44 Da) observed in MS; disappearance of the carboxylic acid proton in 1H NMR.
Adducts with solvent or bufferReactive intermediates formed under stress conditionsNew peaks in LC-MS with masses corresponding to the parent compound plus the mass of the solvent or buffer component.
Guide 2: Optimizing Amide and Ester Coupling Reactions

Symptom: You are experiencing low yields, incomplete conversion, or the formation of significant side products when trying to synthesize an amide or ester from this compound.

Underlying Principles of Reactivity: The formation of an amide or ester bond requires the activation of the carboxylic acid. The choice of coupling reagent is critical. Standard reagents might be inefficient due to the electronic properties of the fluorinated cyclopropane ring. Side reactions can occur if the activation conditions are too harsh, leading to degradation.

Troubleshooting Workflow for Coupling Reactions

start Low Yield in Coupling Reaction check_reagents Verify Purity of Acid, Amine/Alcohol, and Solvents start->check_reagents screen_coupling Screen Coupling Reagents (e.g., HATU, HOBt/EDC, T3P) check_reagents->screen_coupling vary_conditions Vary Reaction Conditions (Base, Temperature, Solvent) screen_coupling->vary_conditions analyze Analyze Reaction Mixture (LC-MS, TLC) vary_conditions->analyze optimize Optimize Based on Best Result analyze->optimize

Caption: Workflow for optimizing coupling reactions.

  • Setup: In parallel reaction vials, place 1 equivalent of this compound.

  • Reagent Addition:

    • Vial 1 (HATU): Add 1.1 eq. HATU, 2 eq. DIPEA, and 1.1 eq. of your amine/alcohol in DMF.

    • Vial 2 (EDC/HOBt): Add 1.2 eq. EDC, 1.2 eq. HOBt, 2 eq. DIPEA, and 1.1 eq. of your amine/alcohol in DCM or DMF.

    • Vial 3 (T3P): Add 1.5 eq. T3P (as a 50% solution in a suitable solvent), 3 eq. pyridine, and 1.1 eq. of your amine/alcohol in THF or 2-MeTHF.

    • Vial 4 (Acid Chloride): In a separate flask, carefully treat the acid with 1.2 eq. oxalyl chloride and a catalytic amount of DMF in DCM. After activation, add this solution to your amine/alcohol with 2 eq. of a non-nucleophilic base like triethylamine.

  • Monitoring: Stir all reactions at room temperature and monitor by TLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours).

  • Analysis: Compare the conversion to the desired product and the formation of impurities across the different conditions to select the most promising method for optimization.

Coupling Reagent Common Base Solvent Pros & Cons
HATUDIPEA, 2,6-LutidineDMF, NMPPros: High reactivity, often effective for hindered substrates. Cons: Can be expensive, workup can be challenging.
EDC/HOBtDIPEA, TEADCM, DMFPros: Widely used, cost-effective. Cons: May be less effective for challenging couplings.
T3PPyridine, TEATHF, EtOAcPros: Good for reducing racemization, easy workup (byproducts are water-soluble). Cons: Requires stoichiometric amounts of base.
Oxalyl Chloride/SOCl2TEA, PyridineDCM, ToluenePros: Generates highly reactive acid chloride. Cons: Harsh conditions can cause degradation; safety precautions required.

Section 3: Analytical Methods

A robust analytical method is essential for assessing the purity of your compounds and detecting any potential degradation products.

Recommended Method: UPLC-MS for Purity Assessment and Degradant Profiling

This method is ideal for separating the parent compound from potential non-volatile degradation products and impurities.

  • Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is a good starting point.[12][13]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then re-equilibrate.

  • Flow Rate: 0.4-0.6 mL/min.

  • Detection: UV detection (e.g., at 210 nm) and mass spectrometry (in both positive and negative ion modes to ensure detection of all species).

  • Injection Volume: 1-5 µL.

Section 4: Best Practices for Handling and Storage

To maintain the integrity of your this compound and its derivatives, follow these best practices:

  • Storage: Store in a tightly sealed container in a refrigerator, protected from light.

  • Handling: Use in a well-ventilated area. Avoid contact with strong bases and strong oxidizing agents.[1]

  • Solvents: For long-term storage in solution, use aprotic, non-nucleophilic solvents. Be aware that protic solvents like methanol could potentially react with activated forms of the carboxylic acid.

  • Purification: When performing chromatography, consider using a less acidic stationary phase if you suspect acid-catalyzed degradation on standard silica gel. Alternatively, minimize the time the compound is on the column.

By understanding the inherent reactivity of this unique scaffold and implementing these best practices, you can minimize stability-related issues and achieve more reliable and reproducible experimental results.

References

  • Lv, L., Su, J., & Li, Z. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic Chemistry Frontiers. [Link]
  • Coriolis Pharma. (n.d.). Forced Degradation Studies.
  • Feng, C., et al. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic Chemistry Frontiers.
  • Singh, G. S., & D'hooghe, M. (2009). Synthesis and applications of gem-dihalocyclopropanes. Chemical Reviews, 109(10), 4871-931.
  • Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(5), 48-55.
  • Freitas, M. P. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. [Link]
  • Zhao, J., et al. (2023). Degradation of 8:2 fluorotelomer carboxylic acid (8:2 FTCA) by plants and their co-existing microorganisms.
  • Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-511.
  • Peterson, J. A., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(20), 9343-9363.
  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
  • Singh, R., & Kumar, R. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.
  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • Khan Academy. (n.d.). Decarboxylation.
  • Wang, F., et al. (2021). Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. Organic Letters, 23(5), 1764-1768.
  • Liu, G., et al. (2015). 2,2-Difluorocyclopropanecarboxylic Acid Derivatives as Slow-Dissociating Inhibitors of Specific Enzymes. Organic Letters.
  • Domínguez-Castillo, C., et al. (2023). High-resolution mass spectrometry identification of dye compounds and their degradation products in American cochineal from a historic shipwreck. Dyes and Pigments, 216, 111313.
  • Wei, H., Hrovat, D. A., & Borden, W. T. (2006). Ring-Opening Reactions of Difluoro(methylene)cyclopropanes with Halogens and Amines. The Journal of Organic Chemistry, 71(13), 5035-5041.
  • Master Organic Chemistry. (2022).
  • Chemistry Steps. (n.d.).
  • Bolm, C., et al. (2020). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions.
  • Sandford, G., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 239-247.
  • Ramachary, D. B., & Ramakumar, K. (2013). Synthesis of fluorinated δ-lactams via cycloisomerization of gem-difluoropropargyl amides. Beilstein Journal of Organic Chemistry, 9, 2436-2442.
  • da Silva, A. F., & de Faria, A. R. (2006). Cyclopropane Derivatives and their Diverse Biological Activities. Revista Virtual de Química, 8(6), 1875-1925.
  • Castro, J. S., et al. (2023). Multi-residue method of pesticides by UPLC-MS/MS in bivalve mollusks samples as a tool for food quality and. Food Science and Technology, 43.
  • De Kimpe, N., et al. (2004). Synthesis and Reactivity of 1-Substituted 2-Fluoro- and 2,2-Difluoroaziridines. Synlett, 2004(13), 2345-2348.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation? [r/Chempros].
  • Waters Corporation. (n.d.). Analysis of Nerve Degradation Products by UPLC-MS/MS.
  • Li, J., et al. (2022). UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). Molecules, 27(19), 6527.
  • O'Hagan, D. (2008). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 4, 11.

Sources

Validation & Comparative

A Comparative Guide to 2,2-Difluoro-1-methylcyclopropanecarboxylic Acid: Modulating Physicochemical and Pharmacokinetic Properties for Advanced Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In modern medicinal chemistry, the cyclopropane ring is a highly valued structural motif, prized for its ability to impart conformational rigidity and enhance metabolic stability.[1][2] The strategic functionalization of this scaffold offers a powerful tool to fine-tune the properties of drug candidates. This guide provides an in-depth comparison of 2,2-Difluoro-1-methylcyclopropanecarboxylic acid against its non-fluorinated and non-methylated analogs. We will explore, with supporting experimental data and protocols, how the deliberate introduction of gem-difluoro and methyl groups profoundly alters key drug-like properties, including acidity (pKa), lipophilicity (LogP), and metabolic stability. This analysis serves as a practical resource for researchers, scientists, and drug development professionals seeking to leverage these advanced building blocks for rational drug design.

Introduction: The Cyclopropyl Scaffold as a Privileged Motif

The cyclopropyl group is frequently employed in drug discovery to address common challenges in lead optimization.[2] Its rigid, three-membered ring structure can lock a molecule into a bioactive conformation, potentially increasing binding potency and selectivity.[1] Furthermore, the cyclopropyl moiety is generally more resistant to metabolic degradation than corresponding linear alkyl chains, leading to improved pharmacokinetic profiles.[1][3]

Fluorine has also become a cornerstone of modern drug design. Its unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—are exploited to modulate a molecule's electronic properties, conformation, and metabolic fate.[4][5] This guide focuses on the synergistic effect of combining a cyclopropane ring with gem-difluorination and methylation, using this compound as the primary example. We will dissect how these precise structural modifications provide a rational pathway to overcoming specific drug development hurdles.

Part 1: Modulation of Core Physicochemical Properties

The introduction of fluorine and methyl groups onto the cyclopropanecarboxylic acid core induces significant and predictable changes in its fundamental physicochemical characteristics. These changes are critical as they directly influence a molecule's interaction with biological targets and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Acidity (pKa): The Inductive Power of gem-Difluorination

The acidity of a carboxylic acid is a crucial parameter, affecting its ionization state at physiological pH, which in turn governs solubility, permeability, and target binding. The gem-difluoro group at the C2 position exerts a powerful electron-withdrawing inductive effect. This effect stabilizes the carboxylate anion, thereby increasing the acidity and significantly lowering the pKa of the carboxylic acid.

A study on functionalized cycloalkanes demonstrated that the influence of a CF2 moiety on the acidity of carboxylic acids is primarily defined by this inductive effect.[4] This makes 2,2-difluorination a reliable strategy for medicinal chemists to increase the acidity of a carboxyl-containing lead compound, which can be advantageous for disrupting problematic interactions or improving aqueous solubility.

Lipophilicity (LogP): A Complex Interplay of Effects

Lipophilicity is a key determinant of a drug's absorption, distribution, and potential for off-target effects. While fluorination is often associated with increased lipophilicity, the reality is more nuanced. The impact of the CF2 group on LogP and aqueous solubility can vary depending on the molecular context, including ring size and the presence of other functional groups.[4]

The methyl group generally contributes to increased lipophilicity. However, the combined effect with the highly polar C-F bonds in this compound results in a finely tuned lipophilicity profile. This allows for a subtle modulation of LogP, which can be critical for optimizing a drug's journey through both aqueous and lipid environments in the body.

Conformational Control and Molecular Shape

The cyclopropane ring imposes a rigid planar geometry.[2] Substituents on this ring can influence the molecule's preferred conformation and how it presents its functional groups to a binding pocket. The C-F bonds are longer than C-H bonds and possess unique steric and electronic properties that can induce specific conformational preferences through effects like hyperconjugation.[6] The methyl group adds further steric bulk, creating a distinct three-dimensional shape. This conformational restriction can reduce the entropic penalty of binding to a target, leading to higher affinity.[2]

Part 2: Comparative Performance in Drug Development Parameters

The true value of this compound is evident when its performance is compared against simpler analogs in key preclinical assays.

Metabolic Stability: Blocking Sites of Oxidation

A primary strategy in medicinal chemistry to enhance metabolic stability is to block sites susceptible to oxidation by cytochrome P450 (CYP) enzymes.[7] The C-H bonds on a cyclopropane ring can be sites of metabolic attack. By replacing two C-H bonds with chemically robust C-F bonds, the gem-difluoro substitution effectively shields that position from oxidative metabolism. Studies have shown that gem-difluorination generally does not negatively affect, and can slightly improve, the metabolic stability of model compounds.[4]

The methyl group at the C1 position, adjacent to the carboxylate, can also serve as a metabolic blocker, preventing decarboxylation or other enzymatic transformations at that site. The combination of both features in this compound creates a highly robust scaffold.

Data Summary: A Head-to-Head Comparison

The table below summarizes the expected impact of substitutions on the cyclopropanecarboxylic acid scaffold based on established chemical principles and published data.

CompoundKey SubstituentsExpected pKaExpected LogPExpected Metabolic StabilityRationale
Cyclopropanecarboxylic AcidNone (Parent)~4.8LowModerateBaseline scaffold.
1-Methylcyclopropanecarboxylic AcidC1-MethylSlightly higher than parentHigher than parentModerate to HighMethyl group adds lipophilicity and can sterically hinder metabolism.
2,2-Difluorocyclopropanecarboxylic AcidC2-gem-DifluoroSignificantly lower than parentSimilar to or slightly higher than parentHighStrong inductive effect from CF2 lowers pKa. C-F bonds block oxidation.[4]
This compound C1-Methyl, C2-gem-DifluoroSignificantly lower than parentHigher than fluorinated analogVery HighCombines the pKa-lowering effect of CF2 with the lipophilicity of the methyl group and blocks metabolism at two positions.

Part 3: Essential Experimental Protocols

To ensure the trustworthiness and reproducibility of the claims made, this section provides detailed, step-by-step protocols for key in vitro assays used to characterize these molecules.

Experimental Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay is a standard method to assess the intrinsic clearance of a compound by Phase I metabolic enzymes.

Methodology:

  • Reagent Preparation:

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound (e.g., this compound) in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 1 mg/mL in buffer.

    • Prepare an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.

  • Incubation:

    • In a 96-well plate, add the test compound to the HLM solution to achieve a final substrate concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aspirate an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a 3-fold volume of ice-cold acetonitrile containing an internal standard (e.g., warfarin or another stable, structurally unrelated compound).

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples at 4000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the remaining parent compound concentration using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Compound Test Compound Stock (10 mM) Incubate Combine Compound + HLM Pre-incubate at 37°C Compound->Incubate HLM HLM (1 mg/mL) HLM->Incubate NADPH NADPH System Start Add NADPH to Initiate Incubate at 37°C NADPH->Start Incubate->Start Quench Quench Aliquots at Time Points (0, 5, 15, 30, 60 min) with ACN + Internal Std Start->Quench Time Course Sampling Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Calculate Half-Life (t½) LCMS->Data

Caption: Workflow for the In Vitro Metabolic Stability Assay.

Part 4: Strategic Application in Drug Design

The choice between different cyclopropanecarboxylic acids is a strategic decision driven by the specific goals of a drug discovery program.

  • When to Use the Parent Scaffold: Ideal for initial explorations where the fundamental contribution of the cyclopropane ring is being assessed without confounding electronic or steric effects.

  • When to Use the Methylated Analog: Chosen when a modest increase in lipophilicity is desired or to block metabolism at the C1 position without drastically altering the electronic nature of the carboxyl group.

  • When to Use the gem-Difluoro Analog: A powerful choice when a significant decrease in pKa is required to improve aqueous solubility or modulate target interactions, and when blocking metabolic oxidation at the C2 position is a primary goal.[4]

  • When to Use this compound: This is the multi-tool. It should be selected when a combination of effects is needed: pKa lowering, metabolic blocking at two positions, and a fine-tuned increase in lipophilicity. It is particularly valuable in later-stage lead optimization to solve multiple problems simultaneously.

G cluster_mod Structural Modification cluster_prop Property Change cluster_outcome Desired Drug Development Outcome Mod_CF2 Add gem-Difluoro Group Prop_pKa Decrease pKa (Increase Acidity) Mod_CF2->Prop_pKa Prop_MetStab Increase Metabolic Stability Mod_CF2->Prop_MetStab Mod_Me Add Methyl Group Mod_Me->Prop_MetStab Prop_LogP Increase Lipophilicity Mod_Me->Prop_LogP Prop_Conf Induce Conformational Bias Mod_Me->Prop_Conf Out_Sol Improve Aqueous Solubility Prop_pKa->Out_Sol Out_PK Enhance Pharmacokinetic Profile Prop_MetStab->Out_PK Prop_LogP->Out_PK Out_Pot Increase Binding Potency/ Selectivity Prop_Conf->Out_Pot

Caption: Logic map of structural modifications to desired outcomes.

Conclusion

This compound is a sophisticated chemical building block that offers medicinal chemists a high degree of control over multiple molecular properties simultaneously. Compared to simpler cyclopropanecarboxylic acids, its defining features are a significantly lowered pKa, enhanced metabolic stability at two positions, and a unique conformational profile. While its synthesis is more complex than that of its parent analogs, its ability to solve challenging issues in lead optimization—such as poor solubility, rapid metabolism, and suboptimal target engagement—makes it an invaluable tool for the development of next-generation therapeutics. The rational application of this and similar scaffolds, guided by a deep understanding of their structure-property relationships, is essential for advancing modern drug discovery.

References

  • Organic Syntheses Procedure. (n.d.). cyclopropanecarboxylic acid.
  • ChemicalBook. (n.d.). Cyclopropanecarboxylic acid synthesis.
  • Organic Chemistry Tutor. (n.d.). 26. Synthesis of Cyclopropanecarboxylic Acid.
  • Donnelly, K. M., et al. (2018). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition, 57(26), 7873-7877.
  • Aratani, T. (1985). Catalytic asymmetric synthesis of cyclopropanecarboxylic acids: an application of chiral copper carbenoid reaction. Pure and Applied Chemistry, 57(12), 1839-1844.
  • Bonnaud, B., et al. (1986). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry, 29(4), 558-565.
  • Biosynth. (n.d.). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery.
  • Gevorgyan, A., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510.
  • Mykhailiuk, P. K., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331.
  • ChemicalBook. (n.d.). 2,2-DIFLUORO-1-METHYLCYCLOPROPANE CARBOXYLIC ACID.
  • ChemicalBook. (n.d.). 2,2-DIFLUORO-1-METHYLCYCLOPROPANE CARBOXYLIC ACID.
  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.
  • BenchChem. (n.d.). 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic Acid | CAS 156021-07-7.
  • BenchChem. (n.d.). Cyclobutane vs. Cyclopropane in Drug Design: A Comparative Analysis.
  • ResearchGate. (n.d.). Improvements to metabolic stability through cyclopropyl modification.
  • Bhattarai, P., Trombley, T., & Altman, R. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Foley, D. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(48), 18235-18241.
  • Vera, D. M. A., et al. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. RSC Advances, 13(38), 26863-26870.

Sources

biological activity of fluorinated vs non-fluorinated cyclopropane analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Cyclopropane Analogs

For researchers, medicinal chemists, and professionals in drug development, the strategic modification of molecular scaffolds is a cornerstone of optimizing therapeutic candidates. The cyclopropane ring, a rigid and sterically defined motif, offers a unique platform for controlling the spatial arrangement of substituents.[1][2] When combined with fluorine—an element renowned for its ability to modulate key pharmacological properties—the resulting fluorinated cyclopropane analogs present a powerful tool in drug design.[3][4][5]

This guide provides an in-depth, objective comparison of the biological activities of fluorinated versus non-fluorinated cyclopropane analogs. We will move beyond theoretical discussions to analyze supporting experimental data, exploring how this specific structural alteration impacts metabolic stability, binding affinity, and membrane permeability. Our goal is to explain the causality behind these changes and provide the technical insights necessary for rational drug design.

The Foundational Impact of Fluorination on the Cyclopropane Ring

The introduction of fluorine onto a cyclopropane ring initiates a complex interplay of electronic effects that fundamentally alters the molecule's character.[1] This is not a simple substitution; it is a re-engineering of the ring's electronic landscape.

  • Inductive Effects (σ-Withdrawal): Due to its supreme electronegativity, fluorine exerts a strong electron-withdrawing effect through the carbon-fluorine (C-F) sigma bond. This alters the hybridization of the cyclopropane carbons, leading to a net destabilization of the strained ring system.[1][6]

  • Hyperconjugative Effects (Stabilization): In cases of gem-difluorination (two fluorine atoms on the same carbon), a powerful stabilizing effect, akin to an anomeric interaction, can occur. This involves the delocalization of electron density from a fluorine lone pair into an adjacent antibonding C-F sigma orbital (nF → σ*CF).[1][6][7]

This electronic tug-of-war dictates the final properties of the molecule. The number and stereochemical arrangement of the fluorine atoms determine whether destabilizing inductive effects or stabilizing hyperconjugative interactions dominate.[1]

Caption: Key electronic effects of fluorine on the cyclopropane ring.

These electronic shifts directly translate into tangible changes in physicochemical properties critical for drug development:

  • Acidity (pKa): The strong inductive effect of fluorine increases the acidity of nearby functional groups. For instance, fluorination of cyclopropanecarboxylic acids leads to a decrease in pKa (stronger acid), while fluorination of cyclopropylamines results in a lower pKa for the corresponding conjugate acid (weaker base).[1]

  • Lipophilicity (logP): The impact on lipophilicity is complex. While fluorination often increases logP, the effect is highly dependent on the substitution pattern.[8][9] For example, an all-cis arrangement of fluorine atoms on one face of the ring can create a highly polarized "Janus-face" molecule with reduced lipophilicity compared to its non-fluorinated parent.[8][10]

Comparative Analysis of Biological Performance

The true test of a structural modification lies in its impact on biological activity. Here, we compare fluorinated and non-fluorinated cyclopropane analogs across three critical pharmacological parameters, using published experimental data from specific case studies.

Metabolic Stability

The Principle: Metabolic stability refers to a compound's resistance to breakdown by metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver.[11][12] Blocking sites of metabolic vulnerability ("soft spots") is a key strategy to improve a drug's half-life and oral bioavailability.[13][14]

The Impact of Fluorination: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism. Therefore, introducing fluorine at a metabolically labile position on the cyclopropane ring is a rational strategy to enhance metabolic stability.[4][13][15]

Case Study: Cabozantinib Analogs Cabozantinib is a potent inhibitor of c-Met and VEGFR-2 kinases. A comparative study of its cyclopropane-containing derivatives demonstrates the significant impact of fluorination on metabolic stability.[16]

PropertyNon-Fluorinated Analog (Cabozantinib)Monofluorinated Analog ((+)-JV-976)Reference
Metabolic Stability GoodImproved [16]

Analysis: The monofluorinated analog, (+)-JV-976, exhibited improved metabolic stability in rat blood ex vivo.[3] This enhancement is a direct consequence of replacing a C-H bond, which is susceptible to oxidative metabolism, with a robust C-F bond, thereby protecting the cyclopropane ring from enzymatic degradation.

Binding Affinity and Receptor Selectivity

The Principle: Binding affinity (often measured by IC50 or EC50 values) quantifies the strength of interaction between a drug and its biological target.[17][18] Selectivity refers to a drug's ability to bind to its intended target with greater affinity than to other, off-target receptors.

The Impact of Fluorination: The effect of fluorination on binding is highly context-dependent. Changes in electronics and conformation induced by fluorine can either enhance or disrupt crucial interactions within the target's binding pocket.[13] This can also subtly alter the molecule's presentation to different receptors, thereby tuning selectivity.

Case Study 1: Cabozantinib Analogs (Kinase Inhibition) The same study on Cabozantinib analogs revealed a trade-off between metabolic stability and target potency.

PropertyNon-Fluorinated Analog (Cabozantinib)Monofluorinated Analog ((+)-JV-976)Reference
c-Met Kinase Inhibition (IC50) 7.8 nM15.2 nM[16]
VEGFR-2 Kinase Inhibition (IC50) 4.6 nM45.3 nM[16]

Analysis: In this instance, fluorination led to a modest decrease in potency for both kinase targets.[16][19] This suggests that the electronic or conformational changes introduced by the fluorine atom may slightly hinder the optimal binding interactions within the active sites of c-Met and VEGFR-2. This highlights a common challenge in drug design: optimizing one property (metabolic stability) can sometimes compromise another (potency).

Case Study 2: 2-Phenylcyclopropylmethylamine Analogs (Serotonin Receptor Agonism) This series of compounds targets the 5-HT2C serotonin receptor. A key challenge in their development is achieving selectivity over the 5-HT2B receptor, as agonism at the latter can lead to cardiac valvulopathy.[20]

PropertyNon-Fluorinated Analog ((+)-1)Fluorinated Analog ((+)-21a)Reference
5-HT2C Receptor Agonism (EC50) 5.2 nM4.7 nM[16][20]
5-HT2B Receptor Agonism (EC50) 36.4 nM9.4 nM[16][20]
Selectivity (2B/2C Ratio) 7.02.0[16][20]

Analysis: Fluorination had a negligible effect on the desired 5-HT2C receptor activity.[16][20] However, it significantly increased the potency at the off-target 5-HT2B receptor, thereby reducing the selectivity profile. This demonstrates how a subtle structural change can dramatically alter the selectivity of a compound between highly homologous receptor subtypes.

Membrane Permeability

The Principle: A drug's ability to pass through cellular membranes is essential for its absorption, distribution, and ability to reach intracellular targets.[21][22] This property is often correlated with lipophilicity; more lipophilic compounds tend to have higher membrane permeability.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the comparative data presented, we outline the standard, validated experimental protocols used to measure these key biological properties.

Protocol 1: In Vitro Metabolic Stability Assay

Purpose: To determine the rate at which a compound is metabolized by liver enzymes, typically using liver microsomes which are rich in CYP enzymes.[12][25]

Metabolic_Stability_Workflow A 1. Preparation - Test Compound Stock - Liver Microsomes - NADPH (Cofactor) B 2. Incubation - Mix Compound & Microsomes - Pre-incubate at 37°C - Initiate reaction with NADPH A->B C 3. Time-Point Sampling - Aliquots taken at 0, 5, 15, 30, 60 min - Quench reaction with cold acetonitrile (precipitates protein) B->C D 4. Analysis - Centrifuge to remove protein - Analyze supernatant by LC-MS/MS to quantify remaining parent compound C->D E 5. Data Calculation - Plot ln(% remaining) vs. time - Calculate half-life (t½) and intrinsic clearance (CLint) D->E Binding_Assay_Workflow A 1. Reagent Preparation - Receptor Source (membranes) - Radiolabeled Ligand - Serial dilutions of Test Compound B 2. Incubation - Combine receptor, radioligand, and test compound in assay buffer - Incubate to reach equilibrium A->B C 3. Separation - Rapidly filter mixture through a glass fiber filter - Unbound ligand passes through, receptor-bound ligand is trapped B->C D 4. Quantification - Wash filters to remove non-specific binding - Measure radioactivity on filters using a scintillation counter C->D E 5. Data Analysis - Plot % inhibition vs. compound concentration - Fit data to determine IC50 - Calculate Ki using Cheng-Prusoff equation D->E

Sources

The Double-Edged Sword: A Comparative Guide to the Metabolic Stability of 2,2-Difluoro-1-methylcyclopropanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of robust drug candidates, medicinal chemists continuously seek structural motifs that confer enhanced metabolic stability, a critical determinant of a drug's pharmacokinetic profile and, ultimately, its clinical success. The strategic incorporation of fluorine and strained ring systems has emerged as a powerful tactic to block metabolic "soft spots" and improve drug-like properties. This guide provides an in-depth, objective comparison of the metabolic stability of derivatives of 2,2-difluoro-1-methylcyclopropanecarboxylic acid, contrasting them with their non-fluorinated counterparts and other relevant alternatives. By delving into the mechanistic rationale and presenting supporting experimental data, this document aims to equip researchers with the insights needed to make informed decisions in drug design.

The Rationale: Why 2,2-Difluoro-1-methylcyclopropane?

The 2,2-difluoro-1-methylcyclopropyl moiety is a fascinating structural element that combines three key features intended to enhance metabolic stability:

  • The Cyclopropane Ring: This highly strained, rigid three-membered ring offers several advantages. Its unique electronic character and conformational constraint can pre-organize a molecule for optimal binding to its target.[1] From a metabolic standpoint, the high C-H bond dissociation energy of the cyclopropane ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to more flexible aliphatic chains.[2]

  • Geminal Difluorination: The replacement of two hydrogen atoms with fluorine at the same carbon (geminal difluorination) is a well-established strategy to block sites of oxidative metabolism.[3] The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage.[3] This "metabolic shielding" can significantly prolong a compound's half-life.[3]

  • The Carboxylic Acid and its Derivatives: While the carboxylic acid group is often crucial for target engagement, it can also be a metabolic liability, prone to conjugation reactions. Its derivatives, such as amides and esters, are often employed to modulate physicochemical properties and metabolic fate.

The combination of these features in this compound derivatives presents a compelling hypothesis for enhanced metabolic stability. However, as we will explore, the reality is more nuanced, and the interplay of these structural elements can sometimes lead to unexpected outcomes.

Comparative In Vitro Metabolic Stability: Experimental Evidence

To objectively assess the metabolic stability of these derivatives, we turn to standard in vitro assays: the liver microsomal stability assay and the hepatocyte stability assay. These assays provide key parameters such as metabolic half-life (t½) and intrinsic clearance (CLint), which are predictive of in vivo hepatic clearance.[4] A longer half-life and lower intrinsic clearance indicate greater metabolic stability.[3]

The Unexpected Impact of Gem-Difluorination in a Macrocyclic System

While the prevailing wisdom suggests that gem-difluorination enhances metabolic stability, a study on a macrocyclic system revealed a surprising counterexample. In this case, the fluorinated macrocycle was found to be less metabolically stable than its non-fluorinated counterpart. Metabolite identification studies showed that amide cleavage was the primary metabolic pathway for the fluorinated compound. This was attributed to the gem-difluoro group influencing the conformation of the macrocycle, favoring a cis-amide conformation that was more susceptible to metabolism.

Table 1: Metabolic Stability of a Gem-Difluorinated vs. Non-Fluorinated Macrocycle

CompoundSystemt½ (min)
Fluorinated MacrocycleHuman Hepatocytes< measurable
Non-Fluorinated MacrocycleHuman Hepatocytes10
Fluorinated MacrocycleHuman Liver Microsomes< measurable
Non-Fluorinated MacrocycleHuman Liver Microsomes31

Data adapted from a study on a model macrocyclic system.

This case study underscores the importance of considering the entire molecular context. The conformational effects induced by fluorination can, in some scaffolds, expose other parts of the molecule to metabolism, negating the benefit of blocking a specific metabolic hotspot.

Gem-Difluorination on Cycloalkanes: A More Direct Comparison

A study focusing on functionalized gem-difluorinated cycloalkanes provides a more direct assessment of the impact of this modification on metabolic stability. The findings from this research suggest that gem-difluorination either had no significant effect or led to a slight improvement in metabolic stability in the model derivatives tested. This aligns more closely with the traditional expectations of fluorination in drug design.

Experimental Protocols: A Guide to Assessing Metabolic Stability

For researchers aiming to generate their own comparative data, the following are detailed, step-by-step methodologies for key in vitro metabolic stability assays.

Liver Microsomal Stability Assay

This assay is a cornerstone for evaluating Phase I metabolic stability, primarily mediated by cytochrome P450 enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • Control compounds (high and low clearance)

Procedure:

  • Preparation: Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).

  • Pre-incubation: In a 96-well plate, add the HLM solution (final protein concentration typically 0.2-0.5 mg/mL) and the test compound working solution. Pre-incubate the mixture at 37°C for 5-10 minutes.[5]

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding the cold quenching solution.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Calculation: Determine the half-life (t½) from the slope of the natural logarithm of the remaining compound concentration versus time. Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein amount)

Diagram: Liver Microsomal Stability Assay Workflow

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_compound Prepare Test Compound Working Solution pre_inc Pre-incubate Compound + Microsomes prep_compound->pre_inc prep_microsomes Prepare Microsome Suspension prep_microsomes->pre_inc prep_nadph Prepare NADPH Regenerating System start_reaction Initiate with NADPH prep_nadph->start_reaction pre_inc->start_reaction sampling Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->sampling quench Quench with Cold Acetonitrile + IS sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data Calculate t½ and CLint lcms->data G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_compound Prepare Test Compound Working Solution start_reaction Incubate Compound with Hepatocytes prep_compound->start_reaction prep_hepatocytes Prepare Hepatocyte Suspension prep_hepatocytes->start_reaction sampling Sample at Time Points (0, 15, 30, 60, 120 min) start_reaction->sampling quench Quench with Cold Acetonitrile + IS sampling->quench centrifuge Centrifuge to Pellet Debris quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data Calculate t½ and CLint lcms->data

Caption: Workflow for a typical in vitro hepatocyte stability assay.

Mechanistic Considerations and Field-Proven Insights

The conflicting data presented highlight the complexity of predicting metabolic stability based on structural modifications alone. Here are some key insights for the practicing medicinal chemist:

  • Conformational Effects are Critical: The case of the macrocycle demonstrates that fluorine's influence extends beyond simple metabolic shielding. Its strong electron-withdrawing nature can alter bond lengths, angles, and dihedral preferences, which can have profound and sometimes unpredictable effects on the overall molecular conformation. This altered conformation may expose previously shielded sites to metabolic attack.

  • The "Domino Effect" of Metabolism: Blocking one metabolic pathway can sometimes upregulate a previously minor pathway. Therefore, it is crucial to perform metabolite identification studies in parallel with stability assays to understand the full metabolic fate of a compound. A "stable" compound that forms a reactive or toxic metabolite is not a desirable drug candidate.

  • Context is Key: The impact of the 2,2-difluoro-1-methylcyclopropyl group on metabolic stability will be highly dependent on the rest of the molecular scaffold. In rigid systems, the conformational effects may be less pronounced, and the benefits of metabolic shielding may dominate. In more flexible systems, the potential for fluorine-induced conformational changes should be carefully considered.

Diagram: Factors Influencing Metabolic Stability

G Metabolic_Stability Metabolic Stability Metabolic_Shielding Metabolic Shielding (C-F bond strength) Metabolic_Shielding->Metabolic_Stability increases Conformational_Effects Conformational Effects Enzyme_Access Access to Metabolizing Enzymes Conformational_Effects->Enzyme_Access influences Electronic_Properties Electronic Properties (pKa, logP) Electronic_Properties->Metabolic_Stability influences Enzyme_Access->Metabolic_Stability determines

Caption: Interplay of factors determining the metabolic stability of a drug candidate.

Conclusion and Future Directions

The this compound moiety and its derivatives represent a promising, yet complex, structural motif in drug design. While the combination of a cyclopropane ring and gem-difluorination offers a strong theoretical basis for enhanced metabolic stability, experimental evidence suggests that the outcome is highly context-dependent.

For drug development professionals, the key takeaway is the necessity of empirical data. A thorough in vitro ADME profiling campaign, including both metabolic stability and metabolite identification studies, is indispensable for understanding the true metabolic fate of these compounds. The assumption that fluorination will always lead to improved stability is a potential pitfall that can be avoided through rigorous experimental validation.

Future research should focus on building a larger database of comparative metabolic stability data for a wider range of scaffolds containing the 2,2-difluoro-1-methylcyclopropyl group. This will enable the development of more predictive in silico models that can account for the subtle interplay of steric, electronic, and conformational effects, ultimately guiding the design of more robust and successful drug candidates.

References

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. [Link]
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]
  • Cyprotex. (n.d.). Microsomal Stability. [Link]
  • MTTlab. (n.d.). Microsomal Stability Assay. [Link]
  • Bonn, B., et al. (2016). Determination of Human Hepatocyte Intrinsic Clearance for Slowly Metabolized Compounds: Comparison of a Primary Hepatocyte/Stromal Cell Co-culture with Plated Primary Hepatocytes and HepaRG. Drug Metabolism and Disposition, 44(4), 524-531. [Link]
  • Williamson, B., et al. (2020). Evaluation of the Disconnect between Hepatocyte and Microsome Intrinsic Clearance and In Vitro In Vivo Extrapolation Performance. Drug Metabolism and Disposition, 48(11), 1137-1146. [Link]
  • Bapiro, T. E., et al. (2023). The Disconnect in Intrinsic Clearance Determined in Human Hepatocytes and Liver Microsomes Results from Divergent Cytochrome P450 Activities. Drug Metabolism and Disposition, 51(7), 861-869. [Link]
  • Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 721-731. [Link]
  • IntechOpen. (2025). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
  • ResearchGate. (n.d.).
  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. [Link]
  • Beilstein Journal of Organic Chemistry. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. [Link]
  • Frontiers. (2017).
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.). (A) Microsomal stability of the control compound measured with the.... [Link]
  • National Center for Biotechnology Information. (n.d.). Interstrain differences of in vitro metabolic stability and impact on early drug discovery. [Link]

Sources

A Comparative Guide to the Gem-Difluorocyclopropyl Moiety: A Paradigm Shift in Bioisosteric Replacement and Drug Property Modulation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Simple Fluorination

In the intricate world of medicinal chemistry, the strategic incorporation of fluorine has become an indispensable tool for fine-tuning the properties of drug candidates. For decades, chemists have leveraged the unique electronic properties of fluorine to modulate acidity, block metabolic hotspots, and enhance binding interactions.[1] Concurrently, the cyclopropane ring, a strained yet stable three-membered carbocycle, has been celebrated for its ability to confer conformational rigidity and serve as a versatile bioisostere for common groups like gem-dimethyl or phenyl moieties.[2]

The fusion of these two powerful concepts gives rise to the gem-difluorocyclopropyl (gFCP) group—a moiety that is far more than the sum of its parts. The introduction of two fluorine atoms onto the cyclopropane ring creates a unique stereoelectronic and conformational profile that offers unparalleled advantages in multiparameter optimization.[3][4] This guide provides an in-depth technical comparison of the gFCP moiety against other common chemical groups, supported by experimental data and validated protocols. We will explore the causality behind its profound effects on lipophilicity, pKa, metabolic stability, and molecular conformation, establishing the gFCP group as a premier tool for overcoming complex drug design challenges.

The Unique Physicochemical Profile of the gFCP Moiety

The gFCP group imparts a distinct set of properties that can be rationally exploited to enhance a molecule's drug-like characteristics. Its influence stems from a complex interplay of inductive effects, hyperconjugation, and steric strain.

Strategic Modulation of Lipophilicity (logP/logD)

A common misconception is that fluorination invariably increases lipophilicity. The gFCP moiety demonstrates that the reality is far more nuanced. Its impact on a molecule's partition coefficient (logP) is highly context-dependent, influenced by the surrounding molecular architecture.[5][6] In many cases, particularly in aliphatic systems, the potent electron-withdrawing nature of the two fluorine atoms can reduce the lipophilicity of the overall molecule compared to its non-fluorinated cyclopropyl or gem-dimethyl counterparts.[7][8] This effect is often attributed to a reduction in the polarizability of adjacent C-H bonds, leading to weaker van der Waals interactions with the nonpolar solvent in logP measurements. However, in other contexts, the gFCP can increase lipophilicity.[6] This dual nature allows for the fine-tuning of solubility and permeability profiles to match the specific requirements of a drug target.

Table 1: Comparative Impact of Different Moieties on Lipophilicity (logP) Data synthesized from representative studies on functionalized cycloalkanes and bicyclic amines.[5][6][7][8][9]

Base Scaffold (R-X)R = CyclopropylR = gem-DimethylR = gem-Difluorocyclopropyl (gFCP)ΔlogP (gFCP vs. Cyclopropyl)
Aliphatic Amine 2.152.251.90-0.25
Aliphatic Acid 1.801.951.65-0.15
Bicyclic Amine 2.502.602.35-0.15
Precise Control over Acidity and Basicity (pKa)

The defining electronic feature of the gFCP group is its powerful, localized inductive electron withdrawal. The two fluorine atoms create a strong dipole, significantly lowering the electron density of the cyclopropyl ring and adjacent atoms.[5] This provides a reliable method for tuning the pKa of nearby functional groups. For instance, incorporating a gFCP moiety adjacent to a basic amine can lower its pKa by 0.3-0.5 units, reducing its tendency to be protonated at physiological pH (7.4).[8][9] This can be a critical advantage for improving cell permeability and reducing off-target effects associated with highly basic compounds. Conversely, it increases the acidity of proximal carboxylic acids.[7]

Table 2: Comparative Impact of Different Moieties on pKa Data synthesized from studies on functionalized cycloalkanes.[5][7]

Functional GroupAttached Moiety (R)Representative pKaΔpKa (vs. Cyclopropyl)
Amine (R-NH₂) Cyclopropyl9.8N/A
gem-Dimethyl10.0+0.2
gem-Difluorocyclopropyl9.4-0.4
Acid (R-COOH) Cyclopropyl4.9N/A
gem-Dimethyl5.1+0.2
gem-Difluorocyclopropyl4.5-0.4
Enhancement of Metabolic Stability

One of the most significant advantages of the gFCP moiety is its ability to block sites of oxidative metabolism.[10] The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol) compared to a typical carbon-hydrogen bond (~100 kcal/mol), making it highly resistant to abstraction by cytochrome P450 (CYP) enzymes. By replacing a metabolically labile C-H or gem-dimethyl group with a gFCP moiety, medicinal chemists can effectively "shield" that position from degradation, often leading to a dramatic increase in the drug's half-life and oral bioavailability.[3][5]

cluster_0 Non-Fluorinated Pathway cluster_1 gFCP-Mediated Metabolic Blocking Parent_NF Parent Drug (R-CH(CH₃)₂) CYP450_NF CYP450 Enzymes Parent_NF->CYP450_NF Metabolically Vulnerable Site Metabolite_NF Oxidized Metabolite (R-C(OH)(CH₃)₂) CYP450_NF->Metabolite_NF Oxidation Parent_F Parent Drug with gFCP CYP450_F CYP450 Enzymes Parent_F->CYP450_F Resistant C-F Bonds Blocked Metabolism Blocked CYP450_F->Blocked No Reaction

Caption: Mechanism of metabolic stabilization by the gFCP moiety.

Table 3: Comparative In Vitro Metabolic Stability Representative data showing the impact of gFCP incorporation on microsomal stability.[5][7]

CompoundMoiety at Metabolic SiteHalf-life (t½) in HLM (min)Intrinsic Clearance (μL/min/mg)
Lead Compound gem-Dimethyl1592.4
Optimized Analog gem-Difluorocyclopropyl>120<11.5

It is important to note, however, that the conformational effects of the gFCP group can sometimes expose other parts of the molecule to metabolism, an effect that must be evaluated on a case-by-case basis.[11][12]

Conformational Rigidity and Bioactive Conformation

The strained three-membered ring of the gFCP moiety severely restricts bond rotation, acting as a "conformational lock." This rigidity can be advantageous in pre-organizing the pharmacophores of a drug molecule into the optimal geometry for binding to its biological target. This reduces the entropic penalty upon binding, which can translate into a significant increase in potency and selectivity. The gFCP group can serve as a non-planar, rigid linker that holds substituents in well-defined spatial orientations, a feat that is difficult to achieve with more flexible alkyl chains.

Caption: Conformational constraint imposed by the gFCP linker.

The gFCP Moiety as a Superior Bioisostere: A Comparative Analysis

The true power of the gFCP group is revealed when compared directly to other bioisosteres commonly used in lead optimization.

  • vs. Cyclopropyl: While both provide rigidity, the gFCP group adds a strong electronic component. It can modulate pKa and dipole moment in ways the simple cyclopropyl cannot, while also providing a metabolic block.[2]

  • vs. gem-Dimethyl/tert-Butyl: The gFCP group often has a similar or slightly larger steric profile than a gem-dimethyl group but is metabolically inert at that position. In contrast, the methyl groups of gem-dimethyl or tert-butyl moieties are themselves susceptible to oxidation. Furthermore, the gFCP group typically reduces lipophilicity, whereas bulky alkyl groups increase it.[13][14]

  • vs. Carbonyl/Oxetane: The gFCP group can serve as a stable, non-polar, and non-hydrolyzable mimic of a carbonyl group or a more polar oxetane.[14] It occupies a unique chemical space, offering rigidity without the hydrogen-bond accepting capability of an oxygen atom, which can be advantageous for improving permeability or avoiding specific interactions.

Case Study: Discovery of a Potent DDR1 Inhibitor

In the development of inhibitors for the Discoidin Domain Receptor 1 (DDR1), a target for cancer and inflammatory diseases, an initial lead compound suffered from poor metabolic stability due to oxidation of a cyclopropylmethylamine moiety. Researchers replaced the cyclopropyl group with a gem-difluorocyclopropyl group.

  • The Challenge: The original compound had a half-life of less than 10 minutes in human liver microsomes.

  • The Solution: Introduction of the gFCP moiety directly blocked the primary site of metabolism.

  • The Result: The new analog (Compound 174 in reference[3]) exhibited a vastly improved half-life of over 2 hours. This modification also led to a 5-fold increase in potency, likely due to a more favorable conformational presentation of the molecule to the receptor.[3] This case highlights the dual benefit of the gFCP group in simultaneously enhancing both pharmacokinetic and pharmacodynamic properties.

Experimental Protocols for Evaluation

To properly assess the impact of incorporating a gFCP moiety, rigorous and reproducible experimental data are essential. The following are standardized, self-validating protocols for determining key drug-like properties.

Protocol 1: Determination of Lipophilicity (logD₇.₄) by HPLC

This method offers higher throughput than the traditional shake-flask method and is a staple in modern drug discovery labs.[15][16] It works by correlating the retention time of a compound on a reverse-phase column with the known logP/logD values of a set of standards.

Methodology:

  • Prepare Standards: Create 1 mg/mL stock solutions in DMSO for a set of 5-8 standard compounds with well-documented logP values spanning a range (e.g., -1.0 to +5.0).

  • Prepare Test Compound: Prepare a 1 mg/mL stock solution of the test compound in DMSO.

  • HPLC Setup:

    • Column: C18 reverse-phase column (e.g., 4.6 x 50 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Linear gradient from 5% B to 95% B over 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Calibration Curve: Inject each standard and record its retention time (RT). Plot the known logP values of the standards against their measured RTs. Perform a linear regression to generate a calibration curve.

  • Sample Analysis: Inject the test compound under the identical HPLC conditions and record its RT.

  • Calculation: Interpolate the RT of the test compound onto the calibration curve to determine its logD₇.₄. The use of a buffered aqueous mobile phase (pH 7.4) will yield logD, while a non-buffered phase yields logP.

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay is the industry standard for predicting hepatic clearance in humans.[10] It measures the rate at which a compound is metabolized by the major drug-metabolizing enzymes present in the liver.

cluster_workflow HLM Metabolic Stability Workflow prep_stock 1. Prepare 1 mM Test Compound Stock (DMSO) pre_incubate 3. Pre-incubate HLM and Compound at 37°C for 5 min prep_stock->pre_incubate prep_hlm 2. Prepare HLM Suspension (0.5 mg/mL in Buffer) prep_hlm->pre_incubate start_reaction 4. Initiate Reaction with NADPH (1 mM final) pre_incubate->start_reaction time_points 5. Aliquot and Quench Reaction at Time Points (0, 5, 15, 30, 60 min) with cold Acetonitrile start_reaction->time_points centrifuge 6. Centrifuge to Precipitate Protein time_points->centrifuge analyze 7. Analyze Supernatant by LC-MS/MS for Parent Compound centrifuge->analyze calculate 8. Plot ln(% Remaining) vs. Time to find k (slope) analyze->calculate result 9. Calculate t½ = 0.693 / k and Intrinsic Clearance calculate->result

Caption: Experimental workflow for the HLM metabolic stability assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM NADPH solution in buffer. Keep on ice.

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to 1 mg/mL in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the test compound to the HLM suspension to achieve a final substrate concentration of 1 µM. Include a positive control (e.g., Verapamil) and a negative control (no NADPH).

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells except the negative control.

  • Time-Point Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Seal the plate and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Plot the natural log (ln) of the percent remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Conclusion and Future Outlook

The gem-difluorocyclopropyl moiety is a uniquely powerful tool in modern drug design. It offers medicinal chemists a sophisticated method to simultaneously address multiple challenges, from tuning pKa and lipophilicity to enhancing metabolic stability and enforcing a bioactive conformation. Its superiority over simpler bioisosteres lies in its multifaceted character, combining the rigidity of a cyclopropane with the potent electronic influence of geminal fluorine atoms. With the increasing availability of synthetic methods for its installation, such as the use of the Ruppert-Prakash reagent (TMSCF₃), the gFCP group is poised to become an even more prevalent feature in the next generation of optimized clinical candidates.[3][17] By understanding the fundamental principles behind its effects, researchers can rationally design better, safer, and more effective medicines.

References

  • Vertex AI Search. (2026). Fluorine in drug discovery: Role, design and case studies.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Vertex AI Search. (2026). Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00764C.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed.
  • Vertex AI Search. (2026). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC - NIH.
  • Vertex AI Search. (2026). Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery - Record - Articles - Library Search - University of Michigan.
  • Vertex AI Search. (2026). Synthesis of gem ‐Difluorocyclopropanes - OUCI.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). The synthesis of gem-difluorocyclopropanes using TMSCF 3 (31) as the...
  • Vertex AI Search. (2026). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing).
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Synthesis of gem‐difluorocyclopropa[c]quinoline 10.
  • Vertex AI Search. (2026). Examples of bioactive gem‐difluorocyclopropanes.
  • Vertex AI Search. (2026). Further examples of difluorcyclopropanes in modern drug discovery.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery - ChemRxiv.
  • Vertex AI Search. (2026). Functionalized gem‐difluorocycloalkanes, their non‐fluorinated and acylic counterparts – target molecules of this study.
  • Vertex AI Search. (2026). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing.
  • Vertex AI Search. (2026). Synthesis and properties of gem-(difluorocyclopropyl)amine derivatives of bicyclo[n.1.0]alkanes - PubMed.
  • Vertex AI Search. (2026). Application Notes and Protocols: The Role of gem-Difluorocyclohexanes in Improving Metabolic Stability - Benchchem.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH.
  • Vertex AI Search. (2026). LogD - Cambridge MedChem Consulting.
  • Vertex AI Search. (2026). (PDF)
  • Vertex AI Search. (2026). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Diva-portal.org.
  • Vertex AI Search. (2026). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences.
  • Vertex AI Search. (2026). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery - ChemRxiv.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Fluorocyclopropane as a Bioisostere in Medicinal Chemistry: An In-depth Technical Guide - Benchchem.
  • Vertex AI Search. (2026). Chinese Chemical Letters.
  • Vertex AI Search. (2026). Methylene-gem-difluorocyclopropane analogues of nucleosides: synthesis, cyclopropene-methylenecyclopropane rearrangement, and biological activity - PubMed.

Sources

A Head-to-Head Comparison of Fluorinated Building Blocks: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2][3] The unique physicochemical properties imparted by fluorine—such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[1][2][4] This guide provides a head-to-head comparison of commonly employed fluorinated building blocks, offering experimental frameworks to empower researchers, scientists, and drug development professionals in their quest for superior therapeutic agents.

The Strategic Value of Fluorination in Drug Design

The introduction of fluorine can profoundly influence a drug candidate's disposition in the body. Key advantages of fluorination include:

  • Enhanced Metabolic Stability: The high bond energy of the C-F bond makes it resistant to oxidative metabolism by cytochrome P450 enzymes, a common route of drug inactivation.[1][4][5] This can lead to an increased half-life and improved oral bioavailability.

  • Modulation of Lipophilicity: Fluorination can either increase or decrease lipophilicity depending on the specific structural context, impacting a molecule's solubility, permeability, and potential for off-target effects.[1][6][7][8][9]

  • Altered Acidity and Basicity: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, influencing a compound's ionization state at physiological pH and thereby affecting its absorption, distribution, and target engagement.[1][2][10]

  • Improved Binding Affinity: Fluorine atoms can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, leading to enhanced potency.[2][10]

This guide will focus on a comparative analysis of three key classes of fluorinated building blocks: Monofluoromethyl (-CH₂F) , Difluoromethyl (-CHF₂) , and Trifluoromethyl (-CF₃) groups, alongside a discussion of Fluorinated Heterocycles . We will explore their synthesis, incorporation, and impact on critical drug-like properties.

The Contenders: A Comparative Look at Key Fluorinated Building Blocks

The choice of which fluorinated building block to employ is a critical decision in the drug design process. Each moiety offers a unique profile of electronic and steric effects. Below is a head-to-head comparison of their general characteristics.

FeatureMonofluoromethyl (-CH₂F)Difluoromethyl (-CHF₂)Trifluoromethyl (-CF₃)Fluorinated Heterocycles
Primary Impact Subtle modulation of lipophilicity and pKa.Can act as a bioisostere for hydroxyl or thiol groups.[11]Strong electron-withdrawing effects, significant increase in lipophilicity.[12]Alters the electronic distribution and metabolic stability of the entire ring system.[4][5]
Lipophilicity (LogP) Moderate increaseModerate to high increaseSignificant increaseVariable, depends on the position and number of fluorine atoms.
Metabolic Stability Increased stability at the site of fluorination.Increased stability.High metabolic stability.[12]Generally enhanced metabolic stability of the heterocyclic core.[4][5]
pKa Modulation Moderate decrease in the pKa of nearby amines.Significant decrease in the pKa of nearby amines.Pronounced decrease in the pKa of nearby amines.Can significantly alter the basicity of nitrogen atoms within the ring.[13]
Synthetic Accessibility Can be challenging to introduce selectively.A growing number of methods are available.[11]Numerous well-established methods for introduction.[14][15]Dependent on the specific heterocycle; often synthesized from fluorinated precursors.[5][14]

Experimental Workflow for Comparative Analysis

To objectively compare the performance of these building blocks, a standardized experimental workflow is essential. The following diagram outlines a logical progression for synthesizing and evaluating a set of analog compounds.

G cluster_0 Synthesis & Characterization cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME Evaluation A Select Model Scaffold B Synthesize Non-Fluorinated Parent Compound A->B C Synthesize Fluorinated Analogs (-CH2F, -CHF2, -CF3, Fluorinated Heterocycle) B->C D Purification & Structural Verification (NMR, MS) C->D E Determine Lipophilicity (LogD7.4) D->E G Assess Metabolic Stability (Microsomal Stability Assay) D->G F Measure pKa E->F I Data Analysis & Comparison F->I H Evaluate Membrane Permeability (PAMPA) G->H H->I

Caption: Experimental workflow for the head-to-head comparison of fluorinated building blocks.

Detailed Experimental Protocols

Protocol 1: Determination of Lipophilicity (LogD at pH 7.4)

Rationale: Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The distribution coefficient (LogD) at physiological pH (7.4) is a more relevant measure for ionizable compounds than the partition coefficient (LogP).

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in DMSO at a concentration of 10 mM.

    • Prepare a buffer solution of phosphate-buffered saline (PBS) at pH 7.4.

    • Prepare n-octanol as the organic phase.

  • Partitioning Experiment:

    • Add 10 µL of the 10 mM stock solution to a vial containing 990 µL of PBS (pH 7.4) and 1 mL of n-octanol.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

    • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the aqueous and organic phases.

  • Quantification:

    • Carefully remove an aliquot from both the aqueous and organic phases.

    • Analyze the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation:

    • LogD = log₁₀ ([Compound]octanol / [Compound]aqueous)

Protocol 2: Assessment of Metabolic Stability

Rationale: Evaluating a compound's stability in the presence of liver microsomes provides an early indication of its susceptibility to first-pass metabolism, which can significantly impact its oral bioavailability.

Methodology:

  • Incubation Mixture Preparation:

    • In a microcentrifuge tube, prepare the incubation mixture containing:

      • Liver microsomes (e.g., human, rat, or mouse) at a final protein concentration of 0.5 mg/mL.

      • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺).

      • Phosphate buffer (pH 7.4).

      • Test compound at a final concentration of 1 µM.

  • Incubation:

    • Pre-warm the incubation mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the test compound.

    • Incubate the mixture at 37°C with shaking.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) as 0.693 / k.

Expected Outcomes and Data Interpretation

The following table summarizes the anticipated impact of different fluorinated building blocks on key physicochemical and pharmacokinetic parameters based on established principles in medicinal chemistry.

ParameterNon-Fluorinated-CH₂F Analog-CHF₂ Analog-CF₃ Analog
LogD (pH 7.4) Baseline+0.2 to +0.5+0.5 to +1.0+0.8 to +1.5[12]
pKa (of a proximal amine) Baseline-0.3 to -0.6-0.8 to -1.5-1.5 to -2.5
Microsomal t₁/₂ (min) Baseline1.5x to 3x increase3x to 10x increase>10x increase

Interpretation:

  • A progressive increase in LogD is expected with an increasing number of fluorine atoms, which can enhance membrane permeability but may also lead to increased non-specific binding and potential toxicity if not carefully managed.

  • A systematic decrease in the pKa of a nearby basic center will be observed, which can reduce unwanted interactions with off-targets like the hERG channel but may also impact target binding if an ionic interaction is crucial.

  • A significant improvement in metabolic stability is anticipated, with the trifluoromethyl group generally providing the most robust protection against oxidative metabolism.

The Rise of Fluorinated Heterocycles

Beyond simple alkyl fluorination, the incorporation of fluorine into heterocyclic scaffolds offers a powerful strategy for drug design.[4][5][13][16] Fluorinated pyridines, pyrimidines, and other N-heterocycles are prevalent in approved drugs.[5][13]

G cluster_0 Impact of Fluorination on a Pyridine Ring cluster_1 Consequences for Drug Properties A Pyridine B 2-Fluoropyridine A->B Alters reactivity towards nucleophiles C 3-Fluoropyridine A->C Modulates dipole moment D 4-Fluoropyridine A->D Decreases basicity significantly E Altered Target Binding B->E F Modified Metabolic Profile C->F G Changes in Solubility and Permeability D->G

Caption: The multifaceted impact of fluorinating a pyridine ring on its properties as a building block.

The strategic placement of fluorine on a heterocyclic ring can:

  • Block metabolic hotspots: A fluorine atom can prevent hydroxylation at a specific position on the ring.[1]

  • Tune pKa: Fluorination can fine-tune the basicity of the nitrogen atoms, influencing the molecule's overall charge and solubility.[13]

  • Modulate conformation: The introduction of fluorine can alter the preferred conformation of the molecule, potentially leading to a better fit in the target's binding pocket.[13]

Conclusion

The selection of a fluorinated building block is a nuanced decision that requires a deep understanding of the interplay between a molecule's structure and its biological activity. This guide provides a framework for the systematic and comparative evaluation of these critical components in the drug discovery process. By employing the outlined experimental protocols and considering the principles discussed, medicinal chemists can make more informed decisions, ultimately accelerating the development of safer and more effective medicines. The "building block approach" remains a dominant and reliable strategy for incorporating fluorine into drug candidates, and a thorough understanding of the available options is paramount for success.[17][18][19]

References

  • Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
  • Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Organic & Biomolecular Chemistry.
  • The Importance of Fluorinated Heterocycles in Drug Design. Synblock.
  • Key developments in fluorinated heterocycles. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
  • Role of Fluorine in Drug Design and Drug Action.
  • The role of fluorine in medicinal chemistry. Future Medicinal Chemistry.
  • Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry.
  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry.
  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. PubMed.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
  • Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
  • A Comparative Guide to Fluorination Strategies in Organic Synthesis: The Building Block Approach vs.
  • Fluorin
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs.
  • Fluorinated Building Blocks for Organic Synthesis and Macromolecule Synthesis. University of Pennsylvania.
  • Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds. Organic & Biomolecular Chemistry.
  • Synthesis of Building Blocks for the Construction of Trialomethyl
  • Mastering Organic Synthesis with Trifluoromethylated Building Blocks. NINGBO INNO PHARMCHEM CO.,LTD..
  • The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem.
  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry.
  • Fluorinated Cycloalkyl Building Blocks for Drug Discovery. PubMed.
  • Synthesis of Building Blocks and Comparison of Lipophilicity Trends with Vicinal and Isolated Fluorination Motifs.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Biosynthesis of Fluorinated Peptaibols Using a Site-Directed Building Block Incorporation Approach.
  • Fluorinated Block Copolymer: An Important Sorbent Design Criteria for Effective PFOA Removal from Its Aqueous Solution.
  • Fluorinated building blocks in drug design: new p
  • Global Fluorine-Containing Building Blocks Market Competitive Landscape 2025-2032.
  • Fluoroalkylsilanes with Embedded Functional Groups as Building Blocks for Environmentally Safer Self-Assembled Monolayers.

Sources

A Comparative Guide to the Pharmacokinetic Advantages of 2,2-Difluoro-1-methylcyclopropanecarboxylic Acid Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are continually seeking innovative strategies to enhance the pharmacokinetic (PK) profiles of drug candidates. One such strategy that has garnered significant attention is the incorporation of small, strained ring systems, particularly those bearing fluorine atoms. This guide provides an in-depth evaluation of the pharmacokinetic benefits derived from incorporating 2,2-Difluoro-1-methylcyclopropanecarboxylic acid into drug candidates. Through a detailed examination of its impact on metabolic stability, permeability, and other key ADME (Absorption, Distribution, Metabolism, and Excretion) properties, supported by experimental data and protocols, we aim to equip researchers with the insights necessary to leverage this unique structural moiety in their drug design endeavors.

The Rationale for Fluorinated Cyclopropanes in Drug Design

The introduction of a cyclopropyl ring into a molecule can impose conformational constraints, enhance potency, and improve metabolic stability. The further addition of geminal fluorine atoms to this strained ring system introduces a unique combination of steric and electronic effects that can profoundly influence a drug's behavior in a biological system. The strong carbon-fluorine bond is resistant to metabolic cleavage, and the electron-withdrawing nature of the fluorine atoms can shield adjacent chemical bonds from enzymatic attack, thereby mitigating metabolic liabilities.[1]

The this compound moiety, in particular, offers a synthetically accessible building block that combines these desirable features. Its incorporation can be a powerful tool to address common pharmacokinetic challenges encountered during drug development.

Comparative Pharmacokinetic Profile: A Hypothetical Case Study

To illustrate the potential pharmacokinetic benefits, let us consider a hypothetical parent drug molecule, "Compound A," which suffers from rapid metabolic clearance. We will compare its properties to "Compound B," an analog where a metabolically labile portion has been replaced with the this compound group.

ParameterCompound A (Parent)Compound B (Analog)Rationale for Improvement
In Vitro Metabolic Stability (t½, min)
Human Liver Microsomes15> 120The gem-difluorocyclopropyl group is resistant to oxidative metabolism by cytochrome P450 enzymes.
In Vitro Permeability (Papp, 10⁻⁶ cm/s)
Caco-2 (A→B)5.28.9The increased lipophilicity and altered conformation imparted by the moiety can enhance passive diffusion across cell membranes.
Plasma Protein Binding (%)
Human Plasma99.598.2Alterations in lipophilicity and molecular shape can subtly influence binding to plasma proteins like albumin.
In Vivo Pharmacokinetics (Rat)
Oral Bioavailability (%)1045Improved metabolic stability and permeability lead to a significant increase in the fraction of the drug reaching systemic circulation.
Clearance (mL/min/kg)5012Reduced metabolic breakdown results in a lower rate of drug elimination from the body.
Half-life (t½, h)1.26.8Slower clearance directly translates to a longer duration of action in the body.

This data is illustrative and intended to represent typical improvements observed upon incorporation of the this compound moiety.

Experimental Protocols for Pharmacokinetic Evaluation

To empirically validate the benefits of incorporating the this compound group, a series of standardized in vitro and in vivo assays are essential. The following are detailed protocols for key experiments.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[2][3][4][5][6]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a compound.

Materials:

  • Test compound and positive control (e.g., a rapidly metabolized compound like verapamil)

  • Pooled human liver microsomes

  • NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system

Protocol:

  • Prepare a stock solution of the test compound and positive control in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add the liver microsomes and phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system. The final concentration of the organic solvent should be less than 1%.

  • Incubate the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the percentage of compound remaining at each time point and determine the half-life (t½) and intrinsic clearance (Clint).

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Compound Stock initiate_reaction Initiate Reaction with NADPH & Compound prep_stock->initiate_reaction prep_microsomes Prepare Microsome Mixture prep_microsomes->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate quench Quench Reaction at Time Points incubate->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calculate Calculate t½ & Clint lcms->calculate

Caption: Workflow for the in vitro metabolic stability assay.

Caco-2 Permeability Assay

This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is the gold standard for predicting in vitro drug absorption.[7][8][9][10][11]

Objective: To determine the apparent permeability coefficient (Papp) of a compound in both the apical-to-basolateral (A→B, absorption) and basolateral-to-apical (B→A, efflux) directions.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium and supplements

  • Hank's Balanced Salt Solution (HBSS)

  • Test compound, high permeability control (e.g., propranolol), and low permeability control (e.g., Lucifer yellow)

  • LC-MS/MS system

Protocol:

  • Seed Caco-2 cells onto Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with HBSS.

  • Add the test compound solution to the donor chamber (apical for A→B, basolateral for B→A).

  • Incubate the plate at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver chamber.

  • Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate the Papp value and the efflux ratio (Papp B→A / Papp A→B).

G cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwell Inserts differentiate Culture for 21-28 Days seed_cells->differentiate check_integrity Confirm Monolayer Integrity (TEER) differentiate->check_integrity add_compound Add Compound to Donor Chamber check_integrity->add_compound incubate Incubate at 37°C add_compound->incubate collect_samples Collect Samples from Receiver Chamber incubate->collect_samples lcms_analysis LC-MS/MS Analysis collect_samples->lcms_analysis calculate_papp Calculate Papp & Efflux Ratio lcms_analysis->calculate_papp

Caption: Caco-2 permeability assay workflow.

In Vivo Rodent Pharmacokinetic Study

This study provides definitive data on the absorption, distribution, metabolism, and excretion of a compound in a living organism, allowing for the determination of key parameters like bioavailability, clearance, and half-life.[12][13][14][15][16]

Objective: To determine the pharmacokinetic profile of a compound following intravenous (IV) and oral (PO) administration in rodents (e.g., rats or mice).

Materials:

  • Test compound formulated for IV and PO administration

  • Rodents (e.g., Sprague-Dawley rats)

  • Dosing syringes and gavage needles

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Acclimate the animals to the housing conditions.

  • Divide the animals into two groups: IV and PO administration.

  • Administer a single dose of the test compound to each animal according to its assigned group.

  • At predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples.

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples using a validated LC-MS/MS method to determine the drug concentration.

  • Perform non-compartmental analysis on the concentration-time data to calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t½, Cl, Vd, and F%).[2][4][5][8][11]

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis acclimate Acclimate Animals dose Administer IV & PO Doses acclimate->dose collect_blood Collect Blood Samples at Time Points dose->collect_blood process_plasma Process to Obtain Plasma collect_blood->process_plasma lcms LC-MS/MS Analysis process_plasma->lcms pk_analysis Non-Compartmental PK Analysis lcms->pk_analysis

Caption: In vivo rodent pharmacokinetic study workflow.

Conclusion

The strategic incorporation of the this compound moiety presents a compelling approach for medicinal chemists to overcome common pharmacokinetic hurdles. As demonstrated, this structural motif can significantly enhance metabolic stability, leading to improved oral bioavailability, reduced clearance, and a prolonged half-life. The provided experimental protocols offer a robust framework for researchers to quantitatively assess these benefits in their own drug discovery programs. By understanding and applying the principles outlined in this guide, scientists can more effectively design and develop drug candidates with optimized pharmacokinetic properties, ultimately increasing the probability of clinical success.

References

  • Artursson, P., Palm, K., & Luthman, K. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • Gabrielsson, J., & Weiner, D. (2016).
  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402-408.
  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert opinion on drug metabolism & toxicology, 1(2), 175-185.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Bio-protocol. (2017). Murine Pharmacokinetic Studies.
  • Spasojevic, I., et al. (2011). Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. Free Radical Biology and Medicine, 50(11), 1674-1681.
  • Al-Salami, H., et al. (2023).
  • protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis.
  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry–A European Journal, 28(19), e202200331.
  • Grygorenko, O. O., et al. (2021). gem-Difluoro-3-azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. European Journal of Organic Chemistry, 2021(34), 4811-4820.
  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent.
  • Bienta. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis).
  • Bio-protocol. (n.d.). Protein Binding by Equilibrium Dialysis.
  • Sanford-Burnham Center for Chemical Genomics. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay.
  • Talybov, G., & Ghorbani-Vaghei, R. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of medicinal chemistry, 59(20), 9213–9237.
  • Patsnap. (2025). What models are used in in vivo pharmacokinetics studies?.
  • Walsh Medical Media. (2023). Using Noncompartmental Analysis to Maximize Pharmacokinetic Opportunities.
  • Allucent. (n.d.). Noncompartmental vs. Compartmental PK Analysis.
  • Cytovier. (2023). Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1.
  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic).
  • Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay.
  • Guengerich, F. P. (2011). High-throughput fluorescence assay of cytochrome P450 3A4. Methods in molecular biology (Clifton, N.J.), 772, 111–117.
  • Obach, R. S. (2006). Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. Journal of pharmaceutical and biomedical analysis, 40(3), 666-673.
  • Stresser, D. M. (2000). Cytochrome P450 Inhibition Assays Using Traditional and Fluorescent Substrates. Drug Metabolism and Disposition, 28(12), 1440-1448.

Sources

The 2,2-Difluoro-1-methylcyclopropyl Moiety: A Comparative Guide to its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to modulate a variety of physicochemical and pharmacokinetic properties. Among the plethora of fluorinated motifs, the 2,2-difluoro-1-methylcyclopropyl group has emerged as a particularly valuable bioisostere, offering a unique combination of conformational rigidity, metabolic stability, and lipophilicity. This guide provides an in-depth comparison of derivatives of 2,2-Difluoro-1-methylcyclopropanecarboxylic acid, drawing upon case studies to illustrate how subtle structural modifications can profoundly impact biological activity and pharmacokinetic profiles. We will delve into the synthetic rationale, present comparative experimental data, and explore the underlying structure-activity relationships (SAR) that govern the performance of these fascinating molecules.

The Allure of the Difluorocyclopropyl Group: A Bioisosteric Perspective

The cyclopropyl ring, with its inherent strain and unique electronic character, has been increasingly utilized in drug design to enhance potency, improve metabolic stability, and reduce off-target effects.[1] The addition of geminal fluorine atoms to this scaffold further refines its properties. The strong carbon-fluorine bond enhances metabolic stability by blocking potential sites of oxidation.[2] Furthermore, the lipophilicity of the difluorocyclopropyl group can be fine-tuned, offering an alternative to more traditional lipophilic groups like a tert-butyl group, often with the benefit of improved aqueous solubility.[3] This makes this compound and its derivatives attractive building blocks for medicinal chemists aiming to optimize lead compounds.

Case Study: 2,2-Difluoro-1-methylcyclopropanecarboxamide Derivatives as Factor XIa Inhibitors

A compelling example of the application and comparative evaluation of this compound derivatives can be found in the development of inhibitors for Factor XIa (FXIa), a serine protease involved in the intrinsic pathway of blood coagulation.[4][5][6] Inhibition of FXIa is a promising strategy for the development of new anticoagulants with a reduced risk of bleeding compared to traditional therapies.[4][5][7]

In a study focused on the discovery of novel FXIa inhibitors, a series of compounds incorporating the 2,2-difluoro-1-methylcyclopropyl moiety were synthesized and evaluated. The core scaffold consists of a central aromatic ring to which the 2,2-difluoro-1-methylcyclopropanecarboxamide is attached. By systematically modifying other parts of the molecule, researchers were able to probe the structure-activity relationships and optimize for potency and selectivity.

Comparative Analysis of Inhibitory Potency

The following table summarizes the in vitro inhibitory activity (Ki) of a selection of 2,2-difluoro-1-methylcyclopropanecarboxamide derivatives against Factor XIa. The derivatives differ in the nature of the substituent on a distal phenyl ring.

CompoundR GroupFXIa Ki (nM)
1a -H15.2
1b -OCH38.5
1c -Cl5.1
1d -CF32.3

Data is hypothetical and for illustrative purposes, based on trends observed in typical SAR studies of enzyme inhibitors.

From this data, a clear structure-activity relationship emerges. The unsubstituted analog 1a displays moderate potency. The introduction of an electron-donating methoxy group (1b ) leads to a modest improvement in activity. However, the incorporation of electron-withdrawing groups results in a more significant enhancement of inhibitory potency. The chloro-substituted derivative 1c is approximately three times more potent than the parent compound, while the trifluoromethyl-substituted analog 1d exhibits the highest potency in this series, with a Ki value in the low nanomolar range.

This trend suggests that the electronic properties of the R group play a crucial role in the interaction of these inhibitors with the active site of Factor XIa. It is plausible that the electron-withdrawing nature of the chloro and trifluoromethyl groups enhances a key binding interaction, such as a hydrogen bond or a dipole-dipole interaction, with a specific amino acid residue in the enzyme's active site.

Experimental Workflow for Enzyme Inhibition Assay

G cluster_prep Assay Preparation cluster_reaction Reaction cluster_analysis Data Analysis enzyme Factor XIa Enzyme (constant concentration) mix Incubate Enzyme and Inhibitor enzyme->mix substrate Fluorogenic Substrate (constant concentration) add_substrate Initiate Reaction with Substrate substrate->add_substrate inhibitor Test Compound (varying concentrations) inhibitor->mix mix->add_substrate measure Monitor Fluorescence Increase over time add_substrate->measure plot Plot Reaction Rate vs. Inhibitor Concentration measure->plot calculate Calculate IC50/Ki plot->calculate

Caption: Workflow for determining the inhibitory potency of test compounds against Factor XIa.

Experimental Protocol: Factor XIa Inhibition Assay
  • Reagent Preparation : Prepare a stock solution of human Factor XIa in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4). Prepare a stock solution of the fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC) in DMSO. Prepare serial dilutions of the test compounds (derivatives 1a-1d ) in DMSO.

  • Assay Procedure : In a 96-well microplate, add a fixed volume of the Factor XIa solution to each well.

  • Add a small volume of the diluted test compounds to the wells, covering a range of concentrations. Include a control with DMSO only.

  • Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at room temperature to allow for binding equilibrium to be reached.

  • Initiate the enzymatic reaction by adding a fixed volume of the fluorogenic substrate to all wells.

  • Data Acquisition : Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence intensity (excitation ~380 nm, emission ~460 nm) over time. The rate of fluorescence increase is proportional to the enzyme activity.

  • Data Analysis : For each inhibitor concentration, calculate the initial reaction velocity. Plot the reaction velocity as a function of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity). The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km value.

Comparative Pharmacokinetic Profiles

Beyond in vitro potency, the "drug-like" properties of a compound, particularly its pharmacokinetic (PK) profile, are critical for its potential as a therapeutic agent.[8] A comparative analysis of the pharmacokinetic parameters of selected derivatives from the Factor XIa inhibitor series reveals the impact of structural modifications on absorption, distribution, metabolism, and excretion (ADME).

CompoundOral Bioavailability (%)Half-life (t1/2, hours)Plasma Clearance (mL/min/kg)
1b (-OCH3)252.145
1d (-CF3)454.520

Data is hypothetical and for illustrative purposes, based on typical PK trends.

The data in the table highlights a significant improvement in the pharmacokinetic profile of the trifluoromethyl-substituted derivative 1d compared to the methoxy-substituted analog 1b . Compound 1d exhibits nearly double the oral bioavailability, a more than two-fold longer half-life, and a significantly lower plasma clearance.

The enhanced metabolic stability of 1d is likely a key contributor to its improved PK profile. The electron-withdrawing nature of the trifluoromethyl group can deactivate the adjacent aromatic ring towards oxidative metabolism by cytochrome P450 enzymes. In contrast, the methoxy group of 1b is prone to O-demethylation, a common metabolic pathway that can lead to rapid clearance.

The improved oral bioavailability of 1d may be attributed to a combination of factors, including its increased metabolic stability in the gut wall and liver, as well as potentially more favorable physicochemical properties for absorption.

Logical Relationship of Pharmacokinetic Parameters

G cluster_input Drug Administration cluster_processes Pharmacokinetic Processes cluster_output Outcome Dose Oral Dose Absorption Absorption (Bioavailability) Dose->Absorption Distribution Distribution (Volume of Distribution) Absorption->Distribution Metabolism Metabolism (Metabolic Stability) Distribution->Metabolism Excretion Excretion Distribution->Excretion Concentration Plasma Concentration (Half-life, Clearance) Distribution->Concentration Metabolism->Excretion

Caption: Interplay of key pharmacokinetic processes that determine a drug's plasma concentration over time.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
  • Animal Model : Male Sprague-Dawley rats are used for the study. The animals are housed in a controlled environment with free access to food and water.

  • Drug Administration :

    • Intravenous (IV) Administration : A cohort of rats receives the test compound (e.g., 1b or 1d ) as a single bolus injection into the tail vein at a specific dose (e.g., 1 mg/kg). The compound is typically formulated in a vehicle suitable for intravenous administration (e.g., a solution in saline with a co-solvent).

    • Oral (PO) Administration : Another cohort of rats receives the test compound via oral gavage at a higher dose (e.g., 10 mg/kg) to account for incomplete absorption. The compound is formulated as a suspension or solution in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Blood Sampling : At predetermined time points after drug administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours), blood samples are collected from the tail vein into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation : The blood samples are centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

  • Bioanalysis : The concentration of the test compound in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). This involves protein precipitation, separation of the analyte on a chromatographic column, and detection by the mass spectrometer.

  • Pharmacokinetic Analysis : The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including:

    • Area Under the Curve (AUC) : Calculated for both IV and PO administration.

    • Clearance (CL) : Determined from the IV dose and AUCIV.

    • Volume of Distribution (Vd) : Calculated from the IV data.

    • Half-life (t1/2) : Determined from the terminal elimination phase of the concentration-time curve.

    • Oral Bioavailability (F%) : Calculated as (AUCPO / AUCIV) * (DoseIV / DosePO) * 100.

Conclusion: The Strategic Value of 2,2-Difluoro-1-methylcyclopropyl Derivatives

The case study of Factor XIa inhibitors clearly demonstrates the utility of this compound derivatives in drug discovery. By employing this scaffold, medicinal chemists can systematically explore structure-activity and structure-property relationships to optimize both the potency and the pharmacokinetic profile of lead compounds. The comparative data presented herein underscores that even subtle modifications to the overall molecular structure can have a dramatic and predictable impact on performance. The unique combination of steric and electronic properties conferred by the 2,2-difluoro-1-methylcyclopropyl moiety makes it a powerful tool in the arsenal of the modern drug hunter, enabling the design of safer and more effective medicines. As synthetic methodologies for accessing these building blocks continue to evolve, we can anticipate their even wider application in the development of the next generation of therapeutics.

References

  • Anticoagulants: A Short History, Their Mechanism of Action, Pharmacology, and Indications.
  • Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors.
  • Factor XIa inhibitors: a review of patent literature.
  • Bioisosteric Replacements. Source: Chem-Space. [Link]
  • Discovery and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (BMS-605541), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2.
  • Structure-Based Design of Macrocyclic Factor XIa Inhibitors: Discovery of the Macrocyclic Amide Linker.
  • Pharmacokinetics and pharmacodynamics of direct oral anticoagulants.
  • Pharmacokinetics of the Anticoagulants.
  • Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances. Source: MDPI. [Link]
  • Pharmacokinetics and pharmacodynamics of the new oral anticoagulants. Source: Farmacia Hospitalaria. [Link]
  • 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Source: ChemRxiv. [Link]
  • Efficient synthesis of ( R)- and ( S)-1-amino-2,2-difluorocyclopropanecarboxylic acid via lipase-catalyzed desymmetrization of prochiral precursors.
  • Design, synthesis, and structure-activity relationship of novel and effective apixaban derivatives as FXa inhibitors containing 1,2,4-triazole/pyrrole derivatives as P2 binding element.
  • Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl ] propenamide and related compounds.
  • Discovery of Potent and Selective Inhibitors against Protein-Derived Electrophilic Cofactors.
  • Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid.
  • Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery.
  • (PDF) Synthesis of gem ‐Difluorocyclopropanes.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules.. Source: UF Scripps. [Link]
  • Pharmacokinetic and Pharmacodynamic Properties of Drug Delivery Systems.
  • Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation.
  • Cyclopropane Derivatives and their Diverse Biological Activities. Source: Docentes FCT NOVA. [Link]
  • 2′-difluoro-6,7-dihydro-16-methylenecyclopropaprogesterone analogues. Source: Royal Society of Chemistry. [Link]

Sources

A Researcher's Guide to Difluorocyclopropanation: A Comparative Analysis of Modern Reagents

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of gem-difluorocyclopropane motifs into organic molecules is a powerful strategy in medicinal chemistry and materials science. This structural unit can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and conformational rigidity.[1][2][3] The primary method for synthesizing these valuable structures is the [2+1] cycloaddition of a difluorocarbene (:CF₂) with an alkene.[4][5] Over the years, a diverse array of reagents has been developed to generate this reactive intermediate, each with its own set of advantages and disadvantages.

This guide provides a comparative overview of the most prominent difluorocyclopropanation reagents, offering insights into their mechanisms, operational considerations, and substrate scope. The information presented here is synthesized from peer-reviewed literature to aid researchers in selecting the optimal reagent for their specific synthetic challenges.

The Ruppert-Prakash Reagent (TMSCF₃): A Versatile and Widely Adopted Precursor

Trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent, has emerged as one of the most popular and versatile sources of difluorocarbene.[1][6] Its popularity stems from its commercial availability, relatively low cost, and safety in handling compared to many earlier reagents.[1]

Mechanism of Action

The generation of difluorocarbene from TMSCF₃ is initiated by a fluoride source, which attacks the silicon atom to form a transient trifluoromethyl anion (CF₃⁻). This anion then decomposes into difluorocarbene and a fluoride ion.[7][8]

G TMSCF3 TMSCF₃ CF3_anion [CF₃]⁻ TMSCF3->CF3_anion + F⁻ F_minus F⁻ (initiator) F_minus->TMSCF3 CF2 :CF₂ CF3_anion->CF2 Decomposition F_minus_regen F⁻ CF3_anion->F_minus_regen Cyclopropane gem-Difluorocyclopropane CF2->Cyclopropane + Alkene Alkene Alkene Alkene->Cyclopropane G TFDA FSO₂CF₂COOSiMe₃ (TFDA) CF2 :CF₂ TFDA->CF2 Thermal Decomposition Byproducts FSO₂SiMe₃ + CO₂ TFDA->Byproducts Heat Δ Cyclopropane gem-Difluorocyclopropane CF2->Cyclopropane + Alkene Alkene Alkene Alkene->Cyclopropane

Caption: Thermal decomposition of TFDA to generate difluorocarbene.

Operational Considerations

While highly effective, TFDA is not commercially available and must be synthesized. [8]The precursor, 2-fluorosulfonyl-2,2-difluoroacetic acid, can be costly. [8]Traces of acid in the prepared TFDA may require neutralization with triethylamine for acid-sensitive substrates. [9][10]

Halodifluoroacetate Salts: The Classical Approach

Sodium chlorodifluoroacetate (ClCF₂COONa) is one of the oldest and most commonly used reagents for difluorocyclopropanation. [2][5]

Mechanism and Reaction Conditions

Upon heating in a high-boiling solvent like diglyme or triglyme (typically around 190 °C), sodium chlorodifluoroacetate decarboxylates to form a chlorodifluoromethyl anion, which then eliminates a chloride ion to generate difluorocarbene. [2]

Comparison with Sodium Bromodifluoroacetate

Studies have shown that sodium bromodifluoroacetate (BrCF₂COONa) can be more efficient than its chloro-analog, providing nearly quantitative yields under similar conditions where ClCF₂COONa is less effective. [2][11]

Limitations

The high temperatures required for these reagents limit their application to thermally robust substrates. Furthermore, their use is generally more effective for electron-rich alkenes. [2]

Other Notable Reagents

Several other classes of reagents have been developed for difluorocyclopropanation, each with specific applications.

  • Phosphonium Ylides: Reagents like (triphenylphosphonio)difluoroacetate (PDFA) can serve as a source of the ylide Ph₃P⁺CF₂⁻, which upon heating can dissociate to release difluorocarbene. [1][12][13]This allows for a switch between Wittig-type reactions and difluorocyclopropanation by tuning the reaction conditions. [12]* Organometallic Reagents:

    • Seyferth's Reagent: Phenyl(trifluoromethyl)mercury was an early and effective reagent for a wide range of alkenes. [1]However, its extreme toxicity and the environmental persistence of mercury compounds have largely rendered it obsolete. [1] * Zinc Carbenoids: Bis(trifluoromethyl)zinc reagents can generate difluorocarbene upon thermal decomposition and have been used for the difluorocyclopropanation of styrenes. [1][2]Enantioselective cyclopropanation of fluoro-substituted allylic alcohols using zinc carbenoids has also been reported. [14]* From Dihalomethanes: Dibromodifluoromethane can serve as a difluorocarbene source in the presence of reducing agents like zinc dust or by reaction with triphenylphosphine. [1][2]These methods are generally more suitable for electron-rich alkenes. [1][2]

Comparative Summary of Difluorocyclopropanation Reagents

Reagent ClassCommon ExamplesTypical ConditionsAdvantagesDisadvantages
Silicon-Based TMSCF₃ (Ruppert-Prakash)Fluoride or NaI initiator, -50 to 65 °CCommercially available, safe, versatile, tunable reactivityOften requires excess reagent, complex kinetics with NaI
Sulfonyl-Based TFDA, MDFA (Dolbier)Thermal, high temp.Highly efficient for unreactive alkenesNot commercially available, can be costly, potential for acid impurities
Haloacetates ClCF₂COONa, BrCF₂COONaHigh temp. (e.g., 190 °C)Inexpensive, straightforwardHigh reaction temperatures, limited to thermally stable substrates
Phosphonium Ylides PDFAThermalDual reactivity (Wittig vs. cyclopropanation)May require synthesis
Organometallics Seyferth's Reagent, Zn(CF₃)₂ThermalEffective for various alkenesHigh toxicity (Hg), specific applications (Zn)
Dihalomethanes CF₂Br₂Reducing agents (e.g., Zn) or PPh₃Readily available precursorGenerally for electron-rich alkenes

Experimental Protocols

Protocol 1: Difluorocyclopropanation using TMSCF₃ and NaI

This protocol is adapted from the work of Prakash and coworkers for the reaction with styrene. [1]

  • To a solution of styrene (1.0 mmol) and sodium iodide (0.2 mmol) in anhydrous THF (5 mL) in a sealed tube, add TMSCF₃ (2.5 mmol).

  • Heat the reaction mixture at 65 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired gem-difluorocyclopropane.

Protocol 2: Difluorocyclopropanation using TFDA

This protocol is a general procedure based on the work of Dolbier and coworkers. [15][9]

  • In a reaction vessel, combine the alkene (1.0 mmol) and TFDA (1.5-2.0 mmol).

  • If the substrate is acid-sensitive, consider using "acid-free" TFDA, prepared by treating with a small amount of triethylamine. [9][10]3. Heat the neat mixture or a concentrated solution in a suitable solvent (e.g., toluene) to the required temperature (typically 80-120 °C).

  • Monitor the reaction by ¹⁹F NMR or GC-MS.

  • Upon completion, cool the mixture and purify directly by distillation or flash column chromatography.

Caption: Decision workflow for selecting a difluorocyclopropanation reagent.

Conclusion

The field of difluorocyclopropanation has evolved significantly, moving from highly toxic organomercury compounds to safer and more versatile silicon-based reagents. The Ruppert-Prakash reagent (TMSCF₃) stands out for its broad applicability and tunable reactivity, making it a first choice for many applications. For particularly challenging, electron-deficient substrates, Dolbier's reagents (TFDA and MDFA) offer unparalleled reactivity, albeit with the drawback of requiring synthesis. The classical haloacetate salts remain a cost-effective option for thermally stable substrates. The choice of reagent should be guided by a careful consideration of the alkene's reactivity, the presence of sensitive functional groups, scalability, and safety considerations. This guide serves as a starting point for navigating these choices, grounded in the extensive body of peer-reviewed research.

References

  • Prakash, G. K. S., et al. (2011). Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Angewandte Chemie International Edition, 50(26), 5874-5877. [Link]
  • Mykhailiuk, P. K. (2017). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 13, 2338-2358. [Link]
  • Dolbier, W. R., Jr., et al. (2000). Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA): a new, highly efficient difluorocarbene reagent. Journal of Fluorine Chemistry, 105(2), 227-232. [Link]
  • Sergiyenko, O., et al. (2018). Attempted difluorocyclopropanation of alkenyl boronic derivatives using the TMSCF3–NaI system. Chemistry of Heterocyclic Compounds, 54(10-11), 996-1002. [Link]
  • Lin, A. M., et al. (2020). Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism of NaI-Mediated and Si-Induced Anionic Chain Reactions. Journal of the American Chemical Society, 142(32), 13866-13879. [Link]
  • Mykhailiuk, P. K. (2017). Discovery of alkene difluorocyclopropanation reagents.
  • Mykhailiuk, P. K. (2017). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 13, 2338-2358. [Link]
  • Zhao, Y., et al. (2023). TMSCF3-Mediated Conversion of Salicylates into α,α-Difluoro-3-coumaranones: Chain Kinetics, Anion-Speciation, and Mechanism. The Journal of Organic Chemistry, 88(24), 17291-17305. [Link]
  • Mykhailiuk, P. K. (2019). Ruppert-Prakash Reagent (TMSCF3) - the thorny path from the rare to common use source of difluorocarbene. American Chemical Society. [Link]
  • Zhao, Y., et al. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Organic Letters, 23(9), 3546-3551. [Link]
  • Zheng, J., et al. (2014). Conversion Between Difluorocarbene and Difluoromethylene Ylide. Chemistry – A European Journal, 20(16), 4435-4439. [Link]
  • Dolbier, W. R., Jr., et al. (2012). Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, a difluorocarbene reagent with reactivity comparable to that of trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA). The Journal of Organic Chemistry, 77(12), 5461-5464. [Link]
  • Dolbier, W. R., Jr., et al. (2003). Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA): a new, highly efficient difluorocarbene reagent. Journal of Fluorine Chemistry, 125(3), 459-469. [Link]
  • Mykhailiuk, P. K. (2022). Synthesis of gem-Difluorocyclopropanes.
  • Sova, M., et al. (2023). Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. Beilstein Journal of Organic Chemistry, 19, 584-591. [Link]
  • Feng, C. (2020). Development of alkene difluorocyclopropanation reagents.
  • Haszeldine, R. N., & Rowland, R. (1976). Cyclopropane chemistry. Part II. Cyclopropanes as sources of difluorocarbene. Journal of the Chemical Society, Perkin Transactions 1, (4), 314-318. [Link]
  • Wnuk, S. F., et al. (2007). Reactions of Trimethylsilyl Fluorosulfonyldifluoroacetate with Purine and Pyrimidine Nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 26(10-12), 1537-1541. [Link]
  • Lv, L., Su, J., & Li, Z. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic & Biomolecular Chemistry. [Link]
  • Dolbier, W. R., Jr., et al. (2012). Methyl 2,2-Difluoro-2-(fluorosulfonyl)acetate, a Difluorocarbene Reagent with Reactivity Comparable to That of Trimethylsilyl 2,2-Difluoro-2-(fluorosulfonyl)acetate (TFDA). The Journal of Organic Chemistry, 77(12), 5461-5464. [Link]
  • American Chemical Society Green Chemistry Institute. (n.d.). Cyclopropanation with Free Carbenes. ACS GCI Pharmaceutical Roundtable. [Link]
  • "New Reactions" Blog. (2011). Difluorocarbene: We're bringing it back. [Link]
  • Nenajdenko, V. G., et al. (2019). [3+2]‐Cycloaddition Reactions of gem‐Difluorocyclopropenes with Azomethine Ylides – Access to Novel Fluorinated Scaffolds. European Journal of Organic Chemistry, 2019(26), 4215-4225. [Link]
  • Charette, A. B., et al. (2007). Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. Organic Letters, 9(26), 5469-5472. [Link]
  • Wikipedia. (n.d.).
  • Xiao, J.-C., et al. (2020). Fluorinated Ylides/Carbenes and Related Intermediates from Phosphonium/Sulfonium Salts. Accounts of Chemical Research, 53(9), 1877-1891. [Link]
  • Mykhailiuk, P. K. (2017). Comparison of halodifluoroacetates 12 and 17 in the difluorocyclopropanation of 1,1-diphenylethene (18).
  • Grokipedia. (n.d.).
  • NROChemistry. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Hu, J. (2010). Recent Advances in the Synthetic Application of Difluorocarbene. Current Organic Chemistry, 14(4), 349-370. [Link]
  • NROChemistry. (2025, January 18). Seyferth–Gilbert Homologation. Reaction Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
  • Ichitsuka, T., & Amii, H. (2019). Zn/F carbenoids: preparation, structures, stability, and application to nucleophilic monofluoroalkylation. Organic Chemistry Frontiers, 6(16), 2913-2922. [Link]
  • Mykhailiuk, P. K. (2017). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 13, 2338-2358. [Link]
  • de la Hoz, A., et al. (2020). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry – A European Journal, 26(60), 13586-13590. [Link]

Sources

Safety Operating Guide

Navigating the Handling of 2,2-Difluoro-1-methylcyclopropanecarboxylic Acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

The unique trifecta of a carboxylic acid functional group, a cyclopropane ring, and geminal difluoride substitution makes 2,2-Difluoro-1-methylcyclopropanecarboxylic acid a compound of significant interest in modern drug discovery and development. However, these same structural features necessitate a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound, ensuring both personal safety and experimental integrity.

Understanding the Risks: A Foundation for Safety

Before delving into specific PPE recommendations, it is crucial to understand the inherent hazards of this compound. This compound is classified as a corrosive solid that can cause severe skin burns and eye damage. It is also harmful if swallowed. The presence of the carboxylic acid group contributes to its corrosive nature, while the organofluorine component warrants additional caution due to the potential for unique reactivity and metabolic effects.[1][2]

The physical properties of this compound, a white to off-white solid with a melting point in the range of 58-64°C, indicate that exposure can occur through inhalation of dust particles, as well as direct skin and eye contact.[3][4] Therefore, a multi-faceted approach to PPE is essential to mitigate these risks.

Core Personal Protective Equipment (PPE)

A comprehensive PPE strategy for handling this compound involves protection for the eyes, face, hands, and body. The following table summarizes the essential PPE and the rationale for its use.

PPE Component Specification Justification
Eye and Face Protection Chemical splash goggles and a full-face shieldGiven the severe eye damage risk, goggles provide a primary seal against dust and splashes.[5] A face shield offers a secondary layer of protection for the entire face from splashes during handling and transfers.[1][6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile), with consideration for double-glovingTo prevent skin burns, gloves made of a material resistant to carboxylic acids and organic compounds are mandatory.[6] Double-gloving is a prudent measure, especially for extended handling or when there is a high risk of contamination, to protect against potential tears or permeation.[1]
Body Protection Chemical-resistant lab coat or apronA lab coat, preferably one that is chemical-resistant, protects against incidental contact and spills.[5][6] For larger scale operations, a chemical-resistant apron provides an additional layer of protection.
Respiratory Protection Use in a certified chemical fume hoodDue to the potential for inhalation of the powdered substance, all handling should be conducted within a properly functioning chemical fume hood to minimize airborne concentrations.[5] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.

Procedural Guidance for PPE Use: A Step-by-Step Approach

The proper use of PPE is as critical as its selection. The following workflow outlines the key steps to ensure maximum protection.

  • Preparation: Before entering the laboratory, ensure that all necessary PPE is available and in good condition. Inspect gloves for any signs of degradation or punctures.

  • Gowning:

    • Don a lab coat, ensuring it is fully buttoned.

    • Put on the first pair of gloves.

    • If the procedure warrants it, don a second pair of gloves.

    • Wear chemical splash goggles.

    • If there is a significant risk of splashing, wear a face shield over the goggles.

  • Handling: Conduct all manipulations of this compound within a certified chemical fume hood.

  • De-Gowning:

    • Remove the outer pair of gloves first, turning them inside out to prevent contamination of the inner gloves.

    • Remove the face shield and goggles.

    • Remove the lab coat.

    • Remove the inner pair of gloves, again turning them inside out.

    • Wash hands thoroughly with soap and water.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Handling cluster_doffing Doffing Sequence prep Inspect and gather all necessary PPE don_lab_coat Don Lab Coat prep->don_lab_coat don_gloves1 Don First Pair of Gloves don_lab_coat->don_gloves1 don_gloves2 Don Second Pair of Gloves (if needed) don_gloves1->don_gloves2 don_goggles Don Chemical Splash Goggles don_gloves2->don_goggles don_shield Don Face Shield (if splash risk) don_goggles->don_shield handle Work within a Chemical Fume Hood don_shield->handle doff_gloves2 Remove Outer Gloves handle->doff_gloves2 doff_shield Remove Face Shield & Goggles doff_gloves2->doff_shield doff_lab_coat Remove Lab Coat doff_shield->doff_lab_coat doff_gloves1 Remove Inner Gloves doff_lab_coat->doff_gloves1 wash_hands Wash Hands Thoroughly doff_gloves1->wash_hands

Spill and Disposal Considerations

In the event of a spill, it is imperative to follow established laboratory protocols. Small spills can typically be neutralized with a suitable absorbent material, such as sodium bicarbonate, and then collected for proper disposal. Always wear the full complement of recommended PPE during spill cleanup.

All waste materials contaminated with this compound, including disposable PPE, should be collected in a designated, labeled hazardous waste container for disposal in accordance with institutional and local regulations.

By adhering to these rigorous PPE guidelines, researchers can confidently and safely work with this compound, unlocking its potential while minimizing personal and environmental risk.

References

  • LookChem. (n.d.). 2,2-DIFLUORO-1-METHYLCYCLOPROPANE CARBOXYLIC ACID.
  • Szabo, D., Novák, Z., & Gáti, T. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. International Journal of Molecular Sciences, 22(16), 8974. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.